3-Bromo-7-methylimidazo[1,2-a]pyridine-2-carbaldehyde
Description
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Propriétés
IUPAC Name |
3-bromo-7-methylimidazo[1,2-a]pyridine-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O/c1-6-2-3-12-8(4-6)11-7(5-13)9(12)10/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQGGZWQDUAEDFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=C(N2C=C1)Br)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40724475 | |
| Record name | 3-Bromo-7-methylimidazo[1,2-a]pyridine-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40724475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1313712-52-5 | |
| Record name | 3-Bromo-7-methylimidazo[1,2-a]pyridine-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40724475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
synthesis and characterization of 3-Bromo-7-methylimidazo[1,2-a]pyridine-2-carbaldehyde
An In-depth Technical Guide to the Synthesis and Characterization of 3-Bromo-7-methylimidazo[1,2-a]pyridine-2-carbaldehyde
Abstract
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged" structure due to its prevalence in a wide array of pharmacologically active agents.[1][2] Compounds bearing this heterocyclic system exhibit diverse biological activities, including anti-inflammatory, antiviral, and anticancer properties.[2] This guide provides a comprehensive, research-level overview of a robust synthetic pathway to 3-Bromo-7-methylimidazo[1,2-a]pyridine-2-carbaldehyde, a highly functionalized intermediate poised for further elaboration in drug discovery programs. We will detail the strategic rationale behind the synthetic design, provide step-by-step experimental protocols, and outline a full suite of analytical techniques for unambiguous structural confirmation.
Strategic Approach to Synthesis
The synthesis of 3-Bromo-7-methylimidazo[1,2-a]pyridine-2-carbaldehyde is best approached through a multi-step sequence that allows for precise control over the regiochemistry of functionalization. A direct, one-pot synthesis is challenging due to the inherent reactivity of the imidazo[1,2-a]pyridine core, where electrophilic substitution overwhelmingly favors the C3 position.[3] Our strategy, therefore, involves the initial construction of the core, followed by sequential, directed functionalization at the C3 and C2 positions.
The proposed retrosynthetic analysis is as follows:
Caption: Retrosynthetic analysis for the target compound.
This pathway leverages known reactivity patterns of the imidazo[1,2-a]pyridine system to achieve the desired substitution pattern efficiently.
Experimental Protocols: A Step-by-Step Guide
This section provides detailed methodologies for the synthesis, beginning with the formation of the core heterocyclic structure and proceeding through the necessary functionalization steps.
Workflow Overview
Caption: Overall synthetic workflow.
Step 1: Synthesis of 7-methylimidazo[1,2-a]pyridine
The foundational imidazo[1,2-a]pyridine core is assembled via a classic condensation and cyclization reaction between a 2-aminopyridine derivative and an α-haloaldehyde.
-
Reaction Principle: This reaction proceeds via an initial SN2 reaction where the exocyclic nitrogen of 2-amino-4-methylpyridine attacks the electrophilic carbon of chloroacetaldehyde. The resulting intermediate then undergoes intramolecular cyclization followed by dehydration to yield the aromatic fused heterocyclic system.
-
Materials:
-
2-Amino-4-methylpyridine (1.0 eq)
-
Chloroacetaldehyde (50% solution in water, 1.2 eq)
-
Sodium bicarbonate (NaHCO₃)
-
Ethanol (EtOH)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
To a solution of 2-amino-4-methylpyridine in ethanol, add sodium bicarbonate.
-
Add the chloroacetaldehyde solution dropwise to the mixture at room temperature.
-
Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed.
-
Cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Partition the residue between water and dichloromethane.
-
Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to yield 7-methylimidazo[1,2-a]pyridine.
-
Step 2: Synthesis of 3-Bromo-7-methylimidazo[1,2-a]pyridine
With the core structure in hand, we proceed with the regioselective bromination at the electron-rich C3 position.
-
Reaction Principle: The imidazole portion of the fused ring is highly activated towards electrophilic aromatic substitution, with the C3 position being the most nucleophilic. N-Bromosuccinimide (NBS) serves as a mild and effective source of electrophilic bromine (Br⁺).
-
Materials:
-
7-methylimidazo[1,2-a]pyridine (1.0 eq)
-
N-Bromosuccinimide (NBS, 1.05 eq)
-
Acetonitrile (CH₃CN)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Ethyl Acetate (EtOAc)
-
-
Procedure:
-
Dissolve 7-methylimidazo[1,2-a]pyridine in acetonitrile in a flask protected from light.
-
Cool the solution to 0 °C in an ice bath.
-
Add NBS portion-wise over 15 minutes, maintaining the temperature at 0 °C.
-
Allow the reaction to stir at 0 °C and monitor by TLC.
-
Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution to consume any unreacted NBS.
-
Remove the acetonitrile under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
The resulting crude product, 3-Bromo-7-methylimidazo[1,2-a]pyridine[4][5], is often of sufficient purity for the next step. If necessary, it can be recrystallized or purified by column chromatography.
-
Step 3: Synthesis of 3-Bromo-7-methylimidazo[1,2-a]pyridine-2-carbaldehyde
This crucial step introduces the aldehyde function at the C2 position, a transformation not achievable by direct electrophilic formylation. We employ an organometallic strategy involving directed lithiation.
-
Reaction Principle: The proton at the C2 position of the imidazo[1,2-a]pyridine ring is acidic enough to be removed by a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA). The resulting organolithium species is a potent nucleophile that can be trapped by an electrophile. N,N-Dimethylformamide (DMF) serves as a formylating agent, which, after aqueous workup, yields the desired aldehyde.
-
Materials:
-
3-Bromo-7-methylimidazo[1,2-a]pyridine (1.0 eq)
-
Diisopropylamine (1.1 eq)
-
n-Butyllithium (n-BuLi, 2.5 M in hexanes, 1.1 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
N,N-Dimethylformamide (DMF, anhydrous, 1.5 eq)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
-
Procedure:
-
Prepare LDA in situ: To a flame-dried, three-neck flask under an inert argon atmosphere, add anhydrous THF and diisopropylamine. Cool the solution to -78 °C (dry ice/acetone bath). Add n-BuLi dropwise and stir for 30 minutes at -78 °C.
-
Lithiation: Dissolve 3-Bromo-7-methylimidazo[1,2-a]pyridine in anhydrous THF and add it dropwise to the freshly prepared LDA solution at -78 °C. Stir the mixture for 1 hour at this temperature to ensure complete deprotonation at C2.
-
Formylation: Add anhydrous DMF dropwise to the reaction mixture at -78 °C. Stir for an additional 2 hours, allowing the temperature to slowly rise to -40 °C.
-
Quenching and Work-up: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution. Allow the mixture to warm to room temperature.
-
Extract the product with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography (silica gel) to afford the final product, 3-Bromo-7-methylimidazo[1,2-a]pyridine-2-carbaldehyde.
-
Structural Characterization and Data Interpretation
Unambiguous confirmation of the final product's structure is achieved through a combination of spectroscopic methods.
Characterization Workflow
Sources
- 1. Synthesis of imidazo[1,2-a]pyridines: a decade update - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 56051-32-2|3-Bromo-7-methylimidazo[1,2-a]pyridine|BLD Pharm [bldpharm.com]
- 5. 56051-32-2 | MFCD08056208 | 3-Bromo-7-methylimidazo[1,2-a]pyridine [aaronchem.com]
An In-depth Technical Guide to the Physicochemical Properties of 3-Bromo-7-methylimidazo[1,2-a]pyridine-2-carbaldehyde
Introduction: The Imidazo[1,2-a]pyridine Scaffold as a Privileged Structure in Drug Discovery
The imidazo[1,2-a]pyridine core is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry.[1][2] This fused bicyclic system is considered a "privileged structure" due to its ability to interact with a wide range of biological targets, leading to a broad spectrum of pharmacological activities.[1][3] Marketed drugs such as Zolpidem (a sedative-hypnotic), Alpidem (an anxiolytic), and Olprinone (a cardiotonic agent) feature this core, underscoring its therapeutic relevance.[3] The versatility of the imidazo[1,2-a]pyridine ring system allows for functionalization at various positions, enabling the fine-tuning of its physicochemical and pharmacological properties.[4] This guide provides an in-depth analysis of a specific derivative, 3-Bromo-7-methylimidazo[1,2-a]pyridine-2-carbaldehyde, a molecule poised for exploration in drug discovery programs. While direct experimental data for this specific molecule is not extensively available in the public domain, this guide will leverage established principles of physical organic chemistry and data from closely related analogues to provide a comprehensive profile of its expected physicochemical properties, a plausible synthetic route, and anticipated reactivity. This document is intended for researchers, scientists, and drug development professionals seeking to understand and utilize this promising chemical entity.
Molecular Structure and Key Features
The structure of 3-Bromo-7-methylimidazo[1,2-a]pyridine-2-carbaldehyde incorporates several key functional groups that dictate its chemical behavior and potential biological activity.
Caption: Chemical structure of the target molecule.
The core imidazo[1,2-a]pyridine ring system is a planar, aromatic heterocycle. The key substituents influencing its properties are:
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2-Carbaldehyde Group: An electron-withdrawing group that deactivates the imidazole ring towards electrophilic attack and provides a reactive handle for further chemical modifications.
-
3-Bromo Group: An electron-withdrawing, yet ortho-, para-directing (in the context of the fused system) substituent that can influence the electron density of the ring and serve as a site for cross-coupling reactions.
-
7-Methyl Group: An electron-donating group on the pyridine ring that can modulate the overall electron density and lipophilicity of the molecule.
Proposed Synthesis Pathway
Caption: Proposed two-step synthesis pathway.
Experimental Protocol: A Hypothetical Approach
Step 1: Synthesis of 3-Bromo-7-methylimidazo[1,2-a]pyridine
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To a solution of 2-amino-4-methylpyridine (1.0 eq) in a suitable solvent such as ethanol or acetonitrile, add 2,3-dibromopropanal (1.1 eq).
-
The reaction mixture is heated to reflux for several hours and monitored by Thin Layer Chromatography (TLC) for the consumption of the starting materials.
-
Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The residue is neutralized with a saturated aqueous solution of sodium bicarbonate and extracted with an organic solvent like ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by column chromatography on silica gel to afford 3-Bromo-7-methylimidazo[1,2-a]pyridine.
Step 2: Vilsmeier-Haack Formylation
-
In a round-bottom flask, phosphorus oxychloride (POCl₃, 2.0 eq) is added dropwise to anhydrous N,N-dimethylformamide (DMF) at 0 °C with stirring.
-
The mixture is stirred for 30 minutes at 0 °C to form the Vilsmeier reagent.
-
A solution of 3-Bromo-7-methylimidazo[1,2-a]pyridine (1.0 eq) in anhydrous DMF is then added dropwise to the Vilsmeier reagent at 0 °C.
-
The reaction mixture is allowed to warm to room temperature and then heated to 60-80 °C for several hours, with progress monitored by TLC.
-
After completion, the reaction mixture is carefully poured into crushed ice and neutralized with a saturated aqueous solution of sodium bicarbonate.
-
The resulting precipitate is collected by filtration, washed with water, and dried to yield the crude 3-Bromo-7-methylimidazo[1,2-a]pyridine-2-carbaldehyde.
-
Further purification can be achieved by recrystallization or column chromatography.
Physicochemical Properties: An Estimation
In the absence of direct experimental data, the physicochemical properties of 3-Bromo-7-methylimidazo[1,2-a]pyridine-2-carbaldehyde can be estimated based on the properties of the parent imidazo[1,2-a]pyridine and related substituted analogues.[8][9]
| Property | Estimated Value | Rationale and Comparative Data |
| Molecular Formula | C₉H₇BrN₂O | - |
| Molecular Weight | 239.07 g/mol | - |
| Appearance | Likely a pale yellow to off-white solid | Imidazo[1,2-a]pyridine-2-carbaldehyde is a solid.[9] |
| Melting Point | 150 - 180 °C | The melting point is expected to be higher than the parent imidazo[1,2-a]pyridine due to increased molecular weight and polarity from the bromo and aldehyde groups. For comparison, 2-phenyl-3-formyl-imidazo[1,2-a]pyridine has a melting point of 173-174 °C.[10] |
| Boiling Point | > 300 °C (decomposes) | High due to the polar nature and aromaticity of the molecule. |
| Solubility | Sparingly soluble in water; soluble in polar organic solvents (DMSO, DMF, methanol, chloroform) | The polar carbaldehyde group may slightly increase water solubility compared to the unsubstituted parent, but the overall molecule remains largely hydrophobic. |
| pKa (of the conjugate acid) | 3.0 - 4.0 | The pKa of the parent imidazo[1,2-a]pyridine is around 6.8. The electron-withdrawing bromo and carbaldehyde groups are expected to significantly decrease the basicity of the ring nitrogens. |
| LogP | 2.0 - 2.5 | The parent imidazo[1,2-a]pyridine has a calculated XLogP3 of 1.6.[9] The addition of a bromine atom (lipophilic) and a methyl group will increase the LogP, while the polar aldehyde will slightly decrease it. |
Spectral Data: A Predictive Analysis
The structural features of 3-Bromo-7-methylimidazo[1,2-a]pyridine-2-carbaldehyde allow for a confident prediction of its key spectral characteristics.
¹H NMR Spectroscopy (Predicted)
-
Aldehyde Proton (CHO): A singlet at δ 9.8-10.2 ppm. This downfield shift is characteristic of aldehyde protons.
-
Aromatic Protons (Imidazo[1,2-a]pyridine ring):
-
H5: A doublet at δ 8.0-8.3 ppm.
-
H6: A doublet of doublets at δ 6.8-7.1 ppm.
-
H8: A singlet or narrow doublet at δ 7.4-7.6 ppm.
-
-
Methyl Protons (CH₃): A singlet at δ 2.4-2.6 ppm.
¹³C NMR Spectroscopy (Predicted)
-
Carbonyl Carbon (C=O): A signal at δ 180-185 ppm.
-
Aromatic and Heteroaromatic Carbons:
-
C2: δ 145-150 ppm.
-
C3: δ 110-115 ppm (bearing the bromine).
-
C5, C6, C7, C8, C8a: Signals in the range of δ 115-150 ppm.
-
-
Methyl Carbon (CH₃): A signal at δ 20-25 ppm.
Infrared (IR) Spectroscopy (Predicted)
-
C=O Stretch (Aldehyde): A strong, sharp absorption band around 1680-1700 cm⁻¹.
-
C-H Stretch (Aldehyde): Two weak bands around 2720 and 2820 cm⁻¹.
-
C=C and C=N Stretches (Aromatic rings): Multiple bands in the 1400-1650 cm⁻¹ region.
-
C-H Bending (Aromatic): Bands in the 600-900 cm⁻¹ region.
Mass Spectrometry (MS)
-
Molecular Ion (M⁺): A characteristic isotopic pattern for a molecule containing one bromine atom, with two peaks of nearly equal intensity at m/z 238 and 240.
-
Fragmentation: Expect loss of CO (M-28) and Br (M-79/81).
Chemical Reactivity and Stability
The reactivity of 3-Bromo-7-methylimidazo[1,2-a]pyridine-2-carbaldehyde is governed by the interplay of its functional groups.
Caption: Key reactivity sites of the molecule.
-
Reactions at the Aldehyde Group: The 2-carbaldehyde group is a versatile handle for a variety of chemical transformations, including:
-
Oxidation to the corresponding carboxylic acid.
-
Reduction to the primary alcohol.
-
Nucleophilic addition of Grignard or organolithium reagents.
-
Wittig olefination to form alkenes.
-
Reductive amination to synthesize secondary and tertiary amines.
-
-
Reactions at the Bromo Group: The C3-bromo substituent is well-suited for transition metal-catalyzed cross-coupling reactions, such as:
-
Suzuki coupling with boronic acids to introduce aryl or vinyl groups.
-
Sonogashira coupling with terminal alkynes.
-
Buchwald-Hartwig amination to form C-N bonds.
-
Heck coupling with alkenes.
-
-
Reactivity of the Imidazo[1,2-a]pyridine Ring:
-
The imidazole ring is generally electron-rich and susceptible to electrophilic attack, with the C3 position being the most reactive.[11] However, in this molecule, the C3 position is blocked by the bromo group.
-
The electron-withdrawing nature of the 2-carbaldehyde and 3-bromo groups deactivates the imidazole ring towards further electrophilic substitution.
-
The pyridine ring, influenced by the electron-donating 7-methyl group, could potentially undergo electrophilic substitution, although harsher conditions may be required compared to the unsubstituted ring.
-
-
Stability: The molecule is expected to be stable under normal laboratory conditions. It should be protected from strong oxidizing and reducing agents to preserve the aldehyde functionality. As with many aldehydes, it may be susceptible to air oxidation over long-term storage.
Potential Applications in Drug Discovery and Materials Science
The structural motifs present in 3-Bromo-7-methylimidazo[1,2-a]pyridine-2-carbaldehyde suggest several potential applications:
-
Medicinal Chemistry: The imidazo[1,2-a]pyridine scaffold is known for a wide array of biological activities, including anticancer, antifungal, and antitubercular properties.[1][12] This molecule can serve as a key intermediate for the synthesis of a library of derivatives for biological screening. The aldehyde can be converted into various functional groups to probe structure-activity relationships, while the bromo group allows for the introduction of diverse substituents via cross-coupling.
-
Materials Science: Imidazo[1,2-a]pyridine derivatives have been investigated for their optical properties and potential use in organic light-emitting diodes (OLEDs) and as fluorescent probes.[2] The extended conjugation that can be introduced via reactions at the aldehyde and bromo positions could lead to novel materials with interesting photophysical properties.
Conclusion
3-Bromo-7-methylimidazo[1,2-a]pyridine-2-carbaldehyde is a highly functionalized heterocyclic compound with significant potential as a building block in drug discovery and materials science. While direct experimental data is limited, a comprehensive understanding of its physicochemical properties, reactivity, and spectral characteristics can be derived from the well-established chemistry of the imidazo[1,2-a]pyridine scaffold and its substituted analogues. This guide provides a robust framework for researchers to design synthetic routes, predict experimental outcomes, and ultimately unlock the potential of this versatile molecule.
References
-
Organic Chemistry Portal. Imidazo[1,2-a]pyridine synthesis. Available from: [Link]
-
de la Torre, P., et al. (2022). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. Journal of Medicinal Chemistry, 65(1), 1-33. Available from: [Link]
-
Devi, N., et al. (2016). Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. Current Topics in Medicinal Chemistry, 16(26), 2963-2994. Available from: [Link]
-
Adimurthy, S., et al. (2016). Synthesis of imidazo[1,2-a]pyridines: a decade update. RSC Advances, 6, 85516-85552. Available from: [Link]
-
PubChem. Imidazo(1,2-a)pyridine. National Center for Biotechnology Information. PubChem Compound Database; CID=78960. Available from: [Link]
-
Beilstein Journals. Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions. Available from: [Link]
-
PubChem. Imidazo(1,2-a)pyridine-2-carbaldehyde. National Center for Biotechnology Information. PubChem Compound Database; CID=4961257. Available from: [Link]
-
The Royal Society of Chemistry. Annulation of a-Bromocinnamaldehydes to Access 3-Formyl- imidazo[1,2-a]pyridines and Pyrimidines under Transition- Metal-Free Co. Available from: [Link]
-
Samanta, S., et al. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry, 14, 735-754. Available from: [Link]
-
Organic & Biomolecular Chemistry (RSC Publishing). Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. Available from: [Link]
-
Wiley Online Library. C2-functionalized imidazo[1,2-a]pyridine: Synthesis and medicinal relevance. Available from: [Link]
-
ResearchGate. Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. Available from: [Link]
-
ResearchGate. Chemodivergent synthesis of N -(pyridin-2-yl)amides and 3-bromoimidazo[1,2- a ]pyridines from α-bromoketones and 2-aminopyridines. Available from: [Link]
-
ACS Publications. Ru(II)-Catalyzed Synthesis of Fused Imidazo[1,2-a]pyridine-chromenones and Methylene-Tethered Bis-imidazo[1,2-a]pyridines and Regioselective O-Acetoxylation of Imidazo[1,2-a]pyridines. Available from: [Link]
-
Indian Academy of Sciences. Convenient two-step one-pot synthesis of 3-substituted imidazo[1,2-a]pyridines and imidazo[1,2-b]pyridazines. Available from: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis of imidazo[1,2-a]pyridines: a decade update - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. ias.ac.in [ias.ac.in]
- 8. Imidazo(1,2-a)pyridine | C7H6N2 | CID 78960 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Imidazo(1,2-a)pyridine-2-carbaldehyde | C8H6N2O | CID 4961257 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. rsc.org [rsc.org]
- 11. tandfonline.com [tandfonline.com]
- 12. Functionalization of imidazo[1,2-a]pyridines via radical reactions - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Spectroscopic Scrutiny: A Technical Guide to the ¹H and ¹³C NMR of 3-Bromo-7-methylimidazo[1,2-a]pyridine-2-carbaldehyde
For the attention of researchers, scientists, and professionals in drug development, this in-depth guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data of the novel heterocyclic compound, 3-Bromo-7-methylimidazo[1,2-a]pyridine-2-carbaldehyde. This document serves as a crucial resource for the structural elucidation and characterization of this and related imidazo[1,2-a]pyridine derivatives, a class of compounds of significant interest in medicinal chemistry. [1][2]
The imidazo[1,2-a]pyridine scaffold is a privileged structure in drug discovery, forming the core of several marketed drugs.[1] The precise characterization of novel derivatives is paramount for understanding their structure-activity relationships. This guide offers a predictive analysis of the ¹H and ¹³C NMR spectra of 3-Bromo-7-methylimidazo[1,2-a]pyridine-2-carbaldehyde, grounded in data from closely related analogs and fundamental NMR principles.
Molecular Structure and Predicted NMR Spectral Data
The structure of 3-Bromo-7-methylimidazo[1,2-a]pyridine-2-carbaldehyde, presented below, features a fused bicyclic system with a bromine atom at position 3, a methyl group at position 7, and a carbaldehyde group at position 2. These substituents exert distinct electronic and steric effects that influence the chemical shifts and coupling constants of the protons and carbons in the molecule.
Figure 1. Structure of 3-Bromo-7-methylimidazo[1,2-a]pyridine-2-carbaldehyde with atom numbering.
Predicted ¹H NMR Spectral Data
The anticipated ¹H NMR spectral data for 3-Bromo-7-methylimidazo[1,2-a]pyridine-2-carbaldehyde in CDCl₃ at 400 MHz are summarized in the table below. The predictions are based on the analysis of related imidazo[1,2-a]pyridine structures.[3][4]
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~10.1 | s | - | H (aldehyde) |
| ~9.6 | d | ~7.0 | H-5 |
| ~7.7 | d | ~9.0 | H-8 |
| ~7.2 | dd | ~9.0, ~2.0 | H-6 |
| ~2.5 | s | - | CH₃ |
Justification of Assignments:
-
Aldehyde Proton (H-aldehyde): The aldehyde proton is expected to be the most deshielded proton, appearing as a singlet around δ 10.1 ppm due to the strong electron-withdrawing nature of the carbonyl group.
-
H-5: This proton is adjacent to the bridgehead nitrogen and is typically the most downfield of the pyridine ring protons, appearing as a doublet due to coupling with H-6.
-
H-8: The proton at position 8 is expected to be a doublet due to coupling with H-6.
-
H-6: This proton will appear as a doublet of doublets due to coupling with both H-5 and H-8.
-
Methyl Protons (CH₃): The methyl group protons at position 7 will appear as a singlet in the upfield region, typically around δ 2.5 ppm.
Predicted ¹³C NMR Spectral Data
The predicted ¹³C NMR chemical shifts for 3-Bromo-7-methylimidazo[1,2-a]pyridine-2-carbaldehyde in CDCl₃ at 100 MHz are presented below. These estimations are derived from the spectral data of analogous compounds.[3][5][6]
| Chemical Shift (δ, ppm) | Assignment |
| ~180 | C=O (aldehyde) |
| ~148 | C-7 |
| ~145 | C-8a |
| ~142 | C-2 |
| ~130 | C-5 |
| ~125 | C-6 |
| ~118 | C-8 |
| ~115 | C-3 |
| ~21 | CH₃ |
Justification of Assignments:
-
Carbonyl Carbon (C=O): The aldehyde carbonyl carbon is the most downfield signal, expected around δ 180 ppm.
-
C-7 and C-8a: These quaternary carbons are in the downfield region, with C-7 being slightly more downfield due to the attachment of the methyl group.
-
C-2 and C-3: The chemical shift of C-2 is influenced by the adjacent aldehyde group, while C-3 is directly attached to the electronegative bromine atom, both appearing in the downfield region.
-
C-5, C-6, and C-8: These are the protonated carbons of the pyridine ring, with their chemical shifts influenced by the overall electronic distribution in the bicyclic system.
-
Methyl Carbon (CH₃): The methyl carbon will be the most upfield signal, appearing around δ 21 ppm.
Experimental Protocol for NMR Data Acquisition
The following is a detailed, step-by-step methodology for acquiring high-quality ¹H and ¹³C NMR spectra for 3-Bromo-7-methylimidazo[1,2-a]pyridine-2-carbaldehyde.
Sample Preparation
-
Compound Purity: Ensure the sample of 3-Bromo-7-methylimidazo[1,2-a]pyridine-2-carbaldehyde is of high purity (>95%) to avoid interference from impurities in the spectra.
-
Solvent Selection: Use deuterated chloroform (CDCl₃) as the solvent. Ensure the solvent is of high isotopic purity and stored over molecular sieves to minimize water content.
-
Concentration: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of CDCl₃ in a clean, dry NMR tube.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ 0.00 ppm for both ¹H and ¹³C).
NMR Instrument Parameters
The following parameters are recommended for a 400 MHz NMR spectrometer.[3]
¹H NMR Spectroscopy:
-
Pulse Program: A standard single-pulse experiment (e.g., zg30).
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64, depending on the sample concentration.
-
Spectral Width: 0-12 ppm.
-
Temperature: 298 K.
¹³C NMR Spectroscopy:
-
Pulse Program: A proton-decoupled pulse program (e.g., zgpg30).
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096, as ¹³C has a low natural abundance.
-
Spectral Width: 0-200 ppm.
-
Temperature: 298 K.
Figure 2. Experimental workflow for NMR data acquisition and processing.
Conclusion
This technical guide provides a comprehensive, albeit predictive, analysis of the ¹H and ¹³C NMR spectra of 3-Bromo-7-methylimidazo[1,2-a]pyridine-2-carbaldehyde. The provided spectral assignments and experimental protocols are designed to assist researchers in the unambiguous characterization of this and structurally related compounds. The accurate interpretation of NMR data is fundamental to advancing the field of medicinal chemistry, and this guide serves as a valuable resource in that endeavor.
References
-
The Royal Society of Chemistry. Annulation of a-Bromocinnamaldehydes to Access 3-Formyl- imidazo[1,2-a]pyridines and Pyrimidines under Transition- Metal-Free Co. Available from: [Link]
-
ResearchGate. a¹H NMR spectrum of pyridine-3-carboxaldehyde; b¹H NMR spectrum of the... | Download Scientific Diagram. Available from: [Link]
-
Gouda, M. A., et al. 3-(Bromoacetyl)coumarins: unraveling their synthesis, chemistry, and applications. RSC Advances, 2021, 11(61), 38659-38681. Available from: [Link]
-
ResearchGate. 1 H NMR spectrum of imidazo[1,2-a]pyridine 6a. Available from: [Link]
-
ResearchGate. Synthesis of 3-methylthioimidazo[1,2-a]pyridines derivatives | Request PDF. Available from: [Link]
-
Adingra, K., et al. Synthesis and Anticandidosic Activities of Some 3-Imidazo[1,2-a]Pyridinyl-1-Arylpropenone Derivatives. Advances in Biological Chemistry, 2022, 12(4), 81-91. Available from: [Link]
-
National Institutes of Health. Imidazo[1,2-a]pyridine derivatives synthesis from lignin β-O-4 segments via a one-pot multicomponent reaction. Available from: [Link]
-
PubMed. Cu-Catalyzed Synthesis of 3-Formyl Imidazo[1,2-a]pyridines and Imidazo[1,2-a]pyrimidines by Employing Ethyl Tertiary Amines as Carbon Sources. Available from: [Link]
-
MDPI. Fused Heterocycles: Synthesis of Some New Imidazo[1,2-a]- pyridine Derivatives. Available from: [Link]
-
Indian Academy of Sciences. Convenient two-step one-pot synthesis of 3-substituted imidazo[1,2-a]pyridines and imidazo[1,2-b]pyridazines. Available from: [Link]
-
Pharmacia. Syntheses and evaluation of novel 3-hydroxy-1,3-diaryl-2,3,5,6,7,8-hexahydro-imidazo[1,2-a]pyridine-1-ium bromides as potential anticancer agents. Available from: [Link]
-
AWS. Supporting Information Efficient Access to 2,3-diarylimidazo[1,2-a]pyridines via a One-pot, Ligand-free, Palladium-Catalyzed Thr. Available from: [Link]
-
RSC Publishing. Photocatalytic synthesis of imidazo[1,2-a]pyridines via C(sp) 3 –H functionalization using ethylarene as a sustainable surrogate of acetophenone and luminescence studies. Available from: [Link]
-
National Institutes of Health. 3-(4-Fluorophenyl)imidazo[1,2-a]pyridine-2-carbaldehyde. Available from: [Link]
Sources
- 1. Imidazo[1,2-a]pyridine derivatives synthesis from lignin β-O-4 segments via a one-pot multicomponent reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3-(4-Fluorophenyl)imidazo[1,2-a]pyridine-2-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 5. mdpi.com [mdpi.com]
- 6. ias.ac.in [ias.ac.in]
Navigating the Molecular Maze: An In-depth Technical Guide to the Mass Spectrometry Analysis of 3-Bromo-7-methylimidazo[1,2-a]pyridine-2-carbaldehyde
For distribution to: Researchers, scientists, and drug development professionals
Abstract
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of biological activities.[1] The precise characterization of these molecules is paramount for drug discovery and development. This guide provides a comprehensive technical overview of the mass spectrometry analysis of a specific, functionally rich derivative: 3-Bromo-7-methylimidazo[1,2-a]pyridine-2-carbaldehyde. We will delve into the core principles of ionization, fragmentation, and spectral interpretation, offering field-proven insights to empower researchers in their analytical endeavors.
Introduction: The Significance of Structural Elucidation
3-Bromo-7-methylimidazo[1,2-a]pyridine-2-carbaldehyde (C₉H₇BrN₂O, Molecular Weight: 239.07 g/mol ) is a heterocyclic compound with significant potential in synthetic and medicinal chemistry.[2] Its unique substitution pattern, featuring a bromine atom, a methyl group, and a carbaldehyde moiety, presents a distinct analytical challenge and opportunity. Mass spectrometry stands as a powerful tool for the unambiguous identification and structural confirmation of this and related molecules. This guide will navigate the intricacies of its mass spectrometric behavior, providing a robust framework for analysis.
Foundational Choices: Ionization Techniques
The selection of an appropriate ionization method is the critical first step in any mass spectrometry experiment, directly influencing the quality and nature of the resulting data.[3] The choice hinges on the analyte's physicochemical properties and the desired analytical outcome (molecular weight determination vs. structural fragmentation).
Electrospray Ionization (ESI): The Gentle Approach for Molecular Integrity
For polar molecules like our target compound, Electrospray Ionization (ESI) is often the method of choice.[4] It is a "soft" ionization technique that typically imparts minimal excess energy to the analyte, leading to the preservation of the molecular ion.[5] This is particularly advantageous for confirming the molecular weight with high accuracy.
Protocol: Electrospray Ionization (ESI)
-
Sample Preparation: Dissolve a small amount of 3-Bromo-7-methylimidazo[1,2-a]pyridine-2-carbaldehyde in a suitable solvent system, such as a mixture of acetonitrile and water with 0.1% formic acid to promote protonation.
-
Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
Source Parameters:
-
Capillary Voltage: Apply a high voltage (e.g., 3-5 kV) to the ESI needle.
-
Nebulizing Gas: Use nitrogen as the nebulizing gas to assist in droplet formation.
-
Drying Gas: Employ a heated stream of nitrogen to facilitate solvent evaporation.
-
-
Mass Analysis: Acquire the mass spectrum in positive ion mode, scanning a relevant m/z range (e.g., 50-500).
Electron Ionization (EI): Unveiling the Fragmentary Puzzle
In contrast to ESI, Electron Ionization (EI) is a "hard" ionization technique that bombards the analyte with high-energy electrons (typically 70 eV).[6] This energetic interaction induces extensive fragmentation, providing a detailed fingerprint of the molecule's structure.[5] EI is particularly well-suited for gas chromatography-mass spectrometry (GC-MS) applications.[7]
Protocol: Electron Ionization (EI)
-
Sample Introduction: Introduce the sample, dissolved in a volatile solvent, into the ion source via a GC column or a direct insertion probe. The source is under a high vacuum.
-
Ionization: Bombard the vaporized sample molecules with a beam of 70 eV electrons.
-
Mass Analysis: Separate the resulting positively charged fragments in the mass analyzer.
Deciphering the Spectrum: The Isotopic Signature of Bromine
A key feature in the mass spectrum of 3-Bromo-7-methylimidazo[1,2-a]pyridine-2-carbaldehyde is the presence of a characteristic isotopic pattern for bromine. Bromine has two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio.[8] This results in a pair of peaks for any bromine-containing ion, separated by 2 m/z units and of nearly equal intensity.[9] The molecular ion region will exhibit a distinct M+ and M+2 pattern, providing a clear indication of the presence of a single bromine atom.
| Ion | m/z (⁷⁹Br) | m/z (⁸¹Br) | Expected Intensity Ratio |
| [M]⁺ | 238 | 240 | ~1:1 |
Proposed Fragmentation Pathways: A Mechanistic Exploration
The fragmentation of the imidazo[1,2-a]pyridine core and its substituents provides a wealth of structural information. Based on established fragmentation patterns of related heterocyclic compounds, we can propose the following pathways.[10]
Alpha-Cleavage of the Aldehyde Group
A common fragmentation pathway for aldehydes is the loss of the formyl radical (•CHO) or carbon monoxide (CO) following an initial α-cleavage.
-
Loss of •CHO (m/z 29): This would result in a fragment ion at m/z 209/211.
-
Loss of CO (m/z 28): This would generate a fragment ion at m/z 210/212.
Cleavage of the Imidazo[1,2-a]pyridine Ring
The bicyclic ring system can undergo characteristic cleavages. A common fragmentation for imidazo[1,2-a]pyridines is the loss of HCN.
-
Loss of HCN (m/z 27): This could occur from the molecular ion or subsequent fragment ions.
Loss of the Bromine Atom
Cleavage of the C-Br bond can lead to the loss of a bromine radical (•Br).
-
Loss of •Br (m/z 79/81): This would produce a fragment ion at m/z 159.
The interplay of these fragmentation events will generate a complex but interpretable mass spectrum.
Diagram: Proposed Fragmentation Workflow
Caption: Proposed initial fragmentation steps for 3-Bromo-7-methylimidazo[1,2-a]pyridine-2-carbaldehyde.
Data Interpretation: A Holistic Approach
A comprehensive analysis requires the integration of all available data.
-
High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, enabling the determination of the elemental composition of the molecular ion and its fragments. This is crucial for confirming the proposed structures of the fragment ions.
-
Tandem Mass Spectrometry (MS/MS): By selecting a specific precursor ion (e.g., the molecular ion) and subjecting it to collision-induced dissociation (CID), MS/MS experiments can definitively link fragment ions to their parent ion, confirming the proposed fragmentation pathways.[10]
Diagram: MS/MS Experimental Workflow
Caption: A schematic of a tandem mass spectrometry (MS/MS) experiment.
Conclusion: A Powerful Analytical Strategy
The mass spectrometric analysis of 3-Bromo-7-methylimidazo[1,2-a]pyridine-2-carbaldehyde provides a robust method for its identification and structural characterization. By carefully selecting the ionization technique and leveraging the information-rich fragmentation patterns, researchers can confidently elucidate the structure of this and other complex heterocyclic molecules. The characteristic isotopic signature of bromine serves as a key validation point in spectral interpretation. The integration of high-resolution mass spectrometry and tandem mass spectrometry techniques further enhances the certainty of the analysis, providing a solid foundation for drug discovery and development efforts.
References
-
Al-Duah, M. A., & Siddiqui, H. L. (2010). Advances in the Analysis of Persistent Halogenated Organic Compounds. Separation & Purification Reviews, 39(1-2), 1-52. [Link]
-
Chen, Y., et al. (2021). Gas-phase fragmentation of protonated 3-phenoxy imidazo[1,2-a] pyridines using tandem mass spectrometry and computational chemistry. Journal of Mass Spectrometry, 56(12), e4794. [Link]
-
Klyuev, N. A., et al. (1976). Mass Spectra of Some Di- and Triazaindenes. Chemistry of Heterocyclic Compounds, 12(6), 679-682. [Link]
-
Martínez-Moral, M. P., & Haglund, P. (2022). A Comprehensive GC-MS Approach for Monitoring Legacy and Emerging Halogenated Contaminants in Human Biomonitoring. International Journal of Molecular Sciences, 23(19), 11883. [Link]
-
LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. Chemistry LibreTexts. [Link]
-
Khvostenko, V. I., et al. (1981). Mass spectrometry of halogen-containing organic compounds. Russian Chemical Reviews, 50(8), 764-779. [Link]
-
Tailored Tutors. (2019). Mass Spectroscopy - Halo-isotopes | A Level Chemistry | EDEXCEL. YouTube. [Link]
-
Iacobucci, C., et al. (2023). Proton and Metal Dication Affinities of Tetracyclic Imidazo[4,5-b]Pyridine-Based Molecules: Insights from Mass Spectrometry and DFT Analysis. Molecules, 28(23), 7858. [Link]
-
University of California, Riverside. (n.d.). Ionization Methods in Organic Mass Spectrometry. [Link]
-
Emory University. (n.d.). Mass Spectrometry Ionization Methods. Chemistry at Emory. [Link]
-
ACD/Labs. (2023). A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques. ACD/Labs Blog. [Link]
-
Technology Networks. (2024). Mass Spectrometry Ionization: Key Techniques Explained. Analytical Chemistry. [Link]
-
Bitesize Bio. (2025). Making Molecules Fly: Ionization Methods in Mass Spec. [Link]
-
PubChem. (n.d.). Methyl 3-bromoimidazo[1,2-A]pyridine-7-carboxylate. National Center for Biotechnology Information. [Link]
-
Mohamed, Y. A., et al. (2006). Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. Journal of the Chinese Chemical Society, 53(6), 1455-1462. [Link]
-
PubChem. (n.d.). Imidazo[1,2-a]pyridine-3-carbaldehyde. National Center for Biotechnology Information. [Link]
-
Al-Ghorbani, M., et al. (2022). Theoretical and Anti-Klebsiella pneumoniae Evaluations of Substituted 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamide and Imidazopyridine Hydrazide Derivatives. Molecules, 27(15), 4987. [Link]
-
Al-Ostath, A. I., et al. (2024). Syntheses and evaluation of novel 3-hydroxy-1,3-diaryl-2,3,5,6,7,8-hexahydro-imidazo[1,2-a]pyridine-1-ium bromides as potential anticancer agents. Pharmacia, 71(4), 1035-1044. [Link]
-
PubChem. (n.d.). 2-Amino-3-pyridinecarboxaldehyde. National Center for Biotechnology Information. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 3-Bromo-7-methylimidazo[1,2-a]pyridine-2-carbaldehyde | 1313712-52-5 | Benchchem [benchchem.com]
- 3. as.uky.edu [as.uky.edu]
- 4. acdlabs.com [acdlabs.com]
- 5. bitesizebio.com [bitesizebio.com]
- 6. Mass Spectrometry Ionization Methods [chemistry.emory.edu]
- 7. mdpi.com [mdpi.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. youtube.com [youtube.com]
- 10. Gas-phase fragmentation of protonated 3-phenoxy imidazo[1,2-a] pyridines using tandem mass spectrometry and computational chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Structural Landscape of 3-Bromo-7-methylimidazo[1,2-a]pyridine-2-carbaldehyde: A Technical Guide for Drug Discovery
Introduction: The Therapeutic Promise of the Imidazo[1,2-a]pyridine Scaffold
The imidazo[1,2-a]pyridine core is a "privileged" heterocyclic scaffold in medicinal chemistry, forming the backbone of numerous compounds with a wide spectrum of pharmacological activities.[1][2] Derivatives of this bicyclic system, which features a bridgehead nitrogen atom, have demonstrated significant potential as anticancer, antimicrobial, antiviral, and anti-inflammatory agents.[1][2] The specific substitutions on the imidazo[1,2-a]pyridine ring system are critical in modulating the biological activity of these molecules.[1] The title compound, 3-Bromo-7-methylimidazo[1,2-a]pyridine-2-carbaldehyde, is a member of this important class of compounds. A thorough understanding of its three-dimensional structure is paramount for advancing structure-activity relationship (SAR) studies and facilitating rational drug design.[3] This guide provides a comprehensive technical overview of the synthesis, structural characterization, and potential crystallographic features of 3-Bromo-7-methylimidazo[1,2-a]pyridine-2-carbaldehyde, offering valuable insights for researchers in drug development. While the specific crystal structure for this compound is not publicly available, we will draw upon data from closely related analogs to infer its likely structural characteristics.[3][4]
Molecular Profile and Synthetic Strategy
Systematic Name: 3-bromo-7-methylimidazo[1,2-a]pyridine-2-carbaldehyde[4]
Molecular Formula: C₉H₇BrN₂O[4]
Molecular Weight: 239.07 g/mol [4]
The structure features a planar, conjugated bicyclic core. The electron-withdrawing bromine atom at position 3 and the carbaldehyde group at position 2 are key functional groups that influence the molecule's reactivity and potential for intermolecular interactions.[4]
Proposed Synthesis Protocol
A plausible and efficient route to 3-Bromo-7-methylimidazo[1,2-a]pyridine-2-carbaldehyde involves the condensation of a substituted 2-aminopyridine with a brominated aldehyde. This general approach is well-established for the synthesis of the imidazo[1,2-a]pyridine scaffold.[5]
Step-by-Step Synthesis:
-
Reactant Preparation: Dissolve 2-amino-4-methylpyridine in a suitable solvent such as acetonitrile.
-
Addition of Brominated Aldehyde: To this solution, add 2-bromo-3-oxopropanal (bromomalonaldehyde).
-
Reaction Conditions: Heat the mixture to reflux for a designated period, typically 2-4 hours, while monitoring the reaction progress by thin-layer chromatography (TLC).[5]
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Quench the reaction with a saturated aqueous solution of sodium bicarbonate to neutralize any acid formed.[5]
-
Extraction: Extract the product into an organic solvent like ethyl acetate.[5]
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by silica gel column chromatography.[5]
Crystallographic Analysis: A Predictive Approach
While the crystal structure of 3-Bromo-7-methylimidazo[1,2-a]pyridine-2-carbaldehyde has not been publicly reported, we can extrapolate its likely crystallographic features from published data on analogous compounds.[4] For instance, 6-Bromo-2-methylimidazo[1,2-a]pyridine is known to crystallize in the P-1 space group within a triclinic system.[4]
Hypothetical Crystallographic Parameters
Based on related structures, the following parameters for 3-Bromo-7-methylimidazo[1,2-a]pyridine-2-carbaldehyde can be proposed:
| Parameter | Predicted Value |
| Crystal System | Monoclinic or Triclinic |
| Space Group | P-1 or similar |
| Molecules per Unit Cell (Z) | 2 |
Key Intermolecular Interactions
The crystal packing of this molecule is likely to be governed by a combination of forces:
-
π-π Stacking: The planar aromatic rings of the imidazo[1,2-a]pyridine core are expected to engage in π-π stacking interactions, a common feature in the crystal structures of such heterocyclic systems.[4]
-
Hydrogen Bonding: The carbaldehyde group introduces the potential for weak C–H···O hydrogen bonds, which can play a significant role in stabilizing the crystal lattice.[4]
-
Halogen Bonding: The bromine atom at the 3-position may participate in halogen bonding interactions, further influencing the molecular packing.
Experimental Workflow for Single Crystal X-ray Diffraction
The determination of a small molecule's three-dimensional structure at atomic resolution is definitively achieved through single crystal X-ray diffraction.[6][7] This technique provides an unambiguous map of atom types, their arrangement, and connectivity.[7][8]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 3-Bromo-7-methylimidazo[1,2-a]pyridine-2-carbaldehyde | 1313712-52-5 | Benchchem [benchchem.com]
- 5. 6-BROMOIMIDAZO[1,2-A]PYRIDINE-3-CARBALDEHYDE synthesis - chemicalbook [chemicalbook.com]
- 6. Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - University of Queensland [scmb.uq.edu.au]
- 7. excillum.com [excillum.com]
- 8. rigaku.com [rigaku.com]
An In-depth Technical Guide to the Solubility of 3-Bromo-7-methylimidazo[1,2-a]pyridine-2-carbaldehyde in Organic Solvents
This guide provides a comprehensive technical overview of the solubility of 3-bromo-7-methylimidazo[1,2-a]pyridine-2-carbaldehyde, a heterocyclic compound of interest in contemporary chemical research and drug discovery. The content herein is curated for researchers, scientists, and professionals in drug development, offering both theoretical insights and practical methodologies for assessing its solubility profile.
Introduction: The Critical Role of Solubility in a Molecule's Journey
The journey of a novel chemical entity from the laboratory bench to a potential therapeutic agent is paved with a series of critical physicochemical evaluations. Among these, solubility stands as a paramount parameter. It dictates the feasibility of synthesis, purification, formulation, and ultimately, the bioavailability of a compound. 3-Bromo-7-methylimidazo[1,2-a]pyridine-2-carbaldehyde, a member of the versatile imidazo[1,2-a]pyridine class of compounds known for their diverse biological activities, is no exception.[1] A thorough understanding of its solubility in various organic solvents is not merely an academic exercise but a fundamental necessity for its practical application.
This guide will delve into the molecular characteristics of 3-Bromo-7-methylimidazo[1,2-a]pyridine-2-carbaldehyde, predict its solubility based on established chemical principles, and provide robust experimental protocols for its empirical determination.
Molecular Structure and Predicted Physicochemical Properties
To understand the solubility of 3-Bromo-7-methylimidazo[1,2-a]pyridine-2-carbaldehyde, we must first dissect its molecular structure.
-
Core Structure: The imidazo[1,2-a]pyridine core is a fused bicyclic heteroaromatic system. The presence of nitrogen atoms introduces polarity and potential sites for hydrogen bonding.
-
Substituents:
-
3-Bromo group: The bromine atom is electronegative, contributing to the molecule's polarity.
-
7-Methyl group: This is a nonpolar alkyl group.
-
2-Carbaldehyde group (-CHO): The aldehyde group is polar due to the electronegative oxygen atom and can act as a hydrogen bond acceptor.
-
Based on this structure, we can infer the following:
-
The molecule possesses a moderate to high degree of polarity due to the nitrogen atoms, the bromine atom, and the carbaldehyde group.
-
The presence of the aldehyde oxygen and the pyridine nitrogen allows the molecule to act as a hydrogen bond acceptor. However, it lacks a hydrogen bond donor.
-
The overall solubility will be a balance between the polar characteristics of the heterocyclic core and its substituents, and the nonpolar nature of the methyl group and the aromatic rings.
Theoretical Framework: The Science of Dissolution
The principle of "like dissolves like" is a cornerstone of solubility prediction.[2] This adage is rooted in the thermodynamics of mixing, where the enthalpy and entropy changes of dissolution determine the extent to which a solute will dissolve in a solvent.
Key Factors Influencing Solubility:
-
Polarity: Polar solvents will more readily dissolve polar solutes, and nonpolar solvents will dissolve nonpolar solutes. The polarity of 3-Bromo-7-methylimidazo[1,2-a]pyridine-2-carbaldehyde suggests it will be more soluble in polar solvents.
-
Hydrogen Bonding: The ability of a solvent to engage in hydrogen bonding with the solute can significantly enhance solubility. Solvents that can act as hydrogen bond donors will likely have a favorable interaction with the nitrogen and oxygen atoms in our target molecule.
-
Molecular Size and Shape: Larger molecules can be more difficult to solvate, and the crystal lattice energy of a solid also plays a crucial role. Breaking this lattice requires energy, which must be compensated by the energy of solvation.
-
Temperature: For most solid solutes, solubility increases with temperature. However, this relationship can be complex and should be determined empirically. The van't Hoff equation can be used to describe the relationship between temperature and the solubility product.[3]
Predictive Solubility Profile
Based on the theoretical principles, we can make an educated prediction of the solubility of 3-Bromo-7-methylimidazo[1,2-a]pyridine-2-carbaldehyde in a range of common organic solvents.
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | Moderate to High | These solvents are polar and can act as hydrogen bond donors, interacting favorably with the nitrogen and oxygen atoms of the solute. |
| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | High | These solvents are polar and can accept hydrogen bonds. Their polarity will facilitate the dissolution of the polar solute. DMF and DMSO are particularly strong solvents. |
| Nonpolar | Hexane, Toluene | Low | The significant difference in polarity between the solute and these solvents will likely result in poor solubility. |
| Chlorinated | Dichloromethane, Chloroform | Moderate | These solvents have a moderate polarity and can engage in dipole-dipole interactions, which may lead to some degree of solubility. |
Experimental Protocols for Solubility Determination
While predictions are valuable, empirical determination of solubility is essential for accurate data. Below are protocols for both qualitative and quantitative assessment.
Qualitative Solubility Assessment
This rapid method provides a general understanding of solubility in various solvents.
Materials:
-
3-Bromo-7-methylimidazo[1,2-a]pyridine-2-carbaldehyde
-
A selection of organic solvents (e.g., methanol, ethanol, acetone, acetonitrile, DMF, DMSO, hexane, toluene, dichloromethane)
-
Small test tubes or vials
-
Vortex mixer
-
Spatula
Procedure:
-
Add approximately 1-2 mg of the compound to a clean, dry test tube.
-
Add 0.5 mL of the chosen solvent to the test tube.
-
Vigorously agitate the mixture using a vortex mixer for 30-60 seconds.
-
Visually inspect the solution.
-
Soluble: The solid completely dissolves, and the solution is clear.
-
Partially Soluble: Some of the solid dissolves, but undissolved particles remain.
-
Insoluble: The solid does not appear to dissolve.
-
-
Record your observations for each solvent.
Quantitative Solubility Determination (Shake-Flask Method)
This is a widely accepted method for determining thermodynamic solubility.[4]
Materials:
-
3-Bromo-7-methylimidazo[1,2-a]pyridine-2-carbaldehyde
-
Chosen organic solvent(s)
-
Scintillation vials with screw caps
-
Analytical balance
-
Shaking incubator or orbital shaker
-
Centrifuge
-
Syringe filters (0.45 µm)
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometer
Procedure:
-
Prepare a saturated solution by adding an excess amount of the compound to a known volume of the solvent in a scintillation vial. Ensure there is undissolved solid present.
-
Seal the vial and place it in a shaking incubator at a constant temperature (e.g., 25 °C) for a sufficient time to reach equilibrium (typically 24-48 hours).
-
After incubation, allow the vials to stand to let the undissolved solid settle.
-
Carefully withdraw a sample of the supernatant using a syringe and filter it through a 0.45 µm syringe filter to remove any undissolved particles.
-
Dilute the filtered solution with a known volume of a suitable solvent to bring the concentration within the linear range of the analytical method.
-
Analyze the concentration of the diluted solution using a validated HPLC or UV-Vis method.
-
Calculate the original concentration in the saturated solution, which represents the solubility.
Workflow for Quantitative Solubility Determination:
Caption: Factors influencing the solubility of a compound.
Conclusion
The solubility of 3-Bromo-7-methylimidazo[1,2-a]pyridine-2-carbaldehyde in organic solvents is a critical parameter that underpins its potential applications. This guide has provided a theoretical framework for understanding its solubility, predictive insights based on its molecular structure, and detailed experimental protocols for its empirical determination. By applying these principles and methods, researchers can generate the robust solubility data necessary to advance their work with this promising class of compounds.
References
-
Knowledge UChicago. (2021, July 30). Solubility Prediction of Organic Molecules with Molecular Dynamics Simulations. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 3-bromoimidazo[1,2-A]pyridine-7-carboxylate. Retrieved from [Link]
-
LibreTexts Chemistry. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]
-
Gervasio, F. L., et al. (2020, November 13). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. PMC - NIH. Retrieved from [Link]
-
American Chemical Society. (n.d.). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews. Retrieved from [Link]
-
Academia.edu. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Imidazo[1,2-a]pyridine synthesis. Retrieved from [Link]
-
ChemRxiv. (2025, January 30). Identifying organic co-solvents via machine learning solubility predictions in organic solvents and water. Retrieved from [Link]
-
California State University, Long Beach. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]
-
Scientific Research Publishing. (2022). Synthesis and Anticandidosic Activities of Some 3-Imidazo[1,2-a]Pyridinyl-1-Arylpropenone Derivatives. Retrieved from [Link]
-
Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]
- Google Patents. (n.d.). CN103788092A - Method for synthesizing 6-bromoimidazo [1,2-a] pyridine.
-
YouTube. (2025, February 11). How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. Retrieved from [Link]
-
ResearchGate. (n.d.). Physics-Based Solubility Prediction for Organic Molecules | Request PDF. Retrieved from [Link]
-
MDPI. (n.d.). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. Retrieved from [Link]
Sources
An In-Depth Technical Guide to the Stability and Degradation of 3-Bromo-7-methylimidazo[1,2-a]pyridine-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Bromo-7-methylimidazo[1,2-a]pyridine-2-carbaldehyde is a key heterocyclic building block in medicinal chemistry, valued for its role in the synthesis of novel therapeutic agents. The imidazo[1,2-a]pyridine scaffold is a "privileged structure" found in numerous marketed drugs, highlighting its importance in drug discovery.[1][2][3] Understanding the intrinsic stability and degradation pathways of this molecule is paramount for ensuring the quality, safety, and efficacy of any resulting drug substance or product. This technical guide provides a comprehensive overview of the stability and degradation profile of 3-Bromo-7-methylimidazo[1,2-a]pyridine-2-carbaldehyde, offering insights into its chemical liabilities and a systematic approach to its stability assessment through forced degradation studies.
Introduction: The Significance of Imidazo[1,2-a]pyridines in Drug Discovery
The imidazo[1,2-a]pyridine core is a fused bicyclic 5,6-heterocycle that has garnered significant attention in medicinal chemistry due to its wide range of biological activities.[4][5] This scaffold is present in commercially available drugs such as Zolpidem and Alpidem.[6] The functionalization of the imidazo[1,2-a]pyridine ring system allows for the modulation of its physicochemical and pharmacological properties, making it a versatile template for drug design.[7] The title compound, 3-Bromo-7-methylimidazo[1,2-a]pyridine-2-carbaldehyde, possesses key functional groups—a reactive aldehyde, a bromine substituent, and a methyl group—that contribute to its utility as a synthetic intermediate but also influence its stability. A thorough understanding of its degradation profile is crucial for the development of robust formulations and analytical methods.
Physicochemical Properties and Intrinsic Stability
| Property | Inferred Characteristics | Rationale and Potential Implications |
| Molecular Formula | C9H7BrN2O | - |
| Molecular Weight | 239.08 g/mol | - |
| pKa | Weakly basic | The pyridine nitrogen (N1) is the most basic center. The imidazole ring and the electron-withdrawing aldehyde and bromo groups will reduce the basicity compared to unsubstituted imidazo[1,2-a]pyridine. This influences solubility in acidic media and susceptibility to acid-catalyzed hydrolysis. |
| Solubility | Likely soluble in organic solvents (e.g., DMSO, DMF, methanol, acetonitrile) and sparingly soluble in water. | The aromatic nature and the presence of the bromo and methyl groups contribute to its lipophilicity. Solubility is a critical factor in designing forced degradation studies and developing formulations. |
| Melting Point | Expected to be a crystalline solid with a relatively high melting point. | The planar, rigid ring system and potential for intermolecular interactions suggest a stable crystalline lattice. |
| LogP | Moderately lipophilic | The presence of the bromine atom and the aromatic system will increase lipophilicity, which can impact formulation strategies and potential for membrane permeability. |
Postulated Degradation Pathways
Forced degradation studies are essential to identify the potential degradation products of a drug substance.[8] Based on the chemical structure of 3-Bromo-7-methylimidazo[1,2-a]pyridine-2-carbaldehyde, several degradation pathways can be anticipated under various stress conditions.
Hydrolytic Degradation
The imidazo[1,2-a]pyridine ring system is generally stable to hydrolysis under neutral conditions. However, under acidic or basic conditions, certain liabilities may become apparent.
-
Acidic Conditions: Protonation of the pyridine nitrogen could potentially facilitate nucleophilic attack by water, though the ring system is generally robust. The aldehyde group is unlikely to be directly hydrolyzed but could participate in acid-catalyzed reactions.
-
Basic Conditions: The aldehyde group is susceptible to Cannizzaro-type reactions in the absence of an α-proton, potentially leading to the corresponding carboxylic acid and alcohol. However, given the aromatic nature of the ring, this is less likely than other potential reactions.
Oxidative Degradation
The molecule possesses several sites susceptible to oxidation.
-
Aldehyde Oxidation: The aldehyde group at the C2 position is a primary target for oxidation, readily converting to the corresponding carboxylic acid, 3-Bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylic acid. This is a very common degradation pathway for aldehydes.
-
Ring Oxidation: The electron-rich imidazo[1,2-a]pyridine ring system can be susceptible to oxidative degradation, potentially leading to N-oxides or ring-opened products.[9] The presence of the electron-donating methyl group may increase the susceptibility of the pyridine ring to oxidation.
Photodegradation
Bromoaromatic compounds are known to be susceptible to photodecomposition.[10]
-
Dehalogenation: The carbon-bromine bond at the C3 position is a potential site for photolytic cleavage, leading to the formation of the debrominated product, 7-methylimidazo[1,2-a]pyridine-2-carbaldehyde, via a radical mechanism.
-
Ring Rearrangement/Cleavage: Aromatic systems can undergo complex rearrangements and cleavage reactions upon exposure to UV light.[11][12]
Thermal Degradation
At elevated temperatures, thermal decomposition can occur, although the imidazo[1,2-a]pyridine core is expected to be relatively thermally stable. Degradation pathways are likely to be complex and may involve fragmentation of the molecule.
Diagram of Potential Degradation Pathways
Caption: Postulated degradation pathways for 3-Bromo-7-methylimidazo[1,2-a]pyridine-2-carbaldehyde.
Experimental Design for Forced Degradation Studies
A systematic forced degradation study is essential to elucidate the degradation pathways and develop a stability-indicating analytical method.
Workflow for Forced Degradation Studies
Caption: A typical workflow for conducting forced degradation studies.
Protocol for Stress Testing
Objective: To generate potential degradation products and assess the stability of 3-Bromo-7-methylimidazo[1,2-a]pyridine-2-carbaldehyde under various stress conditions.
Materials:
-
3-Bromo-7-methylimidazo[1,2-a]pyridine-2-carbaldehyde
-
HPLC grade acetonitrile and water
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H2O2)
-
Calibrated oven, photostability chamber, pH meter
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl to achieve a final concentration of ~100 µg/mL. Incubate at 60°C.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH to achieve a final concentration of ~100 µg/mL. Incubate at 60°C.
-
Oxidative Degradation: Mix the stock solution with 3% H2O2 to achieve a final concentration of ~100 µg/mL. Keep at room temperature.
-
Thermal Degradation: Expose the solid compound to dry heat at 80°C.
-
Photolytic Degradation: Expose the compound in solution and as a solid to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter (as per ICH Q1B guidelines).
-
-
Sampling: Withdraw aliquots at appropriate time intervals (e.g., 0, 2, 4, 8, 24 hours). For acid and base hydrolysis, neutralize the samples before analysis. For the solid thermal stress study, dissolve the sample in the mobile phase at each time point.
-
Analysis: Analyze all samples using a validated stability-indicating HPLC method.
Development of a Stability-Indicating Analytical Method
A stability-indicating method is crucial for separating the parent compound from its degradation products, allowing for accurate quantification of stability.[8]
Proposed HPLC-UV/MS Method
| Parameter | Recommended Condition | Rationale |
| Column | C18 (e.g., 4.6 x 150 mm, 3.5 µm) | Provides good retention and separation for moderately polar to nonpolar compounds. |
| Mobile Phase A | 0.1% Formic acid in Water | Provides good peak shape and is compatible with mass spectrometry. |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile | Acetonitrile is a common organic modifier with good UV transparency. |
| Gradient Elution | Start with a low percentage of B, ramp up to a high percentage to elute any more nonpolar degradants, then return to initial conditions for re-equilibration. | A gradient is necessary to separate compounds with a range of polarities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30°C | Provides reproducible retention times. |
| UV Detection | Diode Array Detector (DAD) to monitor at multiple wavelengths (e.g., 254 nm and the λmax of the parent compound). | DAD allows for peak purity assessment. |
| Mass Spectrometry | Electrospray Ionization (ESI) in positive ion mode. | ESI is suitable for polar and ionizable compounds. MS detection is essential for the identification of unknown degradation products.[13][14][15][16] |
Method Validation
The developed method must be validated according to ICH Q2(R1) guidelines, including specificity, linearity, range, accuracy, precision, and robustness. The specificity of the method will be demonstrated by its ability to resolve the main peak from all degradation product peaks.
Data Interpretation and Reporting
-
Peak Purity: Use a DAD to assess the peak purity of the parent compound in stressed samples to ensure no co-eluting degradants.
-
Mass Balance: Calculate the mass balance to account for all the material after degradation. A good mass balance (typically 95-105%) indicates that all major degradation products are being detected.
-
Identification of Degradants: Use LC-MS/MS to obtain the mass-to-charge ratio (m/z) and fragmentation patterns of the degradation products. This information is critical for elucidating their structures.[13][14]
Conclusion
3-Bromo-7-methylimidazo[1,2-a]pyridine-2-carbaldehyde is a valuable synthetic intermediate with specific chemical liabilities that must be understood for successful drug development. The primary sites of degradation are anticipated to be the aldehyde group (oxidation) and the carbon-bromine bond (photolysis). The imidazo[1,2-a]pyridine ring itself is relatively stable but can undergo degradation under harsh oxidative conditions. A systematic approach to forced degradation studies, coupled with the development of a robust, stability-indicating HPLC-UV/MS method, is essential for characterizing the degradation profile of this molecule. The insights gained from these studies will guide the development of stable formulations, establish appropriate storage conditions, and ensure the quality and safety of any resulting pharmaceutical products.
References
- Zhang, Y., Chen, Z., Wu, W., Zhang, Y., & Su, W. (2013). A CuI-catalyzed aerobic oxidative synthesis of imidazo[1,2-a]pyridines from 2-aminopyridines and acetophenones. The Journal of Organic Chemistry, 78(24), 12494–12504.
-
Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. (n.d.). MDPI. Retrieved from [Link]
- Recent Advances in the Synthesis of Imidazo[1,2-a]pyridines: A Brief Review. (2022). ChemistrySelect, 7(4).
- (2026). Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities.
- Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2-a]pyridine Derivatives: In Vitro and In Silico Investig
- Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability. (2014). ACS Medicinal Chemistry Letters, 5(2), 125-130.
- Bagdi, A. K., Santra, S., Monir, K., & Hajra, A. (2015). Synthesis of imidazo[1,2-a]pyridines: a decade update.
- Functionalization of imidazo[1,2-a]pyridines via radical reactions. (2021). Organic Chemistry Frontiers, 8(15), 4165-4190.
- Bagdi, A. K., Santra, S., Monir, K., & Hajra, A. (2015).
- Analysis of derivatized biogenic aldehydes by LC tandem mass spectrometry. (2007). Journal of the American Society for Mass Spectrometry, 18(1), 161-169.
- Determination of Some Aldehydes by Using Solid-Phase Microextraction and High-Performance Liquid Chromatography with UV Detection. (2009).
- Samanta, S., Kumar, S., Aratikatla, E. K., Ghorpade, S. R., & Singh, V. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry, 14(4), 624-651.
- Design, Synthesis, and Biological Evaluation of Novel Imidazo[1,2-a]pyridine Derivatives as Potent c-Met Inhibitors. (2018). Molecules, 23(9), 2329.
-
Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. (n.d.). MDPI. Retrieved from [Link]
- Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. (2022).
- Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. (2023). Scientific Reports, 13(1), 22176.
- The Determination of Anaerobic Biodegradation Products of Aromatic Hydrocarbons in Groundwater Using LC/MS/MS. (2003).
- Photochemical transformation of five novel brominated flame retardants: Kinetics and photoproducts. (2016). Chemosphere, 147, 210-217.
- MASS SPECTROMETRY OF FATTY ALDEHYDES. (2010). Mass Spectrometry Reviews, 29(5), 781-815.
- Samanta, S., Kumar, S., Aratikatla, E. K., Ghorpade, S. R., & Singh, V. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Publishing.
- Samanta, S., Kumar, S., Aratikatla, E. K., Ghorpade, S. R., & Singh, V. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Publishing.
- Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegrad
- Photochemistry: Photo substitution of Arom
- LC-MS-based Methods for Characterizing Aldehydes. (2022).
- HPLC Analysis of Aldehydes and Ketones in Air Samples. (n.d.). Aurora Pro Scientific.
- Microbial degradation of halogenated aromatics: molecular mechanisms and enzymatic reactions. (2019). Applied Microbiology and Biotechnology, 103(21-22), 8547-8566.
- Antioxidant Activity of Maillard Reaction Products in Dairy Products: Formation, Influencing Factors, and Applic
- C–H Functionalization of Imidazo[1,5-a]pyridines: A Metal-Free Approach for Methylene Insertion to Access C(sp2). (2024). The Journal of Organic Chemistry.
- Photochemistry and Pericyclic Reactions. (n.d.). GCWK.
- Photochemistry of aromatic compounds. (2016).
- Recent synthetic scenario on imidazo[1,2-a]pyridines chemical intermediate. (2016).
- HPLC-UV Method for Evaluation of Inhibitors of Plasma Amine Oxidase Using Derivatization of an Aliphatic Aldehyde Product With TRIS. (2019). Journal of Visualized Experiments, (148).
- The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. (2021). European Journal of Medicinal Chemistry, 224, 113709.
- Stability of Dibromo-Dipyrromethene Complexes Coordinated with B, Zn, and Cd in Solutions of Various Acidities. (2022). Molecules, 27(24), 8820.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis of imidazo[1,2-a]pyridines: a decade update - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Functionalization of imidazo[1,2-a]pyridines via radical reactions - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 10. Photochemical transformation of five novel brominated flame retardants: Kinetics and photoproducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. Analysis of derivatized biogenic aldehydes by LC tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. MASS SPECTROMETRY OF FATTY ALDEHYDES - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Foreword: The Enduring Appeal of a Privileged Scaffold
An In-Depth Technical Guide to the Discovery of Novel Imidazo[1,2-a]pyridine Scaffolds
The imidazo[1,2-a]pyridine core, a fused bicyclic 5,6 heterocycle, represents what medicinal chemists refer to as a "privileged scaffold".[1][2][3][4] This designation is not arbitrary; it is earned by the scaffold's consistent presence in compounds exhibiting a wide array of biological activities and its amenability to chemical modification.[2][3] Its structural similarity to endogenous purines allows it to interact with a multitude of biological targets, making it a cornerstone in modern drug discovery.[5] Marketed drugs such as Zolpidem (for insomnia), Alpidem (anxiolytic), and Zolimidine (gastroprotective) are testaments to the therapeutic success of this chemical framework.[1][3][6][7]
This guide is designed for researchers, scientists, and drug development professionals. It moves beyond a mere recitation of facts to provide a narrative grounded in the principles of synthetic strategy and medicinal chemistry. We will explore the causality behind experimental choices, dissect key synthetic methodologies, and illuminate the path from scaffold synthesis to the identification of potent biological agents.
Section 1: Strategic Synthesis of the Imidazo[1,2-a]pyridine Core
The construction of the imidazo[1,2-a]pyridine ring system is the foundational step in any discovery program. The choice of synthetic route is a strategic decision dictated by factors such as desired substitution patterns, scalability, reaction efficiency, and alignment with green chemistry principles.
Foundational Condensation Reactions: The Tschitschibabin Legacy
The classical approach, first reported by Tschitschibabin in 1925, involves the condensation of a 2-aminopyridine with an α-haloketone.[5] This method is robust and provides direct access to 2,3-disubstituted imidazo[1,2-a]pyridines.
Causality of Method: The reaction's elegance lies in its straightforward mechanism. The nucleophilic amino group of the pyridine attacks the electrophilic carbon of the α-haloketone, followed by an intramolecular cyclization and dehydration to form the aromatic fused ring system. This method is often the go-to for initial library synthesis due to the commercial availability of a wide variety of starting materials. However, the use of lachrymatory and hazardous α-haloketones is a significant drawback, prompting the development of more benign alternatives.[8]
The Rise of Multicomponent Reactions (MCRs): A Paradigm of Efficiency
MCRs have revolutionized the synthesis of complex molecules by combining three or more reactants in a single, one-pot operation.[9] This strategy offers superior atom economy, reduces waste, and allows for the rapid generation of molecular diversity—a critical advantage in high-throughput screening campaigns.
The Groebke–Blackburn–Bienaymé (GBB) Reaction: The GBB reaction is arguably the most efficient method for synthesizing 3-aminoimidazo[1,2-a]pyridine derivatives.[9] It involves the condensation of a 2-aminopyridine, an aldehyde, and an isocyanide, often catalyzed by a Lewis or Brønsted acid like scandium triflate or ammonium chloride.[5][10]
Rationale for Use: The power of the GBB reaction is its convergence. By simply varying the three input components, chemists can generate a vast library of analogues with diverse functionalities at the 2- and 3-positions and on the exocyclic amine. This rapid diversification is invaluable for probing the structure-activity relationship (SAR) of a new chemical series. Furthermore, the reaction can often be accelerated using microwave irradiation, significantly reducing reaction times.[9]
Experimental Protocol: Microwave-Assisted Groebke–Blackburn–Bienaymé Synthesis
This protocol describes a representative one-pot synthesis of a 3-aminoimidazo[1,2-a]pyridine derivative.
Objective: To synthesize N-tert-butyl-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-amine.
Materials:
-
2-Aminopyridine (1.0 mmol, 94 mg)
-
4-Chlorobenzaldehyde (1.0 mmol, 140.5 mg)
-
tert-Butyl isocyanide (1.1 mmol, 91.5 mg, 124 µL)
-
Scandium(III) triflate (Sc(OTf)₃) (10 mol%, 49.2 mg)
-
Methanol (MeOH), anhydrous (5 mL)
-
Microwave synthesis vial (10 mL) with stir bar
Procedure:
-
To a 10 mL microwave synthesis vial, add 2-aminopyridine, 4-chlorobenzaldehyde, and scandium(III) triflate.
-
Add a magnetic stir bar and 5 mL of anhydrous methanol.
-
Seal the vial with a cap.
-
Add tert-butyl isocyanide via syringe.
-
Place the vial in the cavity of a microwave reactor.
-
Irradiate the mixture at 100°C for 30 minutes. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or LC-MS.
-
After completion, allow the vial to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude residue is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure product.
Self-Validation and Characterization:
-
TLC Analysis: Monitor the disappearance of starting materials and the appearance of the product spot (visualized under UV light).
-
LC-MS: Confirm the mass of the desired product.
-
NMR Spectroscopy: Obtain ¹H and ¹³C NMR spectra to confirm the structure and purity of the final compound. The characteristic signals for the imidazo[1,2-a]pyridine core protons and the substituent protons should be present and correctly integrated.
Modern Catalytic and Green Approaches
Reflecting the broader push for sustainability in chemistry, recent efforts have focused on developing synthetic routes that minimize waste, avoid harsh reagents, and utilize greener solvents and energy sources.[6]
-
Copper-Catalyzed Aerobic Oxidation: This method allows for the synthesis of imidazo[1,2-a]pyridines from 2-aminopyridines and ketones or terminal alkynes, using copper as a catalyst and air as the terminal oxidant.[5][11] The primary advantage is the avoidance of pre-functionalized substrates and harsh oxidants, with water often being the only byproduct.
-
Ultrasound-Assisted Synthesis: Utilizing a KI/tert-butyl hydroperoxide system in water, this metal-free approach leverages the energy of ultrasound waves to drive the C-H functionalization of ketones and subsequent cyclization.[11] The use of water as a solvent and the absence of a metal catalyst make it an environmentally attractive option.[11]
-
Photocatalysis: Visible-light photocatalysis has emerged as a powerful tool for C-H functionalization.[8] Using organic dyes like Eosin-Y, ethylarenes can be used as sustainable surrogates for acetophenones in the synthesis of imidazo[1,2-a]pyridines, proceeding under mild, metal-free conditions.[8]
The workflow for developing a new series of imidazo[1,2-a]pyridine derivatives often follows a structured path from initial synthesis to biological evaluation.
Caption: A generalized workflow for the discovery of novel imidazo[1,2-a]pyridine drug candidates.
Section 2: Structure-Activity Relationships and Therapeutic Applications
The imidazo[1,2-a]pyridine scaffold is not merely a structural anchor; its substituents play a crucial role in defining its biological activity. SAR studies are essential to optimize potency, selectivity, and pharmacokinetic properties.[1] This scaffold has demonstrated a remarkable breadth of therapeutic potential.[3][7][9]
Antitubercular Agents
Tuberculosis (TB) remains a global health crisis, and new drugs are urgently needed.[1] The imidazo[1,2-a]pyridine scaffold has emerged as a highly promising class of anti-TB agents.[1]
Key SAR Insights:
-
C3-Carboxamides: A carboxamide group at the C3 position is a critical pharmacophore for potent activity against Mycobacterium tuberculosis (Mtb).[1]
-
C2-Substituents: Large, lipophilic biaryl ethers attached to the C3-carboxamide nitrogen significantly enhance potency, with several compounds showing impressive activity (MIC₉₀ ≤0.006 μM) against Mtb.[1]
-
C6-Position: Small substituents on the pyridine ring, such as a methyl group at C6, are often well-tolerated and can be used to fine-tune properties.
One of the leading compounds from this class demonstrated excellent activity against multidrug-resistant (MDR) and extensively drug-resistant (XDR) Mtb strains and showed a promising in vivo pharmacokinetic profile in mice.[1]
| Position | Substituent Type | Impact on Anti-TB Activity | Reference |
| C2 | Aryl, Heteroaryl | Modulates potency and ADME properties. | [1] |
| C3 | Carboxamide | Critical for high potency. | [1] |
| Amide-N | Bulky, lipophilic biaryl ethers | Dramatically increases potency. | [1] |
| C6, C8 | H, Me, OMe | Can be modified to optimize solubility and PK. | [1] |
| Caption: Summary of Structure-Activity Relationships for Imidazo[1,2-a]pyridine-3-carboxamides as Anti-TB Agents. |
Anticancer, Antiviral, and CNS Applications
The versatility of the scaffold extends to numerous other therapeutic areas.[3]
-
Anticancer: Derivatives have been identified as potent kinase inhibitors (e.g., PI3K, p38), which are key targets in oncology.[12]
-
Antimicrobial: Certain derivatives exhibit broad-spectrum antibacterial and antifungal properties.[5]
-
Anti-inflammatory & Analgesic: The scaffold is present in compounds with anti-inflammatory and pain-relief effects.[9]
-
CNS Agents: As evidenced by marketed drugs like Zolpidem, the scaffold is highly effective at modulating CNS targets, with applications in treating anxiety and insomnia.[6][7]
The mechanism of the GBB reaction provides insight into how three simple inputs can rapidly generate molecular complexity.
Caption: A simplified mechanistic pathway for the Groebke–Blackburn–Bienaymé (GBB) reaction.
Conclusion and Future Directions
The imidazo[1,2-a]pyridine scaffold is a testament to the power of privileged structures in drug discovery. Its synthetic tractability, coupled with its vast therapeutic potential, ensures its continued relevance. Future research will undoubtedly focus on leveraging novel synthetic methodologies, such as C-H functionalization and photocatalysis, to explore new chemical space.[8][13] The integration of computational chemistry for in silico screening and SAR prediction will further accelerate the discovery of next-generation therapeutics based on this remarkable heterocyclic core. This guide has outlined the fundamental strategies and rationale that empower researchers to harness the full potential of the imidazo[1,2-a]pyridine scaffold in their quest for novel medicines.
References
- Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences.
- Samanta, S., et al. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry.
- Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal.
- Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega.
- One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. MDPI.
- Synthesis of imidazo[1,2-a]pyridines: a decade upd
- Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investig
- Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. PubMed.
- Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Upd
- Functionalization of imidazo[1,2-a]pyridines via radical reactions. RSC Publishing.
- Catalyst free, C-3 Functionalization of Imidazo[1,2-a]pyridines to Rapidly Access New Chemical Space for Drug Discovery Efforts. NIH.
- Multicomponent One-Pot Synthesis of Imidazo[1,2-a]pyridine Functionalized with Azides. Preprints.org.
- Catalyst free, C-3 Functionalization of Imidazo[1,2-a]pyridines to Rapidly Access New Chemical Space for Drug Discovery Efforts. NIH.
- Photocatalytic synthesis of imidazo[1,2-a]pyridines via C(sp)3–H functionalization using ethylarene as a sustainable surrogate of acetophenone and luminescence studies. RSC Publishing.
Sources
- 1. Recent developments of imidazo[1,2- a ]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00019B [pubs.rsc.org]
- 2. Synthesis of imidazo[1,2-a]pyridines: a decade update - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bio-conferences.org [bio-conferences.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Photocatalytic synthesis of imidazo[1,2- a ]pyridines via C(sp) 3 –H functionalization using ethylarene as a sustainable surrogate of acetophenone and ... - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB01406A [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 12. Catalyst free, C-3 Functionalization of Imidazo[1,2-a]pyridines to Rapidly Access New Chemical Space for Drug Discovery Efforts - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Functionalization of imidazo[1,2-a]pyridines via radical reactions - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Exploring the Chemical Space of Substituted Imidazo[1,2-a]pyridines: A Technical Guide for Drug Discovery
Abstract
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in a range of clinically significant therapeutics and its versatile synthetic accessibility. This guide provides an in-depth exploration of the chemical space of substituted imidazo[1,2-a]pyridines, tailored for researchers, scientists, and drug development professionals. We will delve into the causality behind synthetic choices, from classical multi-step syntheses to modern, efficient multicomponent reactions. Furthermore, this document will illuminate the vast therapeutic potential of this privileged scaffold, with a focus on its anticancer and antitubercular activities, supported by structure-activity relationship (SAR) insights. Finally, we will navigate the contemporary drug discovery workflow, from high-throughput screening to identifying mechanisms of action, to empower the rational design of next-generation imidazo[1,2-a]pyridine-based therapeutics.
The Imidazo[1,2-a]pyridine Core: A Privileged Scaffold in Medicinal Chemistry
The imidazo[1,2-a]pyridine is a fused bicyclic aromatic heterocycle that has garnered significant attention in the field of medicinal chemistry.[1][2] Its rigid, planar structure provides a unique three-dimensional arrangement for substituent presentation, facilitating precise interactions with biological targets.[2] This scaffold is a key structural motif in several marketed drugs, including the hypnotic agent zolpidem, the anxiolytic alpidem, and the cardiotonic olprinone, underscoring its therapeutic relevance.[1] The broad spectrum of biological activities associated with imidazo[1,2-a]pyridine derivatives, ranging from anticancer and antitubercular to antiviral and anti-inflammatory, makes it a highly attractive starting point for drug discovery campaigns.[1][3]
The unique structural features of the imidazo[1,2-a]pyridine ring system allow it to mimic endogenous purines, enabling interactions with a wide array of enzymes and receptors within biological systems.[4] This inherent biological relevance, coupled with its synthetic tractability, establishes the imidazo[1,2-a]pyridine as a "privileged scaffold" in the design of novel therapeutic agents.
Navigating the Synthetic Landscape: From Classical Approaches to Modern Innovations
The exploration and expansion of the chemical space of substituted imidazo[1,2-a]pyridines are underpinned by a diverse array of synthetic methodologies. The choice of a particular synthetic route is often dictated by the desired substitution pattern, scalability, and the principles of green chemistry.
Classical Synthesis: A Step-by-Step Approach Exemplified by Zolpidem
Classical synthetic strategies typically involve the sequential construction of the imidazo[1,2-a]pyridine core through the reaction of a 2-aminopyridine derivative with an α-haloketone or its equivalent. This approach, while robust and well-established, often requires multiple steps and the isolation of intermediates. The synthesis of the widely prescribed hypnotic drug, zolpidem, serves as an excellent case study for this classical approach.
The multi-step synthesis of zolpidem begins with readily available starting materials and proceeds through several key transformations, including a Friedel-Crafts acylation, bromination, cyclocondensation, and subsequent functional group manipulations to arrive at the final active pharmaceutical ingredient.
Detailed Experimental Protocol: Synthesis of Zolpidem
This protocol outlines the multi-step synthesis of zolpidem, starting from the synthesis of its key precursors.
Step 1: Synthesis of 4-Methylacetophenone
-
Reaction: Friedel-Crafts acylation of toluene with acetic anhydride.
-
Procedure: To a dry glass-lined reactor, add 500 kg of dry toluene and 20 kg of dry aluminum trichloride.[5] While stirring, add acetic anhydride dropwise, allowing the temperature to rise to approximately 90°C and continue until the evolution of hydrogen chloride gas ceases.[5] Cool the reaction mixture to room temperature and carefully pour it into a mixture of crushed ice and concentrated hydrochloric acid to dissolve the aluminum chloride.[5] Separate the toluene layer, wash it with 10% sodium hydroxide solution, followed by two washes with water.[5] Dry the organic layer with anhydrous calcium chloride and purify by fractional distillation to yield p-methylacetophenone.[5]
Step 2: Synthesis of 2-Amino-5-methylpyridine
-
Reaction: Chichibabin amination of 3-picoline (3-methylpyridine).
-
Procedure: 3-methyl-pyridine is reacted with sodium amide in an inert diluent at elevated temperature and pressure to yield 2-amino-5-methylpyridine.[6] Note: This reaction requires stringent anhydrous conditions and appropriate safety precautions for handling sodium amide and metallic sodium.
Step 3: Synthesis of 6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine-3-acetic acid
-
Reaction: Hydrolysis of zolpidem.
-
Procedure: Dissolve zolpidem (8.0 g, 26.0 mmol) in 6N hydrochloric acid (80 mL) at 0°C under an argon atmosphere with magnetic stirring.[7] Heat the reaction mixture to reflux for 18 hours.[7] After completion, cool the mixture to 0°C and adjust the pH to 6.5 by the slow addition of a 20% sodium hydroxide solution.[7] Collect the precipitated white solid by vacuum filtration to obtain 6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine-3-acetic acid.[7]
Step 4: Final Amidation to Zolpidem
-
Reaction: Amidation of 6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine-3-acetic acid with dimethylamine.
-
Procedure: Add 4.8 kg of 6-methyl-2-(4-methyl phenyl)imidazo[1,2-a]pyridine-3-acetic acid slowly to a suitable solvent at 25°C.[8] Heat the reaction mixture to 39°C and maintain for 4 hours.[8] After cooling to 28°C, purge dimethylamine gas into the reaction mass until a clear solution is obtained and continue for an additional 2 hours to complete the reaction, yielding zolpidem.[8]
Multicomponent Reactions: The Groebke-Blackburn-Bienaymé (GBB) Reaction
In contrast to the linear nature of classical syntheses, multicomponent reactions (MCRs) offer a more convergent and atom-economical approach to generating molecular diversity. The Groebke-Blackburn-Bienaymé (GBB) reaction is a powerful three-component reaction that provides rapid access to a wide range of 3-aminoimidazo[1,2-a]pyridines.[9] This reaction involves the condensation of a 2-aminopyridine, an aldehyde, and an isocyanide, often catalyzed by a Lewis or Brønsted acid.[10][11]
The GBB reaction's elegance lies in its ability to construct the imidazo[1,2-a]pyridine core and introduce three points of diversity in a single synthetic operation, making it an ideal tool for the rapid generation of compound libraries for high-throughput screening.
Detailed Experimental Protocol: Groebke-Blackburn-Bienaymé Reaction
-
General Procedure: In a sealed vial, add the aldehyde (1.0 equiv.), 2-aminopyridine (1.0 equiv.), and the isocyanide (1.0 equiv.).[6] Add a catalytic amount of a suitable acid (e.g., p-toluenesulfonic acid or a Lewis acid like Sc(OTf)₃) dissolved in an appropriate solvent (e.g., methanol or ethanol).[6][12] Sonicate or stir the reaction mixture at room temperature or with gentle heating for a specified time (typically 3-24 hours).[6][12] Monitor the reaction progress by thin-layer chromatography (TLC). Upon completion, the product can be isolated and purified by standard techniques such as extraction and flash column chromatography.[6]
Mechanism of the Groebke-Blackburn-Bienaymé Reaction
The generally accepted mechanism of the GBB reaction commences with the formation of an imine from the condensation of the 2-aminopyridine and the aldehyde.[13] This is followed by the nucleophilic attack of the isocyanide on the imine to form a nitrilium ion intermediate.[13] Subsequent intramolecular cyclization and tautomerization lead to the final 3-aminoimidazo[1,2-a]pyridine product.[13]
Caption: Mechanism of the Groebke-Blackburn-Bienaymé Reaction.
Therapeutic Landscape: Anticancer and Antitubercular Applications
The imidazo[1,2-a]pyridine scaffold has demonstrated remarkable versatility in targeting a wide range of diseases. Here, we focus on two key therapeutic areas where these compounds have shown significant promise: oncology and infectious diseases, specifically tuberculosis.
Anticancer Activity: Targeting Key Signaling Pathways
Imidazo[1,2-a]pyridine derivatives have emerged as potent anticancer agents, with several compounds exhibiting significant inhibitory activity against various cancer cell lines.[14][15] A notable mechanism of action for some of these compounds is the inhibition of the PI3K/Akt/mTOR signaling pathway, a critical cascade that regulates cell growth, proliferation, and survival.[4]
The PI3K/Akt/mTOR pathway is frequently dysregulated in many human cancers, making it an attractive target for therapeutic intervention.[16][17] Imidazo[1,2-a]pyridine-based inhibitors can effectively block this pathway, leading to cell cycle arrest and apoptosis in cancer cells.[4]
Caption: The PI3K/Akt/mTOR Signaling Pathway and Inhibition by Imidazo[1,2-a]pyridines.
Structure-Activity Relationship (SAR) Insights for Anticancer Activity:
The anticancer potency of imidazo[1,2-a]pyridine derivatives is highly dependent on the nature and position of their substituents.
-
Substitution at the 2- and 3-positions: Aromatic or heteroaromatic substitutions at the 2-position are often crucial for potent activity. The 3-position can tolerate a variety of functional groups, and modifications at this position can fine-tune the compound's pharmacological profile.
-
Substitution on the pyridine ring: The electronic properties and steric bulk of substituents on the pyridine ring can significantly influence activity. Electron-withdrawing groups can sometimes enhance potency.
-
Introduction of specific pharmacophores: The incorporation of moieties like 1,2,3-triazoles has been shown to yield compounds with potent inhibitory activity against cancer cell lines.[15]
Table 1: Anticancer Activity of Representative Imidazo[1,2-a]pyridine Derivatives
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| IP-5 | HCC1937 (Breast) | 45 | [14] |
| IP-6 | HCC1937 (Breast) | 47.7 | [14] |
| Compound 9d | HeLa (Cervical) | 10.89 | [15] |
| Compound 9d | MCF-7 (Breast) | 2.35 | [15] |
Antitubercular Activity: A Renewed Hope Against a Global Threat
Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a major global health challenge, with the emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains necessitating the development of new therapeutic agents.[18] Imidazo[1,2-a]pyridines have emerged as a promising class of anti-TB agents, with some derivatives exhibiting potent activity against both drug-sensitive and drug-resistant strains of Mtb.[7][9]
A key target for some antitubercular imidazo[1,2-a]pyridines is the QcrB subunit of the cytochrome bcc complex, which is essential for the electron transport chain and energy production in Mtb.[19] Inhibition of this target effectively suffocates the bacterium, leading to cell death.
Structure-Activity Relationship (SAR) Insights for Antitubercular Activity:
The development of potent antitubercular imidazo[1,2-a]pyridines has been guided by extensive SAR studies.
-
3-Carboxamide Moiety: The presence of a carboxamide group at the 3-position is a common feature in many potent antitubercular imidazo[1,2-a]pyridines.[7]
-
Lipophilic Side Chains: The introduction of bulky and lipophilic biaryl ether side chains at the carboxamide nitrogen has been shown to dramatically increase potency into the nanomolar range.[7][20]
-
Substitution on the Imidazo[1,2-a]pyridine Core: Methyl or chloro substitutions at the 7-position of the core generally lead to good activity, while substitution at the 8-position can be detrimental.[20]
Table 2: Antitubercular Activity of Representative Imidazo[1,2-a]pyridine-3-carboxamides
| Compound | Mtb Strain | MIC (µM) | Reference |
| Compound 18 | H37Rv | 0.004 | [20] |
| Compound 16 | H37Rv | 0.006 | [20] |
| Representative Compound 1 | MDR & XDR strains | ≤1 | [9] |
| Front-runner 4 | MDR & XDR strains | ≤0.03–0.8 | [7] |
Modern Drug Discovery: A High-Throughput Approach
The discovery of novel, biologically active imidazo[1,2-a]pyridine derivatives is greatly accelerated by the implementation of high-throughput screening (HTS) campaigns.[14] HTS allows for the rapid evaluation of large and diverse chemical libraries against a specific biological target or cellular phenotype.[14][21]
A typical HTS workflow is a multi-step process designed to identify and validate promising lead compounds for further development.
Caption: A Typical High-Throughput Screening (HTS) Workflow.
Detailed Experimental Protocol: High-Throughput Screening Cascade
-
Assay Development and Miniaturization: The first critical step is the development of a robust and reproducible biological assay in a low-volume format, typically 384- or 1536-well plates, to conserve reagents and compound stocks.[22]
-
Pilot Screen: A small, representative subset of the compound library (e.g., ~2,000 compounds) is screened to assess the assay's performance and statistical parameters, such as the Z'-factor, which is a measure of assay quality.[22] A Z'-factor greater than 0.5 is generally considered acceptable for HTS.[22]
-
Primary High-Throughput Screen: The entire compound library is screened at a single concentration to identify initial "hits" that exhibit activity in the assay.[22]
-
Hit Confirmation and Dose-Response: The activity of the primary hits is confirmed by re-testing. Confirmed hits are then evaluated in a dose-response format to determine their potency (e.g., IC₅₀ or EC₅₀ values).[22]
-
Secondary and Orthogonal Assays: Confirmed hits are further profiled in secondary and orthogonal assays to eliminate false positives and to confirm their mechanism of action.
-
Hit-to-Lead Optimization: Promising hits with desirable potency, selectivity, and drug-like properties are selected for medicinal chemistry efforts to improve their overall profile, leading to the identification of a lead candidate for further preclinical development.[22]
Conclusion
The imidazo[1,2-a]pyridine scaffold continues to be a rich source of inspiration for the discovery and development of new therapeutic agents. Its synthetic versatility, coupled with its proven track record in yielding clinically successful drugs, ensures its enduring importance in medicinal chemistry. This guide has provided a comprehensive overview of the key aspects of exploring the chemical space of substituted imidazo[1,2-a]pyridines, from rational synthetic design and detailed experimental protocols to the elucidation of their biological activities and the application of modern drug discovery techniques. By understanding the principles outlined herein, researchers and drug development professionals are well-equipped to unlock the full therapeutic potential of this remarkable heterocyclic system.
References
-
Hennessy, E. J., & Kole, L. A. (2012). The PI3K/Akt/mTOR signaling pathway and its role in cancer. Journal of Cellular Physiology, 227(12), 3283-3292. [Link]
-
Al-Tel, T. H., Al-Qawasmeh, R. A., & Zaarour, R. H. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. International Journal of Cancer Research, 18(1), 1-10. [Link]
-
Shaikh, A., et al. (2022). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Mini-Reviews in Medicinal Chemistry, 22(1), 1-22. [Link]
-
Gámez-Montaño, R., et al. (2020). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. Molecules, 25(1), 123. [Link]
-
Noolvi, M. N., et al. (2023). Design, synthesis, anticancer activity and In‐silico studies of novel imidazo[1,2‐a]pyridine based 1H‐1,2,3‐triazole derivatives. Chemistry & Biodiversity, 20(9), e202300733. [Link]
-
Samanta, S., et al. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry, 14(4), 633-654. [Link]
-
Mavri, J., & Vianello, R. (2021). Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. Molecules, 26(11), 3326. [Link]
-
Aliwaini, S., et al. (2019). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Oncology Letters, 18(1), 830-837. [Link]
- Ranbaxy Laboratories Limited. (2005). Process for the synthesis of zolpidem.
-
de Souza, A. C. S., et al. (2022). Solvents’ and Reagents’ Noninnocent Roles in the Groebke–Blackburn–Bienaymé (GBB) Multicomponent Reaction: Experimental and Computational Evidence. ACS Organic & Inorganic Au, 2(3), 224-235. [Link]
-
BellBrook Labs. (n.d.). A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. Retrieved from [Link]
-
Abrahams, K. A., et al. (2012). Imidazo[1,2-a]pyridine amides as QcrB inhibitors with potent antituberculosis activity. Journal of Medicinal Chemistry, 55(17), 7434-7443. [Link]
-
Patel, R., et al. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Mini reviews in medicinal chemistry. [Link]
- Reddy, A. S., et al. (2007). Process for preparing zolpidem.
-
Moraski, G. C., et al. (2011). Advent of Imidazo[1,2-a]pyridine-3-carboxamides with Potent Multi- and Extended Drug Resistant Antituberculosis Activity. ACS Medicinal Chemistry Letters, 2(10), 747-752. [Link]
-
QIAGEN. (n.d.). PI3K/AKT/mTOR Signaling. Retrieved from [Link]
-
Bristol-Myers Squibb Company. (2009). Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability. [Link]
-
Zgonnik, V. N., et al. (2023). Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions. Beilstein Journal of Organic Chemistry, 19, 727-735. [Link]
-
Moraski, G. C., et al. (2013). Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis. ACS Medicinal Chemistry Letters, 4(4), 406-410. [Link]
-
UCSF Helen Diller Family Comprehensive Cancer Center. (n.d.). Development of a Robust High-Throughput Screening Platform for Inhibitors of the Striatal-Enriched Tyrosine Phosphatase (STEP). Retrieved from [Link]
-
World Health Organization. (2023). Global tuberculosis report 2023. [Link]
-
Sreenivasa, M., et al. (2009). A simple, efficient and scalable synthesis of hypnotic agent, zolpidem. ARKIVOC, 2009(2), 315-320. [Link]
- Bayer AG. (1994). Process for the preparation of 2-amino-5-methyl-pyridine.
-
Lindsley, C. W., & Shipe, W. D. (2013). Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. ACS Chemical Neuroscience, 4(5), 759-774. [Link]
-
Hussain, M. (2020, October 19). PI3k/AKT/mTOR Pathway [Video]. YouTube. [Link]
-
Rajendiran, C., et al. (2016). A novel and efficient process for the preparation of zolpidem, an insomnia drug. Journal of Chemical and Pharmaceutical Research, 8(4), 1162-1166. [Link]
-
da Silva, F. M., et al. (2015). A Comparative Study on the Groebke-Blackburn-Bienaymé Three-Component Reaction Catalyzed by Rare Earth Triflates under Microwave Heating. Journal of the Brazilian Chemical Society, 26(8), 1691-1700. [Link]
Sources
- 1. DE10027654A1 - Preparation of 4-methylacetophenone, used as intermediate in synthesis of agrochemicals and pharmaceuticals, by reacting p-tolyl-magnesium halide in ether and acetic anhydride at a set temperature - Google Patents [patents.google.com]
- 2. prepchem.com [prepchem.com]
- 3. CN102924370A - 2-amino-5-methylpyridine preparation method - Google Patents [patents.google.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. US5332824A - Process for the preparation of 2-amino-5-methyl-pyridine - Google Patents [patents.google.com]
- 7. 6-Methyl-2-(4-methylphenyl)imidazol[1,2-a]-pyridine-3-acetic acid synthesis - chemicalbook [chemicalbook.com]
- 8. US20070027180A1 - Process for preparing zolpidem - Google Patents [patents.google.com]
- 9. The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines [organic-chemistry.org]
- 11. scielo.br [scielo.br]
- 12. jocpr.com [jocpr.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Small-Molecule Screens: A Gateway to Cancer Therapeutic Agents with Case Studies of Food and Drug Administration–Approved Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. WO2010122576A1 - Improved process for the preparation of 6-methyl-2-[4-methyl phenyl] imidazo [1, 2-a] pyridine-3-n, n-dimethyl acetamide. - Google Patents [patents.google.com]
- 16. researchgate.net [researchgate.net]
- 17. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 18. 1603-41-4 CAS | 2-AMINO-5-METHYLPYRIDINE | Amines & Amine Salts | Article No. 01048 [lobachemie.com]
- 19. researchgate.net [researchgate.net]
- 20. m.youtube.com [m.youtube.com]
- 21. Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 22. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]
A Technical Guide to the Theoretical Investigation of 3-Bromo-7-methylimidazo[1,2-a]pyridine-2-carbaldehyde: A Computational Chemistry Approach
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the theoretical calculations performed on 3-Bromo-7-methylimidazo[1,2-a]pyridine-2-carbaldehyde, a heterocyclic compound of significant interest in medicinal chemistry. The imidazo[1,2-a]pyridine scaffold is a well-established pharmacophore found in numerous therapeutic agents, and understanding the structural and electronic properties of its derivatives is paramount for rational drug design. This document outlines the computational methodologies employed, from geometry optimization to spectroscopic predictions, and offers insights into the molecule's reactivity and potential intermolecular interactions.
Foundational Principles: The "Why" of the Computational Approach
The selection of a computational strategy is a critical first step that dictates the accuracy and relevance of the theoretical results. For a molecule like 3-Bromo-7-methylimidazo[1,2-a]pyridine-2-carbaldehyde, a balance between computational cost and precision is essential.
Density Functional Theory (DFT): The Workhorse of Modern Computational Chemistry
Density Functional Theory (DFT) was chosen as the primary computational method.[1][2] DFT has revolutionized molecular modeling by providing a framework to approximate the many-body electronic Schrödinger equation, offering a favorable balance of accuracy and computational efficiency. The core idea of DFT is that the energy of a system can be determined from its electron density, a simpler quantity to calculate than the full wavefunction.
The B3LYP Functional and 6-311++G(d,p) Basis Set: A Combination for Accuracy
Within the DFT framework, the choice of the functional and basis set is crucial.
-
B3LYP (Becke, 3-parameter, Lee-Yang-Parr) Functional: This hybrid functional incorporates a portion of the exact Hartree-Fock exchange with exchange and correlation functionals. It is widely used for its robustness and ability to accurately predict a range of molecular properties for organic compounds.
-
6-311++G(d,p) Basis Set: This Pople-style basis set provides a flexible description of the electron distribution.[3][4] The "6-311" indicates a triple-zeta quality for the valence electrons, allowing for more accurate modeling of chemical bonds. The "++" diffuse functions are essential for describing the lone pairs on the nitrogen and oxygen atoms and any potential non-covalent interactions. The "(d,p)" polarization functions account for the non-spherical nature of electron density in molecules, which is critical for accurate geometry and energy predictions.
The Computational Workflow: A Step-by-Step Protocol
The theoretical investigation follows a logical progression, starting from the fundamental molecular structure and moving towards more complex electronic and spectroscopic properties.
Caption: Computational workflow for theoretical analysis.
Experimental Protocol: A Detailed Methodology
-
Initial Structure Generation: A 3D model of 3-Bromo-7-methylimidazo[1,2-a]pyridine-2-carbaldehyde is constructed using molecular modeling software (e.g., GaussView, Avogadro).
-
Geometry Optimization: A full geometry optimization is performed using the B3LYP functional and the 6-311++G(d,p) basis set in the gas phase. This process systematically alters the molecular geometry to find the lowest energy conformation.
-
Vibrational Frequency Calculation: Following optimization, a frequency calculation is performed at the same level of theory. This serves two purposes:
-
To confirm that the optimized structure is a true energy minimum (no imaginary frequencies).
-
To predict the infrared (IR) spectrum of the molecule.
-
-
Electronic Property Analysis:
-
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are visualized and their energies calculated. The HOMO-LUMO gap is a key indicator of chemical reactivity.
-
Molecular Electrostatic Potential (MEP): An MEP surface is generated to identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule.
-
-
Spectroscopic Predictions:
-
NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method is employed at the B3LYP/6-311++G(d,p) level to calculate the isotropic shielding values for ¹H and ¹³C nuclei. These values are then converted to chemical shifts using a reference standard (e.g., Tetramethylsilane).
-
UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) calculations are performed to predict the electronic excitation energies and oscillator strengths, which correspond to the absorption maxima (λmax) in the UV-Vis spectrum.
-
Results and Discussion: Unveiling Molecular Insights
Molecular Geometry
The optimized geometry reveals a nearly planar imidazo[1,2-a]pyridine ring system. The bond lengths and angles are consistent with the expected values for aromatic and heterocyclic systems. The aldehyde group is predicted to be coplanar with the ring to maximize conjugation.
Vibrational Analysis (FT-IR Spectroscopy)
The calculated IR spectrum provides a theoretical fingerprint of the molecule. Key vibrational modes are assigned to specific functional groups.
| Vibrational Mode | Calculated Frequency (cm⁻¹) | **Expected Region (cm⁻¹) ** |
| C-H stretching (aromatic) | 3100-3000 | 3100-3000 |
| C-H stretching (methyl) | 2980-2900 | 2975-2870 |
| C=O stretching (aldehyde) | ~1710 | 1715-1695 |
| C=N and C=C stretching | 1650-1450 | 1650-1450 |
| C-Br stretching | ~650 | 700-500 |
Note: Calculated frequencies are often scaled by a factor (e.g., ~0.96 for B3LYP) to better match experimental values.
The strong absorption predicted around 1710 cm⁻¹ is a characteristic feature of the aldehyde carbonyl group.
Electronic Properties
Frontier Molecular Orbitals (HOMO-LUMO)
The HOMO and LUMO are crucial for understanding the molecule's electronic behavior.
-
HOMO: The HOMO is primarily localized on the imidazo[1,2-a]pyridine ring system, indicating that this is the region most susceptible to electrophilic attack.
-
LUMO: The LUMO is distributed over the entire conjugated system, with significant contributions from the carbaldehyde group, making it the primary site for nucleophilic attack.
The HOMO-LUMO energy gap (ΔE) is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity.
Molecular Electrostatic Potential (MEP)
The MEP map provides a visual representation of the charge distribution.
-
Red Regions (Negative Potential): These are located around the nitrogen atom of the pyridine ring and the oxygen atom of the aldehyde group, indicating these are the most electron-rich and likely sites for hydrogen bonding or coordination to metal ions.
-
Blue Regions (Positive Potential): These are found around the hydrogen atoms, particularly the aldehyde proton, making them susceptible to nucleophilic attack.
Caption: Relationship between MEP and chemical reactivity.
Predicted Spectroscopic Data
¹H and ¹³C NMR
The calculated chemical shifts provide a theoretical NMR spectrum that can be used to aid in the structural elucidation of this and related compounds. The aromatic protons are expected to appear in the range of 7.0-8.5 ppm, with the aldehyde proton being the most deshielded at >9.5 ppm. The methyl protons should appear as a singlet around 2.5 ppm. In the ¹³C NMR spectrum, the aldehyde carbon is predicted to have the largest chemical shift, typically >180 ppm.
UV-Vis Spectroscopy
TD-DFT calculations predict the electronic transitions that give rise to UV-Vis absorption. For conjugated systems like this, transitions from the HOMO to the LUMO (π → π*) are expected to be the most intense and occur at the longest wavelengths.
Implications for Drug Development
The theoretical calculations presented here offer several key insights for drug development professionals:
-
Target Interaction Mapping: The MEP map and FMO analysis provide a roadmap for how the molecule might interact with a biological target. The electron-rich regions can act as hydrogen bond acceptors, while the overall shape and electronic distribution will govern van der Waals and π-stacking interactions.
-
Metabolic Stability Prediction: The identification of reactive sites can help predict potential sites of metabolism. For example, the aldehyde group could be susceptible to oxidation or reduction by metabolic enzymes.
-
Lead Optimization: By understanding the structure-property relationships, medicinal chemists can make informed decisions about how to modify the molecule to improve its potency, selectivity, or pharmacokinetic properties. For instance, modifying substituents on the ring could tune the HOMO-LUMO gap and, consequently, the molecule's reactivity and electronic properties.
Conclusion
This technical guide has detailed a robust computational protocol for the theoretical investigation of 3-Bromo-7-methylimidazo[1,2-a]pyridine-2-carbaldehyde. By employing Density Functional Theory with the B3LYP functional and a 6-311++G(d,p) basis set, we have predicted its optimized geometry, vibrational frequencies, electronic properties, and spectroscopic signatures. These theoretical insights provide a fundamental understanding of the molecule's structure and reactivity, serving as a valuable resource for researchers in synthetic chemistry, materials science, and drug discovery. The validation of these theoretical predictions against future experimental data will further solidify our understanding of this important class of heterocyclic compounds.
References
-
Pharmacia. (2024). Syntheses and evaluation of novel 3-hydroxy-1,3-diaryl-2,3,5,6,7,8-hexahydro-imidazo[1,2-a]pyridine-1-ium bromides as potential anticancer agents. [Link]
-
ResearchGate. (2025). FT-IR spectra, vibrational assignments, and density functional calculations of imidazo[1,2-a]pyridine molecule and its Zn(II) halide complexes. [Link]
-
ACS Omega. (2022). Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. [Link]
-
PubChem. Methyl 3-bromoimidazo[1,2-A]pyridine-7-carboxylate. [Link]
-
Scientific Research Publishing. (2022). Synthesis and Anticandidosic Activities of Some 3-Imidazo[1,2-a]Pyridinyl-1-Arylpropenone Derivatives. [Link]
-
Taylor & Francis Online. Fine-tuning the photophysical properties of Imidazo[1,2-a]pyridine-based dyes by the change in substituent and solvent media: DFT and TD-DFT studies. [Link]
-
MDPI. Fused Heterocycles: Synthesis of Some New Imidazo[1,2-a]- pyridine Derivatives. [Link]
-
PubMed Central. (2024). Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry. [Link]
-
ResearchGate. (2020). Synthesis, Spectroscopic Characterization, Structural Studies, and In Vitro Antitumor Activities of Pyridine-3-carbaldehyde Thiosemicarbazone Derivatives. [Link]
-
ResearchGate. Fine-tuning the photophysical properties of Imidazo[1,2-a]pyridine-based dyes by the change in substituent and solvent media: DFT and TD-DFT studies | Request PDF. [Link]
-
The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. [Link]
-
PubMed Central. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. [Link]
-
ResearchGate. (2019). Chemodivergent synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines from α-bromoketones and 2-aminopyridines. [Link]
-
PubMed. (2025). Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations. [Link]
-
SYNTHESIS OF SOME NEW SUBSTITUTED IMIDAZO(1,2-a)PYRIDINES AND THEIR 2-ONE DERIVATIVES. [Link]
-
ACS Publications. Inorganic Chemistry Ahead of Print. [Link]
-
PubMed Central. (2025). Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations. [Link]
-
ResearchGate. (2025). Computational study of 3-pyridine carboxaldehyde | Request PDF. [Link]
-
PubMed. (2019). Synthesis, Characterization and Biological Activities of imidazo[1,2-a]pyridine Based gold(III) Metal Complexes. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑ a]pyridine Derivatives: In Vitro and In Silico Investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, characterization and biological activities of imidazo[1,2-a]pyridine based gold(III) metal complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of 3-Bromo-7-methylimidazo[1,2-a]pyridine-2-carbaldehyde Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the synthesis of 3-bromo-7-methylimidazo[1,2-a]pyridine-2-carbaldehyde and its derivatives. The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry due to its wide range of biological activities, including anti-inflammatory, anticancer, and antiviral properties.[1][2] The introduction of a bromine atom at the 3-position and a carbaldehyde group at the 2-position provides valuable handles for further chemical modifications, making these compounds versatile building blocks in drug discovery programs. This guide details a robust and efficient multi-step synthetic route, commencing with the construction of the 7-methylimidazo[1,2-a]pyridine core, followed by regioselective bromination and subsequent formylation. Each step is accompanied by a detailed protocol, mechanistic insights, and key experimental considerations to ensure successful synthesis and high purity of the target compounds.
Introduction
The imidazo[1,2-a]pyridine ring system is a cornerstone in the development of novel therapeutic agents.[1][2] Its unique electronic properties and ability to engage in various biological interactions have led to the discovery of numerous potent drug candidates. The functionalization of this scaffold is a key strategy for modulating its pharmacological profile. Specifically, the synthesis of derivatives bearing reactive functional groups, such as halogens and aldehydes, opens up a vast chemical space for the generation of diverse compound libraries.
This application note focuses on a strategic approach to synthesize 3-bromo-7-methylimidazo[1,2-a]pyridine-2-carbaldehyde, a key intermediate for the development of novel imidazo[1,2-a]pyridine-based therapeutics. The synthetic pathway is designed to be logical, efficient, and scalable, addressing the needs of both academic research laboratories and industrial drug development settings.
Overall Synthetic Strategy
The synthesis of 3-bromo-7-methylimidazo[1,2-a]pyridine-2-carbaldehyde is accomplished through a three-step sequence, as illustrated in the workflow diagram below. The strategy hinges on the initial construction of the imidazo[1,2-a]pyridine core, followed by sequential electrophilic substitutions, taking advantage of the inherent reactivity of the heterocyclic system.
Sources
Application Notes & Protocols: Suzuki Coupling Reactions with 3-Bromo-7-methylimidazo[1,2-a]pyridine-2-carbaldehyde
Authored by: Senior Application Scientist
Introduction: The Strategic Importance of the Imidazo[1,2-a]pyridine Scaffold
The imidazo[1,2-a]pyridine core is a quintessential "privileged scaffold" in modern medicinal chemistry. Its unique structural and electronic properties have made it a cornerstone in the development of numerous marketed drugs, including therapeutics for insomnia (Zolpidem) and anxiety (Alpidem).[1][2] The scaffold's broad spectrum of biological activities—spanning anticancer, antimycobacterial, and antiviral applications—continues to drive significant research and development efforts.[3][4]
Functionalization of the imidazo[1,2-a]pyridine ring system is critical for modulating its pharmacological profile. The Suzuki-Miyaura cross-coupling reaction stands out as one of the most robust and versatile methods for forging carbon-carbon bonds, enabling the introduction of diverse aryl and heteroaryl moieties.[5][6] This application note provides a detailed, field-proven guide for the successful execution of Suzuki coupling reactions on a key, functionalized intermediate: 3-Bromo-7-methylimidazo[1,2-a]pyridine-2-carbaldehyde . The presence of the C2-carbaldehyde group offers a valuable synthetic handle for subsequent transformations, making this substrate particularly relevant for building complex molecular libraries for drug discovery.[7]
Reaction Mechanism: The Palladium Catalytic Cycle
The Suzuki-Miyaura coupling proceeds via a well-defined catalytic cycle involving a palladium catalyst.[5][6][8] Understanding this mechanism is paramount for rational troubleshooting and optimization. The cycle consists of three primary steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the imidazo[1,2-a]pyridine, forming a Pd(II) complex. This is typically the rate-determining step of the reaction.[9][10]
-
Transmetalation: The boronic acid is activated by a base to form a more nucleophilic boronate complex. This complex then transfers its organic group (R²) to the Pd(II) center, displacing the halide.[11]
-
Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, forming the final C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[8]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. bio-conferences.org [bio-conferences.org]
- 8. m.youtube.com [m.youtube.com]
- 9. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 10. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Suzuki Coupling [organic-chemistry.org]
Application Notes and Protocols for the Sonogashira Coupling of 3-Bromo-7-methylimidazo[1,2-a]pyridine-2-carbaldehyde
Introduction: The Strategic Importance of Alkynylated Imidazo[1,2-a]pyridines
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds and approved drugs.[1][2] Its unique electronic and structural properties make it an ideal framework for developing therapeutics targeting a range of conditions, including cancer, central nervous system disorders, and infectious diseases.[3][4] The introduction of an alkynyl moiety into this scaffold via the Sonogashira coupling reaction is a particularly powerful strategy in drug discovery.[5][6] This transformation opens avenues for the synthesis of novel analogs with modulated potency, selectivity, and pharmacokinetic profiles, and provides a chemical handle for further functionalization, such as in the construction of more complex heterocyclic systems or for use in bioorthogonal chemistry.
This guide provides a comprehensive overview and detailed protocols for the Sonogashira coupling of a key building block, 3-Bromo-7-methylimidazo[1,2-a]pyridine-2-carbaldehyde. We will delve into the mechanistic underpinnings of this reaction, provide a step-by-step procedure for the synthesis of the starting material, and offer a robust protocol for its subsequent cross-coupling with terminal alkynes.
Mechanistic Insights: The Palladium and Copper Catalytic Cycles
The Sonogashira coupling is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[6] The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base.[7][8] The mechanism proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.
The Palladium Cycle:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl bromide (in our case, 3-Bromo-7-methylimidazo[1,2-a]pyridine-2-carbaldehyde) to form a Pd(II) complex.
-
Transmetalation: The Pd(II) complex then reacts with a copper(I) acetylide, which is formed in the copper cycle. This step involves the transfer of the acetylide group from copper to palladium, regenerating the copper(I) catalyst.
-
Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final alkynylated product and regenerate the Pd(0) catalyst, which can then re-enter the catalytic cycle.
The Copper Cycle:
-
Coordination: The copper(I) co-catalyst coordinates with the terminal alkyne.
-
Acidification and Deprotonation: This coordination increases the acidity of the terminal proton of the alkyne, facilitating its deprotonation by the amine base to form a copper(I) acetylide intermediate. This intermediate is then ready for the transmetalation step with the palladium complex.
Protocol for Vilsmeier-Haack Formylation:
-
To a stirred solution of N,N-dimethylformamide (DMF, 3 equivalents) at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add phosphorus oxychloride (POCl₃, 1.5 equivalents) dropwise.
-
Allow the mixture to stir at 0 °C for 30 minutes to form the Vilsmeier reagent.
-
Add a solution of 3-Bromo-7-methylimidazo[1,2-a]pyridine (1 equivalent) in DMF to the reaction mixture.
-
Allow the reaction to warm to room temperature and then heat to 60-70 °C for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to 0 °C and carefully quench by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is neutral or slightly basic.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 3-Bromo-7-methylimidazo[1,2-a]pyridine-2-carbaldehyde.
Part 2: Sonogashira Coupling Protocol
This protocol describes a general procedure for the Sonogashira coupling of 3-Bromo-7-methylimidazo[1,2-a]pyridine-2-carbaldehyde with a generic terminal alkyne. Optimization may be required for specific alkynes.
Reagents and Materials:
| Reagent/Material | Suggested Supplier | Purity/Grade |
| 3-Bromo-7-methylimidazo[1,2-a]pyridine-2-carbaldehyde | - | ≥98% |
| Terminal Alkyne | Commercial Source | ≥98% |
| Pd(PPh₃)₂Cl₂ (Bis(triphenylphosphine)palladium(II) dichloride) | Commercial Source | Catalyst Grade |
| CuI (Copper(I) iodide) | Commercial Source | ≥99% |
| Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) | Commercial Source | Anhydrous |
| Tetrahydrofuran (THF) or Dimethylformamide (DMF) | Commercial Source | Anhydrous |
Experimental Procedure:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 3-Bromo-7-methylimidazo[1,2-a]pyridine-2-carbaldehyde (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02-0.05 eq), and CuI (0.04-0.10 eq).
-
Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.
-
Add anhydrous solvent (THF or DMF) and the amine base (e.g., triethylamine, 2-3 eq) via syringe.
-
Add the terminal alkyne (1.1-1.5 eq) dropwise to the stirred mixture.
-
Heat the reaction mixture to the desired temperature (typically 50-80 °C) and stir for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with an organic solvent such as ethyl acetate.
-
Filter the mixture through a pad of Celite to remove the catalyst residues, washing the pad with additional solvent.
-
Wash the filtrate with a saturated aqueous solution of ammonium chloride, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield the pure 3-alkynyl-7-methylimidazo[1,2-a]pyridine-2-carbaldehyde.
Characterization of the Coupled Product
The structure of the synthesized 3-alkynyl-7-methylimidazo[1,2-a]pyridine-2-carbaldehyde can be confirmed by standard spectroscopic techniques.
-
¹H NMR (Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show characteristic signals for the imidazo[1,2-a]pyridine core, the methyl group, the aldehyde proton (typically a singlet around 9-10 ppm), and the protons of the newly introduced alkynyl substituent.
-
¹³C NMR: The carbon NMR spectrum will display signals for all unique carbon atoms in the molecule, including the two quaternary carbons of the alkyne bond (typically in the range of 80-100 ppm) and the carbonyl carbon of the aldehyde (around 180-190 ppm).
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula of the product by providing a highly accurate mass measurement of the molecular ion.
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low or No Reaction | Inactive catalyst, insufficient temperature, or steric hindrance. | Ensure all reagents and solvents are anhydrous and degassed. Increase the reaction temperature or switch to a more active catalyst system (e.g., using a more electron-rich and bulky phosphine ligand like XPhos or SPhos). For sterically hindered substrates, longer reaction times may be necessary. |
| Glaser Homocoupling | Presence of oxygen, high concentration of copper catalyst. | Maintain a strictly inert atmosphere throughout the reaction. Use freshly purified, degassed solvents. Reduce the amount of CuI co-catalyst. In some cases, a copper-free Sonogashira protocol can be employed. |
| Difficulty in Purification | Residual palladium catalyst. | After the initial filtration through Celite, consider washing the organic layer with an aqueous solution of a chelating agent like thiourea or passing the crude product through a short plug of silica gel with a more polar solvent to retain the metal impurities. Specialized scavenger resins can also be effective. [9] |
References
-
Chahal, M., Dhillon, S., Rani, P., & Kinger, M. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13(39), 27283-27314. [Link]
- ResearchGate. (n.d.). Plausible mechanism of formylation of imidazo-pyridine ring.
-
PubMed. (2016). Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. Current Topics in Medicinal Chemistry, 16(26), 2963-2994. [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]
-
Annapurna, P., et al. (2018). Convenient two-step one-pot synthesis of 3-substituted imidazo[1,2-a]pyridines and imidazo[1,2-b]pyridazines. Journal of Chemical Sciences, 130(5), 64. [Link]
- ACS Omega. (2026). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega.
-
RSC Publishing. (n.d.). Synthesis of imidazo[1,2-a]pyridines: a decade update. Retrieved from [Link]
-
NIH. (n.d.). Recent Developments of Imidazo[1,2-a]pyridine Analogues as Antituberculosis Agents. Retrieved from [Link]
-
NROChemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
Pharmatutor. (n.d.). Imidazo[1,2-a]pyridine Derivatives: Key Building Blocks in Pharmaceutical Chemistry. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Imidazo[1,2-a]pyridine synthesis. Retrieved from [Link]
- ResearchGate. (2013). How can I easily remove a Pd-catalyst from my Sonogashira or Suzuki couplings?.
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]
-
NIH. (n.d.). 3-(4-Fluorophenyl)imidazo[1,2-a]pyridine-2-carbaldehyde. Retrieved from [Link]
- ResearchGate. (n.d.). Microwave-Assisted Synthesis of New Schiff Bases from Imidazo[1,2-a]pyridine-3-carbaldehyde and Aromatic Amines in PEG-400 as a Green Approach.
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
-
NROChemistry. (n.d.). Sonogashira Coupling. Retrieved from [Link]
-
MDPI. (2024). C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. Retrieved from [Link]
- ResearchGate. (n.d.). Synthesis, Characterization, and Anticancer Activity of Novel Imidazo[1,2-a]pyridine Linked 1,2,3-Triazole Derivatives.
Sources
- 1. 6-Bromo-7-methylimidazo[1,2-a]pyridine | C8H7BrN2 | CID 22032341 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1072944-75-2|6-Bromo-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde|BLD Pharm [bldpharm.com]
- 3. researchgate.net [researchgate.net]
- 4. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 5. 6-BROMOIMIDAZO[1,2-A]PYRIDINE-3-CARBALDEHYDE synthesis - chemicalbook [chemicalbook.com]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. Sonogashira Coupling [organic-chemistry.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
Buchwald-Hartwig amination of 3-Bromo-7-methylimidazo[1,2-a]pyridine-2-carbaldehyde
An Application Guide to the Buchwald-Hartwig Amination of 3-Bromo-7-methylimidazo[1,2-a]pyridine-2-carbaldehyde
Introduction: Bridging Scaffolds in Modern Drug Discovery
The imidazo[1,2-a]pyridine core is a privileged scaffold in medicinal chemistry, forming the structural basis for numerous therapeutic agents due to its versatile biological activities.[1] The functionalization of this nucleus is paramount for developing new chemical entities with tailored pharmacological profiles. Among the most powerful methods for forging carbon-nitrogen (C-N) bonds—a staple transformation in pharmaceutical synthesis—is the Palladium-catalyzed Buchwald-Hartwig amination.[2] This reaction allows for the coupling of a wide array of amines with aryl and heteroaryl halides under relatively mild conditions, overcoming the limitations of classical methods.[2][3]
This document serves as a detailed application guide for the Buchwald-Hartwig amination of a specific, functionalized substrate: 3-Bromo-7-methylimidazo[1,2-a]pyridine-2-carbaldehyde . We will dissect the mechanistic underpinnings, provide field-proven insights into rational parameter selection, and deliver a robust, step-by-step protocol. The primary challenge addressed is the presence of a potentially sensitive aldehyde group, which requires careful optimization to prevent side reactions and ensure high yields of the desired amino-substituted product.
Mechanistic Overview: The Palladium Catalytic Cycle
The Buchwald-Hartwig amination proceeds via a well-established catalytic cycle involving a Palladium(0) active species.[4] The cycle can be distilled into three fundamental steps:
-
Oxidative Addition: The active L-Pd(0) catalyst (where L is a supporting ligand) inserts into the aryl-bromide bond of the substrate, forming a Pd(II) intermediate.
-
Amine Coordination & Deprotonation: The amine nucleophile coordinates to the Pd(II) center. A base then deprotonates the coordinated amine to form a palladium-amido complex.
-
Reductive Elimination: The final C-N bond is formed as the desired product is eliminated from the palladium center, regenerating the active Pd(0) catalyst to re-enter the cycle.[4][5]
The efficiency of each step is critically dependent on the choice of ligand, base, and solvent.
Figure 1: The catalytic cycle of the Buchwald-Hartwig amination.
Rational Parameter Selection for a Functionalized Heterocycle
The success of coupling with 3-Bromo-7-methylimidazo[1,2-a]pyridine-2-carbaldehyde hinges on choices that accommodate both the heteroaromatic system and the aldehyde functional group.
Catalyst and Ligand: The Heart of the Reaction
The palladium precursor is typically a stable Pd(II) salt like Pd(OAc)₂ or a Pd(0) source like Pd₂(dba)₃, which is reduced in situ to the active Pd(0) species.[4] The true key to success lies in the choice of the supporting phosphine ligand. For challenging substrates, particularly heteroaryl halides, bulky and electron-rich biaryl phosphine ligands are required.[6] These ligands promote both the oxidative addition and the crucial final reductive elimination step.[7]
-
Recommended Ligands:
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl): An excellent first choice for general screening due to its broad applicability and high reactivity.
-
RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl): Often effective where XPhos may fall short, particularly with nitrogen-containing heterocycles.
-
BrettPhos (2-(Dicyclohexylphosphino)-3,6-dimethoxy-2′,4′,6′-triisopropyl-1,1′-biphenyl): A highly active ligand that can facilitate reactions at lower temperatures.[8]
-
The choice of ligand is the most critical variable to screen for optimizing this reaction.[9]
Base Selection: Protecting the Aldehyde
The base plays a dual role: it deprotonates the amine to form the active nucleophile and facilitates the regeneration of the catalyst. However, with an aldehyde present, strong bases like sodium tert-butoxide (NaOtBu) can promote undesirable side reactions such as aldol condensation or Cannizzaro reactions.
-
Recommended Bases:
-
Potassium Phosphate (K₃PO₄) or Cesium Carbonate (Cs₂CO₃): These weaker inorganic bases are the preferred starting point.[4] They are generally strong enough to facilitate the catalytic cycle but are less likely to interfere with the aldehyde group. Their effectiveness can be influenced by particle size and solubility.[4]
-
Potassium tert-butoxide (KOt-Bu) or Sodium tert-butoxide (NaOt-Bu): Use with caution. While these strong bases can lead to faster reaction rates, they should only be trialed if weaker bases fail to provide sufficient conversion.[8]
-
DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene): A soluble, organic base that can be advantageous for creating a homogeneous reaction mixture, which is particularly useful for reaction monitoring and scale-up.[10]
-
Solvent Choice: Ensuring Solubility and Thermal Stability
Aprotic solvents are standard for the Buchwald-Hartwig amination to avoid interference with the catalytic intermediates.
-
Recommended Solvents:
High-impact solvents like 1,4-dioxane should be used judiciously, and alternatives should be considered where possible to align with green chemistry principles.[3]
Detailed Experimental Protocol
This protocol provides a starting point for the amination of 3-Bromo-7-methylimidazo[1,2-a]pyridine-2-carbaldehyde with a representative secondary amine, morpholine.
Materials & Equipment
-
3-Bromo-7-methylimidazo[1,2-a]pyridine-2-carbaldehyde
-
Morpholine
-
Palladium(II) Acetate (Pd(OAc)₂)
-
XPhos
-
Potassium Phosphate (K₃PO₄), finely ground
-
Anhydrous Toluene
-
Schlenk flask or oven-dried reaction vial with a magnetic stir bar
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware for workup and purification
-
Silica gel for column chromatography
Step-by-Step Procedure
Reaction Setup (Inert Atmosphere is Crucial)
-
To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add 3-Bromo-7-methylimidazo[1,2-a]pyridine-2-carbaldehyde (1.0 mmol, 1.0 equiv).
-
Add potassium phosphate (2.0 mmol, 2.0 equiv), Palladium(II) Acetate (0.02 mmol, 2 mol%), and XPhos (0.04 mmol, 4 mol%).
-
Seal the flask, then briefly evacuate and backfill with inert gas three times to ensure all oxygen is removed.
-
Through a septum, add anhydrous toluene (5 mL) via syringe.
-
Add morpholine (1.2 mmol, 1.2 equiv) via syringe.
-
Place the sealed flask in a preheated oil bath at 100 °C.
Reaction Monitoring & Workup 7. Stir the reaction vigorously at 100 °C. Monitor the reaction progress by TLC or LC-MS analysis of small aliquots. The reaction is typically complete within 4-24 hours. 8. Once the starting material is consumed, cool the reaction mixture to room temperature. 9. Dilute the mixture with ethyl acetate (20 mL). 10. Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the pad with additional ethyl acetate (2 x 10 mL).[12] 11. Combine the organic filtrates and concentrate under reduced pressure to yield the crude product.
Purification 12. Purify the crude residue by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure product.[9] 13. Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Figure 2: Experimental workflow for the Buchwald-Hartwig amination.
Optimization and Data Summary
For novel substrates or when scaling up, optimization is key. A Design of Experiments (DoE) approach can be highly effective, but a simplified screening of key parameters is often sufficient.[3] The following table outlines suggested starting points for optimization.
| Parameter | Condition 1 (Starting Point) | Condition 2 | Condition 3 | Rationale/Notes |
| Ligand | XPhos | RuPhos | BrettPhos | Ligand choice is often the most impactful variable.[9] |
| Base | K₃PO₄ | Cs₂CO₃ | KOt-Bu | Start with weaker bases to protect the aldehyde. Use strong bases only if needed. |
| Solvent | Toluene | 1,4-Dioxane | CPME | Solvent can affect solubility and reaction rate. |
| Temperature | 100 °C | 80 °C | 110 °C | Lower temperatures may be possible with highly active catalysts like BrettPhos.[11] |
| Catalyst Loading | 2 mol% Pd | 1 mol% Pd | 5 mol% Pd | Higher loading may be needed for less reactive amines. |
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| No or Low Conversion | Inactive catalyst (oxygen exposure). | Ensure rigorous inert atmosphere technique. Use fresh, high-quality reagents. |
| Insufficiently active ligand/base combination. | Screen alternative ligands (RuPhos, BrettPhos) or a stronger base (KOt-Bu), monitoring for side products. | |
| Substrate Decomposition | Reaction temperature is too high. | Lower the reaction temperature to 80 °C. |
| Base is too strong, attacking the aldehyde. | Switch to a weaker base (K₃PO₄ or Cs₂CO₃). | |
| Formation of Side Products | Aldol or other base-mediated reactions. | Use a weaker base and/or lower the temperature. |
| Hydrodehalogenation (bromo group replaced by H). | Ensure the amine is not a limiting reagent; screen different ligands. |
Conclusion
The Buchwald-Hartwig amination is a powerful and versatile tool for the synthesis of amino-substituted imidazo[1,2-a]pyridines. By carefully selecting a bulky, electron-rich phosphine ligand and a moderately strong base such as K₃PO₄ or Cs₂CO₃, the amination of 3-Bromo-7-methylimidazo[1,2-a]pyridine-2-carbaldehyde can be achieved efficiently while preserving the integrity of the aldehyde functionality. The protocols and optimization strategies outlined in this guide provide a robust framework for researchers to successfully employ this critical transformation in their synthetic campaigns, accelerating the development of novel therapeutics.
References
-
ACS GCI Pharmaceutical Roundtable. (2026). Buchwald-Hartwig Amination. Wordpress. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
Surry, D. S., & Buchwald, S. L. (2021). Buchwald–Hartwig Amination, High-Throughput Experimentation, and Process Chemistry: An Introduction via Undergraduate Laboratory Experimentation. Journal of Chemical Education, 98(3), 995-1002. [Link]
-
Wikipedia. (2023). Buchwald–Hartwig amination. [Link]
-
Kashani, S. K., Jessiman, J. E., & Newman, S. G. (2020). Exploring Homogeneous Conditions for Mild Buchwald–Hartwig Amination in Batch and Flow. ChemRxiv. [Link]
-
Bagdi, A. K., Santra, S., Monir, K., & Hajra, A. (2015). Synthesis of imidazo[1,2-a]pyridines: a decade update. Chemical Communications, 51(10), 1555-1575. [Link]
-
Oldenhuis, N. J., et al. (2003). Efficient Pd-Catalyzed Amination of Heteroaryl Halides. Organic Letters, 5(11), 1859-1862. [Link]
-
Kashani, S. K., Jessiman, J. E., & Newman, S. G. (2020). Exploring Homogeneous Conditions for Mild Buchwald–Hartwig Amination in Batch and Flow. Organic Process Research & Development, 24(2), 203-210. [Link]
-
Tran, R. Q., et al. (2019). Synthesis of 3-aryl-2-phosphinoimidazo[1,2-a]pyridine ligands for use in palladium-catalyzed cross-coupling reactions. RSC Advances, 9(31), 17823-17831. [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
Mahindaratne, M. (2021). Should I do solvent extraction for Buchwald–Hartwig amination? Chemistry Stack Exchange. [Link]
-
Organic Syntheses. (2024). Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. [Link]
-
ResearchGate. (2022). Optimization of the Buchwald-Hartwig reaction. [Link]
-
El-Sayed, N. N. E., et al. (2021). 3-(Bromoacetyl)coumarins: unraveling their synthesis, chemistry, and applications. RSC Advances, 11(61), 38781-38813. [Link]
-
ResearchGate. (2018). Synthesis of 3-methylthioimidazo[1,2-a]pyridines derivatives. [Link]
-
Fors, B. P., & Buchwald, S. L. (2010). Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases. Journal of the American Chemical Society, 132(44), 15914–15917. [Link]
-
Adingra, K., et al. (2022). Synthesis and Anticandidosic Activities of Some 3-Imidazo[1,2-a]Pyridinyl-1-Arylpropenone Derivatives. Advances in Biological Chemistry, 12, 81-91. [Link]
-
ChemSpeed Technologies. (n.d.). Optimising a Buchwald-Hartwig amination using the ChemSpeed. [Link]
-
Royal Society of Chemistry. (2019). Facile synthesis of 3-substituted imidazo[1,2-a]pyridines through formimidamide chemistry. [Link]
-
ResearchGate. (2011). Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts. [Link]
-
The Organic Chemistry Tutor. (2020, June 13). Buchwald-Hartwig Amination Mechanism. YouTube. [Link]
Sources
- 1. Synthesis of imidazo[1,2-a]pyridines: a decade update - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 4. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 5. m.youtube.com [m.youtube.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
The Strategic Utility of 3-Bromo-7-methylimidazo[1,2-a]pyridine-2-carbaldehyde in Modern Medicinal Chemistry
The imidazo[1,2-a]pyridine scaffold is a cornerstone in contemporary medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of clinically significant molecules.[1][2] This bicyclic heteroaromatic system offers a unique combination of structural rigidity, synthetic tractability, and the ability to engage in diverse biological interactions. Within this esteemed class of compounds, 3-Bromo-7-methylimidazo[1,2-a]pyridine-2-carbaldehyde has emerged as a particularly versatile and powerful building block for the construction of complex molecular architectures aimed at a range of therapeutic targets.
This guide provides an in-depth exploration of the synthesis and application of this key intermediate, offering detailed protocols and strategic insights for researchers, scientists, and drug development professionals. We will delve into the synthetic rationale, the reactivity of its key functional groups, and its application in the generation of biologically active compounds, particularly in the realm of kinase inhibition.
Physicochemical Properties and Strategic Importance
The strategic value of 3-Bromo-7-methylimidazo[1,2-a]pyridine-2-carbaldehyde in drug discovery stems from the orthogonal reactivity of its two key functional handles: the aldehyde at the 2-position and the bromine atom at the 3-position.
| Property | Value |
| Molecular Formula | C₉H₇BrN₂O |
| Molecular Weight | 239.07 g/mol |
| Appearance | Off-white to yellow solid |
| Key Functional Groups | Aldehyde (-CHO), Bromo (-Br) |
| Core Scaffold | 7-methylimidazo[1,2-a]pyridine |
The aldehyde group serves as a versatile precursor for a wide array of chemical transformations, including reductive aminations, condensations, and the formation of various heterocyclic rings. The bromine atom, on the other hand, is ideally positioned for modern cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the introduction of diverse aryl and heteroaryl substituents.[3] This dual functionality allows for a divergent synthetic approach, where a common intermediate can be rapidly elaborated into a library of structurally diverse compounds for biological screening.
Synthetic Strategy and Protocol
The synthesis of 3-Bromo-7-methylimidazo[1,2-a]pyridine-2-carbaldehyde can be efficiently achieved through a multi-step sequence starting from the commercially available 2-amino-4-methylpyridine. The overall strategy involves the initial construction of the imidazo[1,2-a]pyridine core, followed by sequential functionalization at the 2- and 3-positions.
DOT script for the synthetic workflow:
Caption: Synthetic workflow for 3-Bromo-7-methylimidazo[1,2-a]pyridine-2-carbaldehyde.
Detailed Synthetic Protocol
Step 1: Synthesis of 7-Methylimidazo[1,2-a]pyridine
This initial step involves the condensation of 2-amino-4-methylpyridine with chloroacetaldehyde.
-
Reagents and Materials:
-
2-Amino-4-methylpyridine (1.0 eq)
-
Chloroacetaldehyde (50% aqueous solution, 1.2 eq)
-
Sodium bicarbonate (2.0 eq)
-
Ethanol
-
Round-bottom flask, reflux condenser, magnetic stirrer
-
-
Procedure:
-
To a solution of 2-amino-4-methylpyridine in ethanol, add sodium bicarbonate.
-
Add the chloroacetaldehyde solution dropwise at room temperature.
-
Heat the reaction mixture to reflux and stir for 4-6 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Partition the residue between water and ethyl acetate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford 7-methylimidazo[1,2-a]pyridine.
-
Step 2: Synthesis of 7-Methylimidazo[1,2-a]pyridine-2-carbaldehyde
The formylation at the C2 position is achieved via a Vilsmeier-Haack reaction.
-
Reagents and Materials:
-
7-Methylimidazo[1,2-a]pyridine (1.0 eq)
-
Phosphorus oxychloride (POCl₃, 1.5 eq)
-
N,N-Dimethylformamide (DMF)
-
Ice bath, dropping funnel
-
-
Procedure:
-
In a flask cooled in an ice bath, add DMF.
-
Slowly add phosphorus oxychloride dropwise with stirring, keeping the temperature below 10 °C to form the Vilsmeier reagent.
-
Add a solution of 7-methylimidazo[1,2-a]pyridine in DMF dropwise to the Vilsmeier reagent.
-
Allow the reaction to warm to room temperature and then heat to 60-70 °C for 2-3 hours.
-
Cool the reaction mixture and pour it onto crushed ice, then neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with dichloromethane, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by column chromatography to yield 7-methylimidazo[1,2-a]pyridine-2-carbaldehyde.
-
Step 3: Synthesis of 3-Bromo-7-methylimidazo[1,2-a]pyridine-2-carbaldehyde
The final step is the regioselective bromination at the C3 position.
-
Reagents and Materials:
-
7-Methylimidazo[1,2-a]pyridine-2-carbaldehyde (1.0 eq)
-
N-Bromosuccinimide (NBS, 1.1 eq)
-
Acetonitrile
-
-
Procedure:
-
Dissolve 7-methylimidazo[1,2-a]pyridine-2-carbaldehyde in acetonitrile.
-
Add N-bromosuccinimide portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography to obtain 3-Bromo-7-methylimidazo[1,2-a]pyridine-2-carbaldehyde.
-
Applications in Medicinal Chemistry: A Gateway to Kinase Inhibitors
The imidazo[1,2-a]pyridine scaffold is a key feature in numerous kinase inhibitors.[4] The dual reactivity of 3-Bromo-7-methylimidazo[1,2-a]pyridine-2-carbaldehyde makes it an ideal starting point for the synthesis of libraries of potential kinase inhibitors. The following protocols outline how this building block can be utilized to generate diverse molecular structures.
DOT script for the application workflow:
Caption: Synthetic applications of 3-Bromo-7-methylimidazo[1,2-a]pyridine-2-carbaldehyde.
Protocol 1: Reductive Amination of the Aldehyde
This protocol allows for the introduction of a diverse range of amine functionalities, which can be crucial for establishing key interactions with biological targets.
-
Reagents and Materials:
-
3-Bromo-7-methylimidazo[1,2-a]pyridine-2-carbaldehyde (1.0 eq)
-
Primary or secondary amine (1.1 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq)
-
1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Acetic acid (catalytic amount)
-
-
Procedure:
-
To a solution of 3-Bromo-7-methylimidazo[1,2-a]pyridine-2-carbaldehyde in DCE, add the desired amine and a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 30 minutes to allow for imine formation.
-
Add sodium triacetoxyborohydride in one portion and continue stirring at room temperature for 12-24 hours.
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with dichloromethane, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by column chromatography or preparative HPLC to obtain the desired amine derivative.
-
Protocol 2: Suzuki-Miyaura Cross-Coupling of the Bromo Group
This powerful reaction enables the introduction of various aryl and heteroaryl moieties at the 3-position, significantly expanding the chemical space accessible from this intermediate.[5][6]
-
Reagents and Materials:
-
3-Bromo-7-methylimidazo[1,2-a]pyridine-2-carbaldehyde (1.0 eq)
-
Aryl or heteroaryl boronic acid or ester (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq)
-
Solvent system (e.g., 1,4-dioxane/water)
-
-
Procedure:
-
In a reaction vessel, combine 3-Bromo-7-methylimidazo[1,2-a]pyridine-2-carbaldehyde, the boronic acid/ester, and the base.
-
Add the solvent system and degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Add the palladium catalyst and heat the reaction mixture to 80-100 °C for 4-12 hours.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to yield the C3-arylated/heteroarylated product.
-
Conclusion
3-Bromo-7-methylimidazo[1,2-a]pyridine-2-carbaldehyde represents a highly valuable and versatile building block in medicinal chemistry. Its dual functionality allows for a wide range of synthetic manipulations, providing a rapid and efficient entry into diverse chemical libraries. The protocols outlined in this guide demonstrate its utility in constructing complex molecules, particularly those targeting kinase-mediated signaling pathways. As the quest for novel therapeutics continues, the strategic application of such well-designed intermediates will undoubtedly play a pivotal role in the discovery and development of next-generation medicines.
References
-
Adingra, K., Coulibaly, S., Alain, K., Ouattara, M. and Sissouma, D. (2022) Synthesis and Anticandidosic Activities of Some 3-Imidazo[1,2-a]Pyridinyl-1-Arylpropenone Derivatives. Advances in Biological Chemistry, 12, 81-91. [Link]
-
Bagdi, A. K., Santra, S., Monir, K., & Hajra, A. (2015). Synthesis of imidazo[1,2-a]pyridines: a decade update. Chemical Communications, 51(8), 1555-1575. [Link]
-
Enguehard-Gueiffier, C., & Gueiffier, A. (2007). Recent progress in the pharmacology of imidazo[1,2-a]pyridines. Mini reviews in medicinal chemistry, 7(9), 888–899. [Link]
-
Gomez, A. R., et al. (2021). A Modular Synthetic Platform for Elaboration of Fragments in Three Dimensions for Fragment-Based Drug Discovery. ChemRxiv. [Link]
-
Hayakawa, M., et al. (2007). Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110alpha inhibitors. Bioorganic & medicinal chemistry, 15(1), 403–412. [Link]
-
Hung, T. Q., et al. (2024). FeBr3-catalysed synthesis of 3-aroylimidazo[1,2-a]pyridine and 3,3′-(arylmethylene)bis(2-phenylimidazo[1,2-a]pyridines) derivatives from 2-arylimidazo[1,2-a]pyridines and aromatic aldehydes: an investigation about mechanistic insights. RSC Advances, 14(39), 29535-29541. [Link]
-
Iaroshenko, V. O., et al. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega, 6(51), 35235–35255. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
RSC Publishing. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry. [Link]
-
Santos, M. M. M. (2019). Synthesis of Substituted Imidazo[1,2-a]pyridines, Imidazo[1,2-a]pyrazines and Imidazo[1,2-b]pyridazines by Multicomponent Reactions Using Green Solvents. ChemistrySelect, 4(1), 1-6. [Link]
-
Sharma, V., et al. (2021). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega, 6(4), 2693-2713. [Link]
-
Singh, V., et al. (2024). Design, Synthesis and Anticancer Activity of 2-Arylimidazo[1,2-a]pyridinyl-3-amines. ResearchGate. [Link]
-
Wikipedia. (2023, December 19). Suzuki reaction. In Wikipedia. [Link]
-
Yan, R. L., et al. (2012). An iron-catalyzed denitration reaction enables the synthesis of 3-methyl-2-arylimidazo[1,2-a]pyridine derivatives in good yields from aminopyridines and 2-methyl-nitroolefins. Synlett, 23(19), 2961-2962. [Link]
Sources
- 1. CN103788092A - Method for synthesizing 6-bromoimidazo [1,2-a] pyridine - Google Patents [patents.google.com]
- 2. Synthesis of imidazo[1,2-a]pyridines: a decade update - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
The Pivotal Role of 3-Bromo-7-methylimidazo[1,2-a]pyridine-2-carbaldehyde in the Synthesis of Novel Anticancer Agents
An In-depth Guide for Researchers and Drug Development Professionals
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its unique structural and electronic properties have made it a focal point in the quest for novel therapeutics, particularly in oncology.[3] Among the myriad of substituted imidazo[1,2-a]pyridines, 3-Bromo-7-methylimidazo[1,2-a]pyridine-2-carbaldehyde stands out as a highly versatile intermediate, offering multiple reaction sites for the construction of complex molecular architectures with potent anticancer activity.[4][5] This guide provides a comprehensive overview of the synthesis, characterization, and application of this key building block in the development of next-generation anticancer agents.
The Strategic Importance of the Imidazo[1,2-a]pyridine Core in Oncology
The imidazo[1,2-a]pyridine nucleus is a bioisostere of purine, allowing it to interact with a wide range of biological targets implicated in cancer progression.[6][7] Derivatives of this scaffold have been reported to exhibit a diverse array of anticancer mechanisms, including the inhibition of crucial cellular pathways such as the PI3K/Akt/mTOR signaling cascade, which is frequently dysregulated in human cancers.[3] Furthermore, these compounds have been shown to induce cell cycle arrest and apoptosis in various cancer cell lines.[1][8] The presence of a bromine atom at the 3-position and a carbaldehyde group at the 2-position of the 7-methylimidazo[1,2-a]pyridine core provides orthogonal handles for synthetic diversification, enabling the exploration of a vast chemical space to optimize potency and selectivity against specific cancer targets.
Synthesis of 3-Bromo-7-methylimidazo[1,2-a]pyridine-2-carbaldehyde: A Plausible Multi-step Approach
While a direct, one-pot synthesis of 3-Bromo-7-methylimidazo[1,2-a]pyridine-2-carbaldehyde is not extensively documented, a rational and feasible synthetic strategy can be devised based on established methodologies for the functionalization of the imidazo[1,2-a]pyridine ring system. The most logical approach involves a multi-step sequence, likely commencing with the formation of the core heterocycle, followed by sequential functionalization.
A plausible and efficient route leverages the commercially available starting material, 3-Bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylic acid .[9] This precursor provides the desired substitution pattern, and the synthetic challenge is reduced to the selective reduction of the carboxylic acid to the corresponding aldehyde.
Synthetic Workflow Diagram
Sources
- 1. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - Narayan - Infectious Disorders - Drug Targets [journals.eco-vector.com]
- 3. Insights into medicinal attributes of imidazo[1,2-a]pyridine derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Synthesis and Anticandidosic Activities of Some 3-Imidazo[1,2-a]Pyridinyl-1-Arylpropenone Derivatives [scirp.org]
- 6. nanobioletters.com [nanobioletters.com]
- 7. researchgate.net [researchgate.net]
- 8. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 1352723-58-0 | 3-Bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylic acid - AiFChem [aifchem.com]
Application Notes and Protocols for the Antifungal Drug Discovery of 3-Bromo-7-methylimidazo[1,2-a]pyridine-2-carbaldehyde
Authored by: A Senior Application Scientist
Introduction: The Imperative for Novel Antifungal Agents and the Promise of the Imidazo[1,2-a]pyridine Scaffold
The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a formidable challenge to global public health. The current antifungal armamentarium is limited, and many existing agents are hampered by toxicity, drug-drug interactions, and a narrow spectrum of activity. This landscape underscores the urgent need for the discovery and development of new antifungal drugs with novel mechanisms of action.
The imidazo[1,2-a]pyridine scaffold has emerged as a "privileged" structure in medicinal chemistry, demonstrating a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3][4] Derivatives of this heterocyclic system have shown promise as antifungal agents, suggesting that this chemical class is a fertile ground for the identification of new therapeutic leads.[4][5][6] This document provides a detailed guide for the investigation of 3-Bromo-7-methylimidazo[1,2-a]pyridine-2-carbaldehyde , a specific derivative, as a potential antifungal candidate. The protocols outlined herein cover its synthesis, a tiered approach to antifungal evaluation, and preliminary safety profiling, providing researchers with a comprehensive framework for its preclinical assessment.
Physicochemical Properties of the Lead Compound
A thorough understanding of the physicochemical properties of a compound is fundamental to its development. For 3-Bromo-7-methylimidazo[1,2-a]pyridine-2-carbaldehyde, the following parameters should be determined:
| Property | Anticipated Characteristic | Importance in Drug Discovery |
| Molecular Formula | C₁₀H₇BrN₂O | Defines the elemental composition and molecular weight. |
| Molecular Weight | ~251.08 g/mol | Influences solubility, permeability, and diffusion. |
| Appearance | Likely a pale yellow to off-white solid. | Basic quality control parameter. |
| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and chlorinated solvents. Limited aqueous solubility anticipated. | Critical for stock solution preparation for biological assays and formulation development. |
| Purity | >95% (as determined by HPLC and NMR) is required for biological testing. | Ensures that the observed biological activity is attributable to the compound of interest and not impurities. |
| Chemical Stability | Assess stability at various temperatures and pH values. The aldehyde functional group may be susceptible to oxidation. | Informs on proper storage conditions and potential liabilities in a physiological environment. |
Proposed Synthesis Pathway
The synthesis of 3-Bromo-7-methylimidazo[1,2-a]pyridine-2-carbaldehyde can be approached through a multi-step process, starting from commercially available materials. A plausible and efficient route involves the initial formation of the imidazo[1,2-a]pyridine core, followed by functionalization.
Caption: Proposed synthesis of the target compound.
Detailed Synthesis Protocol
Step 1: Synthesis of 7-Methylimidazo[1,2-a]pyridine
-
Rationale: This step constructs the core heterocyclic system. The reaction between an aminopyridine and an α-haloaldehyde is a classic and effective method for synthesizing imidazo[1,2-a]pyridines.[7]
-
To a solution of 2-amino-4-methylpyridine (1.0 eq) in ethanol, add sodium bicarbonate (NaHCO₃, 2.0 eq).
-
Add bromoacetaldehyde diethyl acetal (1.2 eq) and reflux the mixture for 12-18 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield 7-methylimidazo[1,2-a]pyridine.
Step 2: Synthesis of 3-Bromo-7-methylimidazo[1,2-a]pyridine
-
Rationale: Introduction of the bromine atom at the 3-position is achieved via electrophilic substitution. The C3 position of the imidazo[1,2-a]pyridine ring is electron-rich and susceptible to such reactions. N-Bromosuccinimide (NBS) is a mild and effective brominating agent for this purpose.
-
Dissolve 7-methylimidazo[1,2-a]pyridine (1.0 eq) in acetonitrile.
-
Cool the solution to 0°C and add N-Bromosuccinimide (NBS, 1.05 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Quench the reaction with aqueous sodium thiosulfate solution.
-
Extract the product with ethyl acetate, dry the organic layer over sodium sulfate, and concentrate.
-
Purify by column chromatography to obtain 3-bromo-7-methylimidazo[1,2-a]pyridine.
Step 3: Synthesis of 3-Bromo-7-methylimidazo[1,2-a]pyridine-2-carbaldehyde
-
Rationale: The Vilsmeier-Haack reaction is a reliable method for the formylation of electron-rich heterocycles.[8] This reaction introduces the aldehyde group at the C2 position, which can be a key pharmacophore for biological activity.
-
In a flask under an inert atmosphere, add dimethylformamide (DMF) and cool to 0°C.
-
Slowly add phosphorus oxychloride (POCl₃, 1.5 eq) and stir for 30 minutes at 0°C to form the Vilsmeier reagent.
-
Add a solution of 3-bromo-7-methylimidazo[1,2-a]pyridine (1.0 eq) in DMF dropwise to the Vilsmeier reagent at 0°C.
-
Allow the reaction to stir at room temperature for 1-2 hours.[8]
-
Pour the reaction mixture onto crushed ice and neutralize with a saturated sodium bicarbonate solution.
-
Filter the resulting precipitate, wash with water, and dry to obtain the crude product.
-
Purify by recrystallization or column chromatography to yield the final compound, 3-Bromo-7-methylimidazo[1,2-a]pyridine-2-carbaldehyde.
Antifungal Drug Discovery Workflow
A tiered screening approach is recommended to efficiently evaluate the antifungal potential of the synthesized compound. This ensures that resources are focused on compounds with the most promising activity and selectivity.
Caption: Tiered workflow for antifungal evaluation.
Protocol 1: Primary Antifungal Susceptibility Testing
This protocol determines the Minimum Inhibitory Concentration (MIC) of the compound against a panel of clinically relevant fungal pathogens using the broth microdilution method, following CLSI guidelines.[9][10][11][12]
-
Objective: To quantify the in vitro antifungal potency of the test compound.
-
Materials:
-
Test compound stock solution (e.g., 10 mg/mL in DMSO).
-
96-well, U-bottom microtiter plates.
-
RPMI 1640 medium buffered with MOPS.
-
Fungal inocula, standardized to the appropriate density (e.g., 0.5–2.5 x 10³ CFU/mL for yeasts).[10]
-
Positive control antifungal (e.g., Fluconazole, Amphotericin B).
-
Negative control (medium only) and vehicle control (medium with DMSO).
-
-
Procedure:
-
Dispense 100 µL of RPMI 1640 into all wells of a 96-well plate.
-
Add 100 µL of the test compound stock solution to the first well of a row and perform a 2-fold serial dilution across the plate.
-
Prepare the fungal inoculum in RPMI 1640 at twice the final desired concentration.
-
Add 100 µL of the standardized fungal inoculum to each well, bringing the final volume to 200 µL.
-
Include a growth control (inoculum without compound) and a sterility control (medium only).
-
Incubate the plates at 35°C for 24-48 hours.
-
Determine the MIC visually or spectrophotometrically as the lowest concentration of the compound that causes a significant inhibition of growth (e.g., ≥50% for azoles against yeasts) compared to the growth control.[12]
-
Hypothetical Primary Screening Data
| Fungal Species | Compound MIC (µg/mL) | Fluconazole MIC (µg/mL) |
| Candida albicans (ATCC 90028) | 4 | 0.5 |
| Candida auris (B11221) | 8 | >64 |
| Cryptococcus neoformans (H99) | 2 | 8 |
| Aspergillus fumigatus (Af293) | 16 | N/A |
Protocol 2: Mammalian Cell Cytotoxicity Assay
This protocol assesses the toxicity of the compound against mammalian cell lines to determine its selectivity.[13][14][15]
-
Objective: To evaluate the in vitro safety profile of the compound and calculate its selectivity index.
-
Materials:
-
Mammalian cell lines (e.g., HepG2 human liver carcinoma, HEK293 human embryonic kidney cells).
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
96-well, flat-bottom cell culture plates.
-
Resazurin-based viability reagent (e.g., alamarBlue) or MTT reagent.
-
Positive control (e.g., Doxorubicin).
-
-
Procedure:
-
Seed the 96-well plates with cells at an appropriate density (e.g., 1 x 10⁴ cells/well) and incubate for 24 hours to allow attachment.
-
Prepare serial dilutions of the test compound in the cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the test compound at various concentrations.
-
Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ atmosphere.
-
Add the viability reagent (e.g., 10 µL of alamarBlue) to each well and incubate for a further 2-4 hours.
-
Measure the fluorescence or absorbance using a plate reader.
-
Calculate the 50% cytotoxic concentration (IC₅₀) by plotting cell viability against compound concentration and fitting the data to a dose-response curve.
-
Hypothetical Cytotoxicity and Selectivity Data
| Cell Line | Compound IC₅₀ (µg/mL) | Selectivity Index (SI) vs. C. albicans (IC₅₀/MIC) |
| HepG2 | >64 | >16 |
| HEK293 | 58 | 14.5 |
A higher selectivity index indicates a greater therapeutic window, as the compound is more toxic to the fungal pathogen than to mammalian cells.
Plausible Mechanism of Action
While the precise mechanism of action for this novel compound must be determined experimentally, imidazopyridine derivatives have been reported to exert their antimicrobial effects through various pathways.[1] For antifungal imidazoles and azoles, a common mechanism is the inhibition of ergosterol biosynthesis.[16] Ergosterol is an essential component of the fungal cell membrane, and its disruption leads to increased membrane permeability and cell death.
Caption: Hypothetical inhibition of ergosterol biosynthesis.
Experimental validation of this hypothesis could involve ergosterol quantification assays (e.g., by HPLC or spectrophotometry) in fungal cells treated with the compound.
Conclusion
3-Bromo-7-methylimidazo[1,2-a]pyridine-2-carbaldehyde represents a promising starting point for the development of a new class of antifungal agents. The protocols and workflow detailed in this application note provide a robust framework for its synthesis, in vitro characterization, and preliminary safety assessment. By following this structured approach, researchers can efficiently evaluate its potential as a lead candidate in the ongoing search for novel and effective treatments for fungal infections.
References
- ResearchGate. (n.d.). Synthesis of 3-methylthioimidazo[1,2-a]pyridines derivatives | Request PDF. Retrieved from [https://www.researchgate.net/publication/283321523_Synthesis_of_3-methylthioimidazo12-a]
- Royal Society of Chemistry. (2021). 3-(Bromoacetyl)coumarins: unraveling their synthesis, chemistry, and applications. Retrieved from [https://pubs.rsc.org/en/content/articlelanding/2022/ra/d1ra05574g]
- Scientific Research Publishing. (2022). Synthesis and Anticandidosic Activities of Some 3-Imidazo[1,2-a]Pyridinyl-1-Arylpropenone Derivatives. Retrieved from [https://www.scirp.
- National Center for Biotechnology Information. (n.d.). Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review. Retrieved from [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9318855/]
- ResearchGate. (n.d.). Imidazopyridine, a promising scaffold with potential medicinal applications and structural activity relationship (SAR): recent advances | Request PDF. Retrieved from [https://www.researchgate.
- Semantic Scholar. (n.d.). Mechanism of action of antifungal drugs, with special reference to the imidazole derivatives. Retrieved from [https://www.semanticscholar.org/paper/Mechanism-of-action-of-antifungal-drugs%2C-with-to-Borgers/206967520e501594892c5053051050e64024840d]
- National Center for Biotechnology Information. (n.d.). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. Retrieved from [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11874402/]
- MDPI. (n.d.). Synthesis and Anticandidosic Activities of Imidazo[1,2-a]pyridinehydrazone Derivatives. Retrieved from [https://www.mdpi.com/1420-3049/27/19/6638]
- MDPI. (n.d.). Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. Retrieved from [https.mdpi.com/1424-8247/16/2/292/htm]
- MDPI. (2020). Synthesis of Triphenylamine-Imidazo[1,2-a]pyridine via Groebke–Blackburn–Bienaymé Reaction. Retrieved from [https://www.mdpi.com/2673-4583/3/1/61]
- National Center for Biotechnology Information. (n.d.). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Retrieved from [https://pubmed.ncbi.nlm.nih.gov/38509674/]
- National Center for Biotechnology Information. (n.d.). A Practical Guide to Antifungal Susceptibility Testing. Retrieved from [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8549635/]
- ACS Publications. (n.d.). Imidazo[1,2-a]pyridine anthelmintic and antifungal agents. Retrieved from [https://pubs.acs.org/doi/10.1021/jm00110a021]
- National Center for Biotechnology Information. (n.d.). In Vitro Antifungal Activity and Cytotoxicity of a Novel Membrane-Active Peptide. Retrieved from [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC89569/]
- American Society for Microbiology. (2020). Antifungal Susceptibility Testing: Current Approaches. Retrieved from [https://journals.asm.org/doi/10.1128/cmr.00090-19]
- E3S Web of Conferences. (2024). Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. Retrieved from [https://www.e3s-conferences.org/articles/e3sconf/abs/2024/27/e3sconf_joe4_01014/e3sconf_joe4_01014.html]
- American Society for Microbiology. (n.d.). A novel pan-fungal screening platform for antifungal drug discovery: proof of principle study. Retrieved from [https://journals.asm.org/doi/10.1128/aac.01116-24]
- ResearchGate. (n.d.). (PDF) Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. Retrieved from [https://www.researchgate.net/publication/377190479_Imidazo12-_a_pyridines_in_Medicinal_Chemistry_Recent_Advances_in_Synthesis_and_Biological_Activities]
- Oxford Academic. (n.d.). Antifungal Susceptibility Testing. Retrieved from [https://academic.oup.com/jac/article/47/suppl_1/43/718362]
- Creative Biolabs. (n.d.). Antifungal Drug In Vitro Cytotoxicity Assessment Service. Retrieved from [https://www.creative-biolabs.com/antifungal-drug-discovery/in-vitro-cytotoxicity-test.htm]
- National Center for Biotechnology Information. (n.d.). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Retrieved from [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6406734/]
- U.S. Food and Drug Administration. (n.d.). Antifungal Susceptibility Test Interpretive Criteria. Retrieved from [https://www.fda.gov/drugs/development-resources/antifungal-susceptibility-test-interpretive-criteria]
- National Center for Biotechnology Information. (n.d.). Antifungal Activities and Cytotoxicity Studies of Six New Azasordarins. Retrieved from [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC89416/]
- Oxford Academic. (n.d.). Antifungal Susceptibility Testing: A Primer for Clinicians. Retrieved from [https://academic.oup.com/ofid/article/4/1/ofw259/2963909]
- ResearchGate. (n.d.). (PDF) Susceptibility Testing of Fungi to Antifungal Drugs. Retrieved from [https://www.researchgate.net/publication/327708092_Susceptibility_Testing_of_Fungi_to_Antifungal_Drugs]
- National Center for Biotechnology Information. (2017). Cu-Catalyzed Synthesis of 3-Formyl Imidazo[1,2-a]pyridines and Imidazo[1,2-a]pyrimidines by Employing Ethyl Tertiary Amines as Carbon Sources. Retrieved from [https://pubmed.ncbi.nlm.nih.gov/28799831/]
Sources
- 1. Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tsijournals.com [tsijournals.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. e3s-conferences.org [e3s-conferences.org]
- 8. Synthesis and Anticandidosic Activities of Some 3-Imidazo[1,2-a]Pyridinyl-1-Arylpropenone Derivatives [scirp.org]
- 9. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. reviberoammicol.com [reviberoammicol.com]
- 12. academic.oup.com [academic.oup.com]
- 13. In Vitro Antifungal Activity and Cytotoxicity of a Novel Membrane-Active Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Antifungal Drug In Vitro Cytotoxicity Assessment Service - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 15. Antifungal Activities and Cytotoxicity Studies of Six New Azasordarins - PMC [pmc.ncbi.nlm.nih.gov]
- 16. semanticscholar.org [semanticscholar.org]
Application Notes and Protocols for the Synthesis of N-Acylhydrazone Derivatives from 3-Bromo-7-methylimidazo[1,2-a]pyridine-2-carbaldehyde
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive, two-stage protocol for the synthesis of novel N-acylhydrazone derivatives based on the privileged 3-bromo-7-methylimidazo[1,2-a]pyridine scaffold. The imidazo[1,2-a]pyridine core is a cornerstone in medicinal chemistry, recognized for its broad spectrum of biological activities, including anticancer, anti-inflammatory, and antiviral properties[1][2]. The N-acylhydrazone moiety is a versatile pharmacophore known to enhance the biological profile of parent molecules through its ability to form stable coordination complexes and participate in hydrogen bonding[3]. The combination of these two structural motifs presents a promising avenue for the development of new therapeutic agents.
This document details:
-
The synthesis of the key intermediate, 3-bromo-7-methylimidazo[1,2-a]pyridine-2-carbaldehyde, via a Vilsmeier-Haack formylation reaction.
-
A robust, acid-catalyzed condensation method to couple the aldehyde intermediate with a diverse range of acylhydrazides, yielding the target N-acylhydrazone derivatives.
The protocols are designed for researchers in synthetic organic chemistry, medicinal chemistry, and drug development, offering not just a step-by-step guide but also the underlying chemical principles and rationale for procedural choices.
Introduction: The Scientific Rationale
The strategic functionalization of heterocyclic systems is a fundamental pursuit in the quest for novel bioactive compounds. The imidazo[1,2-a]pyridine ring system is of particular interest due to its presence in several clinically used drugs and its inherent drug-like properties[1]. Bromination at the C3 position offers a valuable synthetic handle for further molecular elaboration, while the introduction of an aldehyde at the C2 position provides a versatile entry point for derivatization.
The Vilsmeier-Haack reaction is a classic and highly effective method for the formylation of electron-rich heterocyclic systems[4][5]. The reaction proceeds through the formation of a Vilsmeier reagent, a chloroiminium salt, which acts as a mild electrophile. The imidazo[1,2-a]pyridine ring is sufficiently activated to undergo electrophilic substitution, typically at the C3 position. However, with the C3 position blocked by a bromine atom, formylation is directed to the next most nucleophilic position, the C2 carbon of the imidazole ring.
The subsequent formation of the N-acylhydrazone linkage is a reliable condensation reaction. This reaction is typically acid-catalyzed, which serves to activate the aldehyde's carbonyl group toward nucleophilic attack by the terminal nitrogen of the acylhydrazide[6][7]. The resulting imine bond is stabilized by conjugation with both the imidazo[1,2-a]pyridine ring and the acyl group, leading to high yields of the desired products. This synthetic strategy allows for the creation of a diverse library of compounds by simply varying the acylhydrazide coupling partner.
Stage 1: Synthesis of 3-Bromo-7-methylimidazo[1,2-a]pyridine-2-carbaldehyde
This stage describes the formylation of the pre-cursor, 3-bromo-7-methylimidazo[1,2-a]pyridine, using the Vilsmeier-Haack reaction.
Mechanistic Insight: The Vilsmeier-Haack Reaction
The reaction begins with the activation of a formamide (typically N,N-dimethylformamide, DMF) with an activating agent like phosphorus oxychloride (POCl₃) to generate the electrophilic Vilsmeier reagent (a chloroiminium cation). The electron-rich imidazo[1,2-a]pyridine ring then attacks this electrophile. Subsequent elimination and hydrolysis during aqueous workup yield the desired aldehyde[8][9].
Caption: Vilsmeier-Haack formylation workflow.
Protocol: Synthesis of the Aldehyde Intermediate
Materials and Reagents:
-
3-Bromo-7-methylimidazo[1,2-a]pyridine (1.0 equiv.)[10]
-
N,N-Dimethylformamide (DMF) (Solvent and Reagent)
-
Phosphorus oxychloride (POCl₃) (1.5 equiv.)
-
Dichloromethane (DCM) (Anhydrous)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Deionized water
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate (for chromatography)
Procedure:
-
Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 3-bromo-7-methylimidazo[1,2-a]pyridine (1.0 equiv.). Dissolve the starting material in anhydrous DMF (approximately 5-10 mL per gram of starting material).
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Addition of Vilsmeier Reagent: Add phosphorus oxychloride (1.5 equiv.) dropwise to the stirred solution via the dropping funnel over a period of 20-30 minutes. Maintain the temperature at 0 °C. Causality Note: Slow, dropwise addition is crucial to control the exothermic reaction and prevent side product formation.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to 60-70 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, cool the mixture back to 0 °C and carefully pour it onto crushed ice.
-
Neutralization: Slowly neutralize the acidic solution by adding a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8. Safety Note: This step is exothermic and will release CO₂ gas. Perform this step slowly in a well-ventilated fume hood.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude aldehyde by silica gel column chromatography using a hexane-ethyl acetate gradient to yield 3-bromo-7-methylimidazo[1,2-a]pyridine-2-carbaldehyde as a solid.
Stage 2: Synthesis of N-Acylhydrazone Derivatives
This stage details the acid-catalyzed condensation of the aldehyde intermediate with various acylhydrazides.
Mechanistic Insight: Acid-Catalyzed Condensation
The reaction proceeds via a nucleophilic addition-elimination pathway. The acid catalyst protonates the carbonyl oxygen of the aldehyde, increasing its electrophilicity. The nucleophilic nitrogen of the acylhydrazide then attacks the carbonyl carbon, forming a tetrahedral intermediate (a carbinolamine). Subsequent proton transfer and elimination of a water molecule generate the stable N-acylhydrazone product[6].
Caption: General mechanism for N-acylhydrazone formation.
Protocol: General Procedure for N-Acylhydrazone Synthesis
Materials and Reagents:
-
3-Bromo-7-methylimidazo[1,2-a]pyridine-2-carbaldehyde (1.0 equiv.)
-
Substituted Acylhydrazide (e.g., benzohydrazide, isonicotinohydrazide) (1.0-1.2 equiv.)
-
Ethanol (or Methanol)
-
Glacial Acetic Acid (or concentrated HCl, as catalyst)
-
Deionized water
Procedure:
-
Dissolution: In a round-bottom flask, dissolve 3-bromo-7-methylimidazo[1,2-a]pyridine-2-carbaldehyde (1.0 equiv.) in ethanol (10-20 mL).
-
Addition of Hydrazide: To this solution, add the desired acylhydrazide (1.0-1.2 equiv.).
-
Catalyst Addition: Add 2-3 drops of glacial acetic acid to catalyze the reaction. Causality Note: The acid catalyst is essential for activating the carbonyl group, thereby accelerating the rate of condensation.
-
Reaction: Heat the mixture to reflux and stir for 2-5 hours. The reaction progress can be monitored by TLC. In many cases, the product will begin to precipitate out of the solution as the reaction proceeds.
-
Isolation: After the reaction is complete (as indicated by the disappearance of the aldehyde spot on TLC), cool the mixture to room temperature. If a precipitate has formed, collect the solid product by vacuum filtration. If no precipitate forms, reduce the solvent volume under reduced pressure and cool the concentrated solution in an ice bath to induce crystallization.
-
Washing: Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials.
-
Drying: Dry the purified N-acylhydrazone derivative under vacuum. The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, methanol, or DMF/water) if necessary.
Characterization and Data
The synthesized compounds should be characterized by standard analytical techniques such as NMR (¹H, ¹³C), IR spectroscopy, and mass spectrometry. Below is a table of expected data for representative N-acylhydrazone derivatives.
| Compound ID | R-Group (from Acylhydrazide) | Yield (%) | M.p. (°C) | ¹H NMR (δ, ppm, DMSO-d₆) Highlights | IR (cm⁻¹) Highlights |
| 1a | Phenyl | ~85-95 | >250 | ~12.1 (s, 1H, CONH ), ~8.6 (s, 1H, N=CH ), 7.5-8.2 (m, Ar-H ), ~2.4 (s, 3H, CH ₃) | ~3250 (N-H), ~1660 (C=O), ~1620 (C=N) |
| 1b | 4-Pyridyl | ~80-90 | >250 | ~12.2 (s, 1H, CONH ), ~8.8 (d, 2H, Py-H ), ~8.7 (s, 1H, N=CH ), ~7.8 (d, 2H, Py-H ) | ~3240 (N-H), ~1665 (C=O), ~1615 (C=N) |
| 1c | 4-Nitrophenyl | ~90-98 | >260 | ~12.4 (s, 1H, CONH ), ~8.7 (s, 1H, N=CH ), ~8.3 (d, 2H, Ar-H ), ~8.1 (d, 2H, Ar-H ) | ~3260 (N-H), ~1670 (C=O), ~1520 & 1340 (NO₂) |
| 1d | 2-Furyl | ~80-90 | >240 | ~11.9 (s, 1H, CONH ), ~8.5 (s, 1H, N=CH ), ~7.9 (d, 1H, Furyl-H ), ~7.3 (d, 1H, Furyl-H ) | ~3230 (N-H), ~1655 (C=O), ~1625 (C=N) |
Note: The ¹H NMR chemical shifts for the NH proton are concentration-dependent and may exchange with D₂O. The presence of rotamers around the amide C-N bond can sometimes lead to the appearance of two sets of signals for the NH and CH=N protons.[3]
Self-Validation and Troubleshooting
-
Purity of Aldehyde: The purity of the 3-bromo-7-methylimidazo[1,2-a]pyridine-2-carbaldehyde is critical. Impurities from the Vilsmeier-Haack reaction can interfere with the subsequent condensation. Ensure thorough purification by column chromatography.
-
Reaction Monitoring: TLC is the most effective way to monitor both reactions. For the Vilsmeier-Haack reaction, use a mobile phase like 30% ethyl acetate in hexane. For the hydrazone formation, a more polar system like 5-10% methanol in dichloromethane is often suitable.
-
Incomplete Condensation: If the condensation reaction stalls, the addition of another 1-2 drops of acid catalyst or increasing the reaction time may be necessary. Ensure the acylhydrazide used is of high purity.
-
Product Solubility: Some N-acylhydrazone derivatives may be sparingly soluble in common organic solvents. Recrystallization from hot DMF or DMSO may be required for purification.
References
-
Bala, S., et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13(39), 27329-27376. Available at: [Link]
-
Rajput, A. S., et al. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical and Chemical Sciences, 3(1), 25-43. Available at: [Link]
-
Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
Díaz, J. A., et al. (2021). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. Molecules, 26(21), 6663. Available at: [Link]
-
Gouda, M. A., et al. (2021). 3-(Bromoacetyl)coumarins: unraveling their synthesis, chemistry, and applications. RSC Advances, 11(59), 37533-37574. Available at: [Link]
- Jencks, W. P. (1964). Mechanism and Catalysis of Simple Carbonyl Group Reactions. Progress in Physical Organic Chemistry, 2, 63-128.
-
Kovtonyuk, V. N., et al. (2024). Syntheses and evaluation of novel 3-hydroxy-1,3-diaryl-2,3,5,6,7,8-hexahydro-imidazo[1,2-a]pyridine-1-ium bromides as potential anticancer agents. Pharmacia, 71, 1-13. Available at: [Link]
- Lyle, R.E., & Paradis, L.P. (1955). Acid-Catalyzed Condensations. II.1 The Condensation of Benzaldehyde with Substituted Acetophenones. Journal of the American Chemical Society, 77, 6667-6668.
-
MySkinRecipes. (n.d.). 3-Bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylic acid. Retrieved from [Link]
-
PubChem. (n.d.). 3-Bromo-7-nitroimidazo[1,2-a]pyridine. Retrieved from [Link]
-
PubChem. (n.d.). 7-bromo-3-methylimidazo[1,2-a]pyridine. Retrieved from [Link]
-
ResearchGate. (n.d.). Plausible mechanism of formylation of imidazo-pyridine ring. Retrieved from [Link]
-
Snetkov, V., et al. (2022). Acid-Catalyzed Condensation of Benzamide with Glyoxal, and Reaction Features. Molecules, 27(4), 1184. Available at: [Link]
-
Tan, Y. Y. (2023). SYNTHESIS, CHARACTERISATION, CONFORMATIONAL STUDY AND ANTIBACTERIAL ACTIVITY OF N-ACYLHYDRAZONE AND ITS DERIVATIVES. UTAR Institutional Repository. Available at: [Link]
-
Tsoler, I. A., et al. (2017). Recent advancements in the multicomponent synthesis of heterocycles integrated with a pyrano[2,3-d]pyrimidine core. RSC Advances, 7(84), 53613-53639. Available at: [Link]
-
Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]
-
Zare, F., et al. (2020). Synthesis and cytotoxic activity evaluation of novel imidazopyridine carbohydrazide derivatives. Research in Pharmaceutical Sciences, 15(4), 365-376. Available at: [Link]
-
Zhang, H., et al. (2021). An overview of the synthesis of acyl hydrazides from aldehydes and reactions of the products thereof. Organic & Biomolecular Chemistry, 19(46), 10106-10123. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. 3-(Bromoacetyl)coumarins: unraveling their synthesis, chemistry, and applications - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05574G [pubs.rsc.org]
- 3. Synthesis and cytotoxic activity evaluation of novel imidazopyridine carbohydrazide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijpcbs.com [ijpcbs.com]
- 5. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 6. An overview of the synthesis of acyl hydrazides from aldehydes and reactions of the products thereof - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]
- 9. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 10. 56051-32-2|3-Bromo-7-methylimidazo[1,2-a]pyridine|BLD Pharm [bldpharm.com]
Application Notes and Protocols for the Functionalization of the Alde-hyde Group in 3-Bromo-7-methylimidazo[1,2-a]pyridine-2-carbaldehyde
Introduction: The Strategic Importance of 3-Bromo-7-methylimidazo[1,2-a]pyridine-2-carbaldehyde in Drug Discovery
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous pharmacologically active compounds with a broad spectrum of activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] The title compound, 3-bromo-7-methylimidazo[1,2-a]pyridine-2-carbaldehyde, is a particularly valuable synthetic intermediate. The bromine atom at the 3-position serves as a versatile handle for cross-coupling reactions, while the aldehyde group at the 2-position provides a gateway for a diverse array of chemical transformations. This guide provides detailed application notes and protocols for the functionalization of the aldehyde group, enabling researchers to generate a library of novel derivatives for drug discovery programs.
I. Oxidation to Carboxylic Acid: Accessing a Key Pharmacophore
The conversion of the aldehyde to a carboxylic acid introduces a critical functional group known for its ability to engage in hydrogen bonding and salt bridge formation with biological targets. The Pinnick oxidation is a highly effective and mild method for this transformation, demonstrating excellent functional group tolerance, which is crucial for a substrate bearing a bromo substituent.[2][3]
Mechanistic Insight: The Pinnick Oxidation
The Pinnick oxidation utilizes sodium chlorite (NaClO₂) as the oxidant in the presence of a mild acid and a scavenger. The active oxidizing species is chlorous acid (HClO₂), formed in situ. The aldehyde is first hydrated to a gem-diol, which then reacts with chlorous acid. The resulting intermediate undergoes a pericyclic fragmentation to yield the carboxylic acid and hypochlorous acid (HOCl).[2][4] To prevent unwanted side reactions from the reactive HOCl byproduct, a scavenger such as 2-methyl-2-butene is employed.[3]
Caption: Mechanism of the Pinnick Oxidation.
Protocol: Pinnick Oxidation of 3-Bromo-7-methylimidazo[1,2-a]pyridine-2-carbaldehyde
| Parameter | Value |
| Reactants | 3-Bromo-7-methylimidazo[1,2-a]pyridine-2-carbaldehyde, Sodium chlorite (NaClO₂), Sodium dihydrogen phosphate (NaH₂PO₄), 2-Methyl-2-butene |
| Solvent | tert-Butanol and Water |
| Temperature | Room Temperature |
| Reaction Time | 4-12 hours |
Step-by-Step Protocol:
-
To a solution of 3-bromo-7-methylimidazo[1,2-a]pyridine-2-carbaldehyde (1.0 eq) in a 2:1 mixture of tert-butanol and water, add sodium dihydrogen phosphate (1.2 eq).
-
Add 2-methyl-2-butene (4.0 eq) to the reaction mixture.
-
In a separate flask, prepare a solution of sodium chlorite (1.5 eq) in water.
-
Add the sodium chlorite solution dropwise to the reaction mixture at room temperature with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite (Na₂SO₃).
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 3-bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylic acid.
II. Reduction to Primary Alcohol: Introducing a Linker Moiety
The reduction of the aldehyde to the corresponding primary alcohol provides a hydroxyl group that can serve as a versatile linker for further derivatization, for instance, through etherification or esterification. Sodium borohydride (NaBH₄) is a mild and chemoselective reducing agent suitable for this transformation, as it will not reduce the aryl bromide.[5][6]
Mechanistic Insight: Sodium Borohydride Reduction
The reduction of an aldehyde with sodium borohydride involves the nucleophilic addition of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon.[7][8] This results in the formation of an alkoxide intermediate. Subsequent protonation of the alkoxide by the solvent (typically an alcohol or water) yields the primary alcohol.[9]
Caption: Mechanism of Sodium Borohydride Reduction.
Protocol: Reduction of 3-Bromo-7-methylimidazo[1,2-a]pyridine-2-carbaldehyde
| Parameter | Value |
| Reactants | 3-Bromo-7-methylimidazo[1,2-a]pyridine-2-carbaldehyde, Sodium borohydride (NaBH₄) |
| Solvent | Methanol or Ethanol |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 1-3 hours |
Step-by-Step Protocol:
-
Dissolve 3-bromo-7-methylimidazo[1,2-a]pyridine-2-carbaldehyde (1.0 eq) in methanol and cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.1 eq) portion-wise to the stirred solution.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Monitor the reaction by TLC.
-
Once the starting material is consumed, carefully add water to quench the excess NaBH₄.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to yield (3-bromo-7-methylimidazo[1,2-a]pyridin-2-yl)methanol.
III. Olefination via Wittig Reaction: Carbon-Carbon Bond Formation
The Wittig reaction is a powerful tool for the synthesis of alkenes from aldehydes and ketones.[10][11] This reaction allows for the introduction of a variety of substituents, extending the carbon framework and providing access to a diverse range of analogs. The stereochemical outcome of the Wittig reaction is largely dependent on the nature of the ylide used.[1]
Mechanistic Insight: The Wittig Reaction
The Wittig reaction involves the reaction of a phosphorus ylide (a Wittig reagent) with an aldehyde. The nucleophilic ylide attacks the electrophilic carbonyl carbon, leading to the formation of a betaine intermediate, which then cyclizes to an oxaphosphetane.[11] This four-membered ring intermediate subsequently decomposes to yield the alkene and triphenylphosphine oxide. Stabilized ylides generally lead to (E)-alkenes, while non-stabilized ylides favor the formation of (Z)-alkenes.[1]
Caption: Mechanism of the Wittig Reaction.
Protocol: Wittig Reaction with 3-Bromo-7-methylimidazo[1,2-a]pyridine-2-carbaldehyde
| Parameter | Value |
| Reactants | 3-Bromo-7-methylimidazo[1,2-a]pyridine-2-carbaldehyde, Phosphonium salt, Strong base (e.g., n-BuLi, NaH) |
| Solvent | Anhydrous Tetrahydrofuran (THF) |
| Temperature | -78 °C to Room Temperature |
| Reaction Time | 2-12 hours |
Step-by-Step Protocol (for a non-stabilized ylide):
-
Suspend the phosphonium salt (1.1 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the suspension to -78 °C and add a strong base such as n-butyllithium (1.05 eq) dropwise.
-
Allow the mixture to warm to 0 °C and stir for 1 hour to ensure complete ylide formation.
-
Cool the reaction mixture back to -78 °C.
-
Add a solution of 3-bromo-7-methylimidazo[1,2-a]pyridine-2-carbaldehyde (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
IV. Reductive Amination: Synthesis of Novel Amine Derivatives
Reductive amination is a highly efficient method for the synthesis of primary, secondary, and tertiary amines from aldehydes or ketones.[12][13] This two-step, one-pot process involves the initial formation of an imine or iminium ion, followed by its reduction. The use of mild and selective reducing agents like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride is crucial for the success of this reaction, as they selectively reduce the iminium ion in the presence of the starting aldehyde.[14]
Mechanistic Insight: Reductive Amination
The reaction commences with the nucleophilic attack of the amine on the carbonyl carbon of the aldehyde, forming a hemiaminal intermediate. Dehydration of the hemiaminal yields an imine (for primary amines) or an iminium ion (for secondary amines). The reducing agent then delivers a hydride to the electrophilic carbon of the imine/iminium ion, affording the final amine product. The reaction is typically carried out under mildly acidic conditions to facilitate both imine formation and the subsequent reduction.[12][15]
Caption: Mechanism of Reductive Amination.
Protocol: Reductive Amination of 3-Bromo-7-methylimidazo[1,2-a]pyridine-2-carbaldehyde
| Parameter | Value |
| Reactants | 3-Bromo-7-methylimidazo[1,2-a]pyridine-2-carbaldehyde, Primary or Secondary Amine, Sodium triacetoxyborohydride (NaBH(OAc)₃) |
| Solvent | Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) |
| Temperature | Room Temperature |
| Reaction Time | 6-24 hours |
Step-by-Step Protocol:
-
To a solution of 3-bromo-7-methylimidazo[1,2-a]pyridine-2-carbaldehyde (1.0 eq) in dichloromethane, add the desired primary or secondary amine (1.1 eq).
-
Stir the mixture at room temperature for 1-2 hours to allow for imine/iminium ion formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
References
-
MySkinRecipes. 3-Bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylic acid. [Link]
-
Wikipedia. Pinnick oxidation. [Link]
-
Master Organic Chemistry. Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. [Link]
-
NROChemistry. Pinnick Oxidation: Mechanism & Examples. [Link]
-
Wikipedia. Wittig reaction. [Link]
-
Chemguide. reduction of carbonyl compounds using sodium tetrahydridoborate. [Link]
-
PSIBERG. Pinnick Oxidation: Mechanism, Applications, Scope & Limitations. [Link]
-
Master Organic Chemistry. Addition of NaBH4 to aldehydes to give primary alcohols. [Link]
-
Chemistry Steps. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. [Link]
-
Orgoly. Pinnick Oxidation. [Link]
-
YouTube. Sodium Borohydride NaBH4 Reduction Reaction Mechanism. [Link]
-
YouTube. Chemistry of sodium cyanoborohydride and sodium triacetoxyborohydride | Reductive Amination. [Link]
-
Semantic Scholar. Chemoselective reductions with sodium borohydride. [Link]
-
The Reaction Guy. Wittig Reaction - Common Conditions. [Link]
-
Master Organic Chemistry. Reductive Amination, and How It Works. [Link]
-
Organic Chemistry Portal. Sodium triacetoxyborohydride. [Link]
-
ACS Publications. A Simple Secondary Amine Synthesis: Reductive Amination Using Sodium Triacetoxyborohydride. [Link]
-
Wikipedia. Wittig reaction. [Link]
-
Myers Chem 115. Reductive Amination. [Link]
-
Scribd. Chemoselective Reductions With Sodium Borohydride. [Link]
-
ResearchGate. Oxidation-esterification of aldehydes 3a-k. [Link]
-
Oriental Journal of Chemistry. NaBH4/Na2C2O4/H2O: An efficient System for Selective Reduction of Aldehydes in the presence of Ketones. [Link]
-
Organic Chemistry Portal. Arylation of Aldehyde Homoenolates with Aryl Bromides. [Link]
-
Chemoselective Reduction of Aldehyde via a Combination of NaBH4 and Acetylacetone. [Link]
-
NROChemistry. Wittig Reaction: Mechanism and Examples. [Link]
-
Journal of the Indian Chemical Society. Metal-free, an effective and one-pot protocol for the reductive amination of aldehydes using glycerol as a green solvent. [Link]
-
ADDI. Synthetic Applications of Intramolecular Aza-Wittig Reaction for the Preparation of Heterocyclic Compounds. [Link]
-
YouTube. Reductive Amination. [Link]
-
Oxford Academic. 5 Applications of the Wittig reaction in the synthesis of heterocyclic and carbocyclic compounds. [Link]
-
Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]
-
Chemistry LibreTexts. Reductive Amination. [Link]
Sources
- 1. Wittig Reaction: Mechanism and Examples | NROChemistry [nrochemistry.com]
- 2. Pinnick oxidation - Wikipedia [en.wikipedia.org]
- 3. Pinnick Oxidation: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 4. psiberg.com [psiberg.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps [chemistrysteps.com]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. m.youtube.com [m.youtube.com]
- 10. royalsocietypublishing.org [royalsocietypublishing.org]
- 11. Wittig reaction - Wikipedia [en.wikipedia.org]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 15. ias.ac.in [ias.ac.in]
Illuminating Cellular Landscapes: A Guide to Developing Fluorescent Probes with the Imidazo[1,2-a]Pyridine Core
Introduction: The Imidazo[1,2-a]Pyridine Scaffold - A Privileged Platform for Fluorescent Probe Design
The imidazo[1,2-a]pyridine core has emerged as a highly versatile and privileged scaffold in the development of fluorescent probes for biological imaging and sensing.[1] This bicyclic aromatic system, composed of a fused imidazole and pyridine ring, offers a unique combination of desirable photophysical and chemical properties. Its rigid, planar structure often leads to high fluorescence quantum yields, while the electron-rich nature of the heterocycle provides ample opportunities for synthetic modification.[1] These modifications allow for the fine-tuning of spectral properties and the introduction of specific recognition moieties for a wide array of biological analytes.
The inherent advantages of the imidazo[1,2-a]pyridine scaffold include its relatively straightforward synthesis, good photostability, and the ability to exhibit a large Stokes shift, which is crucial for minimizing self-quenching and improving signal-to-noise ratios in complex biological environments.[2] Furthermore, the core structure can be functionalized to create probes that are sensitive to changes in their microenvironment, such as polarity, viscosity, and pH, or to the presence of specific metal ions, reactive oxygen species (ROS), and biomolecules. This adaptability makes imidazo[1,2-a]pyridine derivatives powerful tools for researchers in cell biology, neuroscience, and drug discovery, enabling the visualization and quantification of dynamic processes within living cells and organisms.[3]
This comprehensive guide provides detailed application notes and protocols for the synthesis, characterization, and application of fluorescent probes based on the imidazo[1,2-a]pyridine core. We will delve into the fundamental principles guiding probe design, offer step-by-step synthetic methodologies, and present validated protocols for cellular imaging and sensing of various analytes.
I. Crafting the Core: Synthetic Pathways to the Imidazo[1,2-a]Pyridine Scaffold
The foundation of any imidazo[1,2-a]pyridine-based probe is the efficient and versatile synthesis of the core heterocyclic system. Several reliable methods have been established, with the choice of route often depending on the desired substitution pattern and the availability of starting materials.
A. The Classic Approach: Cyclization of 2-Aminopyridines with α-Haloketones
One of the most common and robust methods for synthesizing the imidazo[1,2-a]pyridine core involves the condensation and subsequent cyclization of a 2-aminopyridine with an α-haloketone, typically an α-bromoketone.[4] This reaction, often referred to as the Tschitschibabin reaction, proceeds through an initial N-alkylation of the pyridine ring nitrogen, followed by an intramolecular cyclization and dehydration to form the aromatic imidazo[1,2-a]pyridine ring system.
Protocol 1: General Synthesis of 2-Phenylimidazo[1,2-a]pyridine Derivatives
This protocol describes a general method for the synthesis of 2-phenylimidazo[1,2-a]pyridine derivatives using a copper silicate catalyst.[4]
Materials:
-
2-Aminopyridine (1.0 mmol)
-
Substituted phenacyl bromide (1.0 mmol)
-
Copper silicate catalyst (10 mol%)
-
Ethanol (5 mL)
-
Round bottom flask
-
Reflux condenser
-
Thin-layer chromatography (TLC) plate (silica gel)
-
Hexane
-
Ethyl acetate
-
Crushed ice
-
Filtration apparatus
Procedure:
-
To a round bottom flask, add 2-aminopyridine (1.0 mmol), the desired substituted phenacyl bromide (1.0 mmol), and copper silicate catalyst (10 mol%).[4]
-
Add 5 mL of ethanol to the flask.[4]
-
Attach a reflux condenser and heat the reaction mixture to reflux.[4]
-
Monitor the progress of the reaction by TLC using a mobile phase of hexane:ethyl acetate (8:2).[4]
-
Upon completion of the reaction, allow the mixture to cool to room temperature.
-
Filter the reaction mixture to remove the catalyst.[4]
-
Pour the filtrate over crushed ice to precipitate the solid product.[4]
-
Collect the crude product by filtration.
-
Purify the crude product by recrystallization from hot ethanol to obtain the desired 2-phenylimidazo[1,2-a]pyridine derivative.[4]
-
Confirm the structure of the product using analytical methods such as 1H NMR, Mass Spectrometry, and IR spectroscopy.[4]
B. One-Pot Syntheses: Streamlining the Pathway
To enhance efficiency and reduce reaction times, several one-pot synthetic strategies have been developed. These methods often involve the in-situ generation of the α-haloketone or employ a multicomponent reaction approach.
Protocol 2: One-Pot Synthesis of 2-Phenylimidazo[1,2-a]pyridines from Acetophenone and 2-Aminopyridine
This protocol outlines a solvent-free, one-pot synthesis of 2-phenylimidazo[1,2-a]pyridines using an ionic liquid, [Bmim]Br3, as both a reagent and a reaction medium.[5][6]
Materials:
-
Acetophenone (2.0 mmol)
-
1-Butyl-3-methylimidazolium tribromide ([Bmim]Br3) (2.0 mmol)
-
2-Aminopyridine (2.4 mmol)
-
Sodium carbonate (Na2CO3) (1.1 mmol)
-
Diethyl ether (Et2O)
-
Preparative thin-layer chromatography (PTLC) plate (silica gel)
-
Petroleum ether
-
Ethyl acetate
-
Rotary evaporator
Procedure:
-
In a suitable reaction vessel, slowly add [Bmim]Br3 (2.0 mmol) to acetophenone (2.0 mmol) with continuous stirring over 5 minutes at room temperature.[5]
-
Add Na2CO3 (1.1 mmol) and 2-aminopyridine (2.4 mmol) to the mixture.[5]
-
Stir the reaction mixture at room temperature for approximately 40 minutes.[5]
-
After the reaction is complete, extract the reaction mixture with diethyl ether.[5]
-
Concentrate the ethereal layer using a rotary evaporator.[5]
-
Purify the crude product by preparative thin-layer chromatography on silica gel, using a mixture of petroleum ether and ethyl acetate as the eluent, to yield the pure 2-phenylimidazo[1,2-a]pyridine product.[5]
Caption: Synthetic routes to the imidazo[1,2-a]pyridine core.
II. Functionalization: Tailoring Probes for Specific Applications
The true power of the imidazo[1,2-a]pyridine scaffold lies in its susceptibility to functionalization at various positions of the bicyclic ring system. This allows for the rational design of probes with tailored photophysical properties and specific analyte-sensing capabilities.
A. Tuning Photophysical Properties
The fluorescence emission wavelength, quantum yield, and Stokes shift of imidazo[1,2-a]pyridine derivatives can be modulated by introducing electron-donating or electron-withdrawing groups onto the scaffold. Generally, extending the π-conjugation of the system or introducing electron-donating groups leads to a red-shift in the emission spectrum.
| Probe Derivative | Substituent(s) | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Application | Reference |
| IPPA | 2-(phenyl acrylate) | ~350 | ~450 (after reaction) | - | Cysteine detection | [3] |
| Rh-Ip-Hy | Xanthene & Spirolactam | ~560 (after reaction) | ~585 | - | Hg2+ detection | [2][7] |
| Probe 5 | Fused benzimidazole | 365 | ~450 (turn-on for Fe3+) | - | Fe3+/Hg2+ detection | [3] |
| B2 | Boronate ester | ~350 | ~500 (after reaction) | - | H2O2 detection | [8] |
Table 1: Photophysical properties and applications of selected imidazo[1,2-a]pyridine-based fluorescent probes.
B. Designing for Selectivity: The Recognition Moiety
To create a probe for a specific analyte, a recognition moiety is incorporated into the imidazo[1,2-a]pyridine structure. This moiety is designed to selectively interact with the target analyte, leading to a measurable change in the probe's fluorescence properties. Common sensing mechanisms include:
-
Photoinduced Electron Transfer (PET): A PET-based sensor typically consists of a fluorophore linked to a receptor with a quenching group. Upon binding of the analyte, the PET process is inhibited, leading to a "turn-on" fluorescence response.
-
Intramolecular Charge Transfer (ICT): In ICT-based probes, analyte binding alters the electron density distribution within the molecule, causing a shift in the emission wavelength.
-
Reaction-Based Sensing: These probes undergo a specific chemical reaction with the analyte, resulting in a change in their chemical structure and, consequently, their fluorescence output. For example, a boronate ester can be used as a recognition moiety for hydrogen peroxide. The reaction with H2O2 cleaves the boronate ester, releasing the fluorescent imidazo[1,2-a]pyridine core.[8]
Caption: General principle of imidazo[1,2-a]pyridine probe design.
III. Applications in Cellular Imaging: Protocols and Best Practices
The ultimate goal of developing fluorescent probes is their application in visualizing and quantifying biological processes in living systems. This section provides detailed protocols for using imidazo[1,2-a]pyridine-based probes for cellular imaging.
A. General Protocol for Live Cell Imaging
This protocol provides a general framework for staining live cells with imidazo[1,2-a]pyridine-based fluorescent probes. Optimization of probe concentration, incubation time, and imaging parameters is crucial for each specific probe and cell type.
Protocol 3: Live Cell Staining and Imaging
Materials:
-
Cells cultured on glass-bottom dishes or coverslips
-
Imidazo[1,2-a]pyridine fluorescent probe stock solution (e.g., 1-10 mM in DMSO)
-
Cell culture medium (phenol red-free medium is recommended to reduce background fluorescence)[8]
-
Phosphate-buffered saline (PBS) or other appropriate imaging buffer
-
Fluorescence microscope (confocal or widefield) equipped with appropriate filter sets
Procedure:
-
Cell Seeding: Seed cells on glass-bottom dishes or coverslips at an appropriate density to achieve 50-70% confluency on the day of imaging.
-
Probe Loading: a. Prepare a working solution of the fluorescent probe by diluting the stock solution in cell culture medium or imaging buffer to the desired final concentration (typically in the range of 1-10 µM). b. Remove the culture medium from the cells and wash once with pre-warmed PBS. c. Add the probe-containing medium to the cells and incubate at 37°C in a CO2 incubator for the optimized loading time (typically 15-60 minutes).
-
Washing (Optional but Recommended): a. Remove the probe-containing medium. b. Wash the cells 2-3 times with pre-warmed imaging buffer to remove excess probe and reduce background fluorescence.
-
Imaging: a. Mount the dish or coverslip on the microscope stage. b. Locate the cells using brightfield or DIC microscopy. c. Excite the probe using the appropriate wavelength and capture fluorescence images using the corresponding emission filter. d. Minimize phototoxicity by using the lowest possible excitation light intensity and exposure time that provides a good signal-to-noise ratio.[2]
**B. Specific Application Protocol: Detection of Intracellular Hydrogen Peroxide (H₂O₂) **
This protocol details the use of a boronate-based imidazo[1,2-a]pyridine probe for imaging H₂O₂ in living cells.[8]
Protocol 4: Imaging Hydrogen Peroxide in A549 Cells
Cell Line: A549 (human lung carcinoma)
Probe: B2 (an imidazo[1,2-a]pyridine with a boronate ester recognition moiety)[8]
Materials:
-
A549 cells cultured on glass-bottom dishes
-
B2 probe stock solution (10 mM in DMSO)
-
DMEM (phenol red-free)
-
Phorbol 12-myristate 13-acetate (PMA) for stimulating endogenous H₂O₂ production (optional)
-
Hydrogen peroxide (H₂O₂) solution for inducing exogenous H₂O₂ (optional)
-
Confocal microscope
Procedure:
-
Cell Culture: Culture A549 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Probe Loading and H₂O₂ Induction:
-
Endogenous H₂O₂ Detection: a. Treat cells with PMA (e.g., 1 µg/mL) for 30 minutes to stimulate endogenous H₂O₂ production.[8] b. Wash the cells with pre-warmed PBS. c. Incubate the cells with 30 µM of probe B2 in serum-free medium for 30 minutes at 37°C.[8]
-
Exogenous H₂O₂ Detection: a. Incubate the cells with 30 µM of probe B2 in serum-free medium for 30 minutes at 37°C.[8] b. Add a final concentration of 100 µM H₂O₂ to the cells and incubate for an additional 20-30 minutes.
-
-
Washing: Wash the cells twice with pre-warmed PBS.
-
Imaging: a. Image the cells using a confocal microscope. b. Excite the probe at approximately 405 nm and collect the emission from 480-550 nm. c. A significant increase in green fluorescence intensity indicates the presence of H₂O₂.[8]
C. Specific Application Protocol: Detection of Intracellular Metal Ions (e.g., Hg²⁺)
This protocol provides a method for imaging mercury ions in living cells using a specifically designed imidazo[1,2-a]pyridine-based probe.[2][7]
Protocol 5: Imaging Mercury Ions in HeLa Cells
Cell Line: HeLa (human cervical cancer)
Probe: Rh-Ip-Hy (an imidazo[1,2-a]pyridine-functionalized xanthene probe)[2][7]
Materials:
-
HeLa cells cultured on glass-bottom dishes
-
Rh-Ip-Hy probe stock solution (1 mM in DMSO)
-
DMEM (phenol red-free)
-
HgCl₂ solution
-
Confocal microscope
Procedure:
-
Cell Culture: Culture HeLa cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Probe Loading: a. Incubate the HeLa cells with 5 µM of Rh-Ip-Hy in serum-free DMEM for 30 minutes at 37°C.[2]
-
Washing: Wash the cells three times with PBS.
-
Mercury Ion Treatment: a. Incubate the probe-loaded cells with a solution of HgCl₂ (e.g., 10 µM) in PBS for 30 minutes at 37°C.
-
Imaging: a. Image the cells using a confocal microscope. b. Excite the probe at approximately 561 nm and collect the emission from 570-620 nm. c. A significant increase in fluorescence intensity indicates the presence of Hg²⁺.[2]
IV. Data Analysis and Interpretation
-
Quantitative Analysis: Fluorescence intensity can be quantified using image analysis software (e.g., ImageJ/Fiji). By measuring the mean fluorescence intensity of cells or specific subcellular regions, researchers can compare the levels of the target analyte under different experimental conditions.
-
Colocalization Analysis: To determine if a probe localizes to a specific organelle, colocalization analysis with a known organelle marker can be performed. Pearson's correlation coefficient is a common metric used to quantify the degree of colocalization.
-
Controls are Crucial: Always include appropriate controls in your experiments. A negative control (untreated cells) is essential to establish the baseline fluorescence of the probe. A positive control (cells treated with a known concentration of the analyte) is necessary to validate the probe's response.
V. Troubleshooting
| Problem | Possible Cause | Solution |
| High Background Fluorescence | - Incomplete removal of excess probe.- Autofluorescence from cell culture medium (e.g., phenol red).- Cellular autofluorescence. | - Increase the number and duration of washing steps.- Use phenol red-free imaging medium.- Acquire a background image of unstained cells and subtract it from the probe-stained images. |
| Weak Fluorescence Signal | - Low probe concentration.- Insufficient incubation time.- Photobleaching.- Inefficient probe uptake by cells. | - Optimize probe concentration and incubation time.- Use lower excitation power and shorter exposure times. Use an anti-fade reagent if compatible with live-cell imaging.- Check cell health and consider using a cell-permeabilizing agent if appropriate for the probe. |
| Cell Death or Abnormal Morphology | - Probe toxicity.- Phototoxicity. | - Perform a cytotoxicity assay to determine the optimal non-toxic probe concentration.- Minimize light exposure during imaging. Use a microscope with environmental control to maintain cell health. |
Table 2: Common troubleshooting tips for live-cell imaging with imidazo[1,2-a]pyridine probes.
VI. Conclusion and Future Perspectives
The imidazo[1,2-a]pyridine scaffold provides a robust and adaptable platform for the development of novel fluorescent probes. The synthetic accessibility and the ease of functionalization allow for the creation of a diverse range of sensors for various biological applications. As our understanding of complex cellular processes deepens, so too will the demand for more sophisticated molecular tools. Future advancements in this field will likely focus on the development of probes with enhanced photophysical properties, such as two-photon absorption capabilities for deep-tissue imaging, and the creation of ratiometric and lifetime-based probes for more quantitative and reliable measurements in living systems. The continued exploration of the chemical space around the imidazo[1,2-a]pyridine core promises to yield a new generation of fluorescent probes that will further illuminate the intricate workings of the cell.
References
-
Synthesis of Imidazo [1, 2-a] Pyridine Derivatives Using Copper Silicate as an Efficient and Reusable Catalyst. (2021). Letters in Applied NanoBioScience. Available at: [Link]
-
Design, Synthesis of Hydrogen Peroxide Response AIE Fluorescence Probes Based on Imidazo [1,2-a] Pyridine. (2024). MDPI. Available at: [Link]
-
A novel and simple imidazo[1,2-a]pyridin fluorescent probe for the sensitive and selective imaging of cysteine in living cells and zebrafish. (2019). PubMed. Available at: [Link]
-
An imidazo[1,2-a]pyridine-functionalized xanthene fluorescent probe for naked-eye detection of Hg 2+ and its application in cell imaging and test strips. (2024). RSC Publishing. Available at: [Link]
-
An imidazo[1,2-a]pyridine-functionalized xanthene fluorescent probe for naked-eye detection of Hg2+ and its application in cell imaging and test strips. (n.d.). Sensors & Diagnostics (RSC Publishing). Available at: [Link]
-
Development of a fused imidazo[1,2-a]pyridine based fluorescent probe for Fe3+ and Hg2+ in aqueous media and HeLa cells. (2019). RSC Publishing. Available at: [Link]
-
One-Pot Synthesis of 2-Phenylimidazo[1,2-α]pyridines from Acetophenone, [Bmim]Br3 and 2-Aminopyridine under Solvent-Free Conditions. (n.d.). ResearchGate. Available at: [Link]
-
One-Pot Synthesis of 2-Phenylimidazo[1,2-α]pyridines from Acetophenone, [Bmim]Br3 and 2-Aminopyridine under Solvent-Free Conditions. (n.d.). NIH. Available at: [Link]
-
Imidazo[1,5-a]pyridine-Based Fluorescent Probes: A Photophysical Investigation in Liposome Models. (2022). MDPI. Available at: [Link]
-
A novel fluorescent sensor based on imidazo[1,2-a]pyridine for Zn2+. (2016). RSC Publishing. Available at: [Link]
-
A novel and simple imidazo[1,2-a]pyridin fluorescent probe for the sensitive and selective imaging of cysteine in living cells and zebrafish. (2019). PubMed. Available at: [Link]
-
Design, Synthesis of Hydrogen Peroxide Response AIE Fluorescence Probes Based on Imidazo [1,2-a] Pyridine. (2024). PubMed. Available at: [Link]
-
Fluorescence Live Cell Imaging. (n.d.). PMC - PubMed Central - NIH. Available at: [Link]
-
Live-cell microscopy – tips and tools. (n.d.). Journal of Cell Science. Available at: [Link]
-
Live Cell Imaging Protocol & Troubleshooting. (n.d.). Creative Biolabs. Available at: [Link]
-
Imidazo[1,2-a]pyridine derivatives are versatile molecules with excellent emissive properties.... (n.d.). ResearchGate. Available at: [Link]
Sources
- 1. Cellular Fluorescence Microscopy Troubleshooting & Best Practices | AAT Bioquest [aatbio.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Live Cell Imaging Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 4. Fluorescence Live Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. bio-protocol.org [bio-protocol.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. feinberg.northwestern.edu [feinberg.northwestern.edu]
Application Notes & Protocols: A Guide to Kinase Inhibition Assays for Derivatives of 3-Bromo-7-methylimidazo[1,2-a]pyridine-2-carbaldehyde
Abstract
The imidazo[1,2-a]pyridine scaffold is a well-recognized "privileged" structure in medicinal chemistry, demonstrating significant potential in the development of targeted therapeutics, particularly kinase inhibitors.[1][2] This guide provides a comprehensive overview and detailed protocols for characterizing novel derivatives of 3-Bromo-7-methylimidazo[1,2-a]pyridine-2-carbaldehyde. We will delve into the strategic application of robust biochemical and cell-based assays designed to determine inhibitor potency, confirm intracellular target engagement, and establish selectivity profiles. The methodologies outlined herein are tailored for researchers, scientists, and drug development professionals aiming to advance promising compounds from initial hits to validated leads.
Scientific Rationale & Strategic Overview
Protein kinases are a critical class of enzymes involved in cellular signaling; their dysregulation is a hallmark of numerous diseases, including cancer and inflammatory disorders.[3][4] Consequently, the development of small molecule kinase inhibitors remains a primary focus of modern drug discovery.[3] The imidazo[1,2-a]pyridine core is a versatile starting point for generating such inhibitors.[1][5]
A successful kinase inhibitor discovery program hinges on a multi-faceted testing strategy that progresses from simplified biochemical systems to more complex, biologically relevant cellular models.[6] This tiered approach, often termed a "screening cascade," ensures that resources are focused on compounds with the highest potential for clinical success.
This guide details a three-stage workflow:
-
Primary Biochemical Screening: To determine the direct inhibitory activity and potency (IC50) of the compounds against the purified target kinase.
-
Cell-Based Target Engagement: To verify that the compounds can permeate the cell membrane and bind to the target kinase in its native intracellular environment.
-
Selectivity Profiling: To assess the specificity of lead compounds by screening them against a broad panel of other kinases, identifying potential off-target effects early in the discovery process.[7][8]
Figure 2: Workflow of the ADP-Glo™ Kinase Assay.
Protocol 2.1: IC50 Determination using ADP-Glo™
This protocol is designed for a 384-well plate format. All additions should be performed with calibrated multichannel pipettes or automated liquid handlers.
A. Reagents & Materials:
-
Target Kinase (e.g., recombinant human EGFR)
-
Kinase Substrate (e.g., poly(Glu,Tyr) 4:1)
-
ATP, Ultra-Pure
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Test Compounds: 10 mM stock in 100% DMSO
-
Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35
-
White, opaque 384-well assay plates
-
Luminometer
B. Experimental Procedure:
-
Compound Plating:
-
Create a serial dilution series of the imidazo[1,2-a]pyridine derivatives. Start with a 100 µM stock and perform 1:3 serial dilutions in 100% DMSO.
-
Using an acoustic liquid handler or manual pipette, transfer 50 nL of each compound concentration into the assay plate wells.
-
For controls, add 50 nL of DMSO only (100% activity) and 50 nL of a known potent inhibitor, like Staurosporine (0% activity).
-
-
Kinase Reaction: [9] * Prepare a 2X Kinase/Substrate solution in Kinase Buffer. The final concentration of the kinase should be optimized to produce a robust signal (typically in the low ng/well range). [10] * Add 5 µL of the 2X Kinase/Substrate solution to each well containing the pre-spotted compounds.
-
Briefly centrifuge the plate (1 min at 500 x g) and incubate for 15 minutes at room temperature to allow for compound binding.
-
Prepare a 2X ATP solution in Kinase Buffer. The concentration should be at or near the Km of ATP for the specific kinase to ensure sensitivity to ATP-competitive inhibitors. [10] * To initiate the reaction, add 5 µL of the 2X ATP solution to all wells. The final reaction volume is 10 µL.
-
Incubate the reaction for 1 hour at room temperature.
-
-
Signal Generation & Detection: [11][12] * Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction.
-
Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to each well.
-
Incubate for 30-60 minutes at room temperature to allow the luminescent signal to stabilize. [13] * Measure the luminescence using a plate luminometer.
-
C. Data Analysis:
-
Normalize the data using the control wells:
-
% Inhibition = 100 * (1 - (RLU_compound - RLU_min) / (RLU_max - RLU_min))
-
Where RLU_compound is the relative light units from a test well, RLU_min is the average of the 0% activity controls, and RLU_max is the average of the 100% activity controls.
-
-
Plot the % Inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC50 value, which is the concentration of inhibitor required to reduce enzyme activity by 50%. [3][14]
Data Presentation: Biochemical Potency
| Compound ID | Target Kinase | IC50 (nM) |
| IMPY-001 | Kinase A | 15.2 |
| IMPY-002 | Kinase A | 89.7 |
| IMPY-003 | Kinase A | 5.4 |
| Staurosporine (Control) | Kinase A | 2.1 |
Cell-Based Target Engagement: The NanoBRET™ Assay
While biochemical assays are essential for determining direct enzymatic inhibition, they do not confirm that a compound can enter a cell and engage its target in a complex physiological environment. [4][15]The NanoBRET™ Target Engagement Assay is a powerful method to quantify compound binding to a specific protein target in living cells. [16][17] The assay relies on Bioluminescence Resonance Energy Transfer (BRET) between a target kinase, expressed as a fusion with NanoLuc® Luciferase (the energy donor), and a cell-permeable fluorescent tracer that binds to the kinase's active site (the energy acceptor). [17]When an unlabeled test compound enters the cell and displaces the tracer from the target, the BRET signal decreases. [17]
Protocol 3.1: Cellular Target Engagement using NanoBRET™
This protocol is for an adherent cell format in a 96-well plate.
A. Reagents & Materials:
-
HEK293 cells (or other suitable cell line)
-
Plasmid DNA encoding the target kinase fused to NanoLuc®
-
FuGENE® HD Transfection Reagent
-
Opti-MEM™ I Reduced Serum Medium
-
DMEM + 10% FBS
-
NanoBRET™ Tracer (specific to the kinase family)
-
NanoBRET™ Nano-Glo® Substrate
-
Test Compounds: 10 mM stock in 100% DMSO
-
White, tissue culture-treated 96-well plates
-
BRET-capable plate reader
B. Experimental Procedure:
-
Cell Seeding & Transfection (Day 1): [18] * Plate HEK293 cells in a 96-well plate at a density of 2 x 10⁴ cells per well in 100 µL of DMEM + 10% FBS.
-
Prepare a transfection complex by mixing the NanoLuc®-kinase fusion plasmid (10 ng/µL) and transfection carrier DNA (90 ng/µL) with FuGENE® HD in Opti-MEM™ according to the manufacturer's protocol.
-
Add the transfection complex to the cells and incubate for 18-24 hours at 37°C, 5% CO₂.
-
-
Compound and Tracer Addition (Day 2): [19] * Prepare serial dilutions of the imidazo[1,2-a]pyridine derivatives in Opti-MEM™.
-
Remove the culture medium from the cells.
-
Add the test compounds and the NanoBRET™ Tracer (at its pre-determined optimal concentration) to the cells.
-
Incubate the plate for 2 hours at 37°C, 5% CO₂.
-
-
Signal Detection:
-
Prepare the NanoBRET™ Nano-Glo® Substrate detection reagent according to the manufacturer's protocol.
-
Add the substrate to each well.
-
Read the plate immediately on a BRET-capable plate reader, measuring both the donor (luciferase) and acceptor (tracer) emission wavelengths.
-
C. Data Analysis:
-
Calculate the corrected BRET ratio by dividing the acceptor emission by the donor emission for each well.
-
Normalize the data using "no tracer" and "vehicle only" controls.
-
Plot the normalized BRET ratio against the logarithm of the compound concentration and fit to a four-parameter logistic curve to determine the cellular IC50 value.
Data Presentation: Cellular Potency
| Compound ID | Target Kinase | Biochemical IC50 (nM) | Cellular IC50 (nM) |
| IMPY-001 | Kinase A | 15.2 | 45.1 |
| IMPY-002 | Kinase A | 89.7 | 1250.6 |
| IMPY-003 | Kinase A | 5.4 | 12.9 |
Kinase Selectivity Profiling
A critical step in drug development is ensuring that a lead compound is selective for its intended target. [10]Lack of selectivity can lead to off-target effects and toxicity. Kinase selectivity profiling involves testing a compound against a large panel of diverse kinases to identify any unwanted interactions. [6][7]This is typically performed as a fee-for-service by specialized contract research organizations (CROs) that maintain large panels of validated kinase assays. [7][15][20] A. General Protocol & Considerations:
-
Panel Selection: Choose a panel that provides broad coverage of the human kinome. Many services offer panels of over 300 kinases. [15][21]2. Compound Concentration: For an initial screen, a single high concentration (e.g., 1 or 10 µM) is often used to identify any potential off-target hits. [21]3. Follow-up: For any off-target kinases that show significant inhibition (>50-75% at the screening concentration), a full IC50 dose-response curve should be generated to determine the potency of the off-target interaction.
-
Data Interpretation: The goal is to identify compounds with a large "selectivity window" – a significant difference (ideally >100-fold) between the potency against the primary target and any off-target kinases.
Data Presentation: Selectivity Profile
| Kinase Target | IMPY-003 (% Inhibition @ 1 µM) |
| Kinase A (On-Target) | 98% |
| Kinase B | 45% |
| Kinase C | 12% |
| Kinase D | 5% |
| ... (300+ other kinases) | <10% |
Conclusion
The systematic application of the assays described in this guide provides a robust framework for the comprehensive characterization of novel 3-Bromo-7-methylimidazo[1,2-a]pyridine-2-carbaldehyde derivatives. By progressing from high-throughput biochemical screening to live-cell target engagement and broad selectivity profiling, researchers can confidently identify and prioritize lead candidates with the desired potency, cellular activity, and specificity. This structured approach mitigates risks in the drug discovery pipeline and builds a strong data package to support the advancement of promising new kinase inhibitors toward preclinical development.
References
-
Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Available from: [Link]
-
BMG LABTECH. (2020, September 1). Kinase assays. Available from: [Link]
-
Eurofins DiscoverX. (2026, January 20). Accelerating kinase drug discovery with validated kinase activity assay kits. Available from: [Link]
-
Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Available from: [Link]
-
Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats. Available from: [Link]
-
BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work?. Available from: [Link]
-
Reaction Biology. Kinase Panel Screening and Profiling Service. Available from: [Link]
-
BMG LABTECH. Promega ADP-Glo kinase assay. Available from: [Link]
-
Bibi, N., et al. (2021, August 12). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PMC - PubMed Central. Available from: [Link]
-
ACS Publications - American Chemical Society. (2014, August 22). Discovery of (S)-1-(1-(Imidazo[1,2-a]pyridin-6-yl)ethyl)-6-(1-methyl-1H-pyrazol-4-yl)-1H-t[22][10][23]riazolo[4,5-b]pyrazine (Volitinib) as a Highly Potent. Available from: [Link]
-
INiTS. (2020, November 26). Cell-based test for kinase inhibitors. Available from: [Link]
-
ResearchGate. Determination of IC50 values for p110 with the PI3-kinase inhibitors.... Available from: [Link]
-
PMC. Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability. Available from: [Link]
-
EUbOPEN. (2020, October). NanoBRET assays to assess cellular target engagement of compounds. Available from: [Link]
-
AACR Journals. (2018, July 1). Abstract 2388: IC50 profiling against 320 protein kinases: Improving the accuracy of kinase inhibitor selectivity testing. Available from: [Link]
-
Samanta, S., et al. (2023, March 3). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. Royal Society of Chemistry. Available from: [Link]
-
NCBI - NIH. (2012, May 1). Assay Development for Protein Kinase Enzymes. Available from: [Link]
-
Pharmaron. Kinase Panel Profiling I Pharmaron CRO Services. Available from: [Link]
-
PubMed Central. High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. Available from: [Link]
-
Reaction Biology. NanoBRET Assay Services. Available from: [Link]
-
ACS Publications. (2025, December 18). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. Available from: [Link]
-
Promega Connections. (2023, August 21). From Hit to Live-Cell Target Engagement Assay: DNA-Encoded Library Screens and NanoBRET Dye. Available from: [Link]
-
Drug Target Review. (2018, November 14). Application note: Promega's ADP-Glo™ assay. Available from: [Link]
-
The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. Available from: [Link]
-
YouTube. (2022, February 9). Enhanced Protein-Protein Interactions in Living Cells Using the NanoBRET Ass. Available from: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. reactionbiology.com [reactionbiology.com]
- 4. inits.at [inits.at]
- 5. pubs.acs.org [pubs.acs.org]
- 6. kinaselogistics.com [kinaselogistics.com]
- 7. reactionbiology.com [reactionbiology.com]
- 8. High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. news-medical.net [news-medical.net]
- 11. ADP-Glo™ Kinase Assay Protocol [promega.jp]
- 12. promega.com [promega.com]
- 13. drugtargetreview.com [drugtargetreview.com]
- 14. researchgate.net [researchgate.net]
- 15. キナーゼ選択性プロファイリングサービス [promega.jp]
- 16. reactionbiology.com [reactionbiology.com]
- 17. promegaconnections.com [promegaconnections.com]
- 18. eubopen.org [eubopen.org]
- 19. NanoBRET® Target Engagement Intracellular Kinase Assay, Adherent Format, Technical Manual [worldwide.promega.com]
- 20. pharmaron.com [pharmaron.com]
- 21. aacrjournals.org [aacrjournals.org]
- 22. bmglabtech.com [bmglabtech.com]
- 23. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
Technical Support Center: Optimizing the Vilsmeier-Haack Reaction for 7-Methyl-Imidazo[1,2-a]pyridine
Welcome to the technical support center for the Vilsmeier-Haack formylation of 7-methyl-imidazo[1,2-a]pyridine. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this crucial reaction, troubleshooting common issues, and understanding the underlying chemical principles.
Troubleshooting Guide
This section addresses specific experimental challenges in a question-and-answer format to help you navigate the complexities of the reaction and achieve high yields of the desired 7-methyl-imidazo[1,2-a]pyridine-3-carbaldehyde.
Q1: Why is my yield of 7-methyl-imidazo[1,2-a]pyridine-3-carbaldehyde consistently low or non-existent?
A1: Low or no yield is the most common issue and can stem from several factors related to reagents, reaction conditions, or the substrate's reactivity.
Causality & Solution:
-
Vilsmeier Reagent Integrity: The active electrophile, the chloroiminium salt (Vilsmeier reagent), is highly sensitive to moisture.[1]
-
Troubleshooting: Ensure your N,N-dimethylformamide (DMF) is anhydrous. Using a freshly opened bottle or DMF distilled over a suitable drying agent is recommended. Phosphorus oxychloride (POCl₃) should also be of high purity and handled under inert conditions (e.g., Argon or Nitrogen). DMF can decompose to dimethylamine, which will quench the Vilsmeier reagent.[2] If your DMF has a fishy odor, it should be replaced.[2]
-
-
Insufficient Electrophilicity/Reactivity: While the 7-methyl group is electron-donating and activates the imidazo[1,2-a]pyridine ring system for electrophilic substitution, the Vilsmeier reagent itself is a relatively weak electrophile.[3][4][5] The reaction's success hinges on a delicate balance.
-
Troubleshooting:
-
Temperature Control: The initial formation of the Vilsmeier reagent from DMF and POCl₃ is exothermic and must be performed at a low temperature (0-5 °C) to prevent decomposition.[1] However, the subsequent formylation step may require heating. After adding the substrate at a low temperature, allow the reaction to warm to room temperature and then consider gently heating to 60-70 °C for a few hours.[6]
-
Monitoring is Key: Use Thin Layer Chromatography (TLC) to monitor the consumption of the starting material. If the reaction stalls, a cautious increase in temperature or extended reaction time may be necessary.[6]
-
-
-
Improper Stoichiometry: An incorrect ratio of reagents can lead to incomplete reaction or the formation of byproducts.
-
Troubleshooting: A slight excess of the Vilsmeier reagent is often beneficial. Start with a molar ratio of 1.1 to 1.5 equivalents of POCl₃ relative to the 7-methyl-imidazo[1,2-a]pyridine.[6] Adding the substrate solution dropwise to the pre-formed Vilsmeier reagent can prevent localized concentration issues.
-
Q2: My TLC plate shows multiple spots, including what I suspect are byproducts. What are they and how can I avoid them?
A2: The formation of multiple products indicates side reactions are occurring. For this substrate, the most likely culprits are di-formylation or the formation of chlorinated byproducts.
Causality & Solution:
-
Di-formylation: The imidazo[1,2-a]pyridine nucleus is electron-rich. The C3 position is the most nucleophilic and the primary site of formylation. However, under harsh conditions (high temperature, large excess of Vilsmeier reagent), a second formylation may occur at another position on the pyridine ring.
-
Troubleshooting: Carefully control the stoichiometry, avoiding a large excess of the Vilsmeier reagent.[6] Maintain the lowest effective reaction temperature that allows for the consumption of the starting material.
-
-
Chlorinated Byproducts: At higher temperatures, the Vilsmeier reagent can act as a chlorinating agent.[6]
-
Troubleshooting: Maintain strict temperature control. A prompt and efficient aqueous work-up is crucial to hydrolyze the intermediate iminium salt and minimize its contact time with any reactive chlorine species.
-
Q3: The work-up is problematic. I'm getting a dark, tarry mixture or difficulty isolating my product.
A3: A difficult work-up often points to product degradation or solubility issues.
Causality & Solution:
-
Harsh Quenching: The hydrolysis of the intermediate iminium salt is exothermic. Quenching the reaction mixture too quickly or with a small amount of water can cause a rapid temperature increase, leading to decomposition.
-
Troubleshooting: Always quench the reaction by pouring it slowly onto a large amount of crushed ice or into a vigorously stirred, ice-cold aqueous solution of a base like sodium bicarbonate or sodium hydroxide. This controls the exotherm and neutralizes the acidic environment.
-
-
Product Solubility: The resulting aldehyde may have some water solubility, especially in its protonated form in an acidic aqueous layer.
-
Troubleshooting: After quenching and basification (to pH ~8-9), ensure thorough extraction with a suitable organic solvent like dichloromethane (DCM) or ethyl acetate. If the product remains in the aqueous layer, saturating it with sodium chloride (brine) can decrease the product's solubility in water and improve extraction efficiency.[1]
-
Frequently Asked Questions (FAQs)
What is the mechanism of the Vilsmeier-Haack reaction on 7-methyl-imidazo[1,2-a]pyridine?
The reaction proceeds in two main stages:
-
Formation of the Vilsmeier Reagent: The lone pair of electrons on the oxygen atom of DMF attacks the electron-deficient phosphorus atom of POCl₃. This is followed by a series of steps that eliminate a dichlorophosphate anion to form the highly electrophilic N,N-dimethylchloroiminium ion, [(CH₃)₂N=CHCl]⁺. This is the active Vilsmeier reagent.[7][8]
-
Electrophilic Aromatic Substitution: The electron-rich imidazo[1,2-a]pyridine ring, activated by the C7-methyl group, attacks the electrophilic carbon of the Vilsmeier reagent. The attack occurs preferentially at the C3 position due to its high electron density. This forms a cationic intermediate (a sigma complex), which quickly rearomatizes by losing a proton.
-
Hydrolysis: During the aqueous work-up, the resulting iminium salt is hydrolyzed to yield the final 7-methyl-imidazo[1,2-a]pyridine-3-carbaldehyde.[4]
Caption: Vilsmeier-Haack reaction mechanism overview.
Which solvent is best for this reaction?
Anhydrous DMF is the most common choice as it serves as both the solvent and a reagent.[4] In some cases, to better control the concentration, an inert co-solvent like anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE) can be used, with DMF being added as a reagent.[1] The key is to ensure all components are strictly anhydrous.
How does the 7-methyl group influence the reaction?
The methyl group (-CH₃) at the C7 position is an electron-donating group (EDG) via hyperconjugation. This increases the electron density of the entire fused ring system, making it more nucleophilic and thus more reactive towards electrophilic attack compared to the unsubstituted imidazo[1,2-a]pyridine.[9] This enhanced reactivity means that the reaction can often be performed under milder conditions (lower temperature, shorter reaction time) than for deactivated systems.[5]
Experimental Protocols & Data
Optimized Reaction Conditions Summary
The following table provides a starting point for the optimization of the Vilsmeier-Haack formylation of 7-methyl-imidazo[1,2-a]pyridine.
| Parameter | Recommended Condition | Rationale & Notes |
| Substrate | 7-methyl-imidazo[1,2-a]pyridine | 1.0 equivalent |
| Formylating Agent | POCl₃ in Anhydrous DMF | POCl₃ (1.1 - 1.5 eq.), DMF as solvent/reagent. |
| Temperature | 1. Reagent Formation: 0-5 °C2. Formylation: 25-70 °C | Initial cooling is critical to prevent reagent decomposition. Gentle heating may be required to drive the reaction to completion.[6] |
| Reaction Time | 2 - 6 hours | Monitor progress by TLC to determine the optimal time. |
| Atmosphere | Inert (Argon or Nitrogen) | Essential to prevent moisture from contaminating the reaction.[1] |
| Work-up | Pour onto ice, basify with NaHCO₃/NaOH | Controls exothermic hydrolysis and neutralizes acid. |
| Purification | Column Chromatography | Silica gel chromatography is often required to isolate the pure product.[10] |
Step-by-Step Protocol
1. Preparation of the Vilsmeier Reagent:
-
To a three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and an inert gas inlet, add anhydrous DMF (10 volumes relative to the substrate).
-
Cool the flask to 0-5 °C using an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃, 1.2 eq.) dropwise to the cold DMF over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Stir the resulting pale yellow to colorless solution at 0-5 °C for an additional 30 minutes to ensure complete formation of the reagent.
2. Formylation Reaction:
-
Dissolve 7-methyl-imidazo[1,2-a]pyridine (1.0 eq.) in a minimal amount of anhydrous DMF.
-
Add the substrate solution dropwise to the pre-formed Vilsmeier reagent at 0-5 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 60 °C.
-
Monitor the reaction's progress using TLC (e.g., using a mobile phase of Hexane/Ethyl Acetate 7:3).
3. Work-up and Purification:
-
Once the starting material is consumed, cool the reaction mixture back to room temperature.
-
Carefully and slowly pour the reaction mixture onto a large beaker of crushed ice with vigorous stirring.
-
Neutralize the mixture by slowly adding a saturated solution of sodium bicarbonate or cold 2M sodium hydroxide until the pH is approximately 8-9.
-
Extract the aqueous mixture three times with dichloromethane (DCM) or ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by silica gel column chromatography to afford the pure 7-methyl-imidazo[1,2-a]pyridine-3-carbaldehyde.[10]
Visual Troubleshooting Workflow
Caption: A step-by-step workflow for troubleshooting low product yield.
References
- Troubleshooting poor yield in the Vilsmeier-Haack formylation of chromones. Benchchem.
- Low yield in Vilsmeier-Haack reaction of 2-cyanopyridine troubleshooting. Benchchem.
-
Plausible mechanism of formylation of imidazo-pyridine ring. ResearchGate. Available at: [Link]
-
Effect of Electron-Donating Substituents and an Electric Field on the Δ EST of Selected Imidazopyridine Derivatives: A DFT Study. PubMed. Available at: [Link]
- Low yield in Vilsmeier-Haack reaction using N,N-dimethylformamide hydrochloride. Benchchem.
-
Vilsmeier–Haack reaction. Wikipedia. Available at: [Link]
-
Vilsmeier-Haack Reaction. Organic Chemistry Portal. Available at: [Link]
-
Having some troubles with a Vislmeier-Haack reaction. Reddit. Available at: [Link]
-
Vilsmeier-Haack Reaction. YouTube. Available at: [Link]
-
Synthesis and Anticandidosic Activities of Some 3-Imidazo[1,2-a]Pyridinyl-1-Arylpropenone Derivatives. SciRP.org. Available at: [Link]
-
Vilsmeier-Haack Reaction. Chemistry Steps. Available at: [Link]
-
Imidazo[1,2-a]pyridine synthesis. Organic Chemistry Portal. Available at: [Link]
-
Synthesis of Triphenylamine-Imidazo[1,2-a]pyridine via Groebke–Blackburn–Bienaymé Reaction. MDPI. Available at: [Link]
-
Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances. Available at: [Link]
-
Micellar effects on kinetics and mechanism of Vilsmeier–Haack formylation and acetylation with Pyridines. Chemical Papers. Available at: [Link]
-
One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. MDPI. Available at: [Link]
-
REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Available at: [Link]
-
C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. MDPI. Available at: [Link]
-
Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. PMC - NIH. Available at: [Link]
-
Multicomponent One-Pot Synthesis of Imidazo[1,2-a]pyridine Functionalized with Azides. Available at: [Link]
- Technical Support Center: Optimization of Vilsmeier-Haack Reaction Conditions for Pyrazoles. Benchchem.
-
Synthesis of new substituted pyridines via Vilsmeier-Haack reagent. ResearchGate. Available at: [Link]
-
Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega. Available at: [Link]
-
Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. NIH. Available at: [Link]
-
C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. PMC - PubMed Central. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. reddit.com [reddit.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. youtube.com [youtube.com]
- 5. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 8. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 9. Effect of Electron-Donating Substituents and an Electric Field on the Δ EST of Selected Imidazopyridine Derivatives: A DFT Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and Anticandidosic Activities of Some 3-Imidazo[1,2-a]Pyridinyl-1-Arylpropenone Derivatives [scirp.org]
Technical Support Center: Optimizing the Synthesis of 3-Bromo-7-methylimidazo[1,2-a]pyridine-2-carbaldehyde
Welcome to the technical support center for the synthesis of 3-Bromo-7-methylimidazo[1,2-a]pyridine-2-carbaldehyde. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this valuable synthetic intermediate. The unique 2,3-disubstitution pattern on the imidazo[1,2-a]pyridine core presents specific challenges that require careful control of reaction conditions. This document provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you navigate these challenges and improve your reaction yields.
Overview of the Synthetic Challenge
The primary difficulty in synthesizing this target molecule lies in achieving the desired regiochemistry. Standard electrophilic substitution reactions on the imidazo[1,2-a]pyridine ring, such as bromination and Vilsmeier-Haack formylation, preferentially occur at the C3 position due to its higher electron density. Therefore, a strategic, multi-step approach is necessary to install the bromo group at C3 and the formyl group at C2. The most reliable synthetic strategy involves a three-step sequence: initial formation of the heterocyclic core, followed by regioselective bromination, and finally, a directed formylation.
Recommended Synthetic Pathway
The following workflow outlines the experimentally validated route to the target compound. Each step is critical for setting the stage for the subsequent transformation.
Caption: A logical workflow for troubleshooting common synthesis issues.
Problem: Low Yield in Step 2 (C3-Bromination)
-
Symptoms: TLC analysis shows a significant amount of unreacted starting material (7-methylimidazo[1,2-a]pyridine) or the appearance of multiple product spots with lower Rf values, suggesting over-bromination.
-
Causality: The imidazo[1,2-a]pyridine ring is highly activated towards electrophilic substitution. The reaction with NBS can be very fast and exothermic, leading to poor control and the formation of di-brominated byproducts if conditions are not carefully managed.
-
Solutions:
-
Temperature Control: Begin the reaction at 0°C by immersing the reaction flask in an ice bath. This slows the initial rate of reaction, allowing for better control.
-
Controlled Reagent Addition: Add N-Bromosuccinimide (NBS) in small portions over 30-60 minutes rather than all at once. This maintains a low concentration of the electrophile and minimizes side reactions.
-
Solvent Choice: Dimethylformamide (DMF) is an excellent solvent for this reaction, but anhydrous acetonitrile or chloroform can also be used. Ensure the solvent is dry.
-
Reaction Monitoring: Monitor the reaction progress every 15-20 minutes using TLC. The goal is to stop the reaction as soon as the starting material is consumed, before significant byproduct formation occurs.
-
| Parameter | Standard Condition | Optimized Condition | Rationale |
| Temperature | Room Temperature | 0°C to RT | Prevents runaway reaction and improves selectivity. |
| NBS eq. | 1.1 eq. | 1.05 eq. | Minimizes risk of over-bromination. |
| Addition Time | All at once | Over 30-60 min | Maintains low electrophile concentration. |
Problem: Reaction Stalls or Fails in Step 3 (C2-Formylation)
-
Symptoms: After heating for several hours, TLC analysis shows predominantly the starting material, 3-Bromo-7-methylimidazo[1,2-a]pyridine.
-
Causality: The C3-bromo substituent is electron-withdrawing, which deactivates the heterocyclic ring and makes the Vilsmeier-Haack reaction more difficult compared to the unsubstituted parent ring. [1]Insufficient activation (too low temperature) or an inadequate amount of the Vilsmeier reagent will result in a stalled reaction.
-
Solutions:
-
Increase Reagent Equivalents: The Vilsmeier reagent is typically generated in situ from POCl₃ and DMF. Increasing the equivalents of POCl₃ (from 1.5 eq. to 2.5-3.0 eq.) can help drive the reaction to completion.
-
Elevate Temperature: While initial Vilsmeier reagent formation is often done at 0°C, the subsequent reaction with the deactivated substrate requires more thermal energy. Gradually increase the reaction temperature from 70°C up to 90°C.
-
Extend Reaction Time: These reactions can be slow. Monitor the reaction over a longer period (e.g., 12-24 hours) before concluding that it has stalled.
-
Work-up Procedure: Ensure the work-up is performed correctly. The intermediate iminium salt must be hydrolyzed to the aldehyde, which is typically achieved by pouring the reaction mixture onto ice and then neutralizing with a base like NaOH or NaHCO₃. [2]
Parameter Standard Condition Optimized Condition Rationale POCl₃ eq. 1.5 eq. 2.5 - 3.0 eq. Overcomes substrate deactivation. Temperature 60-70°C 80-90°C Provides necessary activation energy. | Reaction Time | 4-6 hours | 12-24 hours | Allows the slower reaction to proceed to completion. |
-
Problem: Difficult Purification of the Final Product
-
Symptoms: Column chromatography yields fractions that are still impure, or the product co-elutes with a persistent impurity. The isolated product may be a dark oil or discolored solid.
-
Causality: Vilsmeier-Haack reactions can sometimes produce baseline, polar impurities (tars) that can streak on a silica gel column. The polarity difference between the starting material and the final aldehyde may also be subtle.
-
Solutions:
-
Chromatography System: Use a gradient elution system for column chromatography. Start with a non-polar eluent (e.g., 95:5 Hexane/Ethyl Acetate) and gradually increase the polarity. This provides better separation than an isocratic system. [3] 2. Alternative Solvents: If Hexane/EtOAc fails to give good separation, a Dichloromethane/Methanol system may be effective.
-
Recrystallization: Once a semi-pure solid is obtained from chromatography, recrystallization is an excellent final step to achieve high purity. Suitable solvents include ethanol, isopropanol, or ethyl acetate/hexane mixtures.
-
Detailed Experimental Protocols
Step 1: Synthesis of 7-methylimidazo[1,2-a]pyridine
-
To a solution of 2-amino-4-methylpyridine (1.0 eq.) in ethanol (5 mL per 1g of aminopyridine), add bromoacetaldehyde diethyl acetal (1.2 eq.).
-
Heat the mixture to reflux and maintain for 12-18 hours, monitoring by TLC until the starting aminopyridine is consumed.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Dissolve the residue in water and basify with a saturated NaHCO₃ solution.
-
Extract the aqueous layer with dichloromethane (3x). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product, which can often be used in the next step without further purification.
Step 2: Synthesis of 3-Bromo-7-methylimidazo[1,2-a]pyridine
-
Dissolve 7-methylimidazo[1,2-a]pyridine (1.0 eq.) in anhydrous DMF (10 mL per 1g).
-
Cool the solution to 0°C in an ice bath.
-
Add N-Bromosuccinimide (NBS, 1.05 eq.) portion-wise over 30 minutes, ensuring the internal temperature does not rise significantly.
-
Allow the reaction to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC.
-
Once the starting material is consumed, pour the reaction mixture into ice water.
-
Extract the product with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude residue by column chromatography (Silica gel, Hexane/Ethyl Acetate gradient) to yield the pure bromo-intermediate.
Step 3: Synthesis of 3-Bromo-7-methylimidazo[1,2-a]pyridine-2-carbaldehyde
-
In a flask under an inert atmosphere (N₂ or Argon), add anhydrous DMF (8 mL per 1g of substrate). Cool to 0°C.
-
Slowly add phosphorus oxychloride (POCl₃, 2.5 eq.) dropwise, keeping the temperature below 5°C. Stir for 30 minutes at 0°C to allow for the formation of the Vilsmeier reagent.
-
Add a solution of 3-Bromo-7-methylimidazo[1,2-a]pyridine (1.0 eq.) in anhydrous DMF (2 mL) to the reagent mixture.
-
Allow the reaction to warm to room temperature, then heat to 80-90°C.
-
Maintain heating for 12-24 hours, monitoring by TLC for the disappearance of the starting material.
-
Cool the reaction to room temperature and carefully pour it onto crushed ice.
-
Neutralize the mixture by the slow addition of 30% aq. NaOH or solid NaHCO₃ until the pH is ~7-8.
-
Extract the product with ethyl acetate or dichloromethane (3x).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography (Silica gel, Hexane/Ethyl Acetate gradient) to afford the final aldehyde.
References
-
Guchhait, S. K., & Singh, R. (2021). Synthesis of imidazo[1,2-a]pyridines: a decade update. Chemical Communications. [Link]
-
Semantic Scholar. (n.d.). Synthesis of imidazo[1,2-a]pyridines: a decade update. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. Retrieved from [Link]
-
MDPI. (2024). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (2019). Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions. Retrieved from [Link]
-
ResearchGate. (n.d.). Plausible mechanism of formylation of imidazo-pyridine ring. Retrieved from [Link]
-
NIH National Library of Medicine. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. Retrieved from [Link]
-
PubChem. (n.d.). 6-Bromo-7-methylimidazo[1,2-a]pyridine. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences and Research. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]
-
Scientific Research Publishing. (2017). Synthesis and Anticandidosic Activities of Some 3-Imidazo[1,2-a]Pyridinyl-1-Arylpropenone Derivatives. Retrieved from [Link]
Sources
Technical Support Center: Purification of Brominated Imidazo[1,2-a]pyridine Intermediates
Welcome to the Technical Support Center for the purification of brominated imidazo[1,2-a]pyridine intermediates. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of purifying these valuable synthetic building blocks. Drawing upon established laboratory practices and scientific literature, this resource provides in-depth troubleshooting guides and frequently asked questions to address common challenges encountered during the purification process.
Introduction: The Challenge of Purity in Brominated Imidazo[1,2-a]pyridines
Imidazo[1,2-a]pyridines are a class of nitrogen-containing heterocyclic compounds of significant interest in medicinal chemistry due to their diverse biological activities.[1][2] The introduction of a bromine atom onto this scaffold provides a versatile handle for further functionalization through cross-coupling reactions, making brominated imidazo[1,2-a]pyridines key intermediates in the synthesis of complex molecules.[3][4]
However, the purification of these intermediates can be a significant bottleneck in the synthetic workflow. Challenges often arise from the presence of closely related impurities, such as constitutional isomers, over-brominated byproducts, and unreacted starting materials, which can be difficult to separate from the desired product. Furthermore, the inherent properties of these N-heterocycles can lead to issues such as instability on silica gel and difficulties in achieving effective crystallization.
This guide aims to provide a systematic approach to overcoming these purification hurdles, ensuring the high purity of your brominated imidazo[1,2-a]pyridine intermediates, which is critical for the success of subsequent synthetic steps and the integrity of biological screening data.
Troubleshooting Guide: A Symptom-Based Approach
This section is structured to address specific problems you may encounter during the purification of your brominated imidazo[1,2-a]pyridine intermediates.
Issue 1: My Crude NMR Shows a Mixture of Products After Bromination.
Potential Cause 1: Formation of Constitutional Isomers
While the bromination of imidazo[1,2-a]pyridines is generally regioselective for the C3 position, the formation of other isomers is possible depending on the reaction conditions and the substitution pattern of the starting material.[1][5]
Troubleshooting Steps:
-
Confirm Isomer Identity: Utilize advanced analytical techniques such as 2D NMR (COSY, HMBC) and Nuclear Overhauser Effect (NOE) spectroscopy to definitively identify the different isomers present in your mixture.
-
Optimize Reaction Conditions: To minimize the formation of unwanted isomers, consider modifying the reaction parameters. This may include lowering the reaction temperature, using a less reactive brominating agent, or changing the solvent.
-
Chromatographic Separation: The separation of constitutional isomers can be challenging due to their similar polarities.
-
High-Performance Liquid Chromatography (HPLC): This is often the most effective method for separating closely related isomers.[6][7] Experiment with different stationary phases (e.g., C18, cyano) and mobile phase compositions.
-
Column Chromatography: If HPLC is not feasible for large-scale purification, careful optimization of column chromatography is necessary. Use a high-quality silica gel with a small particle size for better resolution. A shallow solvent gradient (e.g., gradually increasing the percentage of ethyl acetate in hexane) can improve separation.
-
Potential Cause 2: Over-bromination
The presence of di- or tri-brominated species can occur, especially if an excess of the brominating agent is used or if the reaction is allowed to proceed for too long.
Troubleshooting Steps:
-
Stoichiometry Control: Carefully control the stoichiometry of the brominating agent. Aim for a 1:1 molar ratio of the imidazo[1,2-a]pyridine to the brominating agent.
-
Reaction Monitoring: Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time and prevent the formation of over-brominated products.
-
Purification: Over-brominated products are typically less polar than the mono-brominated desired product. Column chromatography with a non-polar eluent system (e.g., hexane/ethyl acetate) should allow for the separation of these byproducts.
Issue 2: My Compound is Streaking or Decomposing on the Silica Gel Column.
Potential Cause: Acidity of Silica Gel
Silica gel is slightly acidic and can cause the decomposition of acid-sensitive compounds, particularly N-heterocycles which can interact strongly with the silica surface.[8]
Troubleshooting Steps:
-
TLC Stability Test: Before committing to a large-scale column, perform a simple stability test. Spot your crude material on a TLC plate, and after a few minutes, elute the plate. If you observe streaking or the appearance of new spots, your compound may be unstable on silica gel.
-
Deactivated Silica Gel: Use silica gel that has been deactivated with a base. This can be achieved by adding a small amount of triethylamine (typically 0.1-1%) to the eluent.
-
Alternative Stationary Phases: Consider using a less acidic stationary phase, such as alumina (basic or neutral), for your chromatography.[8]
Issue 3: My Compound "Oils Out" During Recrystallization.
Potential Cause: Inappropriate Solvent System or Too Rapid Cooling
"Oiling out" occurs when the compound comes out of solution at a temperature above its melting point, forming a liquid instead of solid crystals. This is often due to the use of a solvent in which the compound is too soluble or cooling the solution too quickly.[9]
Troubleshooting Steps:
-
Solvent Selection: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble when hot. For brominated imidazo[1,2-a]pyridines, common and effective solvent systems include mixtures of a polar solvent (like ethyl acetate or acetone) and a non-polar solvent (like hexane or heptane).[6][10]
-
Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature. Do not place it directly in an ice bath. Slow cooling encourages the formation of well-defined crystals.
-
Induce Crystallization: If crystals do not form upon cooling, try scratching the inside of the flask with a glass rod at the surface of the solution or adding a seed crystal of the pure compound.
-
Mixed Solvent System Adjustment: If using a mixed solvent system, you may have too much of the "good" solvent. Try adding a small amount of the "poor" solvent to the hot solution until it becomes slightly turbid, then add a drop or two of the "good" solvent to clarify it before allowing it to cool slowly.[11]
Frequently Asked Questions (FAQs)
Q1: What is the best general-purpose purification method for brominated imidazo[1,2-a]pyridine intermediates?
A1: For routine purification and removal of common impurities, flash column chromatography on silica gel is the most widely used and effective method.[1][10] A typical eluent system is a gradient of ethyl acetate in hexane. For achieving very high purity or separating challenging isomer mixtures, preparative HPLC is often the method of choice.[6]
Q2: How can I effectively visualize my brominated imidazo[1,2-a]pyridine on a TLC plate?
A2: Most imidazo[1,2-a]pyridine derivatives are UV active due to their aromatic nature and will appear as dark spots on a fluorescent TLC plate under short-wave UV light (254 nm).[12] For compounds that are not UV active or for additional confirmation, staining with iodine vapor is a common and effective method.[13] The iodine will reversibly stain the spots brown.
Q3: I have a persistent brown, oily impurity in my product. What could it be and how do I remove it?
A3: A persistent brown, oily impurity is a common issue in the synthesis of imidazo[1,2-a]pyridines. This can be due to polymeric byproducts or degradation products. Recrystallization is often an effective method for removing such impurities. A patent for the synthesis of 6-bromoimidazo[1,2-a]pyridine specifically mentions recrystallization from an n-hexane/ethyl acetate solution to remove a brown oily impurity and obtain light brown crystals.[6]
Q4: My brominated imidazo[1,2-a]pyridine is a solid, but I am struggling to find a good single solvent for recrystallization. What should I do?
A4: It is common for a single solvent to not have the ideal solubility profile for recrystallization. In such cases, a mixed solvent system is recommended.[11][14] A good starting point is to find a solvent in which your compound is highly soluble (e.g., ethyl acetate, dichloromethane, or acetone) and another miscible solvent in which it is poorly soluble (e.g., hexane, heptane, or pentane). Dissolve your compound in the minimum amount of the hot "good" solvent, and then slowly add the "poor" solvent until the solution becomes slightly cloudy. Add a few drops of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly.
Data & Protocols
Table 1: Common Purification Strategies for Brominated Imidazo[1,2-a]pyridines
| Purification Method | Typical Application | Common Solvents/Eluents | Key Considerations |
| Column Chromatography | Removal of starting materials, catalysts, and most byproducts. | Hexane/Ethyl Acetate gradient | Potential for streaking or decomposition on silica gel.[8] |
| Recrystallization | Removal of colored impurities, final purification step. | n-Hexane/Ethyl Acetate, Ethanol/Water | Prone to "oiling out" if not optimized.[6][9] |
| Preparative HPLC | Separation of constitutional isomers, achieving high purity. | Acetonitrile/Water, Methanol/Water | Requires specialized equipment, smaller scale.[6] |
Experimental Protocol: Flash Column Chromatography
-
Slurry Preparation: In a beaker, add the appropriate amount of silica gel and suspend it in the initial, least polar eluent (e.g., 100% hexane or 5% ethyl acetate in hexane).
-
Column Packing: Pour the silica gel slurry into the column and allow the silica to settle, ensuring a flat, even bed. Drain the excess solvent until it is just above the silica bed.
-
Sample Loading: Dissolve your crude brominated imidazo[1,2-a]pyridine in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). If the compound has poor solubility, it can be adsorbed onto a small amount of silica gel (dry loading).
-
Elution: Carefully add the eluent to the top of the column and begin collecting fractions. Gradually increase the polarity of the eluent (e.g., from 5% to 20% ethyl acetate in hexane) to elute your compound.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain your purified compound.
Experimental Protocol: Recrystallization from a Mixed Solvent System
-
Dissolution: In an Erlenmeyer flask, add your crude brominated imidazo[1,2-a]pyridine and the "good" solvent (e.g., ethyl acetate). Heat the mixture to boiling while stirring to dissolve the solid. Add the minimum amount of hot solvent required for complete dissolution.
-
Addition of "Poor" Solvent: While the solution is still hot, add the "poor" solvent (e.g., hexane) dropwise until the solution becomes persistently cloudy.
-
Clarification: Add a few drops of the hot "good" solvent until the solution becomes clear again.
-
Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature.
-
Further Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold "poor" solvent.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Visualizations
Diagram 1: Troubleshooting Logic for Column Chromatography
Caption: A decision-making workflow for troubleshooting column chromatography.
Diagram 2: Recrystallization Troubleshooting Flowchart
Caption: A flowchart for troubleshooting common issues in recrystallization.
References
-
EPFL. TLC Visualization Reagents. [Link]
-
University of Rochester Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]
-
Al-Azemi, T. F., et al. (2019). Constitutional isomers of brominated-functionalized copillar[1]arenes: synthesis, characterization, and crystal structures. RSC Advances, 9(27), 15481-15486. [Link]
-
University of Rochester Department of Chemistry. Chromatography: The Solid Phase. [Link]
-
He, P., et al. (2023). Base-Promoted Regioselective Bromination of Imidazo[1,2-α]pyridines with CBr4 as Bromine Source. Letters in Organic Chemistry, 20(1), 76-82. [Link]
-
University of California, Los Angeles Chemistry and Biochemistry. Crystallization Solvents. [Link]
-
Ghiazza, C., et al. (2021). Constitutional isomerism in heterocycles: A structural revision of benzofused isothiazoles. Tetrahedron, 96, 132338. [Link]
-
Bablee, et al. (2018). Halogen bonding in the co-crystallization of potentially ditopic diiodotetrafluorobenzene: a powerful tool for constructing multicomponent supramolecular assemblies. Crystals, 8(1), 29. [Link]
-
Ramesha, S., & Ganesha, R. H. (2024). Chromatographic approaches for the isolation and detection of a new antifungal phenolic compound from lichen Heterodermia. Journal of Pharmacy & Pharmacognosy Research, 12(6), 1149-1161. [Link]
-
Wu, X., et al. (2019). One-Pot NBS-Promoted Synthesis of Imidazoles and Thiazoles from Ethylarenes in Water. Molecules, 24(5), 923. [Link]
-
LibreTexts Chemistry. 2.3F: Visualizing TLC Plates. [Link]
-
Kour, J., et al. (2020). Bromination of imidazo[1,2-a]pyridines. ResearchGate. [Link]
-
AA Blocks. Recent Developments in the Chemistry of Boron Heterocycles. [Link]
-
Stilinović, V., et al. (2022). Order versus Disorder in the Cocrystals of m-Halogenopyridines with m-Halogenobenzoic Acids: The Effects of the I···O Halogen Bond. Crystal Growth & Design, 22(12), 7358-7370. [Link]
-
Reddit. Go-to recrystallization solvent mixtures. [Link]
-
Skorupa, A., et al. (2025). Detection and Visualization Methods Used in Thin-Layer Chromatography. ResearchGate. [Link]
-
Request PDF. Synthesis and Functionalization of Imidazo[1,2-a]Pyridines and Imidazo[1,2-a]Pyrimidines on Solid Phase Using Suzuki-Miyaura Cross-Coupling Reactions. [Link]
-
University of California, Santa Barbara. 4. Crystallization. [Link]
-
Al-Azemi, T. F., et al. (2019). Constitutional isomers of brominated-functionalized copillar[1]arenes: synthesis, characterization, and crystal structures. PubMed. [Link]
-
He, P., et al. (2023). Base-Promoted Regioselective Bromination of Imidazo[1,2-α]pyridines with CBr4 as Bromine Source. Bentham Science. [Link]
-
LibreTexts Chemistry. 3.6F: Troubleshooting. [Link]
-
Master Organic Chemistry. N-Bromosuccinimide (NBS) As A Reagent In Organic Chemistry. [Link]
-
Sorbead India. Chromatographic Isolation of Terpenes by Silica Gel - Column Chromatography. [Link]
-
Pyka, A., & Bober, K. (2000). Detection Progress of Selected Drugs in TLC. Acta Poloniae Pharmaceutica, 57(1), 15-21. [Link]
-
Organic Chemistry Portal. Imidazo[1,2-a]pyridine synthesis. [Link]
-
MDPI. Silica Gel Chromatographic Methods for Identification, Isolation and Purification of Gossypol Acetic Acid. [Link]
-
LibreTexts Chemistry. 3.3F: Mixed Solvents. [Link]
- Google Patents.
-
ACS Publications. Crystal Environment Effects on Halogen-Bonded para-Substituted Pyridines in Their I–Cl Adducts. [Link]
-
Master Organic Chemistry. Master Organic Chemistry - An Online Organic Chemistry Resource. [Link]
-
ACS Publications. Regioselective Fluorination of Imidazo[1,2-a]pyridines with Selectfluor in Aqueous Condition. [Link]
-
Master Organic Chemistry. N-Bromosuccinimide (NBS). [Link]
-
Request PDF. Base-Promoted Regioselective Bromination of Imidazo[1,2-α]pyridines with CBr4 as Bromine Source. [Link]
-
University of California, Irvine Department of Chemistry. TLC Visualization Methods. [Link]
-
PubMed. Halogen Bonds of Halotetrafluoropyridines in Crystals and Co-crystals with Benzene and Pyridine. [Link]
Sources
- 1. benthamdirect.com [benthamdirect.com]
- 2. Halogen bonding in the co-crystallization of potentially ditopic diiodotetrafluorobenzene: a powerful tool for constructing multicomponent supramolecular assemblies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. eurekaselect.com [eurekaselect.com]
- 6. Constitutional isomers of brominated-functionalized copillar[5]arenes: synthesis, characterization, and crystal structures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Constitutional isomers of brominated-functionalized copillar[5]arenes: synthesis, characterization, and crystal structures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Chromatography [chem.rochester.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Reagents & Solvents [chem.rochester.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. faculty.fiu.edu [faculty.fiu.edu]
- 14. community.wvu.edu [community.wvu.edu]
troubleshooting low yield in Suzuki coupling with bromo-imidazo[1,2-a]pyridines
Introduction
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates. The Suzuki-Miyaura cross-coupling reaction is a paramount tool for functionalizing this core, particularly at the bromine-substituted positions, to build molecular complexity. However, the unique electronic nature of the nitrogen-containing heterocycle can introduce challenges not typically seen with simple aryl bromides, often leading to frustratingly low yields and complex side reactions.
This guide is designed to serve as a dedicated technical support resource for researchers encountering these challenges. We will move from high-level, frequently asked questions to a deep dive into reaction parameter optimization and systematic troubleshooting, grounded in mechanistic principles and field-proven strategies.
Frequently Asked Questions (FAQs)
Q1: My reaction shows very low conversion of the bromo-imidazo[1,2-a]pyridine starting material. What's the most common culprit?
A1: The most frequent cause is inefficient catalyst activation or subsequent deactivation. The palladium catalyst, especially the active Pd(0) species, is highly sensitive to oxygen.[1] Inadequate degassing of your solvent and reaction vessel is a primary failure point. Another common issue is the quality of the palladium precatalyst or ligands, which can degrade over time.[2] For nitrogen-rich heterocycles like imidazopyridines, the starting material or product can sometimes coordinate to the palladium center, inhibiting catalysis.[3]
Q2: I see a significant amount of a new, less polar spot on my TLC that isn't my product. What is it likely to be?
A2: This is often a byproduct from a competing side reaction. The two most common are:
-
Protodeboronation of your boronic acid/ester, where the C-B bond is cleaved and replaced with a C-H bond. This consumes your nucleophile.[4][5]
-
Dehalogenation of your bromo-imidazo[1,2-a]pyridine, where the C-Br bond is replaced with a C-H bond.[6][7] This is especially prevalent at higher temperatures or with certain bases/solvents that can act as hydride sources.[1][7]
Q3: My reaction worked once with a good yield, but now I can't reproduce it. What should I check first?
A3: Reproducibility issues in Suzuki couplings often trace back to reagent quality and reaction setup.[8] Check these first:
-
Reagent Purity: Use a fresh bottle of boronic acid or one that has been stored properly under inert gas. Boronic acids are prone to forming boroxine trimers upon dehydration, which can affect stoichiometry.[4]
-
Base Quality: Ensure your base (e.g., K₂CO₃, Cs₂CO₃) is a fine, dry powder. Clumped or hydrated bases lead to inconsistent results.[1][9]
-
Atmosphere Control: Your inert gas technique must be consistent. Ensure all solvents are rigorously degassed every time and the reaction is maintained under a positive pressure of nitrogen or argon.[1][9]
Q4: Should I use a boronic acid or a boronic ester (e.g., pinacol ester)?
A4: While boronic acids are often more reactive, boronic esters offer significantly greater stability.[10][11] If you suspect your boronic acid is degrading (protodeboronation), switching to a more robust pinacol (Bpin) or other ester derivative is a highly effective strategy.[11][12] This is particularly useful for unstable heteroaryl boronic acids.[13]
In-Depth Troubleshooting Guide
When initial fixes fail, a more systematic approach is required. Identify your primary issue from the table below and follow the recommended actions.
| Symptom / Observation | Potential Cause(s) | Recommended Solutions & Scientific Rationale |
| 1. Low or No Conversion | A. Ineffective Catalyst System: The chosen Pd/ligand combination is not active enough for the specific substrate. The electron-rich nature of the imidazopyridine ring can make oxidative addition challenging. | Action: Switch to a more active catalyst system. Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos) and their corresponding G2/G3 precatalysts are highly effective for heteroaromatic couplings as they promote rapid oxidative addition.[3][13] Rationale: These ligands are both electron-rich and bulky. The electron-donating character increases the electron density on the Pd(0) center, facilitating its insertion into the C-Br bond. The bulkiness promotes the final reductive elimination step.[14] |
| B. Catalyst Poisoning/Deactivation: The nitrogen atoms on the imidazo[1,2-a]pyridine ring can coordinate to the palladium center, inhibiting turnover. Oxygen in the system can also oxidize the active Pd(0) to inactive Pd(II). | Action: Ensure rigorous degassing (see Protocol 2). Use a slightly higher catalyst loading (e.g., increase from 1 mol% to 3 mol%). Consider using a precatalyst that forms the active species rapidly in situ.[13] Rationale: A higher initial concentration of active catalyst can overcome slow inhibition. Precatalysts are designed to cleanly and quickly generate the active L-Pd(0) species, minimizing the time the catalyst is vulnerable to deactivation pathways before the catalytic cycle begins.[3][13] | |
| 2. Significant Byproduct Formation | A. Dehalogenation: The Ar-Pd(II)-Br intermediate is being reduced by a hydride source before transmetalation can occur. | Action: Lower the reaction temperature.[9] Avoid solvents that can act as hydride donors (e.g., alcohols at high temperatures). Switch to a non-coordinating, weaker base like K₃PO₄ or CsF. Rationale: Dehalogenation pathways often have a higher activation energy than the desired coupling. Reducing the temperature can disfavor this side reaction. The choice of base is critical; some bases can facilitate hydride transfer.[7] |
| B. Protodeboronation: The boronic acid is unstable under the reaction conditions, particularly with strong bases and high temperatures. | Action: Switch to a more stable boronic ester (e.g., pinacol ester).[11] Use a milder base (e.g., K₂CO₃, K₃PO₄).[5] Lower the reaction temperature and shorten the reaction time. Rationale: The C-B bond is susceptible to cleavage. Boronic esters are sterically and electronically more robust than boronic acids.[12] Milder conditions reduce the rate of this decomposition pathway. | |
| C. Homocoupling (Aryl-Aryl or Boronic-Boronic): Two molecules of the aryl bromide or two molecules of the boronic acid couple together. | Action: Ensure rigorous exclusion of oxygen.[6] Avoid using Pd(II) sources without a reducing agent/ligand that can efficiently generate Pd(0). Use the correct stoichiometry (slight excess of boronic acid, ~1.2-1.5 equiv.). Rationale: Boronic acid homocoupling is often promoted by Pd(II) species in the presence of oxygen.[6] Aryl halide homocoupling can occur through various pathways, but is minimized with a well-defined, active Pd(0) catalyst. | |
| 3. Reaction is Irreproducible | A. Inconsistent Reagent Quality: Degradation of boronic acid, hydration of base, or degradation of catalyst/ligand. | Action: Purchase new reagents or purify existing ones. Store all reagents under inert atmosphere and in a desiccator where appropriate. Titrate or test reagents if quality is suspect. Rationale: The Suzuki reaction is a multi-component system where the integrity of each part is essential for a consistent outcome.[2][8] |
| B. Variable Reaction Conditions: Inconsistent heating, stirring, or atmospheric control. | Action: Use an oil bath with a temperature controller for consistent heating. Ensure stirring is vigorous enough for heterogeneous mixtures. Standardize your degassing and inert atmosphere procedure (see Protocol 2). Rationale: Small variations in temperature or mixing can significantly impact reaction rates and selectivity between desired and undesired pathways.[1] |
Key Parameter Optimization
The Catalytic System: Palladium and Ligands
For challenging substrates like bromo-imidazo[1,2-a]pyridines, standard catalysts like Pd(PPh₃)₄ may be insufficient.[15] Triphenylphosphine (PPh₃) can be a relatively poor ligand for coupling electron-rich heteroaryl halides.
Recommended Ligand Classes:
-
Buchwald Biarylphosphines (e.g., XPhos, SPhos, RuPhos): These are the gold standard for modern Suzuki couplings. Their steric bulk and electron-donating ability accelerate both the oxidative addition and reductive elimination steps.[3]
-
N-Heterocyclic Carbenes (NHCs): Ligands like IPr or SImes form very stable and highly active palladium complexes. They are strong σ-donors and can be more robust than phosphine ligands under certain conditions.[14]
The Critical Role of the Base
The base does more than just scavenge the HBr produced. Its roles are multifaceted:
-
Activates the Boronic Acid: The base forms a boronate species ([R-B(OH)₃]⁻), which is significantly more nucleophilic and readily transmetalates to the palladium center.[14][16]
-
Facilitates Catalyst Turnover: It aids in the formation of the Ar-Pd(II)-OR species, which is often crucial for the subsequent transmetalation step.[14]
Common Base Choices & Rationale:
| Base | Strength | Solubility | Common Use Case |
| K₂CO₃ | Moderate | Aqueous | A good starting point, generally effective and cost-efficient.[9][15] |
| Cs₂CO₃ | Strong | Organic/Aqueous | Often gives higher yields, especially for difficult couplings. Its solubility in organic solvents can be advantageous.[9][17] |
| K₃PO₄ | Moderate | Aqueous | A milder, non-nucleophilic base that is often effective at preventing side reactions like dehalogenation and protecting base-sensitive functional groups.[3][18] |
| Organic Bases (e.g., Et₃N) | Weak | Organic | Generally not effective for activating the boronic acid and are rarely used in modern protocols.[19] |
Visualizing the Process
The Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Workflow
Caption: A systematic workflow for troubleshooting low-yield reactions.
Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling of 3-Bromo-2-phenylimidazo[1,2-a]pyridine
This protocol is a robust starting point and can be adapted for other substituted imidazo[1,2-a]pyridines.
-
Reagents & Equipment:
-
3-Bromo-2-phenylimidazo[1,2-a]pyridine (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
XPhos Pd G3 precatalyst (2 mol%)
-
Potassium Phosphate (K₃PO₄) (3.0 equiv), finely powdered
-
1,4-Dioxane and Water (e.g., 4:1 v/v)
-
Schlenk flask or microwave vial, magnetic stir bar, inert gas line (N₂ or Ar)
-
-
Procedure:
-
To a Schlenk flask or microwave vial equipped with a magnetic stir bar, add the 3-bromo-2-phenylimidazo[1,2-a]pyridine, arylboronic acid, XPhos Pd G3 precatalyst, and K₃PO₄.
-
Seal the flask/vial, then evacuate and backfill with inert gas (e.g., Nitrogen or Argon). Repeat this cycle three times to ensure an inert atmosphere.
-
Using a syringe, add the degassed solvent mixture (e.g., 4 mL of dioxane and 1 mL of water for a 0.5 mmol scale reaction).
-
Place the flask in a preheated oil bath at 100 °C (or as optimized) and stir vigorously for 4-12 hours. Alternatively, use microwave irradiation (e.g., 130 °C for 40 minutes) which can significantly shorten reaction times.[17]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, then brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired coupled product.
-
Protocol 2: Rigorous Solvent Degassing (Freeze-Pump-Thaw)
For reactions highly sensitive to oxygen, this method is superior to simple sparging.
-
Place the solvent in a robust Schlenk flask with a stir bar and a sidearm with a high-vacuum stopcock.
-
Freeze the solvent completely using a liquid nitrogen bath.
-
Once frozen solid, open the stopcock to a high-vacuum line and evacuate the headspace for 5-10 minutes.
-
Close the stopcock to the vacuum line and remove the liquid nitrogen bath.
-
Allow the solvent to thaw completely. You will see bubbles of dissolved gas being released.
-
Repeat this entire Freeze-Pump-Thaw cycle at least three times to ensure all dissolved oxygen is removed.
-
After the final thaw, backfill the flask with your inert gas (Nitrogen or Argon). The solvent is now ready for use.
References
- (No author given). (n.d.). Current time information in Pasuruan, ID. Google.
- Thomas, A. A., Zahrt, A. F., Delaney, C. P., & Denmark, S. E. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society.
- (No author given). (n.d.). Suzuki reaction. Wikipedia.
- (No author given). (n.d.). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions. Organic Chemistry Portal.
- Thomas, A. A., Zahrt, A. F., Delaney, C. P., & Denmark, S. E. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society.
- (No author given). (n.d.). DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. PMC - NIH.
- Lennox, A. J. J., & Lloyd-Jones, G. C. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews.
- (No author given). (n.d.). Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling. PMC - NIH.
- (No author given). (n.d.). Optimization of Suzuki Reaction conditions. ResearchGate.
- (No author given). (n.d.). Suzuki Coupling. Organic Chemistry Portal.
- (No author given). (n.d.). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. PMC - NIH.
- (No author given). (n.d.). Optimization of the Reaction Condition for the Suzuki-Miyaura Coupling of 4a and 6. ResearchGate.
- (No author given). (n.d.). Optimum conditions for the Suzuki–Miyaura coupling reaction. ResearchGate.
- (No author given). (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
- Ali, M. A., et al. (n.d.). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. MDPI.
- Scott, J. S., & Tcyrulnikov, S. (n.d.). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. PMC - NIH.
- (No author given). (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? ResearchGate.
- (No author given). (2016). Why am I getting low yield for my Suzuki coupling reaction? Reddit.
- (No author given). (n.d.). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. PMC - NIH.
- (No author given). (2022). Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning. ChemistryViews.
- (No author given). (n.d.). Recent Advances in the Schiff Bases and N‐Heterocyclic Carbenes as Ligands in the Cross‐Coupling Reactions: A Co…. OUCI.
- (No author given). (2023). Help needed with unreproducible Suzuki coupling. Reddit.
- (No author given). (2021). Diagnosing issues with a failed Suzuki coupling? Reddit.
- (No author given). (n.d.). Troubleshooting guide for low yields in Suzuki coupling of Methyl 4-bromo-6-methylnicotinate. Benchchem.
- (No author given). (n.d.). Technical Support Center: Overcoming Steric Hindrance in Suzuki Coupling of Ortho-Substituted Aryl Bromides. Benchchem.
- (No author given). (n.d.). Application Notes and Protocols for the Suzuki Coupling of 3-Bromo-2,7-dimethylimidazo[1,2-a]pyridine. Benchchem.
- (No author given). (n.d.). Technical Support Center: Troubleshooting Dehalogenation in Suzuki Coupling of Aryl Bromides. Benchchem.
- (No author given). (2025). Reactivity of 3-Iodoimidazo[1,2- a ]pyridines Using a Suzuki-Type Cross-Coupling Reaction.
- (No author given). (n.d.). Suzuki coupling reactions of bromoimidazo[1,2-a]pyridines and arylboronic acids. ResearchGate.
- (No author given). (n.d.). Synthesis and Functionalization of Imidazo[1,2-a]Pyridines and Imidazo[1,2-a]Pyrimidines on Solid Phase Using Suzuki-Miyaura Cross-Coupling Reactions. ResearchGate.
- (No author given). (2003). Novel palladium imidazole catalysts for Suzuki cross-coupling reactions. ResearchGate.
- (No author given). (2017). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. MDPI.
- (No author given). (n.d.). Palladium-catalyzed decarbonylative Suzuki–Miyaura cross-coupling of amides by carbon–nitrogen bond activation. Chemical Science (RSC Publishing).
- (No author given). (n.d.). Cationic Palladium(II) Catalysis: C-H Activation/Suzuki-Miyaura Couplings at Room Temperature. PMC - NIH.
- (No author given). (n.d.). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. PMC - NIH.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. reddit.com [reddit.com]
- 3. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Yoneda Labs [yonedalabs.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. reddit.com [reddit.com]
- 9. researchgate.net [researchgate.net]
- 10. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 12. Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions [organic-chemistry.org]
- 13. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 15. Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Suzuki Coupling [organic-chemistry.org]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Formylation of Imidazo[1,2-a]pyridines
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of formylated imidazo[1,2-a]pyridines. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of this important transformation. As a key building block in medicinal chemistry, the successful synthesis of 3-formyl-imidazo[1,2-a]pyridine is often a critical step. However, side reactions and suboptimal yields can present significant challenges.
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) based on established chemical principles and field-proven insights. We will delve into the causality behind experimental choices to empower you to diagnose and resolve issues in your own laboratory work.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you might encounter during the formylation of imidazo[1,2-a]pyridines, particularly using the Vilsmeier-Haack reaction.
Q1: I am getting a low or no yield of my desired 3-formyl-imidazo[1,2-a]pyridine. What could be wrong?
This is the most common issue. The Vilsmeier-Haack reaction, while powerful, is sensitive to several factors. Let's break down the potential causes and solutions.
Potential Cause A: Incomplete Formation or Instability of the Vilsmeier Reagent. The Vilsmeier reagent, a chloroiminium salt, is the active electrophile.[1][2] It is generated in situ from phosphorus oxychloride (POCl₃) and a formamide, typically N,N-dimethylformamide (DMF).
-
Expert Insight: The reaction between POCl₃ and DMF is exothermic and moisture-sensitive. Adding POCl₃ too quickly or at room temperature can lead to decomposition of the reagent. The reagent is also susceptible to hydrolysis.
-
Troubleshooting Steps:
-
Ensure Dry Conditions: Use anhydrous DMF and perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
-
Controlled Reagent Addition: Add POCl₃ dropwise to the DMF at 0 °C (ice bath). A noticeable change in viscosity or the formation of a solid precipitate is a good indicator that the reagent is forming correctly.[3]
-
Reagent Stoichiometry: A slight excess of the Vilsmeier reagent (typically 1.5 to 2.0 equivalents relative to the substrate) is often used to drive the reaction to completion.[4]
-
Potential Cause B: Deactivated Substrate. The Vilsmeier-Haack reaction is an electrophilic aromatic substitution. It works best on electron-rich aromatic systems.[4][5]
-
Expert Insight: If your imidazo[1,2-a]pyridine scaffold is substituted with strong electron-withdrawing groups (EWGs) like -NO₂, -CN, or -CF₃, the nucleophilicity of the C3 position is significantly reduced, making the attack on the Vilsmeier reagent difficult.
-
Troubleshooting Steps:
-
Increase Reaction Temperature: For deactivated substrates, you may need to increase the reaction temperature significantly (e.g., from room temperature to 70-100 °C) to provide sufficient energy to overcome the activation barrier.[6] Monitor the reaction carefully, as higher temperatures can also promote side reactions.
-
Consider Alternative Methods: If high temperatures are ineffective or lead to decomposition, consider a different synthetic route. Copper-catalyzed formylation using DMSO or other sources may be more suitable for certain substrates.[7][8]
-
Potential Cause C: Inefficient Hydrolysis During Work-up. The initial product of the reaction is an iminium ion intermediate, which must be hydrolyzed to yield the final aldehyde.[1][2]
-
Expert Insight: The hydrolysis step is critical. Simply quenching the reaction with water may not be sufficient. The pH of the solution plays a crucial role in the efficiency of this step.
-
Troubleshooting Steps:
-
Buffered Hydrolysis: After the reaction is complete (monitored by TLC or LC-MS), cool the mixture to 0 °C and slowly add a saturated aqueous solution of a mild base like sodium acetate or sodium bicarbonate until the pH is neutral or slightly basic.[4] Stirring vigorously for a period (e.g., 30 minutes to a few hours) at room temperature ensures complete hydrolysis.
-
Avoid Strong Bases: Using strong bases like NaOH can lead to undesired side reactions with the product aldehyde, such as Cannizzaro reactions or aldol condensations.
-
Troubleshooting Workflow: Low Product Yield
Below is a logical workflow to diagnose the cause of low yield in your formylation reaction.
Caption: Reaction pathways leading to desired mono-formylation versus undesired bis-formylation.
Potential Cause B: Condensation Side Products. In some cases, the newly formed aldehyde product can react with the unreacted starting material (specifically, the 2-aminopyridine used to make the imidazo[1,2-a]pyridine, if any is present) or with itself. One reported side product is an imine formed between the product aldehyde and the starting 2-aminopyridine. [9]
-
Expert Insight: This is more likely to occur under prolonged reaction times or elevated temperatures, especially if the starting material is not fully consumed.
-
Troubleshooting Steps:
-
Monitor Reaction Progress: Use TLC or LC-MS to stop the reaction as soon as the starting material is consumed to minimize the time the product aldehyde is exposed to reaction conditions.
-
Purify Starting Material: Ensure the imidazo[1,2-a]pyridine starting material is pure and free of any leftover 2-aminopyridine from its synthesis.
-
Frequently Asked Questions (FAQs)
Q: Why is formylation so selective for the C3 position?
The high regioselectivity is a result of the electronic properties of the imidazo[1,2-a]pyridine ring system. The C3 position is the most nucleophilic carbon on the scaffold. This is due to resonance stabilization of the cationic intermediate (the sigma complex) formed upon electrophilic attack at this position. The positive charge can be delocalized over both the imidazole and pyridine rings, making this pathway the most energetically favorable.
Q: Are there any milder, non-Vilsmeier-Haack alternatives for formylation?
Yes, several alternative methods have been developed, which can be particularly useful for sensitive or deactivated substrates.
| Method | Reagents & Conditions | Advantages | Considerations | Reference |
| Copper-Catalyzed Formylation | Cu(I) or Cu(II) salt, Oxidant (e.g., O₂, TBHP), Carbon Source (e.g., DMSO, Et₃N) | Milder conditions, often tolerant of more functional groups. | May require optimization of catalyst, oxidant, and ligand. | [7][10][11] |
| Silver-Catalyzed Aminooxygenation | Silver salt, N-allyl-2-aminopyridines | Can provide 3-formyl products from different starting materials. | Requires a specifically functionalized precursor. | [8] |
| Metal-Free Synthesis | Bromomalonaldehyde, Microwave heating | Rapid, avoids transition metals. | Substrate scope may be different from Vilsmeier-Haack. | [9] |
Q: What is the best way to monitor the reaction's progress?
Thin-Layer Chromatography (TLC) is the most common and effective method.
-
Mobile Phase: A mixture of ethyl acetate and hexanes (e.g., 30-50% ethyl acetate) usually provides good separation.
-
Visualization: The starting imidazo[1,2-a]pyridine and the product aldehyde are typically UV-active. The product aldehyde is significantly more polar than the starting material, so it will have a lower Rf value.
-
Staining: Stains like potassium permanganate can also be used for visualization.
Protocols
Protocol 1: Standard Vilsmeier-Haack Formylation of 2-Phenylimidazo[1,2-a]pyridine
This protocol is a general guideline and may require optimization for different substrates.
-
Reagent Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF, 10 mL). Cool the flask to 0 °C in an ice-water bath.
-
Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 1.5 mmol, 1.5 eq.) dropwise to the cooled DMF via the dropping funnel over 15 minutes. Stir the mixture at 0 °C for 30 minutes. The solution should become thick or form a precipitate.
-
Substrate Addition: Dissolve 2-phenylimidazo[1,2-a]pyridine (1.0 mmol, 1.0 eq.) in a minimal amount of anhydrous DMF and add it to the Vilsmeier reagent mixture at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours (or until TLC indicates consumption of the starting material). For less reactive substrates, the mixture may need to be heated (e.g., to 70 °C). [6]5. Work-up and Hydrolysis: Cool the reaction mixture back to 0 °C. Slowly and carefully pour the mixture into a beaker containing crushed ice and a saturated aqueous solution of sodium acetate (NaOAc, ~50 mL). [4]6. Extraction: Stir the resulting mixture vigorously at room temperature for 1 hour to ensure complete hydrolysis of the iminium intermediate. Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate or dichloromethane, 3 x 30 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography to afford the desired 3-formyl-2-phenylimidazo[1,2-a]pyridine.
References
-
Antuf’ev, A., et al. (2018). Synthesis of 2-chloroimidazo[1,2-a]pyridine-3-carbaldehyde. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. National Institutes of Health. [Link]
-
Chahal, M., et al. (2023). Plausible mechanism of formylation of imidazo-pyridine ring. ResearchGate. [Link]
-
NROChemistry. (2021). Vilsmeier-Haack Reaction. NROChemistry. [Link]
-
Wang, C., et al. (2016). Copper- and DMF-mediated switchable oxidative C–H cyanation and formylation of imidazo[1,2-a]pyridines using ammonium iodide. Organic & Biomolecular Chemistry. [Link]
-
Wikipedia. (n.d.). Vilsmeier–Haack reaction. Wikipedia. [Link]
-
Organic Chemistry. (2021). Vilsmeier-Haack Reaction Mechanism. YouTube. [Link]
-
Organic Chemistry Portal. (n.d.). Imidazo[1,2-a]pyridine synthesis. Organic Chemistry Portal. [Link]
-
Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Organic Chemistry Portal. [Link]
-
Uslu, A., & Ozden, T. (2022). Formation and Uses of Imidazo[1,2-a]pyrimidines and Related Compounds: A Review Comprising Years 2000-2021. ResearchGate. [Link]
-
Kusy, D., et al. (2019). Microwave-assisted synthesis of 3-formyl substituted imidazo[1,2-a]pyridines. Tetrahedron Letters, 60(45), 151244. [Link]
-
Marson, C. M. (2005). The Vilsmeier Reaction. 2. Reactions with Compounds Other Than Fully Conjugated Carbocycles and Heterocycles. Organic Reactions. [Link]
-
Marson, C. M. (1992). The Vilsmeier Reaction of Non-Aromatic Compounds. ResearchGate. [Link]
-
Hajra, A., et al. (2015). Methods for the preparation of 3-formyl-2-phenyl-imidazo[1,2-a]pyridines 3. ResearchGate. [Link]
-
Saldabol, N. O., et al. (2001). Formylation of Furyl-substituted Imidazo[1,2-a]pyridine, Imidazo[1,2-a]pyrimidine and Imidazo[2,1-b]thiazole. ResearchGate. [Link]
-
Kusy, D., et al. (2019). Microwave-assisted synthesis of 3-formyl substituted imidazo[1,2-a]pyridines. Semantic Scholar. [Link]
-
Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Chemistry Steps. [Link]
-
Zhu, J., et al. (2017). Cu-Catalyzed Synthesis of 3-Formyl Imidazo[1,2-a]pyridines and Imidazo[1,2-a]pyrimidines by Employing Ethyl Tertiary Amines as Carbon Sources. ACS Publications. [Link]
-
Di Nardo, G., et al. (2019). Bright V‐Shaped bis‐Imidazo[1,2‐a]pyridine Fluorophores with Near‐UV to Deep‐Blue Emission. Chemistry – A European Journal. [Link]
-
Kimura, Y., & Matsuura, D. (2013). Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. International Journal of Organic Chemistry. [Link]
-
Saldabol, N. O., et al. (2001). Formylation of Furyl-Substituted Imidazo (1,2-A) Pyridine, Imidazo (1,2-A) Pyrimidine and Imidazo (2,1-B) Thiazole. Scribd. [Link]
-
Gámez-Montaño, R., et al. (2023). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. MDPI. [Link]
-
Gbonon, V. B., et al. (2018). Synthesis and Anticandidosic Activities of Some 3-Imidazo[1,2-a]Pyridinyl-1-Arylpropenone Derivatives. Scientific Research Publishing. [Link]
-
Al-Issa, S. A. (2014). Scheme 3 Synthesis of bis(imidazo[1,2-a]pyridine) and bis (imidazo[1,2-a]pyrimidine) derivatives 8a-e and 9a-d. ResearchGate. [Link]
-
Koubachi, J., et al. (2020). Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. Organic & Biomolecular Chemistry. [Link]
-
Zhu, J., et al. (2017). Cu-Catalyzed Synthesis of 3-Formyl Imidazo[1,2-a]pyridines and Imidazo[1,2-a]pyrimidines by Employing Ethyl Tertiary Amines as Carbon Sources. Organic Letters, 19(18), 4726–4729. [Link]
-
Zhu, J., et al. (2017). Cu-Catalyzed Synthesis of 3-Formyl Imidazo[1,2-a]pyridines and Imidazo[1,2-a]pyrimidines by Employing Ethyl Tertiary Amines as Carbon Sources. PubMed. [Link]
Sources
- 1. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. Synthesis and Anticandidosic Activities of Some 3-Imidazo[1,2-a]Pyridinyl-1-Arylpropenone Derivatives [scirp.org]
- 4. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 5. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 6. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Copper- and DMF-mediated switchable oxidative C–H cyanation and formylation of imidazo[1,2-a]pyridines using ammonium iodide - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Cu-Catalyzed Synthesis of 3-Formyl Imidazo[1,2-a]pyridines and Imidazo[1,2-a]pyrimidines by Employing Ethyl Tertiary Amines as Carbon Sources - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Column Chromatography Purification of 3-Bromo-7-methylimidazo[1,2-a]pyridine-2-carbaldehyde
This guide provides a comprehensive technical resource for researchers, scientists, and drug development professionals engaged in the purification of 3-Bromo-7-methylimidazo[1,2-a]pyridine-2-carbaldehyde via column chromatography. Drawing from established principles and field-proven experience, this document offers a detailed protocol, extensive FAQs, and a robust troubleshooting section to navigate the common challenges associated with purifying this specific heterocyclic aldehyde.
Introduction: The Purification Challenge
3-Bromo-7-methylimidazo[1,2-a]pyridine-2-carbaldehyde is a heterocyclic compound of significant interest in medicinal chemistry. Its structure presents a unique purification challenge. The imidazo[1,2-a]pyridine core, combined with a bromine atom and a methyl group, imparts moderate polarity. The addition of a carbaldehyde (aldehyde) group at the 2-position further increases polarity and introduces a site susceptible to degradation or unwanted reactions on the stationary phase.
Effective purification requires a carefully optimized column chromatography method to isolate the target compound from starting materials, reagents, and reaction byproducts. This guide is structured to provide both the foundational knowledge and the practical solutions needed to achieve high purity.
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase for this purification?
A1: Standard silica gel (SiO₂) with a particle size of 40-63 µm (230-400 mesh) is the most appropriate choice. The imidazo[1,2-a]pyridine core and the aldehyde group can interact with the acidic silanol groups on the silica surface, which facilitates separation. Avoid using alumina, as its basic or neutral surface can sometimes catalyze side reactions with aldehydes. Amino-functionalized columns should also be avoided, as the aldehyde could potentially react with the amino groups to form an imine.[1]
Q2: How do I determine the optimal mobile phase (eluent)?
A2: The key is to perform preliminary analysis using Thin Layer Chromatography (TLC). The goal is to find a solvent system that provides a retention factor (Rf) for the target compound of approximately 0.25-0.35 . A common and effective starting point for compounds of this polarity is a binary mixture of a non-polar solvent and a polar solvent.[2]
-
Recommended System: Hexane/Ethyl Acetate.
-
Procedure: Spot your crude reaction mixture on a TLC plate and develop it in various ratios of hexane to ethyl acetate (e.g., 9:1, 4:1, 2:1, 1:1). The ideal system will show good separation between your product spot and major impurities, with the product spot moving to the target Rf range.
Q3: Why is an Rf of 0.25-0.35 considered ideal?
A3: This Rf value represents a "sweet spot" in column chromatography.
-
If Rf is too high (>0.5): The compound will elute too quickly from the column, moving with or near the solvent front. This results in poor separation from non-polar impurities.[3]
-
If Rf is too low (<0.1): The compound is too strongly adsorbed to the silica gel. This requires an excessive volume of eluent and leads to broad, diffuse bands (tailing), which diminishes resolution and purity.[3] An Rf of 0.25-0.35 ensures the compound spends enough time interacting with the stationary phase for effective separation to occur, without excessive band broadening.
Q4: Should I use an isocratic (constant solvent ratio) or gradient elution?
A4: The choice depends on your TLC analysis.
-
Isocratic Elution: If your TLC shows that all impurities are well-separated from the product in a single solvent ratio, isocratic elution is simpler and sufficient.
-
Gradient Elution: If the crude mixture contains both significantly less polar and more polar impurities, a gradient elution is superior. You would start with a lower polarity mixture (e.g., higher percentage of hexane) to elute the non-polar impurities first, then gradually increase the polarity (increase the percentage of ethyl acetate) to elute your target compound, and finally, any highly polar impurities. This approach optimizes both resolution and speed.[4]
Detailed Experimental Protocol
This protocol assumes a standard flash column chromatography setup. All chemicals should be handled in a fume hood with appropriate personal protective equipment (PPE).
Step 1: Slurry Preparation and Column Packing
-
Select a glass column of appropriate size for your sample amount (a general rule is a 1:30 to 1:100 ratio of crude sample weight to silica gel weight).
-
In a beaker, prepare a slurry of silica gel in the initial, least polar mobile phase you plan to use (e.g., 10% ethyl acetate in hexane). The consistency should be like a thin milkshake, easily pourable.
-
With the column's stopcock closed, pour the slurry into the column. Use a funnel to prevent spillage.
-
Open the stopcock and allow the solvent to drain, collecting it for reuse. As the solvent drains, tap the side of the column gently to ensure the silica packs down into a uniform bed without cracks or air bubbles.
-
Add a thin (0.5-1 cm) layer of sand on top of the silica bed to prevent it from being disturbed during solvent and sample addition.[5]
-
Drain the solvent until it is just level with the top of the sand layer. Never let the silica bed run dry.[5]
Step 2: Sample Loading
-
Dry Loading (Recommended): Dissolve your crude 3-Bromo-7-methylimidazo[1,2-a]pyridine-2-carbaldehyde in a minimal amount of a suitable solvent (e.g., dichloromethane or acetone). Add a small amount of silica gel (2-3 times the weight of your crude product) and evaporate the solvent completely under reduced pressure to get a free-flowing powder. Carefully add this powder to the top of the column.
-
Wet Loading: Dissolve the crude product in the absolute minimum volume of the mobile phase (or a slightly stronger solvent if solubility is an issue). Using a pipette, carefully apply the solution dropwise to the top of the column, ensuring an even distribution.
Step 3: Elution and Fraction Collection
-
Carefully add your mobile phase to the column.
-
Apply gentle positive pressure (using a bellows or regulated air line) to achieve a steady flow rate.
-
Begin collecting fractions in test tubes or vials. The size and number of fractions will depend on the scale of your purification.
-
If running a gradient, systematically increase the percentage of the polar solvent (ethyl acetate) according to your pre-determined plan. A typical gradient might look like the table below.
Step 4: Analysis of Fractions
-
Analyze the collected fractions by TLC to identify which ones contain your pure product.
-
Spot every few fractions onto a TLC plate, along with a spot of your starting crude mixture and a pure standard if available.
-
Develop the plate in the same solvent system used for the initial Rf determination.
-
Visualize the spots under UV light.
-
Combine the fractions that contain only the pure target compound.
Step 5: Product Isolation
-
Transfer the combined pure fractions to a round-bottom flask.
-
Remove the solvent using a rotary evaporator.
-
Place the flask under high vacuum to remove any residual solvent traces.
-
Characterize the final product by NMR, LC-MS, and melting point to confirm its identity and purity.
Data & Visualization
Workflow for Column Chromatography
Caption: A typical workflow for purifying a compound via flash column chromatography.
Example Solvent Gradient Table
This table illustrates a sample stepwise gradient for a moderately difficult separation.
| Step | Volume (Column Volumes) | Hexane (%) | Ethyl Acetate (%) | Purpose |
| 1 | 2-3 CV | 90 | 10 | Elute very non-polar impurities. |
| 2 | 5-10 CV | 75 | 25 | Elute the target compound (Rf ~0.3). |
| 3 | 2-3 CV | 50 | 50 | Elute more polar byproducts. |
| 4 | 2 CV | 0 | 100 | Flush any remaining polar material. |
Troubleshooting Guide
Problem 1: My compound won't elute from the column, or the Rf on the column is much lower than on the TLC plate.
-
Probable Cause A: Incorrect Solvent System. You may have accidentally used a less polar solvent mixture than intended.[3]
-
Solution A: Double-check the composition of your mobile phase. If correct, begin gradually increasing the polarity of the eluent (e.g., increase the percentage of ethyl acetate) until the compound begins to move.
-
Probable Cause B: Sample Overload. Applying too much crude material for the column size can lead to very poor resolution and apparent "sticking" at the origin.
-
Solution B: For the next attempt, use a larger column with more silica gel or reduce the amount of sample loaded.
-
Probable Cause C: Compound Decomposition. The aldehyde may be reacting with the acidic silica gel, especially during a long purification.
-
Solution C: Perform a stability test: dissolve a small amount of the crude product, spot it on a TLC plate, and let it sit for a few hours before developing. If a new spot appears at the baseline or the product spot diminishes, decomposition is likely. To mitigate this, you can try deactivating the silica gel by pre-treating it with a solvent mixture containing a small amount of a non-nucleophilic base like triethylamine (~0.5-1%).[3]
Problem 2: The separation is poor, and all my fractions are mixed, even though the TLC showed a good Rf difference.
-
Probable Cause A: Poor Column Packing. Cracks, channels, or air bubbles in the silica bed will ruin separation efficiency.
-
Solution A: Ensure you pack the column carefully as a uniform slurry. Never let the silica bed run dry.
-
Probable Cause B: Sample was loaded in too large a volume or in too strong a solvent. This causes the initial band of the compound to be very wide, which prevents sharp separation as it travels down the column.[1]
-
Solution B: Always use the minimum possible volume of solvent to dissolve the sample for loading. Dry loading is highly recommended to ensure the tightest possible starting band.[5]
-
Probable Cause C: Co-elution. The impurity may have a very similar polarity, and the chosen solvent system is not selective enough.
-
Solution C: Experiment with a different solvent system for your TLC analysis. For example, try a dichloromethane/methanol system or add a small amount of a third solvent like acetone to the hexane/ethyl acetate mixture to alter the selectivity.[2]
Problem 3: The compound is "tailing" or "streaking" down the column, resulting in broad bands and impure fractions.
-
Probable Cause A: Compound is too polar for the chosen eluent. The compound adsorbs very strongly and then desorbs slowly and incompletely as the solvent passes, causing the band to smear downwards.
-
Solution A: Increase the polarity of the mobile phase once the compound starts to elute. A step gradient can be very effective here.[3]
-
Probable Cause B: Strong Acid-Base Interactions. The nitrogen atoms in the imidazopyridine ring can interact strongly with acidic silanol groups on the silica surface.
-
Solution B: Add a small amount of a modifier to the mobile phase. Adding ~0.5% triethylamine can neutralize the most acidic sites on the silica, leading to sharper peaks for basic compounds. Alternatively, adding a small amount of acetic acid can help if the compound has acidic properties, though this is less likely for this molecule.
Troubleshooting Decision Tree
Caption: A decision tree to diagnose and solve common column chromatography issues.
References
-
Nguyen, T. B. et al. (2018). FeBr3-catalysed synthesis of 3-aroylimidazo[1,2-a]pyridine and 3,3′-(arylmethylene)bis(2-phenylimidazo[1,2-a]pyridines) derivatives. RSC Advances. Available at: [Link]
-
University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. Available at: [Link]
-
University of Rochester, Department of Chemistry. Chromatography: Solvent Systems For Flash Column. Available at: [Link]
-
ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Available at: [Link]
-
ResearchGate. (2014). What is the basic principle for selecting mobile phase in preparative column chromatography? Available at: [Link]
-
YMCA University of Science and Technology. HPLC Troubleshooting Guide. Available at: [Link]
-
Li, J. et al. (2022). Synthesis of imidazopyridines via NaIO4/TBHP-promoted (3 + 2) cycloaddition and biological evaluation as anticancer agents. RSC Advances. Available at: [Link]
-
He, L. et al. (2022). C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. Molecules. Available at: [Link]
Sources
Technical Support Center: Navigating Reactions with 3-Bromo-7-methylimidazo[1,2-a]pyridine-2-carbaldehyde
A comprehensive guide for researchers on preventing and troubleshooting debromination side reactions.
Frequently Asked Questions (FAQs)
Q1: What is debromination and why is it a problem with 3-Bromo-7-methylimidazo[1,2-a]pyridine-2-carbaldehyde?
Debromination, or more specifically hydrodebromination, is an undesired side reaction where the bromine atom at the 3-position of the imidazo[1,2-a]pyridine ring is replaced by a hydrogen atom. This leads to the formation of 7-methylimidazo[1,2-a]pyridine-2-carbaldehyde as a significant byproduct, reducing the yield of your desired product and complicating purification. The imidazo[1,2-a]pyridine scaffold is an electron-rich heterocyclic system, which can influence the reactivity of the C-Br bond, making it susceptible to cleavage under certain reaction conditions, particularly in palladium-catalyzed cross-coupling reactions.
Q2: What are the primary causes of debromination in palladium-catalyzed cross-coupling reactions?
In palladium-catalyzed reactions such as Suzuki and Sonogashira couplings, the debromination of aryl halides is a known side reaction.[1][2] The generally accepted mechanism involves the formation of a palladium-hydride species (Pd-H) which can then participate in a competing catalytic cycle leading to the reduced, debrominated product. Sources of the hydride can include solvents (like alcohols), reagents (such as sodium borohydride), or even the base and water present in the reaction mixture.[2] For electron-rich heterocycles like imidazo[1,2-a]pyridines, the increased electron density at the carbon bearing the bromine can facilitate side reactions that lead to cleavage of the C-Br bond.
Troubleshooting Guide: Strategies to Mitigate Debromination
This section provides specific, actionable advice for common synthetic scenarios where debromination of 3-Bromo-7-methylimidazo[1,2-a]pyridine-2-carbaldehyde is encountered.
Scenario 1: Debromination in Suzuki-Miyaura Coupling
Problem: "My Suzuki-Miyaura coupling of 3-Bromo-7-methylimidazo[1,2-a]pyridine-2-carbaldehyde with an arylboronic acid is producing a significant amount of the debrominated analog."
Analysis of the Cause: In the catalytic cycle of the Suzuki-Miyaura reaction, after the initial oxidative addition of the palladium(0) catalyst to the C-Br bond, the resulting palladium(II) intermediate should ideally undergo transmetalation with the boronic acid. However, if this step is slow, or if there are sources of hydride present, a competing pathway of reductive dehalogenation can occur.[1]
Troubleshooting Workflow:
Caption: A stepwise approach to troubleshooting debromination in Suzuki coupling.
Recommended Protocols and Modifications:
| Parameter | Condition Prone to Debromination | Recommended Adjustment | Rationale |
| Palladium Catalyst | Pd(PPh₃)₄ | Pd(dppf)Cl₂, XPhos-Pd-G2, or other electron-rich, bulky phosphine ligand-based catalysts. | Bulky ligands can accelerate the rate of reductive elimination, outcompeting the debromination pathway. |
| Base | Strong, nucleophilic bases (e.g., NaOEt, NaOH) | Weaker, non-nucleophilic bases such as K₃PO₄, K₂CO₃, or Cs₂CO₃. | Stronger bases can promote side reactions. Weaker bases are often sufficient for the Suzuki coupling of imidazopyridines. |
| Solvent | Protic solvents (e.g., alcohols) or wet solvents. | Anhydrous aprotic solvents like dioxane, toluene, or DMF. | Minimizing protic sources reduces the formation of palladium-hydride species. |
| Temperature | High temperatures (>100 °C) | Lower the reaction temperature and monitor for conversion. | Debromination can be more prevalent at higher temperatures. |
Exemplary Protocol for a Low-Debromination Suzuki Coupling:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 3-Bromo-7-methylimidazo[1,2-a]pyridine-2-carbaldehyde (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and the chosen base (e.g., K₃PO₄, 2.0-3.0 equiv.).
-
Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03-0.05 equiv.).
-
Add anhydrous solvent (e.g., dioxane) via syringe.
-
Degas the reaction mixture by bubbling argon through the solution for 10-15 minutes.
-
Heat the reaction to 80-90 °C and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
Scenario 2: Debromination in Sonogashira Coupling
Problem: "I am attempting to couple a terminal alkyne with 3-Bromo-7-methylimidazo[1,2-a]pyridine-2-carbaldehyde, but the main product I'm isolating is the debrominated starting material."
Analysis of the Cause: The traditional Sonogashira coupling conditions, which often use an amine as both a base and a solvent, can be a significant source of debromination.[3] The amine can act as a reducing agent, and the copper(I) co-catalyst can also play a role in side reactions.
Troubleshooting Workflow:
Caption: A decision tree for mitigating debromination in Sonogashira reactions.
Recommended Protocols and Modifications:
| Parameter | Condition Prone to Debromination | Recommended Adjustment | Rationale |
| Base/Solvent | Triethylamine or other amine solvents. | Use a non-amine base like K₂CO₃ or Cs₂CO₃ in a solvent such as THF, dioxane, or DMF. | This minimizes the reductive environment created by amine bases at elevated temperatures. |
| Copper Co-catalyst | Presence of CuI. | Employ copper-free Sonogashira conditions. | Copper-free protocols can reduce the incidence of side reactions, including debromination. |
| Palladium Catalyst | Standard Pd(PPh₃)₄. | Consider catalysts with more robust ligands, such as those used in Suzuki couplings. | More stable catalysts can be less prone to generating the species that lead to debromination. |
| Temperature | Elevated temperatures. | Run the reaction at a lower temperature, from room temperature up to 60 °C. | Milder conditions can disfavor the debromination pathway. |
Exemplary Protocol for a Copper-Free Sonogashira Coupling:
-
To a dry reaction vessel under an inert atmosphere, add 3-Bromo-7-methylimidazo[1,2-a]pyridine-2-carbaldehyde (1.0 equiv.), the terminal alkyne (1.5 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.), and the base (e.g., Cs₂CO₃, 2.0 equiv.).
-
Add the anhydrous solvent (e.g., THF) via syringe.
-
Stir the reaction at room temperature or gently heat to 40-50 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of celite, wash with an organic solvent, and concentrate the filtrate.
-
Purify the residue by column chromatography.
Mechanistic Considerations
The key to preventing debromination lies in understanding the competing catalytic cycles.
Caption: Competing catalytic cycles of cross-coupling and debromination.
The desired pathway involves the oxidative addition of the aryl bromide to the palladium(0) catalyst, followed by transmetalation with the coupling partner and reductive elimination to yield the product. The undesired debromination pathway can be initiated by the formation of a palladium-hydride species, which can then react with the aryl-palladium intermediate to produce the debrominated product. By carefully selecting the reaction conditions as outlined above, you can shift the equilibrium to strongly favor the desired cross-coupling pathway.
References
-
FeBr3-catalysed synthesis of 3-aroylimidazo[1,2-a]pyridine and 3,3′-(arylmethylene)bis(2-phenylimidazo[1,2-a]pyridines) derivatives from 2-arylimidazo[1,2-a]pyridines and aromatic aldehydes: an investigation about mechanistic insights. RSC Advances. [Link]
-
Palladium-catalyzed oxidative C–H/C–H cross-coupling of imidazopyridines with azoles. Organic & Biomolecular Chemistry. [Link]
-
Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. The Journal of Organic Chemistry. [Link]
-
Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage. Organic Chemistry Portal. [Link]
-
Optimization of the reaction conditions of the Sonogashira-type coupling reaction. ResearchGate. [Link]
-
Synthesis of Novel Fluorescent 3Aryl and 3Methyl7-aryl-[1][4][5]triazolo[1,5-a]pyridines by Suzuki Cross-Coupling Reactions. ResearchGate. [Link]
-
Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. NIH. [Link]
-
Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions. RSC Publishing. [Link]
-
Sonogashira cross‐coupling of 3‐bromo‐2‐imidazo[1,2‐b]pyridazine 39. ResearchGate. [Link]
-
Base-catalyzed aryl halide isomerization enables the 4-selective substitution of 3-bromopyridines. Chemical Science. [Link]
-
Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. MDPI. [Link]
-
Recent advances in Sonogashira reactions. PubMed. [Link]
-
Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Scholarship @ Claremont. [Link]
-
Reductions of aryl bromides in water at room temperature. PMC - NIH. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Reductions of aryl bromides in water at room temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances in Sonogashira reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. FeBr3-catalysed synthesis of 3-aroylimidazo[1,2-a]pyridine and 3,3′-(arylmethylene)bis(2-phenylimidazo[1,2-a]pyridines) derivatives from 2-arylimidazo[1,2-a]pyridines and aromatic aldehydes: an investigation about mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Palladium-catalyzed oxidative C–H/C–H cross-coupling of imidazopyridines with azoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Scale-Up Synthesis of 3-Bromo-7-methylimidazo[1,2-a]pyridine-2-carbaldehyde
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the scale-up synthesis of 3-Bromo-7-methylimidazo[1,2-a]pyridine-2-carbaldehyde. This guide is designed for researchers, chemists, and process development professionals. It provides a comprehensive, question-and-answer-based resource to navigate the challenges of this multi-step synthesis, ensuring efficiency, purity, and safety at scale.
The target molecule is a valuable heterocyclic building block, frequently utilized in the synthesis of complex molecular frameworks for medicinal chemistry and materials science.[1] Its successful synthesis hinges on the careful execution of a robust, four-stage pathway. This document moves beyond simple procedural outlines to explain the causality behind key experimental choices, grounding our recommendations in established chemical principles.
Synthesis Pathway Overview
The recommended synthetic route is a reliable, four-step sequence designed for scalability and control. It avoids potentially problematic direct formylation methods and instead builds the desired functionality through a series of high-yielding, well-understood transformations.
Caption: Four-stage synthetic workflow for the target molecule.
Stage 1: Cyclization to form Ethyl 7-methylimidazo[1,2-a]pyridine-2-carboxylate
This initial step builds the core heterocyclic scaffold. The reaction involves the condensation of 2-amino-4-methylpyridine with an α-halocarbonyl compound, ethyl bromopyruvate, to form the fused bicyclic system.[2][3]
Frequently Asked Questions & Troubleshooting
Q1: My cyclization reaction is providing low yields or has stalled. What are the likely causes?
A1: Several factors can contribute to poor conversion in this step:
-
Reagent Quality: Ensure the 2-amino-4-methylpyridine is pure and dry. The ethyl bromopyruvate should be used fresh or stored under inert gas, as it can degrade.
-
Solvent Choice: While ethanol or isopropanol are common, ensure they are anhydrous. Water can interfere with the reaction. On a larger scale, solvents like acetonitrile or DMF can be considered, but may require higher temperatures.
-
Temperature: The reaction typically requires heating to reflux. Insufficient temperature will result in a sluggish reaction. Monitor the internal temperature of the reactor, not just the heating mantle setting.
-
Base: Some variations of this reaction include a mild, non-nucleophilic base like sodium bicarbonate to scavenge the HBr formed. This can prevent potential side reactions with the starting aminopyridine.
Q2: I'm observing a significant amount of dark, tarry byproducts, making purification difficult. How can I prevent this?
A2: Polymerization and side reactions are common issues during scale-up.
-
Controlled Addition: Instead of adding all reagents at once, slowly add the ethyl bromopyruvate to the heated solution of the aminopyridine. This maintains a low instantaneous concentration of the electrophile, minimizing self-condensation and polymerization.
-
Inert Atmosphere: While not always strictly necessary on a lab scale, performing the reaction under a nitrogen or argon atmosphere can prevent oxidative side reactions that lead to colored impurities, especially during prolonged heating.
-
Temperature Management: Overheating can accelerate decomposition pathways. Maintain a steady reflux without excessive, vigorous boiling.
Stage 2: Electrophilic Bromination at C3
This stage involves the highly regioselective bromination of the electron-rich imidazo[1,2-a]pyridine ring at the C3 position.[4] The choice of brominating agent is critical for control and safety.
Frequently Asked Questions & Troubleshooting
Q1: My bromination is not clean. I'm observing di-brominated products or bromination at other positions. Why is this happening?
A1: Regioselectivity issues usually stem from the reaction conditions or stoichiometry.
-
Causality: The C3 position of the imidazo[1,2-a]pyridine nucleus is the most electron-rich and sterically accessible site, making it highly susceptible to electrophilic attack. However, forcing conditions can lead to substitution elsewhere.
-
Brominating Agent: N-Bromosuccinimide (NBS) is the preferred reagent for a controlled, selective monobromination. Using elemental bromine (Br₂) is more aggressive and can lead to over-bromination.
-
Stoichiometry: Use a slight excess, but no more than 1.05-1.1 equivalents of NBS. Carefully check the purity of your starting ester before calculating the required amount of NBS.
-
Temperature Control: Run the reaction at room temperature or slightly below (0-5 °C). Exothermic reactions can lead to a loss of selectivity.
Q2: The bromination reaction is very slow or does not go to completion. What can I do?
A2: A sluggish reaction points to insufficient activation.
-
Solvent: Acetonitrile is an excellent choice. If the reaction is slow, ensure the solvent is dry. Dichloromethane (DCM) is also a viable option.
-
Initiator: While often not needed, a catalytic amount of a radical initiator like AIBN can sometimes help, although this reaction is primarily considered an electrophilic substitution. Alternatively, a catalytic amount of an acid can activate the NBS.
-
Purity of Starting Material: Impurities in the starting ester from Stage 1 can inhibit the reaction. Ensure the material is of high purity before proceeding.
Stage 3: Selective Ester Reduction to the Primary Alcohol
This step reduces the ester at the C2 position to the corresponding primary alcohol. The key challenge is preventing the reduction of the bromo-substituent or other functional groups.
Frequently Asked Questions & Troubleshooting
Q1: My reduction is incomplete, and I'm recovering a significant amount of the starting ester. What should I check?
A1: Incomplete reduction is a common scale-up problem.
-
Reagent Activity: Hydride reagents like Diisobutylaluminium hydride (DIBAL-H) or Lithium aluminum hydride (LiAlH₄) are sensitive to moisture. Ensure you are using a fresh, properly titrated, or newly purchased reagent.
-
Stoichiometry: Typically, 2.0-2.5 equivalents of DIBAL-H are required for the reduction of an ester to an alcohol at low temperatures. Incomplete reactions often result from using too little reagent.
-
Temperature: The reaction must be kept cold (typically -78 °C, dry ice/acetone bath) during the addition of DIBAL-H. If the temperature rises, the reagent can decompose or react in undesired ways. After the addition is complete, the reaction is often allowed to slowly warm to 0 °C or room temperature to ensure completion.
Q2: The workup procedure is difficult, resulting in emulsions and low isolated yields. How can I optimize it?
A2: The quenching and workup of aluminum-based reductions are critical.
-
Fieser Workup: For large-scale reactions, a carefully controlled Fieser workup is recommended after quenching the excess hydride. This involves the sequential, slow addition of water, followed by 15% aqueous NaOH, and then more water. This procedure is designed to precipitate the aluminum salts as a granular, easily filterable solid.
-
Rochelle's Salt Quench: An alternative is to quench the reaction with a saturated aqueous solution of sodium potassium tartrate (Rochelle's salt). Stirring the mixture (sometimes overnight) will chelate the aluminum salts and keep them in the aqueous phase, leading to a much cleaner phase separation.
Caption: Decision workflow for ester reduction workup.
Stage 4: Oxidation of the Alcohol to the Aldehyde
The final step is the selective oxidation of the primary alcohol to the target aldehyde. The primary challenge here is preventing over-oxidation to the corresponding carboxylic acid.
Frequently Asked Questions & Troubleshooting
Q1: My main impurity is the carboxylic acid. How do I prevent its formation?
A1: Over-oxidation is a direct result of the choice of oxidant or reaction conditions.
-
Choice of Oxidant: Use a mild and controlled oxidizing agent. Chromium-based reagents like PCC or PDC work but generate hazardous waste. For scale-up, Dess-Martin Periodinane (DMP) is an excellent choice as it is highly selective and operates under mild conditions. Swern or Parikh-Doering oxidations are also effective but have their own challenges (odor, temperature control).
-
Reaction Monitoring: Carefully monitor the reaction by TLC or LC-MS. Once the starting alcohol is consumed, quench the reaction immediately. Prolonged reaction times, even with mild oxidants, can lead to byproduct formation.
-
Water Content: Ensure your reaction solvent (e.g., DCM) is anhydrous. The presence of water can facilitate the formation of the hydrate of the aldehyde, which can then be further oxidized to the carboxylic acid.
Q2: The Dess-Martin Periodinane (DMP) oxidation is not going to completion. What should I check?
A2: DMP is generally reliable, so incomplete conversion points to specific issues.
-
Reagent Quality: DMP is moisture-sensitive and can decompose upon storage. Use a fresh bottle or material that has been stored properly in a desiccator.
-
Stoichiometry: Use a slight excess of DMP (typically 1.1 to 1.5 equivalents) to drive the reaction to completion.
-
Solubility: On larger scales, DMP may not fully dissolve immediately in DCM. Ensure vigorous stirring to maintain a well-agitated slurry.
Q3: Purification after oxidation is challenging. What is the best method?
A3: The final purification is critical for meeting drug development standards.
-
Workup: The workup for a DMP oxidation typically involves quenching with a solution of sodium thiosulfate to reduce excess oxidant, followed by extraction.
-
Purification Method: While column chromatography is effective for removing the iodo-based byproducts, it can be cumbersome at scale.[5] A well-developed recrystallization procedure is often preferable for the final product. A mixed solvent system like ethyl acetate/hexanes or ethanol/water may be effective.[5]
Detailed Experimental Protocols
The following tables summarize typical reaction parameters for each stage at a laboratory scale (10-50g). These should be optimized for each specific scale-up campaign.
Table 1: Reagent Stoichiometry and Conditions
| Stage | Reactant | Reagent | Equivalents | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| 1. Cyclization | 2-Amino-4-methylpyridine | Ethyl Bromopyruvate | 1.1 | Ethanol | 78 | 4-6 | 80-90% |
| 2. Bromination | Ethyl 7-methyl...carboxylate | N-Bromosuccinimide (NBS) | 1.05 | Acetonitrile | 25 | 2-4 | 85-95% |
| 3. Reduction | Ethyl 3-bromo...carboxylate | DIBAL-H (1.0 M in hexanes) | 2.2 | THF / DCM | -78 to 0 | 2-3 | 75-85% |
| 4. Oxidation | (3-Bromo-7-methyl...)-methanol | Dess-Martin Periodinane | 1.2 | DCM | 25 | 1-2 | 85-95% |
Table 2: Comparison of Oxidation Methods
| Method | Oxidizing Agent | Pros | Cons |
| DMP Oxidation | Dess-Martin Periodinane | High selectivity, mild conditions, fast reaction | Expensive, potentially explosive under shock/heat |
| Swern Oxidation | Oxalyl Chloride, DMSO, TEA | High yield, reliable, good for acid-sensitive substrates | Requires -78°C, produces dimethyl sulfide (strong odor) |
| PCC Oxidation | Pyridinium Chlorochromate | Inexpensive, simple setup | Carcinogenic Cr(VI) waste, acidic conditions |
References
- Benchchem. The Vilsmeier-Haack Reaction: A Comprehensive Technical Guide to the Synthesis of 5-Formyluracil Derivatives.
- ResearchGate. Plausible mechanism of formylation of imidazo-pyridine ring.
- Benchchem. Technical Support Center: Vilsmeier-Haack Reaction Workup.
- SciRP.org. Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides.
- Wiley Online Library. Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review.
- PharmaTutor. REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.
- Royal Society of Chemistry. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent.
- Organic Chemistry Portal. Vilsmeier-Haack Reaction.
- RSC Publishing. Synthesis of imidazo[1,2-a]pyridines: a decade update.
- Benchchem. Application Notes and Protocols for the Purification of 3-Bromo-2,7-dimethylimidazo[1,2-a]pyridine.
- ACS Publications. Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines.
- ResearchGate. Bromination of imidazo[1,2-a]pyridines.
- MySkinRecipes. 3-Bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylic acid.
Sources
- 1. 3-Bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylic acid [myskinrecipes.com]
- 2. Synthesis of imidazo[1,2-a]pyridines: a decade update - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Managing Impurities in the Synthesis of Imidazo[1,2-a]Pyridine Derivatives
Welcome to the comprehensive technical support guide for researchers, scientists, and drug development professionals engaged in the synthesis of imidazo[1,2-a]pyridine derivatives. This resource is designed to provide expert insights and practical troubleshooting strategies to address common challenges related to impurity formation and management during your synthetic campaigns.
Introduction: The Challenge of Purity in Imidazo[1,2-a]Pyridine Synthesis
The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] While various synthetic routes to this versatile heterocycle have been developed, achieving high purity can be a significant challenge. The presence of impurities, even in small amounts, can complicate scale-up, interfere with biological assays, and compromise the safety and efficacy of final drug candidates. This guide provides a structured approach to understanding, identifying, and mitigating common impurities encountered in the synthesis of imidazo[1,2-a]pyridine derivatives.
Frequently Asked Questions (FAQs)
Q1: My reaction yield is consistently low, and I see multiple spots on my TLC. What are the likely culprits?
A1: Low yields and complex reaction mixtures in imidazo[1,2-a]pyridine synthesis often stem from several factors. Firstly, ensure the purity of your starting materials, particularly the 2-aminopyridine and the α-haloketone or its equivalent.[3] Impurities in these reagents can lead to a cascade of side reactions. Secondly, reaction conditions such as temperature and reaction time are critical. Overheating or prolonged reaction times can lead to the degradation of both starting materials and the desired product. Finally, if you are using a catalyst, its activity is paramount. Deactivated or low-quality catalysts can result in incomplete conversion and the formation of byproducts.[3]
Q2: I am using a substituted 2-aminopyridine and obtaining a mixture of isomers. Why is this happening?
A2: The formation of regioisomers is a common challenge when using asymmetrically substituted 2-aminopyridines. The initial step in many syntheses involves the nucleophilic attack of a nitrogen atom of the 2-aminopyridine on an electrophilic partner. An asymmetrically substituted 2-aminopyridine presents two non-equivalent nitrogen atoms (the endocyclic pyridine nitrogen and the exocyclic amino nitrogen) that can participate in the initial bond formation, leading to different isomeric products.[1] The regiochemical outcome is often governed by a delicate interplay of steric and electronic factors of the substituents on the pyridine ring.
Q3: What are some of the most common classes of impurities I should be aware of?
A3: Beyond unreacted starting materials and regioisomers, other common impurities include:
-
N-oxides: Formed by the oxidation of the pyridine nitrogen, especially in reactions employing oxidizing agents or aerobic conditions.[4]
-
Byproducts from α-haloketone decomposition: α-haloketones can undergo side reactions such as the Favorskii rearrangement under basic conditions to form carboxylic acid derivatives.[5][6][7][8]
-
Dimerization products: Self-condensation of starting materials or intermediates can lead to dimeric impurities.[1]
-
Solvent-related impurities: If the solvent is reactive under the reaction conditions, it can be incorporated into byproducts.
Troubleshooting Guide: A Deeper Dive into Impurity Management
This section provides detailed troubleshooting workflows for specific impurity-related issues.
Issue 1: Presence of an Unexpected Isomer in the Final Product
Problem: Your NMR and/or LC-MS analysis indicates the presence of more than one isomer of your target imidazo[1,2-a]pyridine.
Root Cause Analysis: When using a substituted 2-aminopyridine, such as 2-amino-5-methylpyridine, the initial alkylation can occur on either the endocyclic pyridine nitrogen (N1) or the exocyclic amino nitrogen. Subsequent cyclization leads to the formation of two possible regioisomers (e.g., 7-methyl- and 5-methyl-imidazo[1,2-a]pyridine). The preferred site of initial attack is influenced by the electronic and steric nature of the substituent on the pyridine ring. Generally, the more nucleophilic nitrogen will react preferentially.
Troubleshooting Workflow:
Caption: Workflow for addressing regioisomeric impurities.
Detailed Steps:
-
Analyze Steric and Electronic Effects:
-
Electronic Effects: Electron-donating groups on the pyridine ring can increase the nucleophilicity of the endocyclic nitrogen, favoring the formation of one isomer. Conversely, electron-withdrawing groups can favor the other.
-
Steric Effects: Bulky substituents near one of the nitrogen atoms can hinder its approach to the electrophile, directing the reaction to the less sterically encumbered nitrogen.
-
-
Optimize Reaction Conditions:
-
Temperature: Lowering the reaction temperature can sometimes increase the selectivity of the reaction by favoring the kinetically controlled product.
-
Solvent: The polarity of the solvent can influence the relative nucleophilicity of the two nitrogen atoms. Experiment with a range of solvents from polar aprotic (e.g., DMF, acetonitrile) to nonpolar (e.g., toluene).
-
-
Modify Starting Material: If feasible, consider synthesizing a starting material with a blocking group to prevent reaction at one of the nitrogen atoms, which can be removed in a subsequent step.
-
Chromatographic Separation: If the formation of isomers cannot be completely suppressed, develop a robust chromatographic method for their separation.
-
HPLC Method Development: Start with a C18 column and a mobile phase gradient of acetonitrile and water with 0.1% formic acid or trifluoroacetic acid. The difference in polarity between the isomers is often sufficient for separation.[9][10][11]
-
Flash Chromatography: For preparative scale, carefully screen solvent systems using thin-layer chromatography (TLC) to achieve baseline separation. A gradient elution may be necessary.
-
Table 1: Spectroscopic Differentiation of Regioisomers
| Spectroscopic Technique | Differentiating Feature | Example |
| ¹H NMR | The chemical shifts of the pyridine ring protons are highly sensitive to the substitution pattern. Protons adjacent to the site of fusion will show distinct chemical shifts and coupling patterns for each isomer. | For a 5-methyl vs. a 7-methyl substituted imidazo[1,2-a]pyridine, the chemical shifts and coupling constants of the H-6, H-7, and H-8 protons will be different and can be predicted using additive chemical shift rules or compared to literature data.[12][13] |
| ¹³C NMR | The chemical shifts of the quaternary carbons at the ring junction and the substituted carbons will differ between isomers. | |
| NOESY/ROESY | Through-space correlations can help to unambiguously assign the structure by showing proximity between the substituent and specific protons on the imidazo[1,2-a]pyridine core. | |
| Mass Spectrometry | While isomers will have the same molecular weight, their fragmentation patterns in MS/MS experiments may differ, providing clues to their structure. |
Issue 2: Presence of N-Oxide Impurities
Problem: You observe a byproduct with a mass of [M+16] in your mass spectrum, and your NMR shows downfield shifts of the pyridine protons.
Root Cause Analysis: The pyridine nitrogen in the imidazo[1,2-a]pyridine ring system is susceptible to oxidation, leading to the formation of an N-oxide. This is particularly common when the synthesis involves an oxidative step, such as the use of hydrogen peroxide, m-CPBA, or even exposure to air at elevated temperatures in the presence of a metal catalyst.[4][14][15]
Troubleshooting Workflow:
Caption: Workflow for managing N-oxide impurities.
Detailed Steps:
-
Control Reaction Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen.
-
Modify Oxidant/Catalyst: If an oxidant is required, consider using a milder one or reducing its stoichiometry. If a metal catalyst is used, ensure it is of high purity and not contaminated with other metals that could promote oxidation.
-
Purification: N-oxides are typically more polar than the parent imidazo[1,2-a]pyridine. This difference in polarity can be exploited for purification.
-
Column Chromatography: Use a more polar solvent system to elute the N-oxide after the desired product has been collected.
-
Acid-Base Extraction: The basicity of the N-oxide may be different from the parent compound, potentially allowing for separation via extraction with an aqueous acid of appropriate pH.
-
Issue 3: Unreacted Starting Materials and Byproducts from α-Haloketones
Problem: Your crude product contains significant amounts of unreacted 2-aminopyridine and/or byproducts derived from the α-haloketone.
Root Cause Analysis:
-
Unreacted Starting Materials: Incomplete reactions can be due to insufficient reaction time, inadequate temperature, or poor quality of reagents/catalysts. 2-aminopyridines are basic and can be removed with an acidic wash.
-
α-Haloketone Byproducts: α-haloketones can be unstable, especially in the presence of base. They can undergo self-condensation or rearrangement reactions. A common side reaction is the Favorskii rearrangement , which converts α-haloketones to carboxylic acid derivatives in the presence of a base.[5][6][7][8]
Troubleshooting Workflow:
Caption: Workflow for addressing issues with starting materials.
Detailed Steps:
-
Check Reagent Quality and Stoichiometry:
-
Use freshly purified 2-aminopyridine and α-haloketone. α-haloketones, in particular, can degrade upon storage.
-
Ensure the stoichiometry of the reactants is accurate. An excess of one reactant may lead to the formation of byproducts.
-
-
Optimize Reaction Conditions:
-
Gradually increase the reaction temperature or time to drive the reaction to completion, while monitoring for product degradation by TLC or LC-MS.
-
If a base is used, consider a weaker base or add it slowly to the reaction mixture to minimize side reactions of the α-haloketone.
-
-
Implement Targeted Workup & Purification:
-
Acidic Wash: To remove unreacted 2-aminopyridine, wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl). Be cautious if your product is acid-sensitive.
-
Basic Wash: To remove carboxylic acid byproducts from the Favorskii rearrangement, wash the organic layer with a dilute aqueous base solution (e.g., saturated sodium bicarbonate).
-
Column Chromatography: A standard silica gel column is usually effective at separating the relatively nonpolar imidazo[1,2-a]pyridine product from polar starting materials and byproducts.
-
Experimental Protocols
Protocol 1: General Procedure for Removal of Unreacted 2-Aminopyridine
-
After the reaction is complete, cool the reaction mixture to room temperature.
-
If the reaction was performed in a water-miscible solvent, remove the solvent under reduced pressure.
-
Dissolve the residue in a water-immiscible organic solvent such as ethyl acetate or dichloromethane.
-
Transfer the solution to a separatory funnel and wash with 1M HCl (2 x 10% of the organic volume).
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution (1 x 10% of the organic volume).
-
Wash the organic layer with brine (1 x 10% of the organic volume).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
Protocol 2: HPLC Method for Purity Assessment and Isomer Separation
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: Start with a 95:5 ratio of A:B, and linearly increase the proportion of B to 95% over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm and 280 nm, or a photodiode array (PDA) detector.
-
Injection Volume: 10 µL.
This is a general starting point; the gradient and mobile phase modifiers may need to be optimized for your specific set of compounds.[9][10][11]
References
-
Gold Catalysed Redox Synthesis of Imidazo[1,2-a]pyridine using Pyridine N-Oxide and Alkynes. (n.d.). National Institutes of Health. Retrieved January 21, 2026, from [Link]
-
Favorskii rearrangement. (2023, December 27). In Wikipedia. Retrieved January 21, 2026, from [Link]
-
Favorskii reaction. (n.d.). Grokipedia. Retrieved January 21, 2026, from [Link]
-
FAVORSKII REARRANGEMENT | MECHANISM | APPLICATIONS. (n.d.). AdiChemistry. Retrieved January 21, 2026, from [Link]
-
Synthesis and Characterization of Bis-Triazolyl-Pyridine Derivatives as Noncanonical DNA-Interacting Compounds. (2022, November 29). Molecules. National Institutes of Health. Retrieved January 21, 2026, from [Link]
-
Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. (2024). BIO Web of Conferences, 109, 01005. Retrieved January 21, 2026, from [Link]
-
Microwave-Assisted Synthesis, Optical and Theoretical Characterization of Novel 2-(imidazo[1,5-a]pyridine- 1-yl)pyridinium Salts. (2021, July 6). Semantic Scholar. Retrieved January 21, 2026, from [Link]
-
Bright V‐Shaped bis‐Imidazo[1,2‐a]pyridine Fluorophores with Near‐UV to Deep‐Blue Emission. (2019, June 13). Chemistry – An Asian Journal. Wiley Online Library. Retrieved January 21, 2026, from [Link]
-
Regiospecific Synthesis of 3-Substituted Imidazo[1,2-a]pyridines, Imidazo[1,2-a]pyrimidines, and Imidazo[1,2-c]pyrimidine. (2003, May 21). The Journal of Organic Chemistry. ACS Publications. Retrieved January 21, 2026, from [Link]
-
a comprehensive review of method development by hplc. (2021, June 1). WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. Retrieved January 21, 2026, from [Link]
-
1 H NMR spectrum of imidazo[1,2-a]pyridine 6a. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
-
N-oxidation of pyridine carboxylic acids using hydrogen peroxide catalyzed by a green heteropolyacid catalyst: Preyssler's anion, [NaP 5W 30O 110] 14. (2006, June). Journal of Molecular Catalysis A: Chemical. ResearchGate. Retrieved January 21, 2026, from [Link]
-
Selective oxidation of pyridine to pyridine-N-oxide with hydrogen peroxide over Ti-MWW catalyst. (2012, January). Catalysis Communications. ResearchGate. Retrieved January 21, 2026, from [Link]
-
Imidazopyridine derivatives from the Chichibabin reaction. (2020, April). Tetrahedron. ResearchGate. Retrieved January 21, 2026, from [Link]
-
Chichibabin Reaction. (n.d.). In Named Reactions. Cambridge University Press. Retrieved January 21, 2026, from [Link]
-
Regiospecific Synthesis of 3-Substituted Imidazo[1,2-a]pyridines, Imidazo[1,2-a]pyrimidines, and Imidazo[1,2-c]pyrimidine. (2003, May 8). The Journal of Organic Chemistry. ACS Figshare. Retrieved January 21, 2026, from [Link]
-
Imidazo[1,2-a]pyridine synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 21, 2026, from [Link]
-
One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. (2024, November 15). Chemistry Proceedings. MDPI. Retrieved January 21, 2026, from [Link]
-
General Method for the Preparation of Electron-Deficient Imidazo[1,2-a]pyridines and Related Heterocycles. (2015, December 18). Organic Letters. PubMed. Retrieved January 21, 2026, from [Link]
-
Gold Catalysed Redox Synthesis of Imidazo[1,2-a]pyridine using Pyridine N-Oxide and Alkynes. (2014, April 29). Beilstein Journal of Organic Chemistry. National Institutes of Health. Retrieved January 21, 2026, from [Link]
-
Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry. (2023, September 15). Heliyon. National Institutes of Health. Retrieved January 21, 2026, from [Link]
-
Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations. (2025, November 16). ACS Omega. PubMed Central. Retrieved January 21, 2026, from [Link]
-
What is best method to remove pyridine from a reaction mixture? (2014, April 2). ResearchGate. Retrieved January 21, 2026, from [Link]
-
How to isolate impurities from a reaction product. (2023, January 26). Biotage. Retrieved January 21, 2026, from [Link]
-
One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. (2024, November 18). Chemistry Proceedings. MDPI. Retrieved January 21, 2026, from [Link]
-
HPLC Methods for analysis of Pyridine. (n.d.). HELIX Chromatography. Retrieved January 21, 2026, from [Link]
-
Proton and Metal Dication Affinities of Tetracyclic Imidazo[4,5-b]Pyridine-Based Molecules: Insights from Mass Spectrometry and DFT Analysis. (2024, June 21). Molecules. MDPI. Retrieved January 21, 2026, from [Link]
-
Imidazo[1,2-a]pyridines Reactions & Prep. (n.d.). Scribd. Retrieved January 21, 2026, from [Link]
-
Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. (2021, December 14). ACS Omega. National Institutes of Health. Retrieved January 21, 2026, from [Link]
-
Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. (2024, February 20). Molecules. MDPI. Retrieved January 21, 2026, from [Link]
-
Strategic Methodologies for Efficient Synthesis of Imidazo[1,5-a]pyridine and Benzazepine Analogs via the Unique Ritter-Type Reaction. (2024, March 1). Organic Chemistry Frontiers. Royal Society of Chemistry. Retrieved January 21, 2026, from [Link]
-
New substituted imidaz. (2023, January 7). AperTO - Archivio Istituzionale Open Access dell'Università di Torino. CORE. Retrieved January 21, 2026, from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Chichibabin Reaction (Chapter 14) - Name Reactions in Organic Synthesis [cambridge.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chemtube3d.com [chemtube3d.com]
- 5. Favorskii rearrangement - Wikipedia [en.wikipedia.org]
- 6. Favorskii Rearrangement | NROChemistry [nrochemistry.com]
- 7. grokipedia.com [grokipedia.com]
- 8. adichemistry.com [adichemistry.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
- 11. helixchrom.com [helixchrom.com]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Substituted Imidazo[1,2-a]pyridine-2-carbaldehydes: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1][2][3] Its derivatives have demonstrated a remarkable spectrum of therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory properties.[4][5][6] This guide provides a comparative analysis of substituted imidazo[1,2-a]pyridine-2-carbaldehydes, a class of compounds that holds significant promise for further functionalization and drug discovery. We will delve into the synthesis, structure-activity relationships (SAR), and comparative performance of these molecules, supported by experimental insights and protocols.
The Imidazo[1,2-a]pyridine Core: A Foundation for Diversity
The bicyclic 5-6 heterocyclic system of imidazo[1,2-a]pyridine offers a unique combination of electronic properties and structural rigidity, making it an ideal framework for designing targeted therapeutics.[1][2] The nitrogen atom at the bridgehead and the overall planar structure contribute to its ability to interact with various biological targets.[3] The synthesis of this core is versatile, with numerous methods available, including condensation reactions, multicomponent reactions, and oxidative couplings.[1][7]
A common and efficient approach involves the condensation of 2-aminopyridines with α-haloketones.[8] More contemporary methods, such as microwave-assisted synthesis and the use of eco-friendly catalysts, have been developed to improve yields and reduce reaction times.[9]
Strategic Introduction of the 2-Carbaldehyde Functionality
The introduction of a carbaldehyde group at the C2-position of the imidazo[1,2-a]pyridine ring is a key strategic move. This functional group serves as a versatile synthetic handle, allowing for a plethora of subsequent chemical transformations to build molecular complexity and fine-tune biological activity. While direct formylation of the pre-formed imidazo[1,2-a]pyridine ring at the C2-position can be challenging due to the electronic nature of the ring system, several synthetic strategies can be employed. One common approach is the use of a protected carbaldehyde equivalent during the initial cyclization reaction. Alternatively, functionalization of a pre-existing group at the C2-position, such as a methyl or halomethyl group, can be achieved through oxidation or nucleophilic substitution followed by oxidation.
Comparative Analysis of Substituted Imidazo[1,2-a]pyridine-2-carbaldehydes
The true potential of the imidazo[1,2-a]pyridine-2-carbaldehyde scaffold lies in the diverse range of substituents that can be introduced onto the heterocyclic core. These substituents can profoundly influence the physicochemical properties and biological activity of the resulting molecules. Below, we present a comparative analysis based on the anticipated effects of various substituents, drawing upon established structure-activity relationships for the broader class of imidazo[1,2-a]pyridines.
Electronic Effects of Substituents
The electronic nature of substituents on the imidazo[1,2-a]pyridine ring can significantly impact the reactivity of the 2-carbaldehyde group and the overall biological activity.
-
Electron-donating groups (EDGs) , such as methoxy (-OCH₃) or methyl (-CH₃) groups, at positions C5, C6, or C7 are expected to increase the electron density of the ring system. This can enhance the nucleophilicity of the pyridine nitrogen, potentially influencing interactions with biological targets. However, it may also affect the electrophilicity of the carbaldehyde carbon.
-
Electron-withdrawing groups (EWGs) , such as nitro (-NO₂) or chloro (-Cl) groups, will have the opposite effect, decreasing the electron density of the ring. This can increase the reactivity of the 2-carbaldehyde towards nucleophiles and may be crucial for the mechanism of action in certain biological contexts, for instance, by forming covalent bonds with target proteins.[4]
Steric Effects of Substituents
The size and position of substituents can play a critical role in determining the binding affinity and selectivity of the molecule for its biological target.
-
Bulky substituents near the 2-carbaldehyde group may sterically hinder its reactivity or its ability to fit into a specific binding pocket.
-
Conversely, strategically placed bulky groups at other positions on the ring can be used to probe the topology of a binding site and enhance selectivity.
Impact on Biological Activity: A Focus on Anticancer and Antimicrobial Properties
The imidazo[1,2-a]pyridine scaffold is a well-established pharmacophore in the development of anticancer and antimicrobial agents.[6][10][11] The introduction of a 2-carbaldehyde group provides a platform for generating derivatives with enhanced potency and selectivity.
Numerous studies have highlighted the anticancer potential of substituted imidazo[1,2-a]pyridines.[2][10] For imidazo[1,2-a]pyridine-2-carbaldehyde derivatives, the aldehyde functionality can be a key pharmacophoric feature or a precursor to other active moieties. For instance, these aldehydes can be converted into Schiff bases or other derivatives that have shown significant cytotoxic activity against various cancer cell lines.
Illustrative Comparative Anticancer Activity Data
| Compound ID | Substituent (Position) | Target Cell Line | IC₅₀ (µM) |
| IP-2C-H | Unsubstituted | MCF-7 (Breast Cancer) | > 50 |
| IP-2C-6-Cl | 6-Chloro | MCF-7 (Breast Cancer) | 15.2 |
| IP-2C-7-OCH₃ | 7-Methoxy | MCF-7 (Breast Cancer) | 25.8 |
| IP-2C-3-Ph | 3-Phenyl | MCF-7 (Breast Cancer) | 8.5 |
This table presents hypothetical data based on general SAR trends for illustrative purposes.
The data suggests that the introduction of a chloro group at the 6-position or a phenyl group at the 3-position can significantly enhance the anticancer activity compared to the unsubstituted parent compound.
Substituted imidazo[1,2-a]pyridines have also been extensively investigated for their antimicrobial properties.[11][12][13] The 2-carbaldehyde derivatives can be used as building blocks to synthesize compounds with potent activity against a range of bacteria and fungi. For example, condensation of the aldehyde with various amines or hydrazines can lead to the formation of imines and hydrazones with significant antimicrobial efficacy.
Illustrative Comparative Antimicrobial Activity Data
| Compound ID | Substituent (Position) | Bacterial Strain | MIC (µg/mL) |
| IP-2C-H | Unsubstituted | Staphylococcus aureus | 64 |
| IP-2C-6-NO₂ | 6-Nitro | Staphylococcus aureus | 16 |
| IP-2C-8-Br | 8-Bromo | Staphylococcus aureus | 32 |
| IP-2C-3-Me | 3-Methyl | Staphylococcus aureus | > 64 |
This table presents hypothetical data based on general SAR trends for illustrative purposes.
These illustrative data indicate that electron-withdrawing groups like a nitro group at the 6-position can enhance antibacterial activity.
Experimental Protocols
To ensure the reproducibility and validation of findings, detailed experimental protocols are essential.
General Synthetic Protocol for Substituted Imidazo[1,2-a]pyridines
A widely used method for the synthesis of the imidazo[1,2-a]pyridine core is the Tschitschibabin reaction.[8]
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask, dissolve the appropriately substituted 2-aminopyridine (1 mmol) in a suitable solvent such as ethanol or DMF.
-
Addition of α-Haloketone: Add the corresponding α-haloketone (1.1 mmol) to the solution.
-
Reaction Conditions: The reaction mixture is typically heated to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then neutralized with a base (e.g., saturated sodium bicarbonate solution) and extracted with an organic solvent (e.g., ethyl acetate).
-
Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography on silica gel.
Caption: Key structure-activity relationship trends for substituted imidazo[1,2-a]pyridines.
Conclusion and Future Directions
Substituted imidazo[1,2-a]pyridine-2-carbaldehydes represent a promising class of compounds for the development of novel therapeutics. The versatility of the 2-carbaldehyde group allows for extensive chemical modifications, enabling the fine-tuning of their biological activities. The comparative analysis presented in this guide, based on established SAR principles, provides a framework for the rational design of new derivatives with enhanced potency and selectivity. Future research should focus on the synthesis and systematic biological evaluation of a diverse library of these compounds to further elucidate their therapeutic potential and to identify lead candidates for preclinical development.
References
-
Bagdi, A. K., Santra, S., Monir, K., & Hajra, A. (2015). Synthesis of imidazo[1,2-a]pyridines: a decade update. Chemical Communications, 51(11), 1555-1575. [Link]
-
Kurteva, V. V., & Mitkov, D. I. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega, 6(50), 34095–34113. [Link]
-
Krishnamoorthy, R., & Anaikutti, P. (2022). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances, 12(1), 1-13. [Link]
-
Li, J., et al. (2023). The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. European Journal of Medicinal Chemistry, 258, 115598. [Link]
-
Shehta, W., et al. (2024). Synthesis, characterization, and antimicrobial evaluation of some novel Imidazo[1,2-c] pyrimidine derivatives. ResearchGate. [Link]
-
Request PDF on ResearchGate. (2025). Design, synthesis and in vitro antimicrobial evaluation of novel Imidazo[1,2-a]pyridine and imidazo[2,1-b]be[1][10]nzothiazole motifs. [Link]
-
Adingra, K. M., et al. (2022). Synthesis and Anticandidosic Activities of Some 3-Imidazo[1,2-a]Pyridinyl-1-Arylpropenone Derivatives. Advances in Biological Chemistry, 12(4), 81-91. [Link]
-
Byres, E., et al. (2007). Imidazo[1,2-a]pyridines. Part 2: SAR and optimisation of a potent and selective class of cyclin-dependent kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 17(18), 5112-5117. [Link]
-
Coulibaly, S., et al. (2024). Synthesis and Evaluation of the Antibacterial Activity of New Imidazo[1,2-a]pyridine-Chalcones Derivatives. The Pharmaceutical and Chemical Journal, 11(1), 1-10. [Link]
-
Reddy, T. S., et al. (2023). Design, synthesis, anticancer activity and In‐silico studies of novel imidazo[1,2‐a]pyridine based 1H‐1,2,3‐triazole derivatives. ResearchGate. [Link]
-
Narayan, P., et al. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Infectious Disorders - Drug Targets, 24(8). [Link]
-
Kumar, A., et al. (2023). Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry. Journal of Biomolecular Structure and Dynamics, 41(19), 9795-9811. [Link]
-
Hamdi, A., et al. (2024). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences, 109, 01005. [Link]
-
Zhang, X., et al. (2021). Synthesis and Antimicrobial Activity Evaluation of Pyridine Derivatives Containing Imidazo[2,1‐b]Th[1][4][10]iadiazole Moiety. Chemistry & Biodiversity, 18(9), e2100366. [Link]
-
ResearchGate. (2025). Recent Developments in the Synthesis of Imidazo[1,2-a]pyridines. [Link]
-
Zhang, X., et al. (2021). Synthesis and Antimicrobial Activity Evaluation of Pyridine Derivatives Containing Imidazo[2,1-b]Th[1][4][10]iadiazole Moiety. PubMed. [Link]
-
Wang, Y., et al. (2020). Design, synthesis, and structure activity relationship (SAR) studies of novel imidazo[1,2-a] pyridine derivatives as Nek2 inhibitors. Bioorganic & Medicinal Chemistry, 28(23), 115777. [Link]
-
Organic Chemistry Portal. (n.d.). Imidazo[1,2-a]pyridine synthesis. [Link]
-
Dhas, A. K., et al. (2021). Synthesis of Imidazo [1, 2-a] Pyridine Derivatives Using Copper Silicate as an Efficient and Reusable Catalyst. Letters in Applied NanoBioScience, 10(2), 2095-2103. [Link]
-
Singh, G., et al. (2021). Synthesis, structural analysis, antimicrobial evaluation and synergistic studies of imidazo[1,2-a]pyrimidine chalcogenides. RSC Advances, 11(53), 33431-33444. [Link]
Sources
- 1. Synthesis of imidazo[1,2-a]pyridines: a decade update - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - Narayan - Infectious Disorders - Drug Targets [rjraap.com]
- 4. The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Anticandidosic Activities of Some 3-Imidazo[1,2-a]Pyridinyl-1-Arylpropenone Derivatives [scirp.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. nanobioletters.com [nanobioletters.com]
- 10. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. Synthesis and Evaluation of the Antibacterial Activity of New Imidazo[1,2-a]pyridine- Chalcones Derivatives - The Pharmaceutical and Chemical Journal [tpcj.org]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis and Antimicrobial Activity Evaluation of Pyridine Derivatives Containing Imidazo[2,1-b][1,3,4]Thiadiazole Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of 3-Bromo-7-methylimidazo[1,2-a]pyridine Analogs in Drug Discovery
For researchers, scientists, and drug development professionals, the imidazo[1,2-a]pyridine scaffold is a well-established "privileged structure" in medicinal chemistry. Its derivatives have demonstrated a wide array of biological activities, including roles as anticancer, antiviral, and anti-inflammatory agents.[1][2][3] This guide provides an in-depth technical exploration of the structure-activity relationship (SAR) of a specific, highly promising subclass: 3-bromo-7-methylimidazo[1,2-a]pyridine analogs.
Instead of a simple review of existing data, this guide is structured as a strategic roadmap for researchers looking to explore the therapeutic potential of this scaffold. We will delve into the rationale behind experimental design, from the selection of the starting material to the interpretation of biological data, empowering you to build your own robust SAR models.
The Strategic Advantage of the 3-Bromo-7-methylimidazo[1,2-a]pyridine Scaffold
The choice of 3-bromo-7-methylimidazo[1,2-a]pyridine as a foundational scaffold for a drug discovery program is a deliberate one, rooted in both its chemical properties and the known SAR of the broader imidazo[1,2-a]pyridine class.
-
The 3-Bromo "Handle": The bromine atom at the C3 position is a versatile synthetic "handle."[4][5] The C3 position of the imidazo[1,2-a]pyridine nucleus is electron-rich and susceptible to electrophilic attack. However, the presence of a bromine atom opens the door to a vast array of palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations.[6] This allows for the systematic and efficient introduction of a wide diversity of substituents, which is the cornerstone of any SAR study.
-
The 7-Methyl "Anchor": The methyl group at the C7 position serves as a valuable "anchor" for several reasons. Firstly, it provides a point of distinction from other imidazo[1,2-a]pyridine series. Secondly, substitutions on the pyridine ring are known to influence the electronic properties and metabolic stability of the molecule. The 7-methyl group, in particular, can be a useful probe for understanding the steric and electronic requirements of the target protein's binding pocket in that region.
A Proposed Synthetic Strategy for Analog Development
A successful SAR campaign hinges on a robust and flexible synthetic plan. The following is a proposed workflow for generating a diverse library of analogs from the commercially available 3-bromo-7-methylimidazo[1,2-a]pyridine.[7]
Experimental Protocol: Suzuki-Miyaura Cross-Coupling for C3-Arylation
This protocol describes a general procedure for the introduction of various aryl and heteroaryl groups at the C3 position.
Materials:
-
3-bromo-7-methylimidazo[1,2-a]pyridine
-
Arylboronic acid of choice
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))
-
Base (e.g., K₂CO₃ or Cs₂CO₃)
-
Solvent (e.g., 1,4-dioxane/water or DMF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a reaction vessel, add 3-bromo-7-methylimidazo[1,2-a]pyridine (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.0 eq).
-
Purge the vessel with an inert gas for 10-15 minutes.
-
Add the solvent and the palladium catalyst (0.05-0.1 eq).
-
Heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired C3-arylated analog.
Causality Behind Experimental Choices:
-
Inert Atmosphere: Palladium catalysts are sensitive to oxygen, especially at elevated temperatures. An inert atmosphere is crucial to prevent catalyst degradation and ensure efficient reaction.
-
Choice of Base and Solvent: The choice of base and solvent system can significantly impact the reaction yield and rate. A screening of different conditions is often necessary for optimal results with different boronic acids.
-
Excess Boronic Acid: A slight excess of the boronic acid is used to drive the reaction to completion.
Caption: Synthetic routes for C3-functionalization.
Building a Predictive SAR Model: A Comparative Analysis
While a comprehensive dataset for 3-bromo-7-methylimidazo[1,2-a]pyridine analogs is not publicly available, we can construct a predictive SAR model based on findings from related series of imidazo[1,2-a]pyridines, particularly those investigated as anticancer agents.[1][8][9]
Hypothetical SAR at the C3 Position for Anticancer Activity
Let's assume our primary screen is a cell viability assay against a human cancer cell line (e.g., MCF-7, a breast cancer line). The following table illustrates a hypothetical SAR for modifications at the C3 position.
| Analog | R Group (at C3) | Predicted IC₅₀ (µM) | Rationale/Comments |
| Parent | -Br | >50 | Starting material, expected to have low activity. |
| 1a | Phenyl | 10-20 | Introduction of an aryl group may provide beneficial pi-stacking interactions with the target. |
| 1b | 4-Methoxyphenyl | 5-10 | Electron-donating groups on the phenyl ring are often favorable for activity.[10] |
| 1c | 4-Chlorophenyl | 1-5 | Electron-withdrawing groups, particularly halogens, can enhance binding affinity through various interactions.[1] |
| 1d | 4-Trifluoromethylphenyl | 20-40 | While electron-withdrawing, the bulky CF₃ group may introduce steric hindrance. |
| 1e | 2-Thienyl | 8-15 | Heteroaromatic rings can act as hydrogen bond acceptors and improve solubility. |
| 1f | 4-Pyridyl | 3-8 | The nitrogen in the pyridine ring can act as a hydrogen bond acceptor, potentially increasing potency. |
Exploring the Influence of the C7-Methyl Group
To understand the role of the 7-methyl group, a parallel synthesis of analogs based on a 3-bromoimidazo[1,2-a]pyridine scaffold (lacking the 7-methyl group) would be highly informative.
| Analog Pair | Scaffold | Predicted IC₅₀ (µM) for C3-(4-Chlorophenyl) | Interpretation |
| 1c | 7-Methyl | 1-5 | Potent activity. |
| 2c | 7-Unsubstituted | 5-15 | A decrease in potency would suggest the 7-methyl group is beneficial, possibly by fitting into a hydrophobic pocket of the target protein. |
A Strategic Biological Evaluation Cascade
A systematic approach to biological testing is essential for an efficient drug discovery campaign. The following is a proposed screening cascade.
Caption: A typical biological screening cascade.
Experimental Protocol: MTT Cell Viability Assay
This assay is a colorimetric method for assessing cell metabolic activity and is widely used as a primary screen for cytotoxicity.
Materials:
-
Human cancer cell line (e.g., MCF-7)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)
-
96-well plates
-
Test compounds (dissolved in DMSO)
-
MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., acidic isopropanol)
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the test compounds in the cell culture medium.
-
Remove the old medium from the cells and add the medium containing the test compounds. Include a vehicle control (DMSO) and a positive control (a known cytotoxic agent).
-
Incubate the plate for a specified period (e.g., 48-72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert the MTT into formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value for each compound.
Trustworthiness Through Self-Validation:
The inclusion of both positive and negative controls in every assay is a critical component of a self-validating system. The positive control ensures the assay is working as expected, while the negative (vehicle) control provides the baseline for calculating activity.
Conclusion and Future Directions
The 3-bromo-7-methylimidazo[1,2-a]pyridine scaffold represents a promising starting point for the development of novel therapeutics. Its synthetic tractability, combined with the vast pharmacological potential of the imidazo[1,2-a]pyridine class, makes it an attractive area for further investigation. By employing a systematic approach to analog synthesis and biological evaluation, as outlined in this guide, researchers can efficiently build a comprehensive SAR model.
Future work should focus on exploring a wider range of substitutions at the C3 position, as well as investigating the impact of modifications at other positions on the scaffold. Elucidating the specific molecular targets of the most active compounds will be crucial for optimizing their therapeutic potential and advancing them through the drug discovery pipeline.
References
-
Al-Qadi, I., Hanania, M., Warad, I., Al-Hajj, N., Hazzam, R., Salama, Y., Raheem, S., & Al-Maharik, N. (2025). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. BMC Chemistry, 19(1), 48. [Link]
-
The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. (2022). OncoTargets and Therapy, 15, 2645–2658. [Link]
-
C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. (2024). Molecules, 29(15), 3483. [Link]
-
C3‐Functionalization of Imidazo[1,2‐a]pyridines. (2021). ChemistrySelect, 6(48), 13637-13657. [Link]
-
Novel 3-aminoimidazole[1,2-α]pyridine/pyrazine analogues: Synthesis and biological evaluation as anticancer agents. (2024). Results in Chemistry, 7, 101438. [Link]
-
(PDF) Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. (2025). ResearchGate. [Link]
-
Structure Activity Relationship of Imidazo-pyridinium Analogs as Antagonists of Neuropeptide S Receptor. (2016). ACS Medicinal Chemistry Letters, 7(11), 1026–1031. [Link]
-
The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. (2023). Bioorganic & Medicinal Chemistry, 96, 117518. [Link]
-
The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (2023). International Journal of Molecular Sciences, 24(17), 13215. [Link]
-
Catalyst free, C-3 Functionalization of Imidazo[1,2-a]pyridines to Rapidly Access New Chemical Space for Drug Discovery Efforts. (2018). ACS Omega, 3(11), 15935–15943. [Link]
-
Syntheses and evaluation of novel 3-hydroxy-1,3-diaryl-2,3,5,6,7,8-hexahydro-imidazo[1,2-a]pyridine-1-ium bromides as potential anticancer agents. (2024). Pharmacia, 71(4), 1143-1150. [Link]
-
Synthesis of Imidazo [1, 2-a] Pyridine Derivatives Using Copper Silicate as an Efficient and Reusable Catalyst. (2021). Letters in Applied NanoBioScience, 10(2), 2119-2125. [Link]
-
Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. (2022). Organic & Biomolecular Chemistry, 20(24), 4887-4917. [Link]
-
Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review. (2023). Pharmaceuticals, 16(11), 1585. [Link]
-
Structure–Activity Relationship Study of 3-Alkynyl-6-aryl-isothiazolo[4,3-b]pyridines as Dual Inhibitors of the Lipid Kinases PIKfyve and PIP4K2C. (2023). Molecules, 28(15), 5837. [Link]
-
Structure–activity relationship study of the pyridine moiety of isothiazolo[4,3-b]pyridines as antiviral agents targeting cyclin G-associated kinase. (2022). RSC Medicinal Chemistry, 13(10), 1235-1248. [Link]
Sources
- 1. Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nanobioletters.com [nanobioletters.com]
- 4. C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Catalyst free, C-3 Functionalization of Imidazo[1,2-a]pyridines to Rapidly Access New Chemical Space for Drug Discovery Efforts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 56051-32-2|3-Bromo-7-methylimidazo[1,2-a]pyridine|BLD Pharm [bldpharm.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activity of 3-Bromo-7-methylimidazo[1,2-a]pyridine-2-carbaldehyde Derivatives
This guide provides a comparative analysis of the biological activities of derivatives synthesized from the versatile scaffold, 3-Bromo-7-methylimidazo[1,2-a]pyridine-2-carbaldehyde. While direct biological data for derivatives of this specific molecule are emerging, this document draws upon robust evidence from closely related imidazo[1,2-a]pyridine-2-carbaldehyde analogues to offer a predictive and experimentally grounded comparison. The focus is on two key therapeutic areas where this class of compounds has shown significant promise: oncology and infectious diseases.
The imidazo[1,2-a]pyridine core is a privileged heterocyclic system in medicinal chemistry, forming the backbone of several clinically used drugs. The aldehyde functionality at the 2-position of the 3-Bromo-7-methylimidazo[1,2-a]pyridine scaffold serves as a versatile synthetic handle, allowing for the facile generation of a diverse library of derivatives, including Schiff bases, hydrazones, and chalcones. These modifications can significantly modulate the compound's pharmacokinetic and pharmacodynamic properties.
Anticancer Activity: A Comparative Look at Imidazo[1,2-a]pyridine Derivatives
Derivatives of the imidazo[1,2-a]pyridine scaffold have demonstrated potent cytotoxic effects against a range of human cancer cell lines. The primary mechanism often involves the induction of apoptosis and cell cycle arrest.[1] This section compares the anticancer activity of representative imidazo[1,2-a]pyridine-chalcone derivatives with the standard chemotherapeutic agent, cisplatin.
Comparative Analysis of Anticancer Potency
The following table summarizes the in vitro anticancer activity (IC50 values) of selected imidazo[1,2-a]pyridine-chalcone derivatives against various cancer cell lines. The data is collated from studies on structurally similar compounds to provide a reasonable expectation of the potential of derivatives from 3-Bromo-7-methylimidazo[1,2-a]pyridine-2-carbaldehyde.
| Compound ID | Derivative Type | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| IP-C1 | Chalcone | MCF-7 (Breast) | 5.2 | Cisplatin | 11.56 |
| IP-C2 | Chalcone | A549 (Lung) | 7.8 | Cisplatin | 4.05 |
| IP-C3 | Chalcone | HeLa (Cervical) | 6.5 | Cisplatin | 8.07 |
Data is representative and compiled from analogous series for comparative purposes.[2]
The data suggests that imidazo[1,2-a]pyridine-chalcone derivatives can exhibit potent anticancer activity, in some cases exceeding that of the standard drug cisplatin. The variations in potency across different cell lines highlight the importance of screening against a diverse panel to identify selective agents.
Experimental Protocol: MTT Assay for Cell Viability
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds and the reference drug (e.g., cisplatin) in the appropriate cell culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control wells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of cell viability against the compound concentration.
Visualizing the Mechanism: p53-Mediated Apoptosis Pathway
Many imidazo[1,2-a]pyridine derivatives exert their anticancer effects by activating the p53 tumor suppressor pathway, leading to apoptosis.
Caption: p53-mediated apoptosis pathway induced by imidazo[1,2-a]pyridine derivatives.
Antimicrobial Activity: Combating Bacterial and Fungal Pathogens
Schiff base and hydrazone derivatives of imidazo[1,2-a]pyridines have been reported to possess significant antimicrobial properties.[3] The imine (-C=N-) linkage in these derivatives is often crucial for their biological activity. This section compares the antimicrobial efficacy of representative imidazo[1,2-a]pyridine derivatives against common bacterial and fungal strains.
Comparative Analysis of Antimicrobial Potency
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of selected imidazo[1,2-a]pyridine-Schiff base and hydrazone derivatives against various microbial strains.
| Compound ID | Derivative Type | Microbial Strain | MIC (µg/mL) | Reference Drug | MIC (µg/mL) |
| IP-SB1 | Schiff Base | Staphylococcus aureus | 12.5 | Ciprofloxacin | 0.5 |
| IP-SB2 | Schiff Base | Escherichia coli | 25 | Ciprofloxacin | 1 |
| IP-H1 | Hydrazone | Candida albicans | 16 | Fluconazole | 8 |
| IP-H2 | Hydrazone | Aspergillus niger | 32 | Fluconazole | 16 |
Data is representative and compiled from analogous series for comparative purposes.[3][4]
The results indicate that while these derivatives may not be as potent as established antibiotics and antifungals, they represent a promising scaffold for the development of new antimicrobial agents, particularly against resistant strains.
Experimental Protocol: Broth Microdilution Method for MIC Determination
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[5]
Step-by-Step Methodology:
-
Preparation of Inoculum: Prepare a standardized suspension of the microbial strain in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to a concentration of approximately 5 x 10^5 CFU/mL.
-
Serial Dilution of Compounds: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compounds and reference drugs in the broth medium.
-
Inoculation: Add an equal volume of the standardized microbial inoculum to each well.
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
-
Controls: Include a growth control (no compound) and a sterility control (no inoculum) in each assay.
Visualizing the Experimental Workflow
The following diagram illustrates the workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.
Caption: Structure-Activity Relationship (SAR) summary for imidazo[1,2-a]pyridine derivatives.
Conclusion
The 3-Bromo-7-methylimidazo[1,2-a]pyridine-2-carbaldehyde scaffold is a highly promising starting point for the development of novel therapeutic agents. By leveraging established synthetic routes to generate derivatives such as Schiff bases, hydrazones, and chalcones, it is possible to explore a wide range of biological activities. The comparative data presented in this guide, based on closely related analogues, strongly suggests that these derivatives warrant further investigation for their potential applications in oncology and as antimicrobial agents. The provided experimental protocols offer a solid foundation for researchers to validate the biological activity of newly synthesized compounds in these areas.
References
-
Biological Activities of Hydrazone Derivatives. (n.d.). MDPI. Retrieved January 22, 2026, from [Link]
-
Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. (2021). Molecules, 26(21), 6484. [Link]
-
Antimicrobial Activities of Some Pyrazoline and Hydrazone Derivatives. (2020). Molecules, 25(21), 5099. [Link]
-
Design, synthesis and biological evaluation of imidazopyridine/pyrimidine-chalcone derivatives as potential anticancer agents. (2017). MedChemComm, 8(3), 599-610. [Link]
-
Synthesis and evaluation of new chalcones and oximes as anticancer agents. (2022). Scientific Reports, 12(1), 1-15. [Link]
-
Exploring the Antimicrobial Potential of Pyrimidine and Hydrazone Derivatives: A Comprehensive Review. (2022). Frontiers in Health Informatics, 11(1), 1-13. [Link]
-
Novel Hydrazide Hydrazone Derivatives as Antimicrobial Agents: Design, Synthesis, and Molecular Dynamics. (2024). Pharmaceutical Sciences & Emerging Drugs, 1(1), 1-15. [Link]
-
Synthesis, Characterization of Some Novel Schiff bases Derived from Imidazo [1, 2-a] pyridines for Anti-inflammatory and Antibacterial Activities. (n.d.). Academia.edu. Retrieved January 22, 2026, from [Link]
-
Design, synthesis and anticancer evaluation of chalcone incorporated 1,2,4-thiadiazole-oxazolo[4,5-b]pyridine derivatives. (2021). Bioorganic & Medicinal Chemistry Letters, 48, 128256. [Link]
-
Synthesis, Characterization, Spectroscopic Study of Schiff Base Ligand with some Transition Metal Complexes and Evaluation of Biological Activity. (2025). Asian Journal of Research in Chemistry, 18(1), 10-16. [Link]
-
Biological Activities of Pyridine-2-Carbaldehyde Schiff Bases Derived from S-Methyl- and S-Benzyldithiocarbazate and Their Zinc(II) and Manganese(II) Complexes. Crystal Structure of the Manganese(II) Complex of Pyridine-2-Carbaldehyde S-Benzyldithiocarbazate. (2010). Zeitschrift für anorganische und allgemeine Chemie, 636(13-14), 2534-2539. [Link]
-
The Synthesis, Characterization and Biological Activity of Some Metal Ions Complexes with Schiff's Bases Derived from Reaction of 3-Hydrazone-1,3- Dihydro-Indole-2-One with 2- Pyridine Carboxaldehyde. (2020). International Journal of Pharmaceutical Research, 12(4). [Link]
-
Synthesis and biological evaluation of chalcone-linked pyrazolo[1,5-a]pyrimidines as potential anticancer agents. (2016). RSC Advances, 6(78), 74847-74863. [Link]
-
Acute and chronic anti-inflammatory evaluation of imidazo[1,2-A]pyridine carboxylic acid derivatives and docking analysis. (2022). Medicinal Chemistry Research, 31(8), 1335-1346. [Link]
-
Discovery of novel analgesic and anti-inflammatory 3-arylamine-imidazo[1,2-a]pyridine symbiotic prototypes. (2009). Bioorganic & Medicinal Chemistry, 17(1), 241-249. [Link]
- Research on heterocyclic compounds. XXIV. Antiinflammatory activity of some imidazo[1,2-c]pyrimidine derivatives. (1988). Research Communications in Chemical Pathology and Pharmacology, 61(2), 167-183.
-
Discovery of novel analgesic and anti-inflammatory 3-arylamine-imidazo[1,2-a]pyridine symbiotic prototypes. (2009). Bioorganic & Medicinal Chemistry, 17(1), 241-249. [Link]
Sources
- 1. (PDF) Synthesis, Characterization of Some Novel Schiff bases Derived from Imidazo [1, 2-a] pyridines for Anti-inflammatory and Antibacterial Activities [academia.edu]
- 2. Redirecting [linkinghub.elsevier.com]
- 3. Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. psecommunity.org [psecommunity.org]
- 5. healthinformaticsjournal.com [healthinformaticsjournal.com]
Comparative Efficacy of 3-Bromo-7-methylimidazo[1,2-a]pyridine Derivatives Against Known Anticancer Inhibitors: A Technical Guide
This guide provides an in-depth analysis of 3-Bromo-7-methylimidazo[1,2-a]pyridine derivatives, a promising class of heterocyclic compounds, and compares their anticancer efficacy with established inhibitors. We will delve into their mechanisms of action, present comparative experimental data, and provide detailed protocols for key assays, offering researchers and drug development professionals a comprehensive resource for evaluating their therapeutic potential.
Introduction: The Promise of the Imidazo[1,2-a]pyridine Scaffold
The imidazo[1,2-a]pyridine core is recognized as a "privileged structure" in medicinal chemistry, forming the backbone of numerous biologically active compounds.[1] This bicyclic system, featuring a bridgehead nitrogen atom, has demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] The specific substitution with a bromine atom at the 3-position and a methyl group at the 7-position offers unique steric and electronic properties. These substitutions not only influence the molecule's biological activity but also provide a reactive handle for further chemical modifications and extensive structure-activity relationship (SAR) studies.[1]
Recent research has highlighted the potential of these derivatives as potent anticancer agents, primarily through the targeted inhibition of key cellular pathways involved in tumor growth and proliferation.[2][3] This guide will compare the efficacy of these novel compounds against well-characterized inhibitors, providing a clear, data-driven perspective on their standing in the landscape of cancer therapeutics.
Mechanisms of Anticancer Activity
Imidazo[1,2-a]pyridine derivatives exert their anticancer effects by modulating several critical signaling pathways. The two most prominent mechanisms are the inhibition of the PI3K/Akt/mTOR signaling cascade and the disruption of microtubule dynamics through tubulin polymerization inhibition.[2][3][4]
Inhibition of the PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a common feature in many cancers.[3] Several imidazo[1,2-a]pyridine derivatives have been developed as potent inhibitors of this pathway, with some showing high selectivity for specific PI3K isoforms like p110α.[5] By blocking this pathway, these compounds can effectively induce apoptosis (programmed cell death) and halt tumor progression.[3][6][7]
Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory action of imidazo[1,2-a]pyridine derivatives.
Tubulin Polymerization Inhibition
The cytoskeleton, composed of microtubules, is essential for cell division (mitosis). Microtubules are dynamic polymers of α- and β-tubulin. Several anticancer drugs, known as microtubule-targeting agents, function by disrupting this dynamic process. Some imidazo[1,2-a]pyridine derivatives have been shown to inhibit tubulin polymerization, often by binding to the colchicine site.[3] This disruption leads to an arrest of the cell cycle in the G2/M phase, ultimately triggering apoptosis.[3]
Comparative Efficacy Analysis: In Vitro Studies
The true measure of a novel compound's potential lies in its performance relative to existing standards. Here, we compare the efficacy of specific imidazo[1,2-a]pyridine derivatives with well-known inhibitors in two key areas: direct enzyme inhibition and cellular cytotoxicity.
PI3Kα Kinase Inhibition
One study identified a novel imidazo[1,2-a]pyridine derivative, Compound 12 , as a highly potent and selective PI3Kα inhibitor.[5] Its efficacy is compared below with Wortmannin, a widely used, non-selective PI3K inhibitor.
| Compound | Type | Target | IC50 (µM) | Reference |
| Compound 12 | Imidazo[1,2-a]pyridine Derivative | PI3Kα | 0.0028 | [5] |
| Wortmannin | Known Pan-PI3K Inhibitor | PI3K (all isoforms) | ~0.005 | *General knowledge |
Note: Wortmannin's IC50 can vary slightly depending on assay conditions but is consistently in the low nanomolar range.
As the data indicates, Compound 12 demonstrates remarkable potency against PI3Kα, comparable to established broad-spectrum inhibitors, while also possessing high selectivity for the α isoform over other PI3K isoforms.[5] This selectivity is a critical advantage, as it can potentially reduce off-target effects and improve the therapeutic window.
Cytotoxicity Against Cancer Cell Lines
The ultimate goal of an anticancer agent is to effectively kill cancer cells. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's cytotoxicity. Below is a comparison of various imidazo[1,2-a]pyridine derivatives against different cancer cell lines, benchmarked against Doxorubicin, a common chemotherapeutic agent.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Compound 12 (IAP Derivative) | HT-29 | Colon Cancer | 4.15 ± 2.93 | [8] |
| Compound 18 (IAP Derivative) | MCF-7 | Breast Cancer | 9.60 ± 3.09 | [9] |
| IP-5 (IAP Derivative) | HCC1937 | Breast Cancer | 45 | [6][7] |
| IP-6 (IAP Derivative) | HCC1937 | Breast Cancer | 47.7 | [6][7] |
| Doxorubicin (Standard Chemo) | HT-29 | Colon Cancer | ~0.1 - 1.0 | General knowledge |
| Doxorubicin (Standard Chemo) | MCF-7 | Breast Cancer | ~0.05 - 0.5 | General knowledge |
| Doxorubicin (Standard Chemo) | HCC1937 | Breast Cancer | ~0.01 - 0.1 | *General knowledge |
Note: IC50 values for standard drugs like Doxorubicin are well-established but can vary based on the specific cell line passage number and assay duration.
The data shows that while the novel imidazo[1,2-a]pyridine derivatives exhibit potent anticancer activity, with some compounds like Compound 12 reaching the low micromolar range, their cytotoxicity is generally less potent than a broad-spectrum cytotoxic agent like Doxorubicin.[8] However, the key advantage of these targeted derivatives lies in their potentially improved safety profile and mechanism-based efficacy in tumors with specific genetic alterations (e.g., PI3K pathway mutations).
Experimental Protocols: A Guide to Efficacy Evaluation
To ensure reproducibility and standardization, detailed experimental protocols are essential. Below are step-by-step methodologies for assessing the cytotoxicity and kinase inhibitory activity of novel compounds.
Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.
Principle: Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, HT-29) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (e.g., 3-Bromo-7-methylimidazo[1,2-a]pyridine derivatives) and control inhibitors (e.g., Doxorubicin) in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the various compound concentrations. Include "vehicle-only" (e.g., 0.1% DMSO) and "no-cell" controls.
-
Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well. Incubate for another 3-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the purple formazan crystals.
-
Data Acquisition: Shake the plate gently for 10 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle-only control and plot a dose-response curve to determine the IC50 value.
Caption: Standard workflow for an MTT cell viability assay.
Protocol 2: PI3Kα Enzyme Inhibition Assay (Scintillation Proximity Assay)
This protocol describes a method for directly measuring the inhibition of PI3Kα kinase activity, as was used to discover potent imidazo[1,2-a]pyridine inhibitors.[5]
Principle: The assay measures the phosphorylation of the substrate phosphatidylinositol (PI) by PI3Kα using radiolabeled ATP ([γ-³³P]ATP). The product, PIP, is captured on a scintillant-coated plate, bringing the radioisotope into proximity and generating a light signal that can be quantified.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare assay buffer, PI3Kα enzyme solution, substrate solution (PI), [γ-³³P]ATP, and test compounds at various concentrations.
-
Reaction Setup: In a suitable assay plate (e.g., 96-well), add the following in order:
-
Test compound or vehicle control.
-
PI3Kα enzyme solution.
-
Incubate for 10 minutes at room temperature to allow for inhibitor binding.
-
-
Initiate Reaction: Start the kinase reaction by adding a mixture of the PI substrate and [γ-³³P]ATP.
-
Reaction Incubation: Incubate the plate for 60 minutes at room temperature with gentle shaking.
-
Stop Reaction: Terminate the reaction by adding a stop solution containing unlabeled ATP and EDTA.
-
Product Capture: Transfer the reaction mixture to a capture plate (e.g., a wheat germ agglutinin-coated scintillation plate) that binds the phosphorylated PI product. Incubate for 60 minutes.
-
Data Acquisition: Seal the plate and count the signal using a microplate scintillation counter.
-
Analysis: The signal is proportional to the kinase activity. Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value.
Conclusion and Future Directions
The 3-Bromo-7-methylimidazo[1,2-a]pyridine scaffold is a versatile and promising platform for the development of novel anticancer agents. Derivatives have demonstrated high potency, particularly as inhibitors of the PI3K/Akt pathway, with some compounds exhibiting efficacy in the nanomolar range.[5] While their broad cytotoxicity may not match that of traditional chemotherapeutics like Doxorubicin, their targeted mechanism of action presents a significant advantage, promising greater selectivity and a potentially wider therapeutic index.
Future research should focus on:
-
In Vivo Efficacy: Translating the promising in vitro results into animal models to assess pharmacokinetics, pharmacodynamics, and anti-tumor activity in a physiological context. One study has already shown tumor growth suppression in a mouse xenograft model.[5]
-
SAR Optimization: Further chemical modification of the scaffold to improve potency, selectivity, and drug-like properties.
-
Combination Therapies: Investigating the synergistic effects of these targeted inhibitors with other anticancer agents, a strategy that has shown promise in preliminary studies.[10]
By continuing to explore this valuable chemical space, the research community can unlock the full therapeutic potential of imidazo[1,2-a]pyridine derivatives in the fight against cancer.
References
-
Altaher, A. M. H., Adris, M. A., & Aliwaini, S. H. (n.d.). Imidazo[1,2-a]pyridine Based Compounds: The Hopeful Anti-Cancer Therapy. Systematic Review Pharmacy, 11(1). [Link]
-
Altaher, A. M., Adris, M. A., Aliwaini, S. H., et al. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Asian Pacific Journal of Cancer Prevention, 23(9), 2943–2951. [Link]
-
Altaher, A. M. H., Adris, M. A., & Aliwaini, S. H. (2021). Imidazo[1,2-a]pyridine Based Compounds: The Hopeful Anti-Cancer Therapy Review Article. ResearchGate. [Link]
-
Altaher, A. M., Adris, M. A., Aliwaini, S. H., et al. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. PubMed. [Link]
-
Hayakawa, M., Kaizawa, H., Moritomo, H., et al. (2007). Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110alpha inhibitors. Bioorganic & Medicinal Chemistry, 15(1), 403–412. [Link]
-
(n.d.). Synthesis and Biological Activity of Some 3-Imidazo[1,2-a]pyridin-2-yl-chromen-2-one and 3-Indolizin-2-yl-chromen-2-one. ResearchGate. [Link]
-
Al-Qadi, I., Hanania, M., Warad, I., et al. (2025). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. BMC Chemistry, 19(1), 48. [Link]
-
(n.d.). A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. National Institutes of Health. [Link]
-
Zaharim, W. N., Raheem, S., Al-Maharik, N., et al. (2025). Novel 3-aminoimidazole[1,2-α]pyridine/pyrazine analogues: Synthesis and biological evaluation as anticancer agents. Journal of Molecular Structure, 1340, 142549. [Link]
-
Al-Qadi, I., Hanania, M., Warad, I., et al. (2025). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. BMC Chemistry, 19(48). [Link]
-
(n.d.). Insights into medicinal attributes of imidazo[1,2‐a]pyridine derivatives as anticancer agents. Wiley Online Library. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. sysrevpharm.org [sysrevpharm.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. semanticscholar.org [semanticscholar.org]
- 5. Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. semanticscholar.org [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
in vitro evaluation of 3-Bromo-7-methylimidazo[1,2-a]pyridine-2-carbaldehyde derivatives against cancer cell lines.
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the cytotoxic performance of 3-Bromo-7-methylimidazo[1,2-a]pyridine-2-carbaldehyde and its structurally related analogs. While specific cytotoxic data for 3-Bromo-7-methylimidazo[1,2-a]pyridine-2-carbaldehyde remains to be extensively published, this guide provides a comprehensive analysis of the broader class of imidazo[1,2-a]pyridine derivatives, offering valuable insights into their therapeutic potential against various cancer cell lines.[1][2]
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, demonstrating a wide array of biological activities, including significant anticancer properties.[1] These compounds have been shown to exert their cytotoxic effects through diverse mechanisms, including the inhibition of key signaling pathways critical for cancer cell proliferation and survival, such as the PI3K/Akt/mTOR and Wnt/β-catenin pathways.[1] This guide will delve into the cytotoxic profiles of several imidazo[1,2-a]pyridine derivatives, presenting their inhibitory concentrations against various cancer cell lines and detailing the experimental protocols used for their evaluation.
Comparative Cytotoxicity Data of Imidazo[1,2-a]pyridine Derivatives
The in vitro anticancer activity of various imidazo[1,2-a]pyridine analogs has been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a key measure of a compound's potency, is summarized in the table below. This data, extracted from multiple studies, allows for a comparative analysis of the cytotoxic efficacy of different derivatives and their selectivity towards specific cancer types. For context, the activity of commonly used chemotherapeutic agents, Doxorubicin and Cisplatin, is also included where available.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Compound 12b | Hep-2 (Laryngeal) | 11 | Doxorubicin | - |
| HepG2 (Liver) | 13 | Doxorubicin | - | |
| MCF-7 (Breast) | 11 | Doxorubicin | - | |
| A375 (Skin) | 11 | Doxorubicin | - | |
| Compound 12 | HT-29 (Colon) | 4.15 ± 2.93 | - | - |
| Compound 14 | B16F10 (Melanoma) | 21.75 ± 0.81 | - | - |
| Compound 16 | HT-29 (Colon) | 12.98 ± 0.40 | - | - |
| B16F10 (Melanoma) | 27.54 ± 1.26 | - | - | |
| Compound 18 | MCF-7 (Breast) | 9.60 ± 3.09 | - | - |
| IP-5 | HCC1937 (Breast) | 45 | - | - |
| IP-6 | HCC1937 (Breast) | 47.7 | - | - |
| Compound 6 | A375 (Melanoma) | <12 | Dacarbazine | ~25 |
| WM115 (Melanoma) | <12 | Dacarbazine | ~25 | |
| Pyridine-urea 8e | MCF-7 (Breast) | 0.22 (48h) / 0.11 (72h) | Doxorubicin | 1.93 |
| Pyridine-urea 8n | MCF-7 (Breast) | 1.88 (48h) / 0.80 (72h) | Doxorubicin | 1.93 |
Experimental Protocols for In Vitro Evaluation
The determination of the cytotoxic activity of the imidazo[1,2-a]pyridine derivatives is predominantly carried out using colorimetric assays such as the MTT and Sulforhodamine B (SRB) assays. These methods provide a quantitative measure of cell viability and proliferation.
Sulforhodamine B (SRB) Assay
The SRB assay is a cell density determination method based on the measurement of cellular protein content.[3][4] It is a reliable and sensitive method for screening the cytotoxicity of compounds against adherent cells.[3][5]
Step-by-Step Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-20,000 cells/well and incubate for 24 hours.[5]
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).
-
Cell Fixation: Fix the cells by adding cold 10% (w/v) trichloroacetic acid (TCA) and incubate for 1 hour at 4°C.[3]
-
Staining: Wash the plates with water and stain with 0.4% (w/v) SRB solution for 30 minutes at room temperature.[6]
-
Washing: Remove the unbound dye by washing with 1% (v/v) acetic acid.[3]
-
Solubilization: Solubilize the protein-bound dye with 10 mM Tris base solution.[3]
-
Absorbance Measurement: Measure the optical density (OD) at 510 nm or 565 nm using a microplate reader.[3][5]
MTT Assay
The MTT assay is a colorimetric method that measures cell viability based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals.[7]
Step-by-Step Protocol:
-
Cell Seeding: Culture cells in a 96-well plate until they reach the exponential growth phase.[7]
-
Compound Treatment: Expose the cells to the test compounds for the desired duration.
-
MTT Incubation: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 1-4 hours at 37°C.[8]
-
Formazan Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[7][8]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.
Mechanistic Insights: Targeting Key Cancer Signaling Pathways
The anticancer activity of imidazo[1,2-a]pyridine derivatives is often attributed to their ability to modulate critical signaling pathways that are frequently dysregulated in cancer.
The PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[9][10][11] Its aberrant activation is a common feature in many human cancers.[11][12] Several imidazo[1,2-a]pyridine derivatives have been identified as potent inhibitors of this pathway, contributing to their anticancer effects.[13]
The Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin signaling pathway plays a fundamental role in embryonic development and tissue homeostasis.[14] Its dysregulation is a key driver in the initiation and progression of several cancers.[14] In the "off" state, β-catenin is targeted for degradation. Upon Wnt ligand binding, β-catenin accumulates, translocates to the nucleus, and activates target gene expression, leading to cell proliferation.
Conclusion and Future Directions
The imidazo[1,2-a]pyridine scaffold represents a promising framework for the development of novel anticancer agents. The diverse substitutions on this core structure have yielded compounds with potent and selective cytotoxicity against a variety of cancer cell lines. The ability of these derivatives to target fundamental cancer-driving pathways like PI3K/Akt/mTOR provides a strong rationale for their continued investigation.
Future research should focus on elucidating the structure-activity relationships to optimize potency and selectivity. While in vitro studies provide a crucial foundation, further evaluation in preclinical in vivo models is necessary to assess the therapeutic potential of the most promising candidates. The exploration of combination therapies, where these novel agents are used alongside standard chemotherapeutics, could also unlock synergistic effects and overcome drug resistance.[15]
References
-
Creative Bioarray. Sulforhodamine B (SRB) Cell Cytotoxicity Assay. Available at: [Link]
-
Frontiers in Oncology. PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway?. Available at: [Link]
-
Creative Bioarray. Sulforhodamine B (SRB) Assay Protocol. Available at: [Link]
- Vichai, V., & Kirtikara, K. (2006). Sulforhodamine B colorimetric assay for cytotoxicity screening.
- Cocco, S., et al. (2014). Targeting PI3K/Akt/mTOR Signaling in Cancer. Frontiers in pharmacology, 5, 27.
- Baselga, J. (2011). Targeting PI3K/mTOR Signaling in Cancer. Cancer Research, 71(13), 4395–4399.
-
IntechOpen. Targeting the PI3K/AKT/mTOR Pathway in Cancer Cells. Available at: [Link]
- Janku, F., et al. (2018). Targeting the PI3K-AKT-mTOR signaling network in cancer.
-
ResearchGate. Schematic representation of the Wnt/β-catenin signaling pathway and the... Available at: [Link]
-
PubMed. Sulforhodamine B colorimetric assay for cytotoxicity screening. Available at: [Link]
- Katoh, M. (2008). Wnt/β-catenin Signaling in Normal and Cancer Stem Cells. Stem cell reviews and reports, 4(2), 148–153.
-
The Wnt Homepage. Wnt signaling pathway diagram. Available at: [Link]
-
ResearchGate. Schematic Diagram of Wnt/β-catenin Signaling Pathway. Available at: [Link]
-
Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. Available at: [Link]
-
National Center for Biotechnology Information. Cell Viability Assays - Assay Guidance Manual. Available at: [Link]
-
Creative Diagnostics. The MTT Assay: A Valuable Tool for Measuring Cell Viability. Available at: [Link]
-
MDPI. The Wnt Signalling Pathway: A Tailored Target in Cancer. Available at: [Link]
-
Horton, T. MTT Cell Assay Protocol. Available at: [Link]
- Al-Qadi, I., et al. (2025). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. Journal of Ovarian Research, 18(1), 1.
- Bristol-Myers Company. (1990). Synthesis and biological activity of 3-substituted imidazo[1,2-a]pyridines as antiulcer agents. Journal of medicinal chemistry, 33(9), 2477–2484.
-
National Institutes of Health. Comparison of Different Clinical Chemotherapeutical Agents' Toxicity and Cell Response on Mesenchymal Stem Cells and Cancer Cells. Available at: [Link]
-
RSC Publishing. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. Available at: [Link]
-
ResearchGate. Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach. Available at: [Link]
-
Spandidos Publications. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Available at: [Link]
-
National Cancer Institute. The NCI-60 screen and COMPARE algorithm as described by the original developers. Available at: [Link]
- Al-Amiery, A. A., et al. (2025). Anti-Breast Cancer Activity of Some Synthesized Pyrazole Derivatives Bearing Imidazo[1,2a]pyridine Moiety. Journal of Pharmaceutical Negative Results, 13(Special Issue 1), 1-10.
-
CAM. In Vitro Chemoresistance and Chemosensitivity Assays. Available at: [Link]
-
Journal of Ovarian Research. Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. Available at: [Link]
-
National Institutes of Health. New in vitro system to predict chemotherapeutic efficacy of drug combinations in fresh tumor samples. Available at: [Link]
-
Scientific Research Publishing. Synthesis and Anticandidosic Activities of Some 3-Imidazo[1,2-a]Pyridinyl-1-Arylpropenone Derivatives. Available at: [Link]
-
SciSpace. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells (2022). Available at: [Link]
-
National Institutes of Health. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Available at: [Link]
-
RSC Publishing. Design, synthesis and in vitro evaluation of coumarin–imidazo[1,2-a]pyridine derivatives against cancer induced osteoporosis. Available at: [Link]
-
ResearchGate. Novel 3-aminoimidazole[1,2-α]pyridine/pyrazine analogues: Synthesis and biological evaluation as anticancer agents. Available at: [Link]
-
MDPI. Pyridine-ureas as potential anticancer agents: Synthesis and in vitro biological evaluation. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 3-Bromo-7-methylimidazo[1,2-a]pyridine-2-carbaldehyde | 1313712-52-5 | Benchchem [benchchem.com]
- 3. Sulforhodamine B colorimetric assay for cytotoxicity screening | Springer Nature Experiments [experiments.springernature.com]
- 4. Sulforhodamine B colorimetric assay for cytotoxicity screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. creative-bioarray.com [creative-bioarray.com]
- 6. creative-bioarray.com [creative-bioarray.com]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 10. Targeting PI3K/Akt/mTOR Signaling in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Targeting the PI3K-AKT-mTOR signaling network in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. New in vitro system to predict chemotherapeutic efficacy of drug combinations in fresh tumor samples - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Selectivity of 3-Bromo-7-methylimidazo[1,2-a]pyridine-2-carbaldehyde Based Kinase Inhibitors
For researchers, scientists, and drug development professionals, the quest for potent and selective kinase inhibitors is a paramount challenge in the development of targeted therapies. Kinases, a large family of enzymes that regulate a vast array of cellular processes, are implicated in numerous diseases, most notably cancer. The imidazo[1,2-a]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives showing promise as inhibitors of various kinases, including those in the critical PI3K/Akt/mTOR signaling pathway.[1][2]
This guide provides an in-depth technical comparison of a novel investigational compound, 3-Bromo-7-methylimidazo[1,2-a]pyridine-2-carbaldehyde (herein designated IMP-2421 ), with established Akt inhibitors. As IMP-2421 is a hypothetical compound for the purposes of this illustrative guide, we will posit its primary target as Akt1, a key node in the PI3K/Akt/mTOR pathway, and generate scientifically plausible data to demonstrate the rigorous process of selectivity assessment. This guide will objectively compare its hypothetical performance against well-characterized alternatives, supported by detailed experimental protocols and data.
The Imperative of Kinase Inhibitor Selectivity
The human kinome comprises over 500 kinases, many of which share significant structural homology, particularly in the ATP-binding pocket.[3] This conservation presents a significant hurdle in designing inhibitors that target a specific kinase without affecting other, unintended kinases. Off-target inhibition can lead to a variety of undesirable outcomes, from confounding experimental results to severe clinical toxicities.[3] Therefore, a thorough assessment of an inhibitor's selectivity across the kinome is a critical step in its development as a reliable research tool or a safe and effective therapeutic agent.
The Candidate: 3-Bromo-7-methylimidazo[1,2-a]pyridine-2-carbaldehyde (IMP-2421)
The imidazo[1,2-a]pyridine core is a versatile scaffold that has been successfully utilized to develop inhibitors for a range of kinases.[2] Our hypothetical lead compound, IMP-2421, incorporates this core with specific substitutions intended to optimize its interaction with the target kinase, Akt1.
Chemical Structure of IMP-2421:
Comparative Kinase Inhibitors
To benchmark the selectivity of IMP-2421, we will compare it against three well-established Akt inhibitors with differing mechanisms of action and selectivity profiles:
-
MK-2206: A potent, allosteric pan-Akt inhibitor that targets all three Akt isoforms (Akt1, Akt2, and Akt3).[4] Its allosteric binding mode suggests a potential for high selectivity.[5]
-
Capivasertib (AZD5363): An ATP-competitive pan-Akt inhibitor, also targeting all three isoforms.[6]
-
Ipatasertib (GDC-0068): Another ATP-competitive, pan-Akt inhibitor with demonstrated clinical activity.[7]
The PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[8] Its dysregulation is a hallmark of many cancers, making it a prime target for therapeutic intervention.
Caption: The PI3K/Akt/mTOR signaling pathway.
Assessing Kinase Inhibitor Selectivity: Methodologies
A multi-faceted approach is essential for a comprehensive understanding of a kinase inhibitor's selectivity. Here, we detail three gold-standard methodologies: a biochemical kinase assay, a competitive binding assay (KINOMEscan®), and a cellular target engagement assay (Cellular Thermal Shift Assay - CETSA).
Biochemical Kinase Assay (ADP-Glo™)
Rationale: This assay directly measures the enzymatic activity of a kinase and its inhibition by a compound. By quantifying the amount of ADP produced in the kinase reaction, we can determine the inhibitor's potency (IC50).[8] The use of a broad panel of kinases allows for an initial assessment of selectivity.
Experimental Protocol:
-
Reagent Preparation: Prepare serial dilutions of IMP-2421, MK-2206, Capivasertib, and Ipatasertib in DMSO. Prepare kinase, substrate, and ATP solutions in the appropriate reaction buffer.
-
Kinase Reaction: In a 384-well plate, add 2.5 µL of the kinase solution to wells containing the test compounds. Incubate for 15 minutes at room temperature.
-
Initiate Reaction: Add 2.5 µL of a solution containing the substrate and ATP to initiate the kinase reaction. Incubate for 1 hour at room temperature.
-
Terminate Reaction and Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and consume the remaining ATP. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion and Luminescence Generation: Add 10 µL of Kinase Detection Reagent to convert the ADP produced to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Convert luminescence values to percent inhibition relative to controls and determine IC50 values.
Caption: Workflow for the ADP-Glo™ biochemical kinase assay.
KINOMEscan®: A Competitive Binding Assay
Rationale: KINOMEscan® is an active site-directed competition binding assay that quantitatively measures the interactions between a test compound and a large panel of kinases.[5] This ATP-independent method provides dissociation constants (Kd), offering a direct measure of binding affinity and a broad view of selectivity.
Experimental Protocol:
-
Assay Principle: The assay involves a kinase tagged with DNA, a ligand immobilized on a solid support, and the test compound. The test compound competes with the immobilized ligand for binding to the kinase's active site.[5]
-
Assay Execution:
-
Kinases are prepared and mixed with the test compound.
-
The mixture is then added to the immobilized ligand.
-
After equilibration, unbound kinase is washed away.
-
-
Quantification: The amount of kinase bound to the solid support is measured using quantitative PCR (qPCR) of the DNA tag. A lower amount of bound kinase indicates a stronger interaction between the test compound and the kinase.[5]
-
Data Analysis: The results are reported as the percentage of kinase remaining bound to the immobilized ligand compared to a DMSO control. A lower percentage indicates stronger binding of the test compound. Dissociation constants (Kd) are calculated from dose-response curves.
Caption: Workflow for the KINOMEscan® competitive binding assay.
Cellular Thermal Shift Assay (CETSA®)
Rationale: While in vitro assays are crucial, it is equally important to confirm that a compound engages its target within the complex environment of a living cell. CETSA® is based on the principle that the binding of a ligand to its target protein increases the protein's thermal stability.[4] This allows for the assessment of target engagement in intact cells.
Experimental Protocol:
-
Cell Treatment: Treat cultured cells with the test compound or vehicle (DMSO) and incubate to allow for cell penetration and target binding.
-
Heating: Aliquot the treated cell suspensions into PCR tubes and heat them to a range of temperatures using a thermal cycler.[9]
-
Cell Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.[9]
-
Protein Quantification: Quantify the amount of the target protein (Akt1) remaining in the soluble fraction at each temperature using a specific antibody-based method, such as Western blotting or an AlphaScreen® assay.[6]
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature to generate a melting curve. A shift in the melting curve to higher temperatures in the presence of the compound indicates target engagement.
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA®).
Comparative Data Analysis
The following tables present hypothetical but plausible data for IMP-2421 and the comparator compounds, designed to illustrate how selectivity is assessed and compared.
Table 1: Biochemical IC50 Data for a Panel of Related Kinases
| Kinase | IMP-2421 (IC50, nM) | MK-2206 (IC50, nM) | Capivasertib (IC50, nM) | Ipatasertib (IC50, nM) |
| Akt1 | 15 | 8 | 10 | 5 |
| Akt2 | 35 | 12 | 15 | 10 |
| Akt3 | 150 | 65 | 25 | 18 |
| PKA | >10,000 | >10,000 | 5,200 | >10,000 |
| ROCK1 | 2,500 | >10,000 | 8,500 | 9,800 |
| SGK1 | 850 | 5,000 | 1,200 | 1,500 |
| p70S6K | 1,200 | 8,000 | 950 | 1,100 |
Data are hypothetical.
Interpretation: This biochemical screen suggests that IMP-2421 is a potent inhibitor of Akt1 and Akt2, with some selectivity over Akt3. It shows significantly less activity against other closely related kinases in the AGC family, such as PKA, indicating a favorable initial selectivity profile. MK-2206, as an allosteric inhibitor, also demonstrates high selectivity. Capivasertib and Ipatasertib, while potent against all Akt isoforms, show some off-target activity at higher concentrations.
Table 2: KINOMEscan® Binding Affinity (Kd) Data
| Kinase | IMP-2421 (Kd, nM) | MK-2206 (Kd, nM) | Capivasertib (Kd, nM) | Ipatasertib (Kd, nM) |
| Akt1 | 25 | 15 | 18 | 8 |
| Akt2 | 50 | 20 | 22 | 15 |
| Akt3 | 200 | 80 | 30 | 25 |
| CAMK1 | >10,000 | >10,000 | 7,800 | >10,000 |
| PIM1 | 5,000 | >10,000 | 2,500 | 4,500 |
| MST2 | >10,000 | >10,000 | >10,000 | 8,000 |
Data are hypothetical.
Interpretation: The KINOMEscan® data corroborates the biochemical findings, showing strong binding affinity of all compounds for the Akt isoforms. IMP-2421 maintains its preference for Akt1 and Akt2. The broader kinome scan reveals some low-micromolar interaction of Capivasertib with PIM1, a kinase involved in cell survival and proliferation. This highlights the importance of large-panel screening to uncover potential off-target interactions that might be missed in smaller, more focused panels.
Table 3: CETSA® Thermal Shift (ΔTm) Data in Intact Cells
| Target Protein | IMP-2421 (ΔTm, °C) | MK-2206 (ΔTm, °C) | Capivasertib (ΔTm, °C) | Ipatasertib (ΔTm, °C) |
| Akt1 | +5.2 | +6.1 | +4.8 | +5.5 |
| Akt2 | +4.5 | +5.8 | +4.6 | +5.3 |
| Akt3 | +2.1 | +3.5 | +4.2 | +4.9 |
| PKA | +0.2 | +0.1 | +0.5 | +0.3 |
| PIM1 | +0.4 | +0.2 | +1.8 | +0.6 |
Data are hypothetical. ΔTm represents the change in melting temperature upon compound treatment.
Interpretation: The CETSA® results confirm that all four compounds effectively engage Akt isoforms in a cellular context, as indicated by the significant positive thermal shifts. The data for IMP-2421 mirrors its biochemical and binding profiles, with a more pronounced stabilizing effect on Akt1 and Akt2 compared to Akt3. Notably, the cellular data also reflects the off-target interaction of Capivasertib with PIM1, albeit to a lesser extent than its engagement with Akt. This demonstrates the utility of CETSA® in validating on-target and off-target engagement within the physiological environment of the cell.
Conclusion and Future Directions
This comparative guide illustrates a systematic and rigorous approach to assessing the selectivity of a novel kinase inhibitor, our hypothetical compound IMP-2421. The combined data from biochemical, competitive binding, and cellular target engagement assays provide a comprehensive selectivity profile.
Based on our hypothetical data, 3-Bromo-7-methylimidazo[1,2-a]pyridine-2-carbaldehyde (IMP-2421) emerges as a potent inhibitor of Akt1 and Akt2 with a high degree of selectivity against other kinases, including the closely related Akt3 isoform and other members of the AGC kinase family. Its selectivity profile appears comparable to the allosteric inhibitor MK-2206 and potentially superior to the ATP-competitive inhibitors Capivasertib and Ipatasertib with respect to off-target interactions identified in this analysis.
The journey from a promising lead compound to a validated chemical probe or clinical candidate is long and requires a deep understanding of its molecular interactions. The methodologies and comparative analyses presented here represent a critical framework for making informed decisions in the drug discovery and development process. Further studies on IMP-2421 would involve cellular assays to determine its effect on downstream signaling and cell viability, followed by in vivo studies to assess its pharmacokinetic properties and efficacy in disease models.
References
- Bhaduri, S., & Chothia, L. (2021). Kinase inhibitors: A review on the current status and future perspectives. Journal of Medicinal Chemistry, 64(15), 10845-10875.
- Zhang, L., et al. (2019). Design, synthesis and evaluation of 2, 6, 8-substituted Imidazo[1,2-a]pyridine derivatives as potent PI3Kα inhibitors. European Journal of Medicinal Chemistry, 180, 43-56.
- Saura, C., et al. (2017). A First-in-Human Phase I Study of the ATP-Competitive AKT Inhibitor Ipatasertib Demonstrates Robust and Safe Targeting of AKT in Patients with Solid Tumors. Cancer Discovery, 7(1), 102-113.
- Jones, R. H., et al. (2021). Selective AKT kinase inhibitor capivasertib in combination with fulvestrant in PTEN-mutant ER-positive metastatic breast cancer.
-
PubChem. (n.d.). Imidazo[1,2-a]pyridine-3-carbaldehyde. Retrieved from [Link]
- de Oliveira, P. F., et al. (2023). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Medicinal Chemistry Letters, 14(1), 1-25.
-
Eurofins Discovery. (n.d.). KINOMEscan® Technology. Retrieved from [Link]
- Al-Lazikani, B., et al. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology, 165(7), 2023-2046.
- Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells.
- Luo, J., et al. (2005). Potent and selective inhibitors of Akt kinases slow the progress of tumors in vivo. Molecular Cancer Therapeutics, 4(6), 977-986.
- Hyman, D. M., et al. (2020). Effect of Capivasertib in Patients With an AKT1 E17K-Mutated Tumor: NCI-MATCH Subprotocol EAY131-Y Nonrandomized Trial. JAMA Oncology, 6(12), 1969-1977.
- Hirai, H., et al. (2010). MK-2206, an allosteric Akt inhibitor, enhances antitumor efficacy of conventional chemotherapeutic agents in vitro and in vivo. Molecular Cancer Therapeutics, 9(7), 1956-1967.
- Manning, B. D., & Toker, A. (2017). AKT/PKB Signaling: Navigating the Network. Cell, 169(3), 381-405.
- LBA-15 Clinical activity of capivasertib + fulvestrant in patients with HR+/HER2- advanced breast cancer with/without PI3K/AKT/PTEN pathway alterations in the FAKTION trial. (2018). Annals of Oncology, 29(suppl_8), mdy424-014.
- Banerji, U., et al. (2018). A Phase I open-label study to assess the safety, tolerability, and pharmacokinetics of the AKT inhibitor capivasertib in Japanese patients with advanced solid tumors. Cancer Chemotherapy and Pharmacology, 81(3), 517-526.
-
Wikipedia. (n.d.). Pyridine-2-carbaldehyde. Retrieved from [Link]
-
Bio-protocol. (2024). Cellular thermal shift assay (CETSA). Retrieved from [Link]
-
BMG LABTECH. (n.d.). Promega ADP-Glo kinase assay. Retrieved from [Link]
-
Annual Reviews. (2015). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Retrieved from [Link]
-
Taylor & Francis Online. (2024). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Imidazo[1,2-a]pyridine synthesis. Retrieved from [Link]
-
NIH. (2016). Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. Retrieved from [Link]
-
Susan G. Komen. (n.d.). PI3 kinase inhibitors and AKT inhibitors for metastatic breast cancer treatment. Retrieved from [Link]
-
NIH. (2023). First-Line Ipatasertib, Atezolizumab, and Taxane Triplet for Metastatic Triple-Negative Breast Cancer: Clinical and Biomarker Results. Retrieved from [Link]
-
Dana-Farber/Harvard Cancer Center. (2020). Request for project team member applications for conducting clinical trials using ipatasertib (nsc 781451). Retrieved from [Link]
-
NIH. (2018). High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. Retrieved from [Link]
Sources
- 1. selleckchem.com [selleckchem.com]
- 2. 56051-32-2|3-Bromo-7-methylimidazo[1,2-a]pyridine|BLD Pharm [bldpharm.com]
- 3. MK-2206 - Wikipedia [en.wikipedia.org]
- 4. news-medical.net [news-medical.net]
- 5. chayon.co.kr [chayon.co.kr]
- 6. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. promega.com [promega.com]
- 9. tandfonline.com [tandfonline.com]
A Senior Application Scientist's Guide to Comparative Docking Studies of 3-Bromo-7-methylimidazo[1,2-a]pyridine Derivatives
For Distribution to Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Potential of Imidazo[1,2-a]pyridines in Oncology
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of several clinically used drugs with a wide range of biological activities.[1][2] This versatile structure has garnered significant attention in oncology research due to the potent anticancer activities exhibited by its derivatives.[3][4][5] These compounds have been shown to induce cell cycle arrest and apoptosis in various cancer cell lines, including breast, melanoma, and cervical cancers.[6][7] The mechanism of action for many of these derivatives involves the inhibition of key protein kinases that are crucial for cancer cell proliferation, survival, and angiogenesis.[7]
This guide presents a comprehensive framework for conducting comparative molecular docking studies of a representative 3-Bromo-7-methylimidazo[1,2-a]pyridine derivative, specifically 3-Bromo-7-methyl-2-(4-hydroxyphenyl)imidazo[1,2-a]pyridine , against three prominent anticancer drug targets:
-
Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase that plays a pivotal role in cell proliferation and is a well-established target in cancer therapy.[8]
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[9]
-
Aurora Kinase A: A serine/threonine kinase that is a critical regulator of mitosis and is frequently overexpressed in various cancers.[10][11]
The performance of our lead compound will be benchmarked against established clinical drugs targeting these kinases: Erlotinib (an EGFR inhibitor), Sorafenib (a multi-kinase inhibitor including VEGFR-2), and MLN8054 (an Aurora A kinase inhibitor). This comparative in silico analysis will provide valuable insights into the potential binding affinities, interaction patterns, and selectivity of this class of compounds, thereby guiding future drug design and optimization efforts.
Methodology: A Rigorous and Validated Docking Workflow
The credibility of any in silico study hinges on a meticulously planned and executed methodology. The following protocol is designed to ensure robust and reproducible results.
Experimental Workflow
The entire computational workflow is depicted in the following diagram:
Caption: A comprehensive workflow for the comparative molecular docking study.
Step-by-Step Experimental Protocol
1. Protein and Ligand Preparation:
-
Protein Structure Retrieval: The crystal structures of the target proteins will be downloaded from the RCSB Protein Data Bank (PDB):
-
Receptor Preparation:
-
Remove water molecules and co-crystallized ligands from the protein structures using molecular visualization software such as PyMOL or Chimera.
-
Add polar hydrogens and assign Kollman charges to the protein structures using AutoDock Tools.[17]
-
Save the prepared protein structures in the PDBQT format.
-
-
Ligand Structure Preparation:
-
The 3D structure of the lead compound, 3-Bromo-7-methyl-2-(4-hydroxyphenyl)imidazo[1,2-a]pyridine , will be sketched using a chemical drawing tool like ChemDraw and saved in a MOL file format. General synthetic routes for imidazo[1,2-a]pyridines are well-established.[1][6][18][19]
-
The 3D structures of the comparator drugs, Erlotinib , Sorafenib , and MLN8054 , will be obtained from the PubChem database.
-
All ligand structures will be energy-minimized using a suitable force field (e.g., MMFF94).
-
The number of rotatable bonds and the root for each ligand will be defined using AutoDock Tools, and the structures will be saved in the PDBQT format.
-
2. Molecular Docking using AutoDock Vina:
-
Grid Box Generation: For each protein, a grid box will be generated to define the search space for the docking simulation. The grid box will be centered on the active site, as determined by the position of the co-crystallized ligand in the original PDB file.[20]
-
Docking Execution: Docking will be performed using AutoDock Vina.[21][22] The software will be run with default parameters, and the number of binding modes to be generated will be set to 10. The exhaustiveness of the search will be set to 8.
3. Analysis of Docking Results:
-
Binding Affinity: The binding affinity of each ligand to each protein will be evaluated based on the docking score (in kcal/mol) provided by AutoDock Vina. The pose with the lowest binding energy will be considered the most favorable.
-
Binding Pose and Interactions: The binding poses of the ligands will be visualized and analyzed using PyMOL or Discovery Studio. Key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligands and the amino acid residues in the active site of the proteins will be identified and compared.
4. In Silico ADMET Prediction:
Comparative Analysis and Data Presentation
Docking Score Comparison
The binding affinities (docking scores) of the lead compound and the comparator drugs against the three kinase targets will be summarized in the table below. Lower (more negative) values indicate a higher predicted binding affinity.
| Ligand | EGFR (kcal/mol) | VEGFR-2 (kcal/mol) | Aurora A (kcal/mol) |
| 3-Bromo-7-methyl-2-(4-hydroxyphenyl)imidazo[1,2-a]pyridine | [Predicted] | [Predicted] | [Predicted] |
| Erlotinib | [Predicted] | [Predicted] | [Predicted] |
| Sorafenib | [Predicted] | [Predicted] | [Predicted] |
| MLN8054 | [Predicted] | [Predicted] | [Predicted] |
Binding Interaction Analysis
A detailed analysis of the binding modes will be conducted. The key interactions for the lead compound will be compared to those of the standard inhibitors to understand the structural basis for its predicted activity and selectivity.
Caption: A schematic representation of potential ligand-protein interactions.
In Silico ADMET Profile Comparison
The predicted ADMET properties of the lead compound will be compared with those of the established drugs to assess its potential for further development.
| Property | 3-Bromo-7-methyl-2-(4-hydroxyphenyl)imidazo[1,2-a]pyridine | Erlotinib | Sorafenib | MLN8054 |
| Absorption | ||||
| Human Intestinal Absorption | [Predicted] | [Known] | [Known] | [Known] |
| Caco-2 Permeability | [Predicted] | [Known] | [Known] | [Known] |
| Distribution | ||||
| BBB Permeability | [Predicted] | [Known] | [Known] | [Known] |
| Plasma Protein Binding | [Predicted] | [Known] | [Known] | [Known] |
| Metabolism | ||||
| CYP2D6 Inhibition | [Predicted] | [Known] | [Known] | [Known] |
| CYP3A4 Inhibition | [Predicted] | [Known] | [Known] | [Known] |
| Toxicity | ||||
| hERG Inhibition | [Predicted] | [Known] | [Known] | [Known] |
| Ames Mutagenicity | [Predicted] | [Known] | [Known] | [Known] |
Discussion and Future Directions
This comparative docking study will provide a robust computational assessment of the potential of 3-Bromo-7-methyl-2-(4-hydroxyphenyl)imidazo[1,2-a]pyridine as a multi-targeted anticancer agent. The analysis of binding affinities and interaction patterns will elucidate the structural determinants of its activity and selectivity. A favorable comparison with established drugs like Erlotinib, Sorafenib, and MLN8054 would strongly support the prioritization of this compound and its analogs for synthesis and subsequent in vitro and in vivo biological evaluation.
The in silico ADMET profiling serves as an early-stage filter, highlighting potential pharmacokinetic and toxicity issues that may need to be addressed in future lead optimization efforts. For instance, poor predicted oral absorption might necessitate formulation strategies or chemical modifications to enhance bioavailability.
Future work should focus on synthesizing the proposed derivative and validating the computational predictions through experimental assays, including kinase inhibition assays and cytotoxicity studies against a panel of cancer cell lines. Further optimization of the scaffold based on the structure-activity relationships (SAR) derived from these studies could lead to the development of novel, potent, and selective anticancer drug candidates.
References
-
Al-Qadi, I., Hanania, M., Warad, I., Al-Hajj, N., Hazzam, R., Salama, Y., Raheem, S., & Al-Maharik, N. (2025). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. BMC Chemistry, 19(1), 48. [Link]
-
AutoDock Vina. (n.d.). The Scripps Research Institute. Retrieved January 22, 2026, from [Link]
-
Berman, H. M., Westbrook, J., Feng, Z., Gilliland, G., Bhat, T. N., Weissig, H., Shindyalov, I. N., & Bourne, P. E. (2000). The Protein Data Bank. Nucleic Acids Research, 28(1), 235–242. [Link]
- Baviskar, A. T., Bira, A. D., & Salunkhe, M. M. (2011). A novel three-component one-pot synthesis of 2-substituted-imidazo[1,2-a]pyridines. Tetrahedron Letters, 52(33), 4313-4316.
-
Bagdi, A. K., Santra, S., Monir, K., & Hajra, A. (2015). Synthesis of imidazo[1,2-a]pyridines: a decade update. Chemical Communications, 51(10), 1555-1575. [Link]
-
RCSB PDB: 4ASD. (n.d.). RCSB PDB. Retrieved January 22, 2026, from [Link]
-
ADMETlab 2.0. (n.d.). ADMETlab. Retrieved January 22, 2026, from [Link]
-
Molecular Docking Tutorial. (n.d.). ChemCopilot. Retrieved January 22, 2026, from [Link]
-
PubChem. (n.d.). National Center for Biotechnology Information. Retrieved January 22, 2026, from [Link]
- Paul, S., & Guchhait, S. K. (2020). Recent advances in the synthesis of imidazo[1,2-a]pyridines. Organic & Biomolecular Chemistry, 18(34), 6559-6585.
-
RCSB PDB: 2WTV. (n.d.). RCSB PDB. Retrieved January 22, 2026, from [Link]
- Gabriela, M., et al. (2018). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Oncology Reports, 40(5), 2647-2657.
-
ResearchGate. (n.d.). Structure of sorafenib (I) in the binding sites of VEGFR-2 (PDB ID: 4ASD) and BRAF (PDB ID: 1UWH). Retrieved January 22, 2026, from [Link]
-
The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. (2022). Asian Pacific Journal of Cancer Prevention, 23(9), 2943-2951. [Link]
-
Erlotinib. (n.d.). PubChem. Retrieved January 22, 2026, from [Link]
-
Physicochemical properties of imidazo-pyridine protic ionic liquids. (2015). RSC Advances, 5(100), 82255-82263. [Link]
-
Forli, S., Huey, R., Pique, M. E., Sanner, M. F., Goodsell, D. S., & Olson, A. J. (2016). Computational protein–ligand docking and virtual drug screening with the AutoDock suite. Nature protocols, 11(5), 905-919. [Link]
-
ADMET-AI. (n.d.). ADMET-AI. Retrieved January 22, 2026, from [Link]
-
RCSB PDB: 1M17. (n.d.). RCSB PDB. Retrieved January 22, 2026, from [Link]
-
One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. (2022). Molecules, 27(19), 6529. [Link]
-
Allosteric inhibition of Aurora-A kinase by a synthetic vNAR domain. (2016). Open Biology, 6(7), 160127. [Link]
-
How to Perform Molecular Docking with AutoDock Vina. (2024, March 6). YouTube. Retrieved January 22, 2026, from [Link]
- Synthesis of 2-bromo-7-methyl-3,5-dihydro-imidazo[4,5- d]pyridazin-4-one and 3-alkyl-2-bromo-3,5-dihydro-imidazo[4,5- d]pyridazin-4-one and their selective elaboration. (2008). Journal of Organic Chemistry, 73(15), 5895-5902.
-
Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. (2018). Oncology Reports, 40(5), 2647-2657. [Link]
- Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. (2017). Current Drug Targets, 18(11), 1265-1294.
-
Molecular Docking Comparison of Icotinib and Erlotinib as EGFR Inhibitors. (2025). Briefings in Bioinformatics, bbac429. [Link]
-
ADMET Prediction. (n.d.). Rowan Scientific. Retrieved January 22, 2026, from [Link]
-
Syntheses and evaluation of novel 3-hydroxy-1,3-diaryl-2,3,5,6,7,8-hexahydro-imidazo[1,2-a]pyridine-1-ium bromides as potential anticancer agents. (2024). Pharmacia, 71(4), 1017-1025. [Link]
-
Autodock Vina Tutorial - Molecular Docking. (2020, December 17). YouTube. Retrieved January 22, 2026, from [Link]
-
(A) Crystal structure of EGFR in complex with erlotinib (PDB: 1M17). (2024). ResearchGate. Retrieved January 22, 2026, from [Link]
-
Aurora kinase A. (n.d.). In Wikipedia. Retrieved January 22, 2026, from [Link]
-
Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. (2023). MedChemComm, 14(3), 387-407. [Link]
-
ADMETlab 3.0: an updated comprehensive online ADMET prediction platform enhanced with broader coverage, improved performance, API functionality and decision support. (2024). Nucleic Acids Research, 52(W1), W623-W630. [Link]
-
ADMET-AI: A machine learning ADMET platform for evaluation of large-scale chemical libraries. (2024). Journal of Chemical Information and Modeling. [Link]
-
Exploring binding mechanisms of VEGFR2 with three drugs lenvatinib, sorafenib, and sunitinib by molecular dynamics simulation and free energy calculation. (2018). Journal of Molecular Modeling, 24(8), 213. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Recent developments of imidazo[1,2- a ]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00019B [pubs.rsc.org]
- 3. rcsb.org [rcsb.org]
- 4. brieflands.com [brieflands.com]
- 5. Syntheses and evaluation of novel 3-hydroxy-1,3-diaryl-2,3,5,6,7,8-hexahydro-imidazo[1,2-a]pyridine-1-ium bromides as potential anticancer agents [pharmacia.pensoft.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. sorafenib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 8. Erlotinib | C22H23N3O4 | CID 176870 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Exploring binding mechanisms of VEGFR2 with three drugs lenvatinib, sorafenib, and sunitinib by molecular dynamics simulation and free energy calculation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. royalsocietypublishing.org [royalsocietypublishing.org]
- 11. Aurora kinase A - Wikipedia [en.wikipedia.org]
- 12. rcsb.org [rcsb.org]
- 13. researchgate.net [researchgate.net]
- 14. rcsb.org [rcsb.org]
- 15. researchgate.net [researchgate.net]
- 16. rcsb.org [rcsb.org]
- 17. youtube.com [youtube.com]
- 18. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 19. Synthesis of imidazo[1,2-a]pyridines: a decade update - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 20. youtube.com [youtube.com]
- 21. autodock-vina.readthedocs.io [autodock-vina.readthedocs.io]
- 22. youtube.com [youtube.com]
- 23. ADMET Prediction | Rowan [rowansci.com]
- 24. academic.oup.com [academic.oup.com]
- 25. portal.valencelabs.com [portal.valencelabs.com]
A Head-to-Head Comparison of Functional Groups at the 3-Position of Imidazo[1,2-a]pyridine: A Guide for Medicinal Chemists
Introduction: The Privileged Scaffold and Its Critical C3-Position
The imidazo[1,2-a]pyridine core is a quintessential "privileged scaffold" in medicinal chemistry.[1][2] Its rigid, bicyclic structure is present in numerous marketed drugs, including Zolpidem, Alpidem, and Minodronic Acid, showcasing its therapeutic versatility across different disease areas.[3][4] The remarkable success of this scaffold stems from its favorable physicochemical properties and, crucially, its amenability to synthetic modification at multiple positions.
Among these, the C3-position of the imidazole ring stands out as a primary site for derivatization. Functionalization at this electron-rich carbon is often a key step in modulating a compound's pharmacological profile, influencing everything from target affinity and selectivity to metabolic stability and overall drug-like properties. The choice of which functional group to install at C3 is therefore a critical decision in the drug discovery process, with profound implications for the ultimate success of a lead compound.
This guide provides a head-to-head comparison of various functional groups commonly introduced at the C3-position. We will move beyond a simple catalog of reactions to explore the causality behind synthetic choices, comparing the impact of different substituents on biological activity and physicochemical parameters, supported by experimental data and detailed protocols.
Core Synthetic Strategies for C3-Functionalization
The C3-position is readily functionalized through several robust chemical transformations. The primary strategies leverage the inherent nucleophilicity of this position, allowing for electrophilic substitution, while modern methods have expanded the toolkit to include radical and transition-metal-catalyzed reactions.[2][5]
Caption: General Synthetic Pathways to C3-Functionalization.
Comparative Analysis of C3-Functional Groups
Aryl Groups: Modulating π-Systems and Lipophilicity
The introduction of an aryl moiety at C3 is a common strategy to explore hydrophobic binding pockets and introduce π-stacking interactions with aromatic residues in a target protein.
Synthetic Methodologies: Direct C-H arylation is the most efficient approach, avoiding the need for pre-functionalization of the scaffold. Palladium-catalyzed reactions are well-established, and more recently, cost-effective cobalt-catalyzed systems have been developed.[6] Metal-free, visible-light-induced methods offer a greener alternative.[6]
Impact on Biological Activity: The nature and substitution pattern of the C3-aryl ring can dramatically alter biological activity. In a study developing antituberculosis agents, a library of 3-aryl-substituted imidazo[1,2-a]pyridines was synthesized.[7] The resulting data demonstrates how subtle electronic and steric changes on the aryl ring tune the inhibitory concentration.
| Compound ID | C3-Aryl Substituent | MIC against M. tuberculosis H37Rv (µg/mL) |
| Lead Cmpd | 4-(4-methylpiperazin-1-yl)phenyl | 2.3 |
| Analog A | 4-morpholinophenyl | 9.0 |
| Analog B | Phenyl | >100 |
| Analog C | 4-chlorophenyl | 50 |
| Data synthesized from information presented in Arch. Pharm. (Weinheim) 2021, 354, e2000419.[7] |
As the table shows, the unsubstituted phenyl and 4-chlorophenyl groups resulted in poor activity. However, the introduction of a basic piperazine moiety led to a potent lead compound with a Minimum Inhibitory Concentration (MIC) of 2.3 µg/mL.[7] Docking studies suggested key π-π interactions between the C3-aryl system and Tyr389/Trp312 residues of the target enzyme, Mtb QcrB.[7] This highlights the C3-aryl group's role in anchoring the ligand within the active site.
Carbonyl-Containing Groups: Versatile Synthetic Handles
Formyl, aroyl, and ester groups are not only important for their ability to act as hydrogen bond acceptors but also serve as exceptionally versatile synthetic intermediates.
Synthetic Methodologies: The Vilsmeier-Haack reaction is a classic and reliable method for introducing a C3-formyl group.[8][9] More modern approaches include copper-catalyzed methods that use tertiary amines as the carbon source.[10][11] Alkoxycarbonylation can be achieved using visible-light photocatalysis with carbazates as reagents.[3]
Synthetic Utility & Biological Impact: A C3-formyl group is a gateway to a vast chemical space. For example, it can undergo Claisen-Schmidt condensation with acetophenones to yield 3-imidazo[1,2-a]pyridinyl-1-arylpropenone derivatives.[8] A series of these compounds were synthesized and evaluated for anticandida activity, with compound 10i emerging as the most potent, demonstrating a MIC of 41.98 µmol/L against a resistant Candida albicans strain.[8] The propenone linker extends the conjugation of the system and introduces new points for interaction with biological targets.
Caption: C3-Formyl Group as a Synthetic Intermediate.
Experimental Protocol: Vilsmeier-Haack C3-Formylation [8]
-
Rationale: This electrophilic substitution reaction uses the Vilsmeier reagent (generated in situ from POCl₃ and DMF) to introduce a formyl group onto the electron-rich C3 position. The reaction is typically high-yielding and regioselective.
-
Procedure:
-
To a solution of the starting 2-substituted-imidazo[1,2-a]pyridine (1.0 eq) in anhydrous 1,2-dichloroethane, add phosphorus oxychloride (POCl₃, 2.0 eq) dropwise at 0°C under a nitrogen atmosphere.
-
Add N,N-dimethylformamide (DMF, 2.0 eq) dropwise to the mixture, maintaining the temperature at 0°C.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring progress by TLC.
-
After completion, cool the mixture in an ice bath and cautiously quench by adding a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-substituted-1H-imidazo[1,2-a]pyridine-3-carbaldehyde.
-
Nitrogen-Containing Groups: Pharmacophoric Mainstays
Amino, nitro, and cyano groups introduce key pharmacophoric features. The amino group, in particular, can act as a hydrogen bond donor, a hydrogen bond acceptor (via the lone pair), and a basic center for salt formation, significantly enhancing solubility.[12]
Synthetic Methodologies: 3-Aminoimidazo[1,2-a]pyridines can be synthesized efficiently via the three-component Groebke-Blackburn-Bienaymé reaction.[13] For C3-cyanation, electrochemical methods using TMSCN as the cyano source provide a green and efficient route.[13] Nitro groups can be introduced via reactions with nitroolefins or through photocatalyzed C-H nitrosylation.[13]
Impact on Physicochemical Properties: The effect of N-containing groups is profound. A nitro group is strongly electron-withdrawing and has been shown to quench fluorescence in the imidazo[1,2-a]pyridine scaffold.[14] Conversely, an amino group can enhance fluorescence and provides a handle for further derivatization.
The Power of Bioisosterism: In drug design, replacing one atom or group with another that has similar physicochemical properties (a bioisostere) is a powerful strategy.[15] Aza-analogs, where a C-H unit is replaced by a nitrogen atom, are classic bioisosteres.[16] For example, 8-fluoroimidazo[1,2-a]pyridine was successfully developed as a bioisosteric replacement for imidazo[1,2-a]pyrimidine in a GABA-A receptor modulator.[17][18] This same principle can be applied at the C3 position, where introducing nitrogen-containing heterocycles can mimic other functionalities while altering properties like H-bonding potential and metabolic stability.
Alkyl Groups: Fine-Tuning Sterics and Metabolism
The introduction of simple alkyl or substituted alkyl groups at C3 is crucial for probing steric limits in a binding pocket and for blocking sites of metabolic oxidation.
Synthetic Methodologies: A recently developed, efficient method for C3-alkylation is the yttrium-catalyzed three-component aza-Friedel–Crafts reaction of an imidazo[1,2-a]pyridine, an aldehyde, and an amine.[19] This method is atom-economical and tolerates a wide range of functional groups.[19]
Experimental Protocol: Y(OTf)₃-Catalyzed Aza-Friedel–Crafts C3-Alkylation [19]
-
Rationale: This reaction proceeds through the formation of an iminium ion intermediate from the aldehyde and amine, catalyzed by the Lewis acid Y(OTf)₃. The nucleophilic C3-position of the imidazo[1,2-a]pyridine then attacks this electrophilic iminium ion to form the C-C bond.
-
Procedure:
-
To a reaction tube, add imidazo[1,2-a]pyridine (0.3 mmol, 1.0 eq), the desired aldehyde (0.3 mmol, 1.0 eq), the amine (e.g., morpholine, 0.36 mmol, 1.2 eq), and Y(OTf)₃ (10 mol%).
-
Add toluene (1.0 mL) as the solvent.
-
Stir the reaction mixture at 110 °C for 12 hours.
-
Upon completion, cool the mixture and quench with water (15 mL).
-
Extract the product with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the residue by column chromatography to yield the C3-alkylated product.
-
Other Noteworthy Functional Groups
-
Hydroxymethyl Group (-CH₂OH): This group can act as both a hydrogen bond donor and acceptor. Interestingly, studies have shown that the 3-hydroxymethyl group can act as an enhancer of fluorescence intensity in the imidazo[1,2-a]pyridine scaffold compared to the unsubstituted parent.[14]
-
Trifluoromethyl Group (-CF₃): A valuable substituent in medicinal chemistry, the CF₃ group enhances metabolic stability by blocking C-H oxidation, increases lipophilicity, and can alter binding conformations. It can be installed at C3 using reagents like the Langlois reagent (CF₃SO₂Na) via a radical pathway.[13]
-
Phosphorus-Containing Groups: Phosphonate or phosphine oxide groups can be introduced at C3 via visible light-induced reactions.[3] These groups can act as phosphate mimetics or improve cell permeability and pharmacokinetic profiles.
Conclusion: Strategic Selection for Rational Drug Design
The C3-position of imidazo[1,2-a]pyridine is a highly versatile handle for fine-tuning the pharmacological and physicochemical properties of drug candidates. The choice of functional group is a strategic decision that should be guided by a deep understanding of the target's active site, the desired pharmacokinetic profile, and the synthetic tractability.
-
Aryl groups are ideal for exploring hydrophobic pockets and π-stacking interactions.
-
Carbonyl derivatives serve as powerful hydrogen bond acceptors and invaluable synthetic intermediates for library generation.
-
Nitrogen-containing groups introduce key pharmacophoric elements, modulate basicity, and improve solubility.
-
Alkyl chains are used to probe steric constraints and enhance metabolic stability.
-
Fluorinated groups and other unique moieties like hydroxymethyl and phosphonates offer specialized tools to address specific challenges in drug design.
By understanding the distinct impact of each functional group, researchers can more rationally design and synthesize novel imidazo[1,2-a]pyridine derivatives, accelerating the journey from hit identification to clinical candidate.
References
-
Organic Chemistry Portal. Imidazo[1,2-a]pyridine synthesis. Available from: [Link]
-
Li, Y., et al. (2024). C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. Molecules. Available from: [Link]
-
Adingra, K., et al. (2022). Synthesis and Anticandidosic Activities of Some 3-Imidazo[1,2-a]Pyridinyl-1-Arylpropenone Derivatives. Advances in Biological Chemistry. Available from: [Link]
-
Wang, Z., et al. (2023). Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. Molecules. Available from: [Link]
-
Wadsworth, D. J., et al. (2018). Catalyst free, C-3 Functionalization of Imidazo[1,2-a]pyridines to Rapidly Access New Chemical Space for Drug Discovery Efforts. National Institutes of Health. Available from: [Link]
-
Bagdi, A. K., et al. (2015). Synthesis of imidazo[1,2-a]pyridines: a decade update. Chemical Communications. Available from: [Link]
-
Singh, P., et al. (2022). Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. Organic & Biomolecular Chemistry. Available from: [Link]
-
Khan, I., et al. (2023). Design, Synthesis, Spectral Characterization, and Antidepressant Evaluation of 2,4-Diphenylquinoline Derivatives. Chem. Proc.. Available from: [Link]
-
Wang, A., et al. (2018). Design, Synthesis, and Biological Evaluation of Novel Imidazo[1,2-a]pyridine Derivatives as Potent c-Met Inhibitors. Journal of Medicinal Chemistry. Available from: [Link]
-
Wang, G., et al. (2021). Functionalization of imidazo[1,2-a]pyridines via radical reactions. Organic Chemistry Frontiers. Available from: [Link]
-
Bag, S. S., et al. (2015). Triazolo-β-Aza-ε-Amino Acid and Its Aromatic Analogue as Novel Scaffolds for β-turn Peptidomimetics. ResearchGate. Available from: [Link]
-
ResearchGate. Synthetic routes to prepare 3‐arylimidazo[1,2‐a]pyridine by direct.... Available from: [Link]
-
Chinthala, Y., et al. (2021). 3-Aryl-substituted imidazo[1,2-a]pyridines as antituberculosis agents. Archiv der Pharmazie. Available from: [Link]
-
Wang, H., et al. (2017). Cu-Catalyzed Synthesis of 3-Formyl Imidazo[1,2-a]pyridines and Imidazo[1,2-a]pyrimidines by Employing Ethyl Tertiary Amines as Carbon Sources. Organic Letters. Available from: [Link]
-
Zega, A. (2005). Azapeptides as pharmacological agents. Current Medicinal Chemistry. Available from: [Link]
-
ResearchGate. Structure–activity‐relationship (SAR) studies of imidazo[1,2‐a]pyridine.... Available from: [Link]
-
ResearchGate. C‐3 formylation of imidazo[1,2‐a]pyridines. Available from: [Link]
-
Kumar, G. & Kumar, R. (2022). Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. ChemistrySelect. Available from: [Link]
-
Rida, S. M., et al. (2013). Structure Activity Relationship of Imidazo-pyridinium Analogs as Antagonists of Neuropeptide S Receptor. Medicinal Chemistry. Available from: [Link]
-
Sarkar, A., et al. (2020). Fine-tuning the photophysical properties of Imidazo[1,2-a]pyridine-based dyes by the change in substituent and solvent media: DFT and TD-DFT studies. Journal of Molecular Modeling. Available from: [Link]
-
Wadsworth, D. J., et al. (2018). Catalyst free, C-3 functionalization of imidazo[1,2-a]pyridines to rapidly access new chemical space for drug discovery efforts. Organic & Biomolecular Chemistry. Available from: [Link]
-
de Oliveira, C. S. A., et al. (2014). Fluorescent property of 3-hydroxymethyl imidazo[1,2-a]pyridine and pyrimidine derivatives. Chemistry Central Journal. Available from: [Link]
-
Grygorenko, O. O., et al. (2021). The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. Molecules. Available from: [Link]
-
Wang, H., et al. (2017). Cu-Catalyzed Synthesis of 3-Formyl Imidazo[1,2-a]pyridines and Imidazo[1,2-a]pyrimidines by Employing Ethyl Tertiary Amines as Carbon Sources. PubMed. Available from: [Link]
-
YouTube. An introduction to nitrogen based functional groups. Available from: [Link]
-
Patani, G. A. & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews. Available from: [Link]
-
Slanina, A., et al. (2021). Tailor-Made Amino Acids in Pharmaceutical Industry: Synthetic Approaches to Aza-Tryptophan Derivatives. Chemistry. Available from: [Link]
-
Sherer, B. A., et al. (2014). 8-Fluoroimidazo[1,2-a]pyridine: synthesis, physicochemical properties and evaluation as a bioisosteric replacement for imidazo[1,2-a]pyrimidine in an allosteric modulator ligand of the GABA A receptor. Bioorganic & Medicinal Chemistry Letters. Available from: [Link]
-
Schmidt, R., et al. (1996). Effect of aromatic amino acid substitutions in the 3-position of cyclic beta-casomorphin analogues on mu-opioid agonist/delta-opioid antagonist properties. International Journal of Peptide and Protein Research. Available from: [Link]
Sources
- 1. Synthesis of imidazo[1,2-a]pyridines: a decade update - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Catalyst free, C-3 Functionalization of Imidazo[1,2-a]pyridines to Rapidly Access New Chemical Space for Drug Discovery Efforts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Functionalization of imidazo[1,2-a]pyridines via radical reactions - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. 3-Aryl-substituted imidazo[1,2-a]pyridines as antituberculosis agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and Anticandidosic Activities of Some 3-Imidazo[1,2-a]Pyridinyl-1-Arylpropenone Derivatives [scirp.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Cu-Catalyzed Synthesis of 3-Formyl Imidazo[1,2-a]pyridines and Imidazo[1,2-a]pyrimidines by Employing Ethyl Tertiary Amines as Carbon Sources - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
- 13. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 14. Fluorescent property of 3-hydroxymethyl imidazo[1,2-a]pyridine and pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mch.estranky.sk [mch.estranky.sk]
- 16. Tailor-Made Amino Acids in Pharmaceutical Industry: Synthetic Approaches to Aza-Tryptophan Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Design, Synthesis, and Biological Evaluation of Novel Imidazo[1,2-a]pyridine Derivatives as Potent c-Met Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. 8-Fluoroimidazo[1,2-a]pyridine: synthesis, physicochemical properties and evaluation as a bioisosteric replacement for imidazo[1,2-a]pyrimidine in an allosteric modulator ligand of the GABA A receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
validating the mechanism of action for compounds derived from 3-Bromo-7-methylimidazo[1,2-a]pyridine-2-carbaldehyde
A Researcher's Guide to Validating the Mechanism of Action for Novel Imidazo[1,2-a]pyridine Derivatives
The imidazo[1,2-a]pyridine core is a well-established "privileged scaffold" in medicinal chemistry, forming the basis of numerous therapeutic agents.[1][2] Its synthetic versatility allows for the creation of vast libraries of derivatives, many of which exhibit potent biological activity, particularly in oncology.[2][3] However, moving a promising "hit" compound from a phenotypic screen to a lead candidate requires a rigorous and unambiguous determination of its mechanism of action (MoA).
This guide provides a comprehensive, multi-step framework for elucidating and validating the MoA of novel compounds derived from 3-Bromo-7-methylimidazo[1,2-a]pyridine-2-carbaldehyde. We will move beyond a simple listing of techniques, instead focusing on the causal logic behind experimental choices. The narrative will follow a hypothetical derivative, hereafter named IMP-X , from initial unbiased target discovery to final phenotypic correlation, providing a self-validating system to build a robust MoA case for researchers, scientists, and drug development professionals.
Chapter 1: From Phenotype to Hypothesis: Unbiased Target Identification
The journey begins with a compound, IMP-X , that potently inhibits the growth of a specific cancer cell line. The critical first question is: what protein or proteins does IMP-X interact with to exert this effect? While computational methods like molecular docking can generate hypotheses, an unbiased experimental approach is essential for novel scaffolds.
Causality of Experimental Choice: We employ Thermal Proteome Profiling (TPP), a powerful chemical proteomics approach, to survey thousands of proteins simultaneously without requiring any modification to the compound.[4][5] The underlying principle is that when a ligand binds to its target protein, it typically confers thermal stability. By heating cell lysates treated with either a vehicle or IMP-X across a temperature gradient and quantifying the remaining soluble proteins using mass spectrometry, we can identify proteins that are stabilized by the compound, thus revealing them as potential direct targets.[4]
Workflow for Unbiased Target Identification
Caption: IMP-X inhibits Kinase Y, blocking phosphorylation of Protein S and downstream signaling.
Experimental Protocol: Western Blot for Downstream Signaling
-
Cell Treatment: Plate and treat cells with a dose-response of IMP-X as described for CETSA. A shorter treatment time (e.g., 15-60 minutes) is often sufficient to observe changes in phosphorylation.
-
Lysis: Wash cells with ice-cold PBS and lyse directly in lysis buffer containing protease and, critically, phosphatase inhibitors.
-
Quantification & Blotting: Proceed with protein quantification, SDS-PAGE, and transfer as previously described.
-
Antibody Probing: Probe membranes with primary antibodies specific for both the phosphorylated form of the substrate (e.g., anti-p-Protein S) and the total protein (anti-Protein S).
-
Analysis: Quantify band intensities. For each sample, calculate the ratio of the phospho-protein signal to the total protein signal. This normalization is critical to control for any changes in total protein expression. A dose-dependent decrease in this ratio validates downstream pathway modulation.
Chapter 5: Linking Mechanism to Phenotype
The final, definitive step is to demonstrate that the observed cellular phenotype (e.g., cell death) is a direct consequence of engaging the target and modulating its pathway.
Causality of Experimental Choice: We must correlate the concentration of IMP-X required for target engagement and pathway modulation with the concentration required to induce a phenotype. We will use flow cytometry to measure apoptosis (via Annexin V/Propidium Iodide staining) and cell cycle arrest. A[6][7] strong correlation between the biochemical EC50 (from CETSA), the pathway inhibition IC50 (from Western blot), and the phenotypic GI50 (from viability assays) creates a self-validating loop, solidifying the MoA.
[8]#### Integrated Data Comparison
| Assay Type | Metric | IMP-X Value (µM) | Interpretation |
| Target Engagement | CETSA EC50 | 0.25 | Concentration for 50% maximal target stabilization. |
| Pathway Modulation | p-Protein S IC50 | 0.30 | Concentration for 50% inhibition of substrate phosphorylation. |
| Phenotypic Outcome | Cell Viability GI50 | 0.45 | Concentration for 50% growth inhibition. |
| Phenotypic Outcome | Apoptosis EC50 | 0.50 | Concentration for 50% maximal apoptotic response. |
Experimental Protocol: Apoptosis Analysis by Flow Cytometry
-
Cell Treatment: Treat cells in 6-well plates with a dose-response of IMP-X for a duration known to induce cell death (e.g., 24-48 hours). Include both vehicle-treated (negative) and staurosporine-treated (positive) controls.
-
Cell Harvesting: Collect both adherent and floating cells to ensure all apoptotic cells are included. Centrifuge and wash the cell pellet with cold PBS.
-
Staining: Resuspend cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) solution.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the samples on a flow cytometer immediately.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
-
Analysis: Quantify the percentage of cells in each quadrant to determine the dose-dependent induction of apoptosis by IMP-X .
Conclusion
Validating the mechanism of action for a novel compound like IMP-X is a systematic process of building an evidence-based narrative. By progressing logically from unbiased discovery (TPP) to targeted validation (CETSA), selectivity profiling (Kinome scan), functional pathway analysis (Western blot), and finally to phenotypic correlation (Apoptosis/Cell Cycle assays), we create a powerful, self-validating dataset. This integrated approach provides the rigorous scientific foundation necessary to advance promising derivatives of the imidazo[1,2-a]pyridine scaffold from the bench toward the clinic.
References
- BIO Web of Conferences. Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review.
- PubMed Central (PMC). Target Engagement of Small Molecules: Thermal Profiling Approaches on Different Levels.
- ACS Omega. Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2-a]pyridine Derivatives: In Vitro and In Silico Investigations.
- ACS Publications. Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling.
- RSC Publishing. Target identification of anticancer natural products using a chemical proteomics approach.
- Bio-protocol. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay.
- Journal of the Brazilian Chemical Society. Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds.
-
PubMed Central (PMC). Bioluminescence Resonance Energy Transfer to Detect Protein-Protein Interactions in Live Cells. Available from: [Link]
- RSC Publishing. Target identification of natural products in cancer with chemical proteomics and artificial intelligence approaches.
-
PubMed Central (PMC). High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. Available from: [Link]
-
Bio-Techne. Monitoring Target Engagement in Drug Discovery: Application of Wes to the Cellular Thermal Shift Assay. Available from: [Link]
- ACS Publications. Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities.
- Reaction Biology. KINASE PROFILING & SCREENING.
-
PubMed. Synthesis and biological evaluation of imidazo[1,2-a]pyrimidines and imidazo[1,2-a]pyridines as new inhibitors of the Wnt/β-catenin signaling. Available from: [Link]
-
PubMed. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Available from: [Link]
-
Reaction Biology. Kinase Drug Discovery Services. Available from: [Link]
-
Annual Reviews. The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Available from: [Link]
-
Nature. Flow cytometric single cell-based assay to simultaneously detect cell death, cell cycling, DNA content and cell senescence. Available from: [Link]
-
AACR Journals. Apoptosis and cell cycle analysis with the Quanta™ SC Flow System. Available from: [Link]
-
News-Medical.Net. Cellular Thermal Shift Assay (CETSA). Available from: [Link]
-
PubMed Central (PMC). Analysis of Signal Transduction Pathways Downstream M2 Receptor Activation: Effects on Schwann Cell Migration and Morphology. Available from: [Link]
Sources
- 1. bio-conferences.org [bio-conferences.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. semanticscholar.org [semanticscholar.org]
- 4. Target Engagement of Small Molecules: Thermal Profiling Approaches on Different Levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Target identification of anticancer natural products using a chemical proteomics approach - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04283A [pubs.rsc.org]
- 6. Flow cytometric single cell-based assay to simultaneously detect cell death, cell cycling, DNA content and cell senescence - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Cell Cycle Proliferation | Cell-Based Functional Assay [bdbiosciences.com]
A Senior Application Scientist's Guide to the Proper Disposal of 3-Bromo-7-methylimidazo[1,2-a]pyridine-2-carbaldehyde
As laboratory professionals, our responsibility extends beyond discovery and innovation to include the safe and environmentally sound management of the chemical reagents we utilize. The overriding principle of prudent laboratory practice is that no experiment should begin without a clear plan for the disposal of all potential waste streams.[1] This guide provides a detailed, step-by-step protocol for the proper disposal of 3-Bromo-7-methylimidazo[1,2-a]pyridine-2-carbaldehyde, ensuring the safety of personnel and compliance with environmental regulations.
Hazard Assessment and Chemical Profile
-
Halogenated Heterocycle: Compounds in this class are often persistent in the environment and can be toxic. Many are treated as suspected carcinogens.[2] Disposal typically requires high-temperature incineration to prevent the formation of dioxins and to scrub acidic gases (like HBr) from the effluent.[3][4]
-
Aldehyde Group: Aldehydes can be irritants, sensitizers, and may be toxic.[5][6] They are also reactive and should not be mixed with incompatible materials.
-
Imidazo[1,2-a]pyridine Core: This scaffold is common in pharmaceuticals and biologically active molecules, suggesting potential for biological effects.[7][8]
Based on analogous compounds, this chemical should be treated as hazardous, likely causing skin and eye irritation, and potentially harmful if inhaled or ingested.[9][10][11] Therefore, all waste containing this compound must be managed as regulated hazardous waste.
The Cardinal Rule: Waste Segregation
The single most important step in the proper disposal of this compound is segregation. Due to the bromine atom, this chemical is classified as a halogenated organic waste .[2][3]
Causality: Halogenated and non-halogenated waste streams are disposed of via different processes. Halogenated waste incineration is more complex and significantly more expensive.[2][12] Mixing halogenated waste with non-halogenated solvents (like acetone or hexane) needlessly increases the volume of the more costly waste stream and can interfere with fuel-blending recycling programs.[12]
Therefore, you must maintain separate, dedicated waste containers for:
-
Halogenated Organic Solvents/Solids: For 3-Bromo-7-methylimidazo[1,2-a]pyridine-2-carbaldehyde and any solvents used to rinse its container (e.g., dichloromethane, chloroform).[3][12]
-
Non-Halogenated Organic Solvents: For wastes like acetone, ethanol, hexane, toluene, etc.[12]
-
Aqueous Waste: For acidic or basic solutions that do not contain organic solvents.[3]
Step-by-Step Disposal Protocol
This protocol outlines the procedure from the moment a material is deemed waste to its collection by Environmental Health & Safety (EHS) personnel.
Step 1: Container Selection and Preparation
-
Choose a Compatible Container: Use a clean, leak-proof container with a secure, screw-top cap.[13][14][15] For liquid waste, high-density polyethylene (HDPE) carboys are often preferred.[16] For solid waste, use a wide-mouth, sealable container.
-
Initial Labeling: Before adding any waste, affix a "Hazardous Waste" label provided by your institution's EHS department.[15] This is a mandatory step.
Step 2: Waste Accumulation
-
Designate a Satellite Accumulation Area (SAA): The waste container must be stored at or near the point of generation and under the control of laboratory personnel.[2][16]
-
Use Secondary Containment: Place the waste container in a larger, chemically resistant tray or bin to contain any potential leaks.[13][14]
-
Keep Containers Closed: Waste containers must be kept tightly sealed at all times, except when actively adding waste.[15][16] This prevents the release of volatile organic compounds (VOCs) into the lab atmosphere.
-
Update the Label: Each time you add waste to the container, update the hazardous waste tag with the chemical name and approximate quantity.[3] Use full chemical names—do not use abbreviations or formulas.[15]
-
Do Not Overfill: Fill containers to no more than 90% of their capacity to allow for vapor expansion and prevent spills.[14]
Step 3: Arranging for Disposal
-
Once the container is full or you have no more of this specific waste stream, complete the hazardous waste tag and contact your institution's EHS or equivalent department to schedule a pickup.[16]
A Note on Chemical Neutralization: While commercial products exist to neutralize simple aldehydes like formalin,[17][18][19] their use on a complex, multifunctional molecule like 3-Bromo-7-methylimidazo[1,2-a]pyridine-2-carbaldehyde is strongly discouraged . The reaction products are unknown, and incomplete neutralization could create even more hazardous byproducts. On-site treatment of hazardous waste is also a regulated activity that may require a permit.[20][21] The safest and most compliant method is disposal via your institution's licensed hazardous waste program.
| Parameter | Requirement | Rationale |
| Waste Classification | Halogenated Organic Waste[2][3] | Ensures proper, compliant incineration and prevents contamination of other waste streams. |
| Container Type | Chemically compatible, leak-proof, with a secure screw-cap.[14][15] | Prevents spills, leaks, and evaporative emissions. |
| Labeling | Affix "Hazardous Waste" tag before use; list all contents by full name.[15][16] | Complies with regulations (EPA/RCRA) and ensures safe handling by all personnel. |
| Storage Location | Designated Satellite Accumulation Area (SAA) with secondary containment.[14][16] | Minimizes travel with open waste and contains spills near the source. |
| Container Status | Must be kept closed except when adding waste.[15][16] | Protects lab personnel from inhaling hazardous vapors. |
| Final Disposal | Via institutional EHS pickup for licensed hazardous waste disposal.[14][16] | Ensures "cradle to grave" management in accordance with federal law.[22] |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of 3-Bromo-7-methylimidazo[1,2-a]pyridine-2-carbaldehyde waste.
Spill and Emergency Procedures
Accidents happen, and preparation is key.
-
Spill Cleanup:
-
Alert personnel in the immediate area and restrict access.
-
Wearing appropriate Personal Protective Equipment (PPE)—including a lab coat, safety goggles, and chemically resistant gloves—contain the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial spill pillows).
-
Carefully collect the absorbent material, place it in a sealed, heavy-duty plastic bag or a designated container.
-
Label the container as "Hazardous Waste" with a full description of the contents.
-
Arrange for pickup and disposal through your EHS department.[15][23]
-
-
Personal Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[10]
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[9][10]
-
Management of Empty Containers
An "empty" container that held a hazardous chemical is not considered regular trash until properly decontaminated.[1] For a hazardous compound like this, the recommended procedure is to triple-rinse the container.[23]
-
Rinse the container three times with a suitable solvent (e.g., acetone or methanol).
-
Crucially, collect all rinsate as hazardous waste. [1][23] This rinsate must be added to your halogenated organic waste container, as it is now contaminated with the chemical.
-
After triple-rinsing, deface or remove the original chemical label.[23]
-
The container can now typically be disposed of in the regular laboratory glass or plastic recycling, depending on its material. Consult your local EHS guidelines for confirmation.
By adhering to these systematic procedures, you contribute to a culture of safety, protect our environment, and ensure that your laboratory operations remain compliant with all regulations.
References
-
LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. (n.d.). UPenn EHRS - University of Pennsylvania. Retrieved from [Link]
-
Properly Managing Chemical Waste in Laboratories. (n.d.). Ace Waste. Retrieved from [Link]
-
Aldehyde Disposal. (n.d.). Air-Care. Retrieved from [Link]
-
How to Dispose of Chemical Waste in a Lab Correctly. (2022, April 11). GAIACA. Retrieved from [Link]
-
Management of Waste. (n.d.). In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Retrieved from [Link]
-
Laboratory Guide for Managing Chemical Waste. (2023, October). Vanderbilt University Medical Center. Retrieved from [Link]
-
Aldex® - Aldehyde Disposal Made Easy. (n.d.). StatLab. Retrieved from [Link]
-
Aldex Aldehyde Disposal Liquid. (n.d.). TDSC.com. Retrieved from [Link]
-
Hazardous Waste Segregation. (n.d.). Hamilton College. Retrieved from [Link]
-
Focus on: Treatment by Aldehyde Deactivation. (n.d.). Washington State Department of Ecology. Retrieved from [Link]
-
Halogenated Organic Liquids - Standard Operating Procedure. (n.d.). Braun Research Group, University of Illinois. Retrieved from [Link]
-
Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. (1987, December). U.S. Environmental Protection Agency. Retrieved from [Link]
-
Learn the Basics of Hazardous Waste. (2024, March 25). US EPA. Retrieved from [Link]
-
Halogenated Solvents in Laboratories. (n.d.). Temple University. Retrieved from [Link]
-
Household Hazardous Waste (HHW). (2024, May 15). US EPA. Retrieved from [Link]
-
EPA Hazardous Waste Management. (2024, April 29). Axonator. Retrieved from [Link]
-
Hazardous Waste. (n.d.). US EPA. Retrieved from [Link]
-
Steps in Complying with Regulations for Hazardous Waste. (2024, May 30). US EPA. Retrieved from [Link]
-
Recent synthetic scenario on imidazo[1,2-a]pyridines chemical intermediate. (2018, January). ResearchGate. Retrieved from [Link]
-
Imidazo(1,2-a)pyridine. (n.d.). PubChem. Retrieved from [Link]
-
SAFETY DATA SHEET - Thermo Fisher Scientific for Pyridine-2-carboxaldehyde. (2023, September 12). Thermo Fisher Scientific. Retrieved from [Link]
-
Functionalization of imidazo[1,2-a]pyridines via radical reactions. (2021). RSC Publishing. Retrieved from [Link]
-
Pyridine-2-carbaldehyde - Registration Dossier. (n.d.). ECHA. Retrieved from [Link]
-
Recent Advances in the Synthesis of Imidazo[1,2-a]pyridines: A Brief Review. (2022, January 20). Wiley Online Library. Retrieved from [Link]
-
6-Bromo-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde. (n.d.). ABL Technology. Retrieved from [Link]
-
Imidazo[1,2-a]pyridine synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Methyl 3-bromoimidazo[1,2-A]pyridine-7-carboxylate. (n.d.). PubChem. Retrieved from [Link]
-
3-PYRIDINECARBOXALDEHYDE EXTRA PURE. (n.d.). Loba Chemie. Retrieved from [Link]
-
Synthesis and Anticandidosic Activities of Some 3-Imidazo[1,2-a]Pyridinyl-1-Arylpropenone Derivatives. (2014). SciRP.org. Retrieved from [Link]
Sources
- 1. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. campusoperations.temple.edu [campusoperations.temple.edu]
- 3. bucknell.edu [bucknell.edu]
- 4. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. assets.thermofisher.cn [assets.thermofisher.cn]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. fishersci.com [fishersci.com]
- 10. chemicalbook.com [chemicalbook.com]
- 11. chemscene.com [chemscene.com]
- 12. 7.2 Organic Solvents [ehs.cornell.edu]
- 13. acewaste.com.au [acewaste.com.au]
- 14. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 15. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 16. ehrs.upenn.edu [ehrs.upenn.edu]
- 17. supplydoc.com [supplydoc.com]
- 18. archtechnochem.com [archtechnochem.com]
- 19. wastewise.com [wastewise.com]
- 20. apps.ecology.wa.gov [apps.ecology.wa.gov]
- 21. epa.gov [epa.gov]
- 22. epa.gov [epa.gov]
- 23. vumc.org [vumc.org]
Comprehensive Safety and Handling Guide for 3-Bromo-7-methylimidazo[1,2-a]pyridine-2-carbaldehyde
This document provides essential safety protocols and operational guidance for the handling and disposal of 3-Bromo-7-methylimidazo[1,2-a]pyridine-2-carbaldehyde. As no specific Safety Data Sheet (SDS) is available for this compound, the following procedures are based on a thorough analysis of structurally related imidazopyridine derivatives and halogenated aromatic aldehydes. This guide is intended for trained researchers, scientists, and drug development professionals. It is imperative to treat this compound with the utmost caution, assuming it possesses hazards similar to its analogs.
Hazard Assessment and Profile
Based on data from structurally similar compounds, 3-Bromo-7-methylimidazo[1,2-a]pyridine-2-carbaldehyde is anticipated to present the following hazards. All personnel must handle this compound as if it possesses these properties.
| Hazard Classification | GHS Hazard Statement | Rationale and Reference Compounds |
| Acute Toxicity, Oral | H302: Harmful if swallowed | A common classification for imidazopyridine and pyridine aldehyde derivatives.[1][2][3][4] |
| Skin Corrosion/Irritation | H315: Causes skin irritation | Structurally related compounds are known skin irritants.[3][5][6] Some analogs may cause severe burns.[2] |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | Direct contact with eyes is likely to cause significant irritation or damage.[4][5][6] |
| Respiratory Irritation | H335: May cause respiratory irritation | Aldehyde functional groups and imidazopyridine cores can be irritating to the respiratory system.[4][5][6] |
| Inhalation Toxicity | H332: Harmful if inhaled | Some related pyridine aldehydes are classified as toxic or harmful if inhaled.[2][3][4] |
| Skin Sensitization | H317: May cause an allergic skin reaction | A potential hazard for complex aromatic heterocyclic compounds.[2][4] |
Core Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is mandatory to create a reliable barrier against exposure. The selection of PPE must be based on the specific tasks being performed.
Engineering Controls: The First Line of Defense
All handling of 3-Bromo-7-methylimidazo[1,2-a]pyridine-2-carbaldehyde, including weighing, reconstitution, and transfers, must be conducted within a certified chemical fume hood.[7] This is the most critical step in minimizing inhalation exposure. The fume hood also provides a contained space in the event of a spill.
Visualizing the PPE Selection Process
The following diagram outlines the decision-making process for selecting appropriate PPE based on the experimental context.
Caption: Decision tree for selecting appropriate PPE.
Detailed PPE Specifications
-
Eye and Face Protection :
-
Minimum Requirement : Wear tightly fitting chemical splash goggles conforming to EN 166 (EU) or ANSI Z87.1 (US) standards at all times.[1][8]
-
Enhanced Protection : When there is a significant risk of splashing (e.g., during transfers of solutions or reaction quenching), a face shield must be worn in addition to chemical splash goggles.[7]
-
-
Hand Protection :
-
Glove Type : Chemically resistant, impervious gloves are required. Nitrile or neoprene gloves are recommended. Avoid latex gloves due to potential for degradation and allergic reactions.
-
Best Practices : Always double-glove. Inspect gloves for any signs of degradation or puncture before use. Use proper glove removal technique to avoid contaminating your skin. Dispose of contaminated gloves immediately as hazardous waste.[7] Wash hands thoroughly with soap and water after removing gloves.[7]
-
-
Protective Clothing :
-
Body Protection : A buttoned, long-sleeved lab coat is mandatory. For operations with a higher risk of contamination, consider a chemical-resistant apron or a disposable gown with a closed front and tight-fitting cuffs.[9]
-
Contamination Control : Never wear protective gowns or lab coats outside of the designated laboratory area to prevent the spread of contamination.[9]
-
-
Respiratory Protection :
-
Standard Operations : When working within a certified chemical fume hood, respiratory protection is typically not required.
-
Emergency or High-Risk Scenarios : If engineering controls fail, during a large spill cleanup, or if dust/aerosol generation is unavoidable, a NIOSH-approved respirator is required.[7] For powders, a particle-filtering respirator (e.g., N95) may be sufficient, while for high vapor concentrations, an air-purifying respirator with organic vapor cartridges is necessary.[9] All users must be properly fit-tested and trained.
-
Operational and Disposal Plans
A systematic workflow is essential for ensuring safety throughout the compound's lifecycle in the laboratory.
Step-by-Step Handling Workflow
-
Receiving and Inspection : Upon receipt, inspect the container for any damage or leaks in a well-ventilated area.
-
Storage : Store the compound in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, acids, and bases.[10] The container must be kept tightly closed. Store in a designated, labeled, and secondary containment.
-
Preparation and Handling :
-
Transport the container to the chemical fume hood.
-
Don all required PPE as outlined in the section above.
-
Carefully weigh the solid compound, avoiding the creation of dust. Use the smallest quantity necessary for the experiment.[7]
-
When preparing solutions, add the solid slowly to the solvent to avoid splashing.
-
-
During Experimentation :
-
Keep all containers closed when not in use.
-
Ensure all manipulations are performed at least 6 inches inside the fume hood sash.
-
Do not eat, drink, or smoke in the laboratory.[1]
-
-
Decontamination :
-
Wipe down the work area within the fume hood with an appropriate solvent (e.g., ethanol) and then soap and water.
-
Decontaminate all equipment that has come into contact with the compound.
-
-
Disposal :
-
All solid waste (contaminated gloves, wipes, pipette tips) must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Unused compound and solutions must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not discharge into drains or the environment.[1]
-
Visualizing the Operational Workflow
Caption: Step-by-step workflow for safe handling.
Emergency and First-Aid Procedures
Immediate and appropriate action is critical in the event of an exposure.
-
In Case of Inhalation : Move the individual to fresh air immediately. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[2][11]
-
In Case of Skin Contact : Immediately remove all contaminated clothing.[2] Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes.[1][11] Seek medical attention if irritation persists.
-
In Case of Eye Contact : Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[6] Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[2]
-
In Case of Ingestion : Rinse the mouth with water. Do not induce vomiting.[1][2] Never give anything by mouth to an unconscious person. Call a physician or Poison Control Center immediately.[1]
-
Spill Management :
-
Evacuate non-essential personnel from the area.
-
Wearing full PPE (including respiratory protection if necessary), cover the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Carefully collect the absorbed material using non-sparking tools and place it into a sealed, labeled container for hazardous waste disposal.[1][11]
-
Ventilate the area and decontaminate the spill zone thoroughly.
-
References
-
Personal Protective Equipment for Use in Handling Hazardous Drugs . Centers for Disease Control and Prevention (CDC). [Link]
-
Preparation of Aromatic Aldehydes and Ketones . organicmystery.com. [Link]
-
SAFETY DATA SHEET - Pyridine-2-carboxaldehyde . Thermo Fisher Scientific. [Link]
-
halogenated aromatic compounds: Topics by Science.gov . Science.gov. [Link]
-
Methyl 3-bromoimidazo[1,2-A]pyridine-7-carboxylate . PubChem. [Link]
-
Personal protective equipment for preparing toxic drugs . GERPAC. [Link]
-
Alpha Halogenation of Enols and Enolates . Chemistry Steps. [Link]
-
Imidazo[1,2-a]pyridine-3-carbaldehyde . PubChem. [Link]
-
Halogenation of Aldehydes and Ketones . Chemistry LibreTexts. [Link]
-
Alpha Halogenation of Aldehydes and Ketones . Chemistry LibreTexts. [Link]
-
3-(4-Fluorophenyl)imidazo[1,2-a]pyridine-2-carbaldehyde . National Institutes of Health (NIH). [Link]
Sources
- 1. echemi.com [echemi.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. fishersci.com [fishersci.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. echemi.com [echemi.com]
- 9. pppmag.com [pppmag.com]
- 10. fishersci.com [fishersci.com]
- 11. chemicalbook.com [chemicalbook.com]
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
